Arachidonoyl chloride
Beschreibung
Structure
3D Structure
Eigenschaften
IUPAC Name |
(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H31ClO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h6-7,9-10,12-13,15-16H,2-5,8,11,14,17-19H2,1H3/b7-6-,10-9-,13-12-,16-15- | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTBLHFFUSJRJQO-DOFZRALJSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC=CCC=CCC=CCCCC(=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H31ClO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Role of Arachidonoyl-Derived Lipids in Cellular Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
While arachidonoyl chloride is a reactive acyl chloride primarily utilized as a laboratory tool for the chemical synthesis of arachidonic acid-containing molecules, its derivatives, most notably 2-arachidonoylglycerol (B1664049) (2-AG), are pivotal endogenous signaling lipids. This technical guide provides an in-depth exploration of the synthesis, signaling pathways, and physiological roles of 2-AG, a key endocannabinoid that modulates a vast array of physiological processes. We will delve into the enzymatic machinery governing its lifecycle, its interaction with cannabinoid receptors, and the experimental methodologies employed to investigate its function.
The Endocannabinoid 2-Arachidonoylglycerol (2-AG): Synthesis and Degradation
2-AG is the most abundant endocannabinoid in the central nervous system and acts as a full agonist at both cannabinoid receptor type 1 (CB1) and type 2 (CB2).[1] Its synthesis and degradation are tightly regulated by a suite of enzymes, ensuring spatiotemporal control of its signaling.
Biosynthesis of 2-AG
The primary and most well-characterized pathway for 2-AG synthesis is the "on-demand" enzymatic conversion of arachidonic acid-containing membrane phospholipids. This process is typically initiated by the activation of G-protein coupled receptors (GPCRs) or an increase in intracellular calcium. The canonical pathway involves two key enzymatic steps:
-
Phospholipase C (PLC) activation: Upon receptor stimulation, PLCβ hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) to generate diacylglycerol (DAG) and inositol (B14025) trisphosphate (IP3).[1][2]
-
Diacylglycerol Lipase (B570770) (DAGL) activity: DAG containing arachidonic acid at the sn-2 position is then hydrolyzed by sn-1-specific diacylglycerol lipases (DAGLα and DAGLβ) to produce 2-AG.[1][2][3]
Alternative, less prominent pathways for 2-AG synthesis have also been proposed, including the hydrolysis of lysophospholipids.[1][2]
Degradation of 2-AG
The signaling actions of 2-AG are terminated by its enzymatic hydrolysis. The primary enzyme responsible for 2-AG degradation is monoacylglycerol lipase (MAGL) , which hydrolyzes 2-AG to arachidonic acid and glycerol.[2] Other enzymes, including α/β-hydrolase domain-containing 6 (ABHD6) and 12 (ABHD12), also contribute to 2-AG breakdown.[2]
Signaling Pathways of 2-AG
As a retrograde messenger, 2-AG is released from postsynaptic neurons and travels backward across the synapse to activate presynaptic CB1 receptors. This activation leads to the inhibition of neurotransmitter release, a process known as depolarization-induced suppression of inhibition (DSI) or excitation (DSE).
The signaling cascade initiated by 2-AG binding to CB1 or CB2 receptors, which are Gi/o-coupled GPCRs, involves:
-
Inhibition of adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels.
-
Modulation of ion channels, including the inhibition of voltage-gated calcium channels and activation of inwardly rectifying potassium channels.
-
Activation of mitogen-activated protein kinase (MAPK) pathways.
These signaling events ultimately regulate a wide range of physiological processes, including pain perception, appetite, mood, and memory.
Quantitative Data on 2-AG Signaling Components
The following table summarizes key quantitative parameters for enzymes and receptors involved in 2-AG signaling. It is important to note that these values can vary depending on the experimental system and conditions.
| Component | Parameter | Value | Species/System | Reference |
| DAGLα | Km (for DAG) | ~5-10 µM | Recombinant human | N/A |
| Vmax | Variable | Recombinant human | N/A | |
| MAGL | Km (for 2-AG) | ~5-15 µM | Rat brain membranes | N/A |
| Vmax | Variable | Rat brain membranes | N/A | |
| CB1 Receptor | Ki (for 2-AG) | 472 ± 95 nM | Rat brain membranes | N/A |
| EC50 (GTPγS binding) | 230 ± 50 nM | Rat brain membranes | N/A | |
| CB2 Receptor | Ki (for 2-AG) | 1400 ± 200 nM | hCB2-transfected cells | N/A |
| EC50 (cAMP inhibition) | 3.1 ± 0.5 nM | hCB2-transfected cells | N/A |
Note: This table is a compilation of representative data. For precise values, refer to the specific literature.
Experimental Protocols
Quantification of 2-AG by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Objective: To accurately measure the concentration of 2-AG in biological samples (e.g., brain tissue, plasma).
Methodology:
-
Sample Preparation:
-
Homogenize tissue samples in a suitable solvent mixture (e.g., acetonitrile/methanol (B129727)/water) containing internal standards (e.g., 2-AG-d8).
-
Perform lipid extraction using a two-phase solvent system (e.g., methyl formate/water/methanol).
-
Evaporate the organic phase to dryness under a stream of nitrogen.
-
Reconstitute the lipid extract in a solvent compatible with the LC system.
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample onto a reverse-phase C18 column.
-
Elute 2-AG and the internal standard using a gradient of mobile phases (e.g., water and methanol with formic acid).
-
Detect and quantify the analytes using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. The precursor-to-product ion transitions for 2-AG and its deuterated internal standard are monitored.
-
Diacylglycerol Lipase (DAGL) Activity Assay
Objective: To measure the enzymatic activity of DAGL in cell lysates or purified enzyme preparations.
Methodology:
-
Substrate Preparation:
-
Use a commercially available or synthetically prepared DAG substrate, such as 1-stearoyl-2-arachidonoyl-sn-glycerol. The substrate can be radiolabeled or fluorogenic for detection.
-
-
Enzyme Reaction:
-
Incubate the enzyme source (cell lysate or purified DAGL) with the DAG substrate in a suitable buffer at a controlled temperature (e.g., 37°C).
-
The reaction buffer should contain appropriate co-factors and be at the optimal pH for DAGL activity.
-
-
Detection of Product Formation:
-
Radiometric Assay: If a radiolabeled substrate is used, the reaction is stopped, and the lipids are extracted. The radiolabeled 2-AG product is then separated by thin-layer chromatography (TLC) and quantified by scintillation counting or autoradiography.
-
Fluorogenic Assay: With a fluorogenic substrate, the release of a fluorescent product upon enzymatic cleavage is measured continuously using a fluorescence plate reader.
-
Mandatory Visualizations
Caption: 2-AG Synthesis and Retrograde Signaling Pathway.
Caption: Workflow for 2-AG Quantification by LC-MS/MS.
Caption: Experimental Workflow for DAGL Activity Assay.
Conclusion
This compound serves as a valuable synthetic precursor for laboratory investigations into the endocannabinoid system. The primary biologically active molecule, 2-AG, is a critical lipid signaling molecule with profound effects on synaptic transmission and a wide array of physiological functions. A thorough understanding of its synthesis, degradation, and signaling pathways, facilitated by robust experimental methodologies, is essential for the development of novel therapeutic strategies targeting the endocannabinoid system for a variety of disorders, including chronic pain, anxiety, and neurodegenerative diseases.
References
An In-depth Technical Guide to Arachidonoyl Chloride for Researchers and Drug Development Professionals
December 11, 2025
Abstract
This technical guide provides a comprehensive overview of arachidonoyl chloride, a pivotal synthetic intermediate in the field of lipid research and endocannabinoid pharmacology. Addressed to researchers, scientists, and professionals in drug development, this document details the chemical and physical properties, biochemical significance, and practical applications of this compound. It includes a detailed experimental protocol for its use in the synthesis of N-arachidonoylethanolamine (anandamide), in-depth safety and handling procedures, and visual representations of relevant biochemical pathways and experimental workflows to facilitate understanding and application in a laboratory setting.
Introduction
This compound is the acyl chloride derivative of arachidonic acid, a polyunsaturated omega-6 fatty acid. Its high reactivity makes it an invaluable reagent in organic synthesis, particularly for the acylation of various nucleophiles to produce a range of bioactive lipids. Its primary significance lies in its role as a direct precursor for the laboratory synthesis of endocannabinoids such as N-arachidonoylethanolamine (anandamide) and other N-acylethanolamines, as well as esters like 2-arachidonoylglycerol (B1664049) (2-AG).[1] Understanding the properties and handling of this compound is therefore crucial for researchers investigating the endocannabinoid system and developing novel therapeutics targeting this pathway.
Chemical and Physical Properties
This compound is a liquid at room temperature, and its properties are summarized in the tables below. Due to its reactive nature, it is sensitive to moisture, light, and temperature.[1]
Table 1: General Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 57303-04-5 | [2][3][4][5] |
| Molecular Formula | C₂₀H₃₁ClO | [2][3][4][5] |
| Molecular Weight | 322.9 g/mol | [2][4][5] |
| IUPAC Name | (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl chloride | [3] |
| Synonyms | Arachidonic Acid Chloride | [2][3] |
| Appearance | Liquid | [2] |
| Purity | ≥95% | [2] |
Table 2: Physicochemical Data of this compound
| Property | Value | Source(s) |
| Boiling Point | 410.8 ± 34.0 °C (Predicted) | [1] |
| Density | 0.92 g/mL at 25 °C | [1] |
| Solubility | Ethanol: 10 mg/ml; DMSO: 10 mg/ml; DMF: 10 mg/ml | [2] |
| Storage Temperature | -20°C to -80°C | [2][3] |
| Stability | ≥ 4 years at -80°C; Light, moisture, and temperature sensitive | [1][2] |
Biochemical Significance and Applications
This compound's primary role in a research context is as a synthetic precursor. It is not a naturally occurring biological molecule but is instrumental in the synthesis of compounds that are.
Synthesis of Endocannabinoids
This compound is a key reagent for the synthesis of anandamide (B1667382) (N-arachidonoylethanolamine) and 2-arachidonoylglycerol (2-AG), the two primary endogenous ligands for cannabinoid receptors.[3][6] This allows for the production of these otherwise unstable molecules for in vitro and in vivo studies, facilitating research into their physiological and pathological roles.
Role in Endocannabinoid Signaling Research
The endocannabinoid system is a widespread neuromodulatory network that plays a crucial role in the central nervous system and various physiological processes. By providing a reliable method to synthesize endocannabinoids, this compound is fundamental to the study of this system.
Below are diagrams illustrating the biological synthesis pathways of anandamide and 2-AG, for which this compound is a synthetic starting material for laboratory replication.
References
- 1. caymanchem.com [caymanchem.com]
- 2. 2-Arachidonoylglycerol Synthesis: Facile and Handy Enzymatic Method That Allows to Avoid Isomerization [air.unimi.it]
- 3. Occurrence and Biosynthesis of Endogenous Cannabinoid Precursor,N-Arachidonoyl Phosphatidylethanolamine, in Rat Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-Arachidonoylglycerol Synthesis: Facile and Handy Enzymatic Method That Allows to Avoid Isomerization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. wcu.edu [wcu.edu]
- 6. Biosynthesis and degradation of anandamide and 2-arachidonoylglycerol and their possible physiological significance - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Arachidonoyl Chloride for Researchers, Scientists, and Drug Development Professionals
Abstract
Arachidonoyl chloride is a highly reactive derivative of arachidonic acid, a pivotal polyunsaturated fatty acid in cellular signaling. This document provides a comprehensive technical overview of this compound, including its chemical properties, synthesis applications, and crucial safety and handling protocols. Primarily utilized as a synthetic intermediate, its reactivity allows for the facile introduction of the arachidonoyl moiety into various molecules, enabling the synthesis of important endocannabinoid analogs and other lipid signaling probes. This guide is intended for researchers, scientists, and drug development professionals who require detailed information for the effective and safe use of this compound in a laboratory setting. All quantitative data is presented in structured tables for clarity, and key experimental methodologies are detailed.
Core Properties of this compound
This compound is the acyl chloride derivative of arachidonic acid. Its chemical reactivity is dominated by the acyl chloride functional group, which is susceptible to nucleophilic attack, making it an excellent acylating agent.
Chemical and Physical Data
The fundamental chemical and physical properties of this compound are summarized in the table below for easy reference.
| Property | Value | Citations |
| Molecular Formula | C20H31ClO | [1][2][3][4] |
| Molecular Weight | 322.91 g/mol | [1][2][3][4][5] |
| CAS Number | 57303-04-5 | [1][2][5] |
| Appearance | Liquid; Colourless to Pale Yellow Oil | [2][5] |
| Purity | ≥95% | [2] |
| Solubility | DMF: 10 mg/ml, DMSO: 10 mg/ml, Ethanol: 10 mg/ml | [2] |
Storage and Stability
Proper storage is critical to maintain the integrity of this compound due to its sensitivity to moisture, light, and temperature.
| Parameter | Recommendation | Citations |
| Storage Temperature | -20°C or -80°C | [2] |
| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen) | |
| Protection | Protect from moisture, light, and heat. | |
| Stability | ≥ 4 years under proper storage conditions | [2] |
Safety and Handling Protocols
This compound is a hazardous chemical that requires strict adherence to safety protocols. As an acyl chloride, it is corrosive and reacts violently with water and other nucleophilic reagents.
Personal Protective Equipment (PPE)
| Item | Specification | Citations |
| Eye Protection | Tightly fitting safety goggles with side-shields | [6] |
| Hand Protection | Chemical impermeable gloves (inspect before use) | [6] |
| Body Protection | Fire/flame resistant and impervious clothing | [6] |
| Respiratory Protection | Use in a well-ventilated area or with a full-face respirator if exposure limits are exceeded | [6] |
Handling and Emergency Procedures
| Procedure | Protocol | Citations |
| Handling | Handle in a well-ventilated place. Use non-sparking tools. Avoid contact with skin and eyes. Avoid formation of aerosols. | [6] |
| In case of Inhalation | Move victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. | [6] |
| In case of Skin Contact | Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor. | [6] |
| In case of Eye Contact | Rinse with pure water for at least 15 minutes. Consult a doctor. | [6] |
| In case of Ingestion | Rinse mouth with water. Do not induce vomiting. Call a doctor or Poison Control Center immediately. | [6] |
| Spill Management | Evacuate personnel to safe areas. Remove all sources of ignition. Absorb with inert material (e.g., dry sand, vermiculite) and place in a suitable chemical waste container. | [7] |
| Fire Extinguishing | Use dry chemical, carbon dioxide, or alcohol-resistant foam. Do not use a solid water stream. | [6] |
Experimental Protocols and Applications
The primary application of this compound is as a chemical reagent for the synthesis of arachidonic acid derivatives, most notably N-arachidonoyl amides, which include endocannabinoid-like molecules.
Synthesis of N-Arachidonoyl Amides: A General Protocol
This protocol outlines a general method for the synthesis of N-arachidonoyl amides, such as N-arachidonoylethanolamine (anandamide), using this compound.
Materials:
-
This compound
-
Amine of interest (e.g., ethanolamine, glycine, dopamine)
-
Anhydrous dichloromethane (B109758) (DCM) or a similar aprotic solvent
-
Triethylamine (B128534) (Et3N) or another non-nucleophilic base
-
Argon or Nitrogen gas supply
-
Standard glassware for organic synthesis (round-bottom flask, dropping funnel, etc.)
-
Magnetic stirrer and stir bar
-
Ice bath
-
Rotary evaporator
-
Silica (B1680970) gel for column chromatography
-
Appropriate solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve the amine of interest and triethylamine (typically 1.1 to 1.5 equivalents) in anhydrous DCM.
-
Cooling: Cool the reaction mixture to 0°C in an ice bath.
-
Addition of this compound: Slowly add a solution of this compound (1 equivalent) in anhydrous DCM to the stirred reaction mixture via a dropping funnel over a period of 15-30 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Workup:
-
Quench the reaction by the slow addition of water or a saturated aqueous solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) or magnesium sulfate, and filter.
-
-
Purification: Concentrate the filtrate under reduced pressure using a rotary evaporator. Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate (B1210297) in hexane).
-
Characterization: Confirm the identity and purity of the synthesized N-arachidonoyl amide using standard analytical techniques such as NMR (¹H and ¹³C), mass spectrometry, and IR spectroscopy.
Caption: Workflow for the synthesis of N-arachidonoyl amides.
Biological Context and Signaling Pathways
This compound itself is not known to have direct signaling roles within cells; its high reactivity makes it unlikely to exist as a stable signaling molecule in a biological environment. Instead, its significance lies in its use as a tool to synthesize derivatives that are either endogenous signaling molecules or probes to study their pathways.
The arachidonoyl moiety is a key component of the endocannabinoid system. For instance, anandamide (B1667382) (N-arachidonoylethanolamine) and 2-arachidonoylglycerol (B1664049) (2-AG) are major endocannabinoids that activate cannabinoid receptors (CB1 and CB2). While this compound is not involved in the in vivo biosynthesis of these molecules, it is instrumental in their in vitro synthesis for research purposes.
One of the key biosynthetic pathways for anandamide involves the formation of N-arachidonoyl phosphatidylethanolamine (B1630911) (NAPE) from phosphatidylethanolamine (PE) and an arachidonoyl donor, followed by the cleavage of NAPE by a specific phospholipase D (NAPE-PLD) to yield anandamide. Researchers can synthesize NAPE in the lab using this compound to acylate a protected form of lysophosphatidylethanolamine, demonstrating its utility in creating precursors for the study of these pathways.
Caption: Synthesis of NAPE and its role in the anandamide signaling pathway.
Conclusion
This compound is an indispensable tool for researchers in the fields of lipid biochemistry, pharmacology, and drug development. Its utility as a synthetic precursor for a wide range of biologically active arachidonic acid derivatives, particularly those related to the endocannabinoid system, is well-established. A thorough understanding of its chemical properties and strict adherence to safety protocols are paramount for its effective and safe use in the laboratory. This guide provides the foundational knowledge required for professionals to incorporate this compound into their research endeavors.
References
- 1. scbt.com [scbt.com]
- 2. caymanchem.com [caymanchem.com]
- 3. This compound | C20H31ClO | CID 11727039 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | CAS 57303-04-5 | LGC Standards [lgcstandards.com]
- 5. This compound | 57303-04-5 | FA157150 | Biosynth [biosynth.com]
- 6. targetmol.com [targetmol.com]
- 7. spectrumchemical.com [spectrumchemical.com]
Arachidonoyl Chloride: A Technical Guide to its Application in Biological Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
Arachidonoyl chloride, the acyl chloride derivative of the essential omega-6 fatty acid arachidonic acid, is a highly reactive chemical compound. While not possessing intrinsic biological signaling activity in a physiological context, its reactivity makes it an invaluable tool in chemical biology and drug discovery. This technical guide details the utility of this compound as a synthetic precursor for the generation of endocannabinoid analogs and as a chemical probe for the acylation of proteins. We will explore its chemical properties, its application in the synthesis of biologically active molecules, and the methodologies for its use in studying the endocannabinoid system and protein function. This guide provides quantitative data on the biological activity of key derivatives, detailed experimental protocols, and visualizations of relevant signaling pathways and experimental workflows.
Introduction: The Role of this compound in Biological Research
This compound (C₂₀H₃₁ClO) is a derivative of arachidonic acid, a key polyunsaturated fatty acid involved in a multitude of physiological processes, most notably as the precursor to eicosanoids and endocannabinoids.[1][2] The defining feature of this compound is its highly reactive acyl chloride group, which readily undergoes nucleophilic acyl substitution. This reactivity, while precluding it from having a direct, stable signaling role in biological systems, makes it an essential reagent for the chemical synthesis of more stable and biologically active arachidonic acid derivatives.
In the laboratory, this compound serves two primary purposes:
-
Synthetic Intermediate: It is a crucial building block for the synthesis of custom-designed molecules that mimic or modulate the endocannabinoid system. This includes the creation of analogs of anandamide (B1667382) (N-arachidonoylethanolamine or AEA) and 2-arachidonoylglycerol (B1664049) (2-AG), the two primary endogenous ligands for the cannabinoid receptors CB1 and CB2. By modifying the head groups of these endocannabinoids, researchers can develop tool compounds with altered potency, selectivity, and metabolic stability to probe the intricacies of cannabinoid signaling.
-
Chemical Probe for Protein Acylation: The reactivity of the acyl chloride allows for the covalent attachment of the arachidonoyl group to nucleophilic residues on proteins, such as lysine, serine, and cysteine. This process, known as acylation, can be used to identify and study proteins that are endogenously acylated with fatty acids. Such modifications can influence a protein's localization, activity, and interactions.
This guide will provide an in-depth overview of the practical applications of this compound in a research setting, focusing on its use as a tool to investigate the biological roles of arachidonic acid and its derivatives.
Chemical Properties and Reactivity
This compound is a liquid at room temperature and is soluble in organic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and ethanol.[1] Its key chemical feature is the acyl chloride functional group (-COCl), which is a highly reactive acylating agent. The carbon atom of the carbonyl group is highly electrophilic due to the electron-withdrawing effects of both the oxygen and chlorine atoms. This makes it susceptible to attack by a wide range of nucleophiles.
The general mechanism of acylation by this compound is a nucleophilic acyl substitution. This typically proceeds through a two-step addition-elimination mechanism. A nucleophile (e.g., an amine or an alcohol) attacks the carbonyl carbon, forming a tetrahedral intermediate. This intermediate then collapses, expelling the chloride ion, which is an excellent leaving group, to form a new, more stable acyl compound (e.g., an amide or an ester).
Application in the Synthesis of Endocannabinoid Analogs
A primary application of this compound is in the synthesis of N-arachidonoyl amides and esters, which are analogs of the endocannabinoid anandamide. By reacting this compound with various amines or alcohols, a diverse library of compounds can be generated for structure-activity relationship (SAR) studies. A classic method for this synthesis is the Schotten-Baumann reaction, which involves the acylation of an amine or alcohol in the presence of a base to neutralize the hydrochloric acid byproduct.[3][4][5][6]
One notable example is the synthesis of N-arachidonoyl-L-serine (ARA-S), an endocannabinoid-like molecule found in the brain.[7][8] Unlike anandamide, ARA-S exhibits very weak binding to the canonical cannabinoid receptors CB1 and CB2.[7][8] Instead, its biological effects are thought to be mediated by other targets, including the orphan G protein-coupled receptor GPR55.[1]
Quantitative Data on Synthesized Analogs
The biological activity of endocannabinoid analogs synthesized using this compound can be quantified through various in vitro assays. The following tables summarize key activity parameters for selected N-arachidonoyl amides.
| Compound | Target | Assay Type | Value | Reference(s) |
| N-arachidonoylethanolamine (Anandamide) | Human CB1 | GTPγS Binding | EC₅₀ = 31 nM | [9] |
| N-arachidonoylethanolamine (Anandamide) | Human CB2 | GTPγS Binding | EC₅₀ = 121 nM | [4] |
| 2-Arachidonoylglycerol (2-AG) | Human CB1 | GTPγS Binding | EC₅₀ = 519 nM | [9] |
| 2-Arachidonoylglycerol (2-AG) | Human CB2 | GTPγS Binding | EC₅₀ = 38.9 nM | [4] |
| N-arachidonoyl-L-serine (ARA-S) | Rat CB1 | Radioligand Binding | Kᵢ > 10,000 nM | [10] |
| N-arachidonoyl-L-serine (ARA-S) | Rat CB2 | Radioligand Binding | No displacement at 30 µM | [10] |
| N-arachidonoyl-L-serine (ARA-S) | Rat TRPV1 | Radioligand Binding | No displacement at 30 µM | [10] |
| N-arachidonoyl Dopamine (B1211576) (NADA) | Rat CB1 | Radioligand Binding | Kᵢ = 250 nM | [11] |
| N-propylarachidonylamide | Rat CB1 | Radioligand Binding | Increased affinity 3-fold vs. Anandamide | [12] |
| N-butylarachidonylamide | Rat CB1 | Radioligand Binding | Similar affinity to Anandamide | [12] |
| N-benzylarachidonylamide | Rat CB1 | Radioligand Binding | Decreased affinity 5-fold vs. Anandamide | [12] |
Table 1: Binding Affinities and Potencies of Selected Arachidonoyl Derivatives.
| Compound | Target/Assay | Effect | Value | Reference(s) |
| N-arachidonoyl-L-serine (ARA-S) | Rat Mesenteric Arteries | Vasorelaxation | EC₅₀ = 550 nM | [10] |
| N-arachidonoyl-L-serine (ARA-S) | Rat Abdominal Aorta | Vasorelaxation | EC₅₀ ≈ 1,200 nM | [10] |
| N-docosahexaenoyl dopamine (DHA-DA) | PC12 cell line | Cytotoxicity | EC₅₀ in range 6–80 µM | [13] |
Table 2: Functional Activities of Selected Arachidonoyl Derivatives.
Signaling Pathways of Synthesized Analogs
While classical endocannabinoids like anandamide and 2-AG primarily signal through CB1 and CB2 receptors, many analogs synthesized from this compound exhibit activity at other targets. For instance, N-arachidonoyl-L-serine is thought to exert some of its effects through the orphan receptor GPR55. Activation of GPR55 can lead to the stimulation of various downstream signaling cascades, including the RhoA, PLC, and ERK pathways, ultimately leading to an increase in intracellular calcium.
Application as a Chemical Probe for Protein Acylation
The high reactivity of this compound can be harnessed to study protein acylation. By incubating cells or cell lysates with this compound, the arachidonoyl group can be covalently attached to proteins. These modified proteins can then be identified and the sites of acylation mapped, typically using mass spectrometry-based proteomic approaches. This can provide insights into which proteins are naturally acylated with arachidonic acid or other fatty acids, and how this modification might regulate their function.
It is important to note that due to its high reactivity, this compound will react non-specifically with many nucleophilic sites. Therefore, experiments using this compound as a probe require careful design and interpretation. More sophisticated approaches often involve the use of arachidonic acid analogs containing "clickable" chemical handles (e.g., an alkyne or azide (B81097) group) that are less reactive and can be metabolically incorporated into proteins before being detected with a reporter tag.[1][7][9] However, this compound can still be a useful tool for in vitro acylation studies and for generating acylated protein standards.
Experimental Workflow: Synthesis of a Chemical Probe and Target Identification
The following diagram illustrates a general workflow for synthesizing a simple arachidonoyl-based chemical probe and using it to identify protein targets.
Experimental Protocols
General Protocol for the Synthesis of N-Arachidonoyl Amides
This protocol describes a general method for the synthesis of N-arachidonoyl amides from this compound and a primary or secondary amine, based on the Schotten-Baumann reaction.[3][4][5][6]
Materials:
-
This compound
-
Amine of interest (e.g., ethanolamine, L-serine methyl ester)
-
Dichloromethane (B109758) (DCM), anhydrous
-
Triethylamine (B128534) (TEA) or pyridine
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Dissolve the Amine: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine (1.0 equivalent) and a base such as triethylamine (1.1 equivalents) in anhydrous dichloromethane. Cool the solution to 0 °C in an ice bath.
-
Add this compound: Slowly add a solution of this compound (1.05 equivalents) in anhydrous dichloromethane to the stirred amine solution.
-
Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 2-4 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC).
-
Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (if an excess of amine is used), saturated aqueous sodium bicarbonate, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate (B1210297) in hexane) to yield the pure N-arachidonoyl amide.
-
Characterization: Confirm the structure and purity of the final product using appropriate analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol for Identifying Acylated Proteins by Mass Spectrometry
This protocol provides a general workflow for identifying proteins that have been acylated, for instance, by a chemical probe synthesized from this compound.[14][15][16]
Materials:
-
Cell culture or tissue sample
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Arachidonoyl-biotin probe (synthesized as in 5.1)
-
Streptavidin-conjugated magnetic beads
-
Wash buffers (e.g., PBS with varying concentrations of salt and detergent)
-
Elution buffer (e.g., SDS-PAGE sample buffer)
-
Trypsin, sequencing grade
-
Reagents for reduction and alkylation (e.g., DTT, iodoacetamide)
-
Mass spectrometer (e.g., Orbitrap or Q-TOF)
Procedure:
-
Protein Extraction: Lyse cells or tissues in a suitable lysis buffer to extract total protein. Determine the protein concentration using a standard assay (e.g., BCA assay).
-
Probe Labeling: Incubate the protein lysate with the arachidonoyl-biotin probe at a predetermined concentration and time. Include a control sample incubated with vehicle (e.g., DMSO).
-
Affinity Enrichment: Add streptavidin-conjugated magnetic beads to the labeled lysate and incubate to capture the biotinylated (acylated) proteins.
-
Washing: Wash the beads extensively with a series of wash buffers to remove non-specifically bound proteins.
-
On-Bead Digestion (for site identification):
-
Resuspend the beads in a digestion buffer.
-
Reduce disulfide bonds with dithiothreitol (B142953) (DTT) and alkylate free cysteines with iodoacetamide.
-
Digest the captured proteins with trypsin overnight.
-
Collect the supernatant containing the peptides for mass spectrometry analysis.
-
-
Elution and In-Gel Digestion (for protein identification):
-
Elute the captured proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Separate the eluted proteins by SDS-PAGE.
-
Excise the protein bands of interest.
-
Perform in-gel digestion with trypsin.
-
Extract the peptides from the gel for mass spectrometry analysis.
-
-
LC-MS/MS Analysis: Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Use a database search engine (e.g., MaxQuant, Proteome Discoverer) to identify the proteins and map the sites of modification based on the mass shift corresponding to the probe.
Conclusion
This compound, while lacking direct biological signaling activity, is a powerful and versatile tool for researchers in chemical biology, pharmacology, and drug development. Its high reactivity as an acylating agent enables the synthesis of a wide array of endocannabinoid analogs, which are crucial for dissecting the complexities of the endocannabinoid system and identifying novel therapeutic targets. Furthermore, its ability to acylate proteins provides a means to investigate the role of fatty acylation in protein function and regulation. A thorough understanding of its chemical properties and careful experimental design are paramount to its effective use in advancing our knowledge of lipid signaling and protein biology.
References
- 1. Chemical Reporters for Exploring Protein Acylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. SATHEE: Chemistry Schotten Baumann Reaction [satheeneet.iitk.ac.in]
- 4. EP2888226B2 - Method to produce n-acyl amino acid surfactants using n-acyl amino acid surfactants or the corresponding anhydrides as catalysts - Google Patents [patents.google.com]
- 5. Schotten-Baumann Reaction [organic-chemistry.org]
- 6. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
- 7. Visualization and Identification of Fatty Acylated Proteins Using Chemical Reporters - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Deciphering protein long-chain S -acylation using mass spectrometry proteomics strategies - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D5CB00146C [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. N-arachidonoyl l-serine, an endocannabinoid-like brain constituent with vasodilatory properties - PMC [pmc.ncbi.nlm.nih.gov]
- 11. N-Arachidonoyl Dopamine: A Novel Endocannabinoid and Endovanilloid with Widespread Physiological and Pharmacological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cannabinoid receptor binding and agonist activity of amides and esters of arachidonic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. GPR55 Receptor Activation by the N-Acyl Dopamine Family Lipids Induces Apoptosis in Cancer Cells via the Nitric Oxide Synthase (nNOS) Over-Stimulation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. High-Resolution Mass Spectrometry to Identify and Quantify Acetylation Protein Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 15. How to Analysis Protein Acylation - Creative Proteomics [creative-proteomics.com]
- 16. researchgate.net [researchgate.net]
Synthesis of Arachidonoyl chloride from arachidonic acid.
For Researchers, Scientists, and Drug Development Professionals
Arachidonoyl chloride , the acyl chloride derivative of the biologically significant omega-6 fatty acid, arachidonic acid, is a highly reactive intermediate crucial for the synthesis of a variety of bioactive lipids. Its utility is most prominent in the production of endocannabinoids, such as anandamide (B1667382) (N-arachidonoylethanolamine or AEA) and 2-arachidonoylglycerol (B1664049) (2-AG), which are pivotal signaling molecules in the central nervous system and periphery. This guide provides an in-depth overview of the synthesis of this compound from arachidonic acid, including experimental protocols, quantitative data, and its role as a synthetic precursor.
Chemical Properties and Handling
This compound is a light-sensitive, moisture-sensitive, and temperature-sensitive oil.[1] Due to its high reactivity and susceptibility to oxidation and polymerization, it requires careful handling and storage under inert gas at low temperatures, typically -20°C or -80°C, to maintain its integrity.[1][2]
| Property | Value |
| Molecular Formula | C₂₀H₃₁ClO |
| Molecular Weight | 322.9 g/mol [3] |
| CAS Number | 57303-04-5[4] |
| Appearance | Colorless to pale yellow oil[1] |
| Purity (typical) | ≥95%[4] |
| Storage Temperature | -20°C to -80°C[1][2] |
Synthesis of this compound
The conversion of arachidonic acid to this compound involves the replacement of the hydroxyl group of the carboxylic acid with a chlorine atom. This is a standard transformation in organic chemistry, and several reagents can be employed for this purpose. The most common and effective reagents are thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂).
Reaction with Oxalyl Chloride
The use of oxalyl chloride is often preferred due to the formation of gaseous byproducts (CO, CO₂, and HCl), which simplifies purification. A general procedure involves the reaction of arachidonic acid with oxalyl chloride in an anhydrous, aprotic solvent.
Experimental Protocol:
A solution of arachidonic acid and a base, such as triethylamine (B128534) (Et₃N), in anhydrous dichloromethane (B109758) (DCM) is cooled in an ice bath.[5] Oxalyl chloride is then added slowly to the reaction mixture. The reaction is typically stirred for several hours to ensure complete conversion.[5]
To a solution of arachidonic acid (1 equivalent) and Et₃N (1 equivalent) in anhydrous DCM, cooled by an ice bath, oxalyl chloride (2 equivalents) is slowly added.[5] The reaction mixture is stirred for 5 hours.[5]
Due to its instability, the resulting this compound is often used immediately in the next synthetic step without further purification.[5]
Reaction with Thionyl Chloride
Thionyl chloride is another common reagent for this conversion. The reaction proceeds by converting the carboxylic acid into a reactive chlorosulfite intermediate, which is then attacked by a chloride ion. This method also produces gaseous byproducts (SO₂ and HCl).
General Experimental Considerations:
The reaction is typically carried out by treating arachidonic acid with an excess of thionyl chloride, either neat or in an inert solvent like toluene. The reaction mixture may be heated to reflux to drive the reaction to completion. After the reaction is complete, the excess thionyl chloride and solvent are removed under vacuum.
Purification and Characterization
Due to its high reactivity, this compound is often used in situ without extensive purification.[5] If purification is necessary, it is typically achieved by distillation under high vacuum. However, given the polyunsaturated nature of the molecule, care must be taken to avoid high temperatures that could lead to decomposition or polymerization.
Characterization Data:
-
Infrared (IR) Spectroscopy: A strong absorption band characteristic of the acyl chloride carbonyl group is expected in the range of 1780-1815 cm⁻¹. This is a shift to a higher wavenumber compared to the carboxylic acid C=O stretch of arachidonic acid (typically around 1700-1725 cm⁻¹).
-
¹H NMR Spectroscopy: The protons on the carbon alpha to the carbonyl group are expected to be deshielded and appear as a triplet at approximately 2.8-3.0 ppm. The numerous vinyl protons would appear in the region of 5.3-5.5 ppm.
-
¹³C NMR Spectroscopy: The carbonyl carbon of the acyl chloride is expected to have a chemical shift in the range of 165-175 ppm.
Application in the Synthesis of Bioactive Molecules
The primary utility of this compound lies in its role as a reactive precursor for the synthesis of various arachidonic acid derivatives, most notably the endocannabinoids anandamide and 2-AG.
Synthesis of Endocannabinoids
This compound serves as the acylating agent in the synthesis of these crucial signaling molecules. For instance, anandamide can be synthesized by reacting this compound with ethanolamine.[6] Similarly, 2-AG can be prepared through the acylation of a protected glycerol (B35011) derivative with this compound, followed by deprotection.[7]
Visualizing the Synthetic and Biological Pathways
Workflow for the Synthesis of this compound
The following diagram illustrates the general workflow for the synthesis of this compound from arachidonic acid.
Role of this compound in Endocannabinoid Synthesis
This diagram illustrates how this compound is a key intermediate in the chemical synthesis of the endocannabinoids anandamide and 2-arachidonoylglycerol, which in turn modulate the endocannabinoid system.
References
- 1. youtube.com [youtube.com]
- 2. The Endocannabinoid 2-Arachidonoylglycerol Is Responsible for the Slow Self-Inhibition in Neocortical Interneurons - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | C20H31ClO | CID 11727039 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Occurrence and Biosynthesis of Endogenous Cannabinoid Precursor,N-Arachidonoyl Phosphatidylethanolamine, in Rat Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2-Arachidonoylglycerol Synthesis: Facile and Handy Enzymatic Method That Allows to Avoid Isomerization [mdpi.com]
An In-Depth Technical Guide to Arachidonoyl Chloride Derivatives and Their Functions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Arachidonoyl chloride, the acyl chloride derivative of the omega-6 polyunsaturated fatty acid arachidonic acid, serves as a crucial starting material for the synthesis of a diverse array of bioactive lipids. These derivatives, which include endocannabinoids, N-acyl amino acids, and N-acyl neurotransmitters, are pivotal players in a multitude of physiological and pathological processes. Their ability to modulate key signaling pathways, particularly the endocannabinoid system, has positioned them as attractive targets for therapeutic intervention in a range of conditions, including pain, inflammation, neurological disorders, and cancer. This technical guide provides a comprehensive overview of the synthesis, biological functions, and associated signaling pathways of key this compound derivatives, along with detailed experimental protocols for their study.
Core Derivatives and Their Synthesis
This compound is a highly reactive compound that readily undergoes nucleophilic acyl substitution, allowing for the facile synthesis of various amide and ester derivatives. The primary classes of derivatives explored in this guide are N-acyl amino acids, 2-arachidonoyl glycerol (B35011) (2-AG), and N-arachidonoyl dopamine (B1211576) (NADA).
Chemical and Physical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₂₀H₃₁ClO | [1] |
| Molecular Weight | 322.9 g/mol | [1] |
| Appearance | Colorless to light yellow oil | [2] |
| Boiling Point | 410.8 ± 34.0 °C (Predicted) | [2] |
| Density | 0.92 g/mL at 25 °C | [2] |
| Solubility | Soluble in DMF, DMSO, and Ethanol (B145695) | [3] |
| Storage | -80°C for long-term stability | [3] |
Key this compound Derivatives: A Functional Overview
The versatility of this compound as a synthetic precursor has led to the generation of numerous derivatives with distinct biological activities. This section focuses on three prominent classes: N-Arachidonoyl Amino Acids, 2-Arachidonoyl Glycerol (2-AG), and N-Arachidonoyl Dopamine (NADA).
N-Arachidonoyl Amino Acids
N-arachidonoyl amino acids are a class of endogenous lipid messengers with emerging roles in the central nervous system and peripheral tissues.[4] One of the most studied members of this family is N-arachidonoyl-L-serine (ARA-S).
Biological Functions:
-
Vasodilation: ARA-S induces endothelium-dependent vasodilation, an effect that is not mediated by CB1, CB2, or TRPV1 receptors, suggesting the involvement of a novel receptor target.[5]
-
Neuroprotection: ARA-S has demonstrated neuroprotective properties.[6]
-
Enzyme Inhibition: N-arachidonoyl glycine (B1666218) (NA-Gly) is a notable inhibitor of fatty acid amide hydrolase (FAAH), the primary enzyme responsible for the degradation of anandamide.[7]
2-Arachidonoyl Glycerol (2-AG)
2-AG is a primary endogenous ligand for both the CB1 and CB2 cannabinoid receptors and is present at significantly higher levels in the brain than anandamide.[8] It is a full agonist at both receptors, playing a crucial role in retrograde signaling at synapses.[8][9]
Biological Functions:
-
Neuromodulation: As a key endocannabinoid, 2-AG modulates neurotransmitter release, synaptic plasticity, and various cognitive and motor functions.[8]
-
Immune Modulation: Through its action on CB2 receptors, which are predominantly expressed in immune cells, 2-AG plays a role in regulating inflammation and immune responses.
-
Pain and Inflammation: 2-AG is involved in the modulation of pain and inflammatory pathways.
N-Arachidonoyl Dopamine (NADA)
NADA is an endogenous lipid that acts as an agonist at both the CB1 receptor and the transient receptor potential vanilloid 1 (TRPV1) ion channel.[1][2]
Biological Functions:
-
Nociception: NADA is a potent activator of TRPV1, a key receptor involved in pain sensation, suggesting its role in nociception.[1][2]
-
Neuroprotection: NADA exhibits antioxidant and neuroprotective properties.[2]
-
Inflammation: It has been shown to modulate inflammatory responses.[1]
Quantitative Data on Biological Activity
The following tables summarize the binding affinities (Ki) and functional activities (EC₅₀/IC₅₀) of key arachidonoyl derivatives at cannabinoid receptors (CB1 and CB2), TRPV1 channels, and the primary endocannabinoid-degrading enzymes, fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (B570770) (MAGL).
Table 1: Receptor Binding Affinities (Ki) and Functional Activities (EC₅₀)
| Compound | Receptor | Ki (nM) | EC₅₀ (nM) | Reference(s) |
| Anandamide | CB1 | 89 | 31 | [3] |
| CB2 | 371 | 27 | [3] | |
| TRPV1 | ~2000 | - | [10] | |
| 2-Arachidonoyl Glycerol (2-AG) | CB1 | 472 ± 55 | - | |
| CB2 | 1400 ± 172 | - | [11] | |
| N-Arachidonoyl Dopamine (NADA) | CB1 | 250 | ~700 (Ca²⁺ mobilization) | [12][13] |
| CB2 | >10000 | - | [12] | |
| TRPV1 | - | ~50 | [1] | |
| N-Arachidonoyl-L-serine (ARA-S) | CB1 | >10000 | - | [5] |
| CB2 | >30000 | - | [5] | |
| TRPV1 | >30000 | - | [5] |
Table 2: Enzyme Inhibition (IC₅₀)
| Compound | Enzyme | IC₅₀ (µM) | Reference(s) |
| N-Arachidonoyl Glycine | FAAH | 4.9 | [7] |
| MAGL | >100 | [7] | |
| Arachidonoyl Serinol | MAGL | 73 | [7] |
| Noladin Ether | FAAH | 3 | [7] |
| MAGL | 36 | [7] | |
| Arachidonoyl-serotonin | FAAH | 5.6 (RBL-2H3 cells) | [14] |
| JZL184 (MAGL Inhibitor) | MAGL | 0.008 (mouse brain) | [15] |
| FAAH | 4 | [15] | |
| URB597 (FAAH Inhibitor) | FAAH | 0.0046 | [6] |
Signaling Pathways
This compound derivatives exert their biological effects by modulating complex signaling networks. The endocannabinoid system is a primary target, but other pathways are also involved.
Endocannabinoid Signaling Pathway
The endocannabinoid system (ECS) is a widespread neuromodulatory system that plays a crucial role in regulating a vast array of physiological processes. The primary components of the ECS are the cannabinoid receptors (CB1 and CB2), the endogenous cannabinoids (endocannabinoids) such as 2-AG and anandamide, and the enzymes responsible for their synthesis and degradation.[16]
Caption: Endocannabinoid retrograde signaling at a synapse.
TRPV1 Signaling Pathway
The TRPV1 channel is a non-selective cation channel that is activated by a variety of stimuli, including heat, protons, and endogenous lipids like NADA and anandamide. Activation of TRPV1 leads to an influx of cations, primarily Ca²⁺, which triggers downstream signaling cascades involved in pain and inflammation.
Caption: Activation of the TRPV1 channel by various stimuli.
Experimental Protocols
This section provides detailed methodologies for the synthesis of key this compound derivatives and for assessing their biological activity.
Synthesis of N-Arachidonoyl-L-Serine (ARA-S)
Materials:
-
This compound
-
L-serine methyl ester hydrochloride
-
Triethylamine (B128534) (TEA)
-
Dichloromethane (B109758) (DCM), anhydrous
-
Methanol (B129727) (MeOH)
-
Lithium hydroxide (B78521) (LiOH)
-
Tetrahydrofuran (THF)
-
Water (H₂O)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., hexane (B92381), ethyl acetate)
Procedure:
-
Amide Coupling:
-
Dissolve L-serine methyl ester hydrochloride in anhydrous DCM.
-
Cool the solution to 0°C in an ice bath.
-
Add triethylamine (TEA) dropwise to neutralize the hydrochloride salt.
-
In a separate flask, dissolve this compound in anhydrous DCM.
-
Add the this compound solution dropwise to the L-serine methyl ester solution at 0°C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
-
Work-up:
-
Once the reaction is complete, wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude N-arachidonoyl-L-serine methyl ester.
-
-
Purification of the Methyl Ester:
-
Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., a gradient of ethyl acetate (B1210297) in hexane).
-
-
Saponification:
-
Dissolve the purified N-arachidonoyl-L-serine methyl ester in a mixture of THF and methanol.
-
Add an aqueous solution of lithium hydroxide (LiOH).
-
Stir the reaction at room temperature for 1-2 hours, monitoring by TLC.
-
-
Final Work-up and Purification:
-
Once the saponification is complete, acidify the reaction mixture to pH 3-4 with 1 M HCl.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The resulting N-arachidonoyl-L-serine can be further purified by chromatography if necessary.
-
Enzymatic Synthesis of 2-Arachidonoyl Glycerol (2-AG)[17][18]
Materials:
-
Glycerol
-
Vinyl benzoate (B1203000)
-
Immobilized Mucor miehei lipase (MML)
-
Tetrahydrofuran (THF), anhydrous
-
Arachidonic acid
-
Dicyclohexylcarbodiimide (DCC) or other coupling agent
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM), anhydrous
-
Ethanol
-
Hexane
-
Silica gel for column chromatography
Procedure:
-
Protection of Glycerol:
-
Dissolve glycerol and vinyl benzoate in anhydrous THF.
-
Add immobilized Mucor miehei lipase (MML).
-
Stir the reaction at a controlled temperature (e.g., 40°C) for 24-48 hours.
-
Monitor the formation of 1,3-dibenzoyl glycerol by TLC.
-
After the reaction, filter off the lipase and concentrate the filtrate.
-
Purify the 1,3-dibenzoyl glycerol by silica gel column chromatography.
-
-
Acylation with Arachidonic Acid:
-
Dissolve the purified 1,3-dibenzoyl glycerol, arachidonic acid, and a catalytic amount of DMAP in anhydrous DCM.
-
Add DCC or another suitable coupling agent.
-
Stir the reaction at room temperature overnight.
-
Filter off the dicyclohexylurea byproduct and concentrate the filtrate.
-
Purify the resulting 2-arachidonoyl-1,3-dibenzoyl glycerol by silica gel column chromatography.
-
-
Enzymatic Deprotection:
-
Dissolve the purified 2-arachidonoyl-1,3-dibenzoyl glycerol in a suitable solvent mixture (e.g., THF/ethanol).
-
Add immobilized MML.
-
Stir the reaction at room temperature, monitoring the removal of the benzoyl groups by TLC.
-
Filter off the lipase and concentrate the filtrate to obtain crude 2-AG.
-
-
Purification of 2-AG:
-
Purify the crude 2-AG using a two-stage extraction process. First, use an 85% ethanol aqueous solution and hexane to remove non-polar impurities. Then, use dichloromethane and water to further purify the 2-AG.
-
Chemical Synthesis of N-Arachidonoyl Dopamine (NADA)[19][20][21]
Materials:
-
This compound
-
Dopamine hydrochloride
-
Triethylamine (TEA) or another suitable base
-
Dichloromethane (DCM), anhydrous
-
Propylphosphonic anhydride (B1165640) (T3P®) or other condensation agent
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., chloroform, methanol)
Procedure:
-
Amide Bond Formation (Method 1: Using this compound):
-
Suspend dopamine hydrochloride in anhydrous DCM.
-
Add TEA to neutralize the hydrochloride salt and dissolve the dopamine.
-
In a separate flask, dissolve this compound in anhydrous DCM.
-
Add the this compound solution dropwise to the dopamine solution at 0°C.
-
Allow the reaction to warm to room temperature and stir for several hours.
-
-
Amide Bond Formation (Method 2: Using a Condensation Agent):
-
Dissolve arachidonic acid and dopamine hydrochloride in anhydrous DCM.
-
Add a suitable base (e.g., TEA) to neutralize the hydrochloride.
-
Add a condensation agent such as propylphosphonic anhydride (T3P®).
-
Stir the reaction at room temperature until completion.
-
-
Work-up and Purification:
-
After the reaction is complete (monitored by TLC), wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude NADA by silica gel column chromatography using a suitable solvent system (e.g., a gradient of methanol in chloroform).
-
CB1/CB2 Receptor Binding Assay
This protocol describes a competitive radioligand binding assay to determine the affinity of arachidonoyl derivatives for cannabinoid receptors.
Materials:
-
Cell membranes expressing human CB1 or CB2 receptors (e.g., from transfected HEK-293 or CHO cells)
-
[³H]-CP55,940 (radioligand)
-
Unlabeled CP55,940 (for non-specific binding)
-
Test compounds (arachidonoyl derivatives)
-
Binding Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, 0.5% BSA, pH 7.4)
-
Wash Buffer (e.g., 50 mM Tris-HCl, 0.25% BSA, pH 7.4)
-
GF/B glass fiber filters
-
Scintillation cocktail
-
96-well plates
-
Filtration manifold
-
Scintillation counter
Procedure:
-
Assay Setup (in a 96-well plate):
-
Total Binding: Add binding buffer, [³H]-CP55,940 (at a concentration near its Kd), and cell membrane suspension.
-
Non-specific Binding: Add binding buffer, [³H]-CP55,940, a high concentration of unlabeled CP55,940 (e.g., 10 µM), and cell membrane suspension.
-
Competition Binding: Add binding buffer, [³H]-CP55,940, varying concentrations of the test compound, and cell membrane suspension.
-
-
Incubation: Incubate the plate at 30°C for 60-90 minutes with gentle agitation.
-
Filtration: Terminate the reaction by rapid filtration through GF/B filters using a filtration manifold.
-
Washing: Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC₅₀ value of the test compound from the competition binding curve and calculate the Ki value using the Cheng-Prusoff equation.
TRPV1 Activation Assay (Calcium Influx)
This protocol describes a method to assess the activation of TRPV1 channels by measuring intracellular calcium influx using a fluorescent indicator.
Materials:
-
HEK-293 cells stably expressing human TRPV1
-
Fluo-4 AM or Fura-2 AM (calcium indicator dye)
-
Pluronic F-127
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, pH 7.4)
-
Test compounds (arachidonoyl derivatives)
-
Capsaicin (positive control)
-
Capsazepine or other TRPV1 antagonist (negative control)
-
96-well black-walled, clear-bottom plates
-
Fluorescence plate reader with automated injection capabilities
Procedure:
-
Cell Plating: Seed the TRPV1-expressing HEK-293 cells into 96-well plates and grow to confluence.
-
Dye Loading:
-
Prepare a loading solution of Fluo-4 AM or Fura-2 AM with Pluronic F-127 in assay buffer.
-
Remove the culture medium from the cells and add the dye loading solution.
-
Incubate the plate at 37°C for 30-60 minutes in the dark.
-
-
Washing: Gently wash the cells with assay buffer to remove excess dye.
-
Assay Measurement:
-
Place the plate in a fluorescence plate reader.
-
Establish a baseline fluorescence reading.
-
Use the automated injector to add the test compound or control solutions to the wells.
-
Immediately begin recording the fluorescence intensity over time.
-
-
Data Analysis:
-
Measure the change in fluorescence intensity upon addition of the compound.
-
Generate dose-response curves for the test compounds and calculate their EC₅₀ values.
-
Conclusion
This compound and its derivatives represent a rich and complex family of bioactive lipids with profound implications for human health and disease. Their intricate involvement in the endocannabinoid system and other signaling pathways offers a wealth of opportunities for the development of novel therapeutics. This technical guide provides a foundational understanding of these compounds, from their synthesis to their functional roles, and offers practical experimental protocols to facilitate further research in this exciting and rapidly evolving field. A deeper understanding of the structure-activity relationships and the precise mechanisms of action of these derivatives will be crucial for unlocking their full therapeutic potential.
References
- 1. N-Arachidonoyl dopamine - Wikipedia [en.wikipedia.org]
- 2. N-Arachidonoyl Dopamine: A Novel Endocannabinoid and Endovanilloid with Widespread Physiological and Pharmacological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anandamide | CB and TRPV1 Receptor Agonist | Tocris Bioscience [tocris.com]
- 4. mdpi.com [mdpi.com]
- 5. N-arachidonoyl l-serine, an endocannabinoid-like brain constituent with vasodilatory properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Inhibition of monoacylglycerol lipase and fatty acid amide hydrolase by analogues of 2-arachidonoylglycerol - PMC [pmc.ncbi.nlm.nih.gov]
- 8. realmofcaring.org [realmofcaring.org]
- 9. Physiological roles of 2-arachidonoylglycerol, an endogenous cannabinoid receptor ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Anandamide and vanilloid TRPV1 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Identification of N‐arachidonoyl dopamine as a highly biased ligand at cannabinoid CB1 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Arachidonoylserotonin and other novel inhibitors of fatty acid amide hydrolase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The Endogenous Brain Constituent N-Arachidonoyl l-Serine Is an Activator of Large Conductance Ca2+-Activated K+ Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
A Technical Guide to the Stability and Storage of Arachidonoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Arachidonoyl chloride, the acyl chloride derivative of the essential omega-6 fatty acid arachidonic acid, is a highly reactive chemical intermediate pivotal in the synthesis of a wide range of bioactive molecules, including endocannabinoids and other lipid signaling molecules. Its utility in research and pharmaceutical development is directly linked to its purity and stability. However, its inherent reactivity presents significant challenges in its handling and storage. This guide provides an in-depth overview of the stability and optimal storage conditions for this compound, supported by chemical principles, manufacturer recommendations, and methodologies for stability assessment.
Core Concepts: Chemical Reactivity and Stability
This compound's high reactivity stems from the electron-withdrawing nature of both the carbonyl oxygen and the chlorine atom, which renders the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack.[1][2] This reactivity is the primary driver of its degradation.
Degradation Pathways
The principal degradation pathway for this compound is hydrolysis . In the presence of water or moisture, it rapidly hydrolyzes to form arachidonic acid and hydrochloric acid.[2][3] This reaction is often vigorous and exothermic.[4] The presence of four double bonds in the arachidonoyl backbone also makes the molecule susceptible to oxidation , particularly if exposed to air and light over extended periods.
Recommended Storage and Handling Protocols
To mitigate degradation and ensure the integrity of this compound, stringent storage and handling procedures are imperative.
Storage Conditions
There is some variance in storage temperature recommendations from different suppliers, likely reflecting different formulations or purity grades. However, the consensus points towards low-temperature, anhydrous, and inert conditions.
| Parameter | Recommendation | Rationale |
| Temperature | -20°C to -80°C | Minimizes the rate of degradation reactions. The ultra-low temperature of -80°C is recommended for long-term stability, with one supplier suggesting a shelf-life of ≥ 4 years at this temperature.[5] |
| Atmosphere | Inert gas (e.g., Argon, Nitrogen) | Prevents oxidation of the polyunsaturated fatty acid chain and displaces moisture. |
| Container | Tightly sealed, glass or PTFE-lined vial | Prevents ingress of moisture and air. Glass and PTFE are inert to the reactive acyl chloride. |
| Light | Protection from light (e.g., amber vial) | Minimizes light-induced oxidation and degradation. |
Handling Procedures
Due to its reactivity and the corrosive nature of its hydrolysis byproduct (HCl), proper personal protective equipment (PPE) and handling techniques are crucial.
-
Work Environment : Handle exclusively in a well-ventilated fume hood.
-
Moisture Control : Use dry solvents and glassware. Syringes and needles should be dried before use. An inert atmosphere should be maintained during handling.
-
Personal Protective Equipment : Wear chemical-resistant gloves, safety goggles, and a lab coat.
Experimental Protocol: Assessing the Stability of this compound
Objective
To determine the degradation of this compound over time under defined storage conditions (e.g., temperature, humidity, light exposure).
Principle
Direct analysis of the highly reactive this compound is challenging. Therefore, a derivatization step is employed to convert it into a more stable, UV-active compound that can be quantified by HPLC. A common approach involves reaction with a nucleophile like an amine or an alcohol to form a stable amide or ester.[6][7]
Materials and Reagents
-
This compound
-
Anhydrous aprotic solvent (e.g., acetonitrile, dichloromethane)
-
Derivatizing agent (e.g., a primary amine like benzylamine (B48309) or a UV-active alcohol)
-
HPLC-grade solvents for the mobile phase
-
HPLC system with a UV detector
-
Controlled environment chambers (for temperature and humidity)
Experimental Workflow
Data Presentation
The quantitative data from the stability study should be summarized in a table for clear comparison.
| Storage Condition | Time Point (Days) | Concentration of Derivative (µg/mL) | % Degradation |
| -80°C (Control) | 0 | 100.0 | 0 |
| 7 | 99.8 | 0.2 | |
| 30 | 99.5 | 0.5 | |
| -20°C | 0 | 100.0 | 0 |
| 7 | 98.2 | 1.8 | |
| 30 | 95.1 | 4.9 | |
| 4°C | 0 | 100.0 | 0 |
| 1 | 85.3 | 14.7 | |
| 7 | 52.6 | 47.4 | |
| 25°C (with moisture) | 0 | 100.0 | 0 |
| 0.1 | 20.5 | 79.5 | |
| 1 | < LOQ | > 99 |
(Note: The data in this table is hypothetical and for illustrative purposes only. LOQ = Limit of Quantitation)
Role in Signaling Pathways: A Synthetic Perspective
This compound is not a direct participant in biological signaling pathways. Instead, its primary role in this context is as a synthetic precursor to create tools for studying these pathways. Arachidonic acid, its parent molecule, is a key player in the biosynthesis of eicosanoids and endocannabinoids.
Arachidonic Acid Cascade
Arachidonic acid is released from membrane phospholipids (B1166683) by phospholipase A2 and can be metabolized by three major enzymatic pathways:
-
Cyclooxygenase (COX) pathway : Produces prostaglandins (B1171923) and thromboxanes.
-
Lipoxygenase (LOX) pathway : Produces leukotrienes and lipoxins.
-
Cytochrome P450 (CYP450) pathway : Produces epoxyeicosatrienoic acids (EETs) and hydroxyeicosatetraenoic acids (HETEs).
Endocannabinoid System
This compound is crucial for synthesizing N-arachidonoylethanolamine (anandamide) and 2-arachidonoylglycerol (B1664049) (2-AG), the two primary endocannabinoid signaling lipids. These molecules are synthesized "on-demand" and modulate a wide range of physiological processes.
Conclusion
The utility of this compound as a synthetic intermediate is undeniable, but its inherent instability necessitates rigorous storage and handling protocols. By understanding its degradation pathways and implementing appropriate preventative measures, researchers can ensure the integrity of this valuable reagent. For critical applications, it is strongly recommended to perform in-house stability studies to validate its quality over time under specific laboratory conditions.
References
- 1. researchgate.net [researchgate.net]
- 2. iosrjournals.org [iosrjournals.org]
- 3. nbinno.com [nbinno.com]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. caymanchem.com [caymanchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Development and validation of a general derivatization HPLC method for the trace analysis of acyl chlorides in lipophilic drug substances - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Solubility of Arachidonoyl Chloride for Researchers and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility of arachidonoyl chloride in various organic solvents. Designed for researchers, scientists, and professionals in drug development, this document compiles quantitative solubility data, details experimental protocols for solubility determination, and outlines key safety considerations for handling this reactive compound. Furthermore, it visualizes the metabolic context of this compound by presenting a diagram of the arachidonic acid signaling pathway.
Introduction
This compound (C₂₀H₃₁ClO) is a highly reactive derivative of arachidonic acid, a polyunsaturated omega-6 fatty acid crucial in various physiological processes.[1][2] As a reactive acyl chloride, it serves as a key intermediate in the synthesis of a wide range of bioactive lipids, including endocannabinoids and other signaling molecules. Understanding its solubility in different solvents is paramount for its effective use in synthetic chemistry, biological assays, and the development of novel therapeutics. This guide aims to provide a centralized resource on the solubility characteristics of this compound, alongside practical experimental guidance.
Quantitative Solubility Data
The solubility of this compound has been determined in several common organic solvents. The following table summarizes the available quantitative data. It is important to note that for some solvents, only qualitative descriptions are available in the literature.
| Solvent | Chemical Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Solubility of this compound |
| Dimethylformamide (DMF) | C₃H₇NO | 73.09 | 153 | 10 mg/mL[1][2] |
| Dimethyl sulfoxide (B87167) (DMSO) | C₂H₆OS | 78.13 | 189 | 10 mg/mL[1][2] |
| Ethanol | C₂H₆O | 46.07 | 78.37 | 10 mg/mL[1][2] |
| Acetonitrile | C₂H₃N | 41.05 | 81.6 | Slightly soluble[3][4] |
| Chloroform | CHCl₃ | 119.38 | 61.2 | Slightly soluble[3][4] |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | 77.1 | Slightly soluble[3][4] |
Experimental Protocol for Solubility Determination of this compound
Given the reactive nature of acyl chlorides, determining the solubility of this compound requires specific handling procedures to ensure accurate results and safety. The following protocol is a recommended guideline.
3.1. Materials and Equipment
-
This compound
-
Anhydrous solvents of interest
-
Inert gas (Argon or Nitrogen)
-
Dry glassware (vials, syringes, volumetric flasks)
-
Magnetic stirrer and stir bars
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography-Mass Spectrometry (GC-MS)
-
Personal Protective Equipment (PPE): safety goggles, lab coat, chemical-resistant gloves
3.2. Experimental Workflow
The following diagram illustrates the general workflow for determining the solubility of this compound.
3.3. Detailed Procedure
-
Preparation of Materials: All glassware must be thoroughly dried in an oven and cooled under a stream of inert gas to remove any residual moisture. Solvents should be of high purity and anhydrous.
-
Handling of this compound: Due to its reactivity with water, this compound should be handled under an inert atmosphere (e.g., in a glove box or using Schlenk line techniques).
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a known volume of the anhydrous solvent in a dry vial. The excess is crucial to ensure a saturated solution is formed.
-
Seal the vial under an inert atmosphere.
-
-
Equilibration:
-
Place the vial on a magnetic stirrer and agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Separation of Undissolved Solute:
-
To separate the undissolved this compound, centrifuge the saturated solution at a high speed.
-
Carefully collect a known volume of the clear supernatant using a dry, airtight syringe.
-
-
Sample Preparation for Analysis:
-
Immediately quench the reactive this compound in the supernatant by adding it to a known volume of a suitable solvent (e.g., methanol) to form a stable derivative (methyl arachidonate). This step is critical to prevent degradation before analysis.
-
Prepare a series of dilutions of the derivatized sample.
-
-
Quantification:
-
Analyze the diluted samples using a calibrated HPLC or GC-MS method to determine the concentration of the methyl arachidonate (B1239269).
-
Prepare a standard curve using known concentrations of a methyl arachidonate standard.
-
-
Calculation of Solubility:
-
From the concentration of the derivative in the analyzed sample, calculate the original concentration of this compound in the saturated solution. This value represents the solubility.
-
3.4. Safety Precautions
-
This compound is corrosive and reacts violently with water, releasing hydrochloric acid. Always handle it in a well-ventilated fume hood and wear appropriate PPE.
-
Store this compound at low temperatures (typically -20°C or below) under an inert atmosphere to prevent degradation.
-
In case of a spill, do not use water. Use an absorbent material like sand or diatomite to contain the spill.
Signaling Pathway Context: The Arachidonic Acid Cascade
This compound is a synthetic precursor to many important signaling molecules derived from arachidonic acid. The biological effects of compounds synthesized from this compound are often understood within the context of the arachidonic acid cascade. This pathway is initiated by the release of arachidonic acid from the cell membrane and leads to the production of various eicosanoids, which are potent lipid mediators involved in inflammation, immunity, and hemostasis.
The following diagram illustrates the main branches of the arachidonic acid signaling pathway.
Conclusion
This technical guide provides essential information on the solubility of this compound in common organic solvents, offering both quantitative data and a detailed experimental protocol for its determination. The inherent reactivity of this compound necessitates careful handling and the use of anhydrous conditions to obtain reliable solubility data. By understanding its solubility and the broader context of the arachidonic acid signaling pathway, researchers and drug development professionals can more effectively utilize this important synthetic intermediate in their work.
References
The Pivotal Role of Arachidonoyl Chloride as a Synthetic Intermediate in Neuroscience and Drug Discovery
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Arachidonoyl chloride, the acyl chloride derivative of the omega-6 fatty acid arachidonic acid, stands as a critical and versatile synthetic intermediate in the fields of neurochemistry and pharmacology. Its inherent reactivity makes it an invaluable tool for the synthesis of a wide array of biologically active lipids, most notably the endocannabinoids and their analogs, which are instrumental in elucidating the intricacies of the endocannabinoid system (ECS) and developing novel therapeutics. This technical guide provides an in-depth overview of the function of this compound as a synthetic intermediate, complete with quantitative data, detailed experimental protocols, and visualizations of key biological pathways.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of this compound is paramount for its effective use in synthesis. Key properties are summarized in the table below.
| Property | Value |
| Molecular Formula | C₂₀H₃₁ClO |
| Molecular Weight | 322.9 g/mol |
| Appearance | Oily liquid |
| Boiling Point | 410.8 ± 34.0 °C (Predicted) |
| Density | 0.92 g/mL at 25 °C |
| Solubility | Soluble in organic solvents such as dichloromethane (B109758), THF, and DMF. |
| Storage Temperature | -20°C |
Core Synthetic Applications
This compound's primary utility lies in its ability to readily acylate nucleophiles, such as amines and alcohols, to introduce the arachidonoyl moiety. This has been extensively exploited in the synthesis of key endocannabinoids and related molecules.
Synthesis of Endocannabinoids and Analogs
The endocannabinoid system, comprising cannabinoid receptors (CB1 and CB2), endogenous ligands (endocannabinoids), and metabolic enzymes, is a key regulator of numerous physiological processes. This compound is a foundational building block for the synthesis of the two primary endocannabinoids, anandamide (B1667382) (AEA) and 2-arachidonoylglycerol (B1664049) (2-AG), as well as their derivatives.
Anandamide (AEA) Synthesis:
Anandamide, or N-arachidonoylethanolamine, is synthesized through the reaction of this compound with ethanolamine (B43304). This reaction typically proceeds via a Schotten-Baumann-type reaction, where the amine nucleophile attacks the electrophilic carbonyl carbon of the acyl chloride.[1][2]
2-Arachidonoylglycerol (2-AG) Synthesis:
The synthesis of 2-AG using this compound is more complex due to the presence of multiple hydroxyl groups on the glycerol (B35011) backbone, necessitating the use of protecting groups to achieve regioselectivity. A common strategy involves the protection of the 1 and 3 hydroxyl groups of glycerol, followed by acylation of the 2-hydroxyl group with this compound, and subsequent deprotection.[3][4]
N-Arachidonoyl-L-Serine (NA-L-Ser) Synthesis:
NA-L-Serine is another endogenous lipid with biological activity. Its synthesis involves the acylation of the amino group of L-serine with this compound.[5][6][7]
Synthesis of Enzyme Inhibitors
The metabolic enzymes of the ECS, primarily fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (B570770) (MAGL), are critical targets for therapeutic intervention. Inhibitors of these enzymes can elevate the endogenous levels of endocannabinoids, offering a more nuanced approach to modulating ECS activity compared to direct receptor agonists. This compound has been used as a starting material or key intermediate in the synthesis of various FAAH inhibitors.
URB597:
URB597 is a potent and selective FAAH inhibitor. While its direct synthesis from this compound is not the primary route, intermediates used in its synthesis can be derived from arachidonic acid, for which this compound is a direct precursor.[8][9]
Synthesis of Cannabinoid Receptor Ligands
This compound is also employed in the synthesis of ligands that target cannabinoid receptors.
AM251:
AM251 is a well-known antagonist/inverse agonist of the CB1 receptor. While its complete synthesis is a multi-step process, the arachidonoyl side chain is a key structural feature, and this compound can be a precursor for introducing this moiety onto a suitable scaffold.[10][11][12]
Quantitative Data on Synthetic Reactions
The following table summarizes the reported yields for the synthesis of various compounds using this compound as a key reagent. It is important to note that reaction conditions and purification methods can significantly impact the final yield.
| Product | Reactants | Solvent | Base | Yield (%) |
| Anandamide (AEA) | This compound, Ethanolamine | Dichloromethane | Triethylamine (B128534) | >99[13] |
| 2-Arachidonoylglycerol (2-AG) | This compound, 1,3-protected glycerol | Dichloromethane | DMAP, EDCI | 84[4] |
| N-Arachidonoyl-L-Serine | This compound, L-Serine methyl ester | Dichloromethane | Triethylamine | ~70-80 |
Experimental Protocols
The following are generalized experimental protocols for the synthesis of key compounds using this compound. Researchers should consult the primary literature for specific details and safety precautions.
General Protocol for Amide Synthesis (e.g., Anandamide)
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with ethanolamine (1.0 eq) and a suitable base such as triethylamine (1.1 eq) in anhydrous dichloromethane under a nitrogen atmosphere. The solution is cooled to 0°C in an ice bath.[2][14][15]
-
Addition of this compound: A solution of this compound (1.0 eq) in anhydrous dichloromethane is added dropwise to the stirred amine solution over a period of 30-60 minutes, maintaining the temperature at 0°C.[1]
-
Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: The reaction mixture is quenched by the addition of water. The organic layer is separated, washed sequentially with dilute HCl, saturated NaHCO₃ solution, and brine. The organic phase is then dried over anhydrous Na₂SO₄ or MgSO₄.
-
Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., a gradient of methanol (B129727) in chloroform) to afford pure anandamide.[16]
General Protocol for Ester Synthesis (e.g., 2-Arachidonoylglycerol Intermediate)
-
Reaction Setup: To a stirred solution of a 1,3-protected glycerol (e.g., 1,3-O-benzylideneglycerol) (1.0 eq) and a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP) (0.1 eq) in anhydrous dichloromethane under a nitrogen atmosphere, this compound (1.1 eq) is added dropwise at 0°C.[3][4]
-
Reaction Progression: The reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours. Reaction progress is monitored by TLC.
-
Work-up: The reaction is quenched with water, and the organic layer is separated, washed with saturated NaHCO₃ and brine, and dried over anhydrous Na₂SO₄.
-
Purification: The solvent is evaporated, and the resulting crude product is purified by flash column chromatography to yield the protected 2-arachidonoylglycerol.
-
Deprotection: The protecting groups are removed under appropriate conditions (e.g., catalytic hydrogenation for benzylidene acetal) to yield 2-AG.[3]
Signaling Pathways and Experimental Workflows
The biological effects of the compounds synthesized from this compound are mediated through complex signaling pathways. The following diagrams, generated using Graphviz, illustrate these pathways and a general experimental workflow for synthesis.
Endocannabinoid Biosynthesis and Signaling
This diagram illustrates the biosynthesis of the primary endocannabinoids, anandamide (AEA) and 2-arachidonoylglycerol (2-AG), and their subsequent signaling through cannabinoid receptors (CB1 and CB2).
Caption: Biosynthesis of endocannabinoids and their downstream signaling pathways.
Fatty Acid Amide Hydrolase (FAAH) Inhibition
This diagram illustrates the mechanism of FAAH inhibition, which leads to increased levels of anandamide and subsequent potentiation of its signaling.
Caption: Mechanism of FAAH inhibition and its therapeutic consequences.
General Experimental Workflow for Synthesis
This diagram outlines a typical workflow for the synthesis of an arachidonoyl derivative using this compound.
Caption: A generalized workflow for the synthesis of arachidonoyl derivatives.
Conclusion
This compound is an indispensable reagent in the chemical synthesis of a vast array of lipid signaling molecules. Its utility in constructing the core structures of endocannabinoids, their analogs, and inhibitors of their metabolic enzymes has profoundly advanced our understanding of the endocannabinoid system. For researchers and drug development professionals, a comprehensive grasp of the synthetic methodologies involving this compound is essential for the continued exploration of this critical signaling system and the development of novel therapeutics targeting it. The protocols and data presented in this guide serve as a foundational resource for these endeavors.
References
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. Amine to Amide (via Acid Chloride) - Common Conditions [commonorganicchemistry.com]
- 3. 2-Arachidonoylglycerol Synthesis: Facile and Handy Enzymatic Method That Allows to Avoid Isomerization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chemoenzymatic Synthesis of 2-Arachidonoylglycerol, An Endogenous Ligand for Cannabinoid Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Endogenous Brain Constituent N-Arachidonoyl l-Serine Is an Activator of Large Conductance Ca2+-Activated K+ Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 6. N-arachidonoyl l-serine, an endocannabinoid-like brain constituent with vasodilatory properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. caymanchem.com [caymanchem.com]
- 8. Chemical Probes of Endocannabinoid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Acute Administration of URB597 Fatty Acid Amide Hydrolase Inhibitor Prevents Attentional Impairments by Distractors in Adolescent Mice [frontiersin.org]
- 10. The cannabinoid CB1 receptor inverse agonist AM 251 and antagonist AM 4113 produce similar effects on the behavioral satiety sequence in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. iris.unipa.it [iris.unipa.it]
- 12. AM251, a selective antagonist of the CB1 receptor, inhibits the induction of long-term potentiation and induces retrograde amnesia in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Occurrence and Biosynthesis of Endogenous Cannabinoid Precursor,N-Arachidonoyl Phosphatidylethanolamine, in Rat Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Amide Synthesis [fishersci.co.uk]
- 15. Reddit - The heart of the internet [reddit.com]
- 16. taylorfrancis.com [taylorfrancis.com]
Arachidonoyl Chloride: A Technical Guide for Biochemical Research and Drug Development
Abstract
Arachidonoyl chloride, the acyl chloride derivative of the essential omega-6 fatty acid arachidonic acid, is a highly reactive chemical intermediate of significant importance in the field of biochemistry, particularly in the study of the endocannabinoid system. While not a naturally occurring signaling molecule itself, its utility as a synthetic precursor for a wide array of bioactive lipids has made it an indispensable tool for researchers. This technical guide provides an in-depth overview of the history, chemical properties, synthesis, and biochemical applications of this compound, with a focus on its role in the generation of endocannabinoid analogs and probes. Detailed experimental protocols, quantitative data, and visual representations of relevant biochemical pathways are presented to serve as a comprehensive resource for researchers, scientists, and professionals in drug development.
Introduction: The Emergence of a Key Synthetic Tool
The story of this compound is intrinsically linked to the discovery and exploration of the endocannabinoid system. While arachidonic acid itself was first isolated in 1909, its role as a precursor to bioactive signaling molecules like prostaglandins (B1171923) was uncovered over the following decades.[1] The discovery of N-arachidonoylethanolamine (anandamide) in the early 1990s as an endogenous ligand for the cannabinoid receptor CB1 marked a pivotal moment in neuroscience and pharmacology. This discovery spurred a demand for synthetic routes to anandamide (B1667382) and other related N-acylethanolamines to probe their physiological functions.
This compound emerged as a critical reagent in this endeavor. The conversion of a carboxylic acid to a more reactive acyl chloride is a fundamental transformation in organic chemistry, and its application to arachidonic acid provided a straightforward method for acylating various amines, amino acids, and other nucleophiles. This allowed for the systematic synthesis of a diverse library of arachidonic acid derivatives, which have been instrumental in elucidating the structure-activity relationships of cannabinoid receptor ligands and in the development of pharmacological tools to study the enzymes of the endocannabinoid system. While a specific "discovery" of this compound is not prominently documented, its use became prevalent with the burgeoning interest in endocannabinoid research.
Chemical and Physical Properties
This compound is a reactive lipid that should be handled with care, preferably under inert atmosphere and at low temperatures to minimize degradation. Its physical and chemical properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C20H31ClO | [2][3][4][5] |
| Molecular Weight | 322.91 g/mol | [2][3][4][5] |
| IUPAC Name | (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl chloride | [3] |
| CAS Number | 57303-04-5 | [2][4][5] |
| Appearance | Liquid | [4] |
| Purity | ≥95% (commercially available) | [4] |
| Solubility | Soluble in DMF (10 mg/ml), DMSO (10 mg/ml), Ethanol (10 mg/ml) | [4] |
| Storage Temperature | -80°C | [4] |
| Stability | ≥ 4 years (under proper storage) | [4] |
Experimental Protocols
Synthesis of this compound from Arachidonic Acid
The most common method for the preparation of this compound is the reaction of arachidonic acid with a chlorinating agent, such as thionyl chloride (SOCl2) or oxalyl chloride ((COCl)2). The use of oxalyl chloride is often preferred as the byproducts (CO2, CO, and HCl) are gaseous and easily removed.
Materials:
-
Arachidonic acid
-
Oxalyl chloride or Thionyl chloride
-
Anhydrous dichloromethane (B109758) (DCM) or other inert solvent (e.g., hexane, toluene)
-
Dry, inert atmosphere (e.g., nitrogen or argon)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser (for thionyl chloride method)
-
Rotary evaporator
Procedure using Oxalyl Chloride (Preferred):
-
In a dry, two-necked round-bottom flask under an inert atmosphere, dissolve arachidonic acid (1 equivalent) in anhydrous dichloromethane.
-
Cool the solution to 0°C using an ice bath.
-
Slowly add oxalyl chloride (1.5-2 equivalents) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The reaction progress can be monitored by the cessation of gas evolution.
-
Remove the solvent and excess oxalyl chloride under reduced pressure using a rotary evaporator. To ensure complete removal of the volatile byproducts, the crude product can be co-evaporated with anhydrous toluene (B28343) a few times.
-
The resulting this compound is typically used immediately in the next step without further purification. If necessary, it can be purified by short-path distillation under high vacuum, though this risks degradation.
Procedure using Thionyl Chloride:
-
In a dry round-bottom flask equipped with a reflux condenser and under an inert atmosphere, add arachidonic acid (1 equivalent).
-
Slowly add thionyl chloride (2-3 equivalents) to the arachidonic acid.
-
Gently heat the reaction mixture to reflux (approximately 80°C) for 1-2 hours.
-
After cooling to room temperature, remove the excess thionyl chloride by distillation or under reduced pressure. Co-evaporation with an anhydrous solvent like toluene is recommended to remove all traces of thionyl chloride and HCl.
-
The crude this compound is then used directly for subsequent reactions.
Synthesis of N-Arachidonoyl Amino Acids
This compound is an excellent reagent for the N-acylation of amino acids to produce endocannabinoid-like molecules.
Materials:
-
This compound (freshly prepared or from a commercial source)
-
Amino acid (e.g., glycine, serine, dopamine (B1211576) hydrochloride)
-
Anhydrous solvent (e.g., dichloromethane, tetrahydrofuran)
-
Base (e.g., triethylamine, pyridine)
-
Dry, inert atmosphere
-
Standard glassware for organic synthesis
General Procedure for N-acylation:
-
In a dry flask under an inert atmosphere, dissolve the amino acid (1 equivalent) and a base (2-3 equivalents, e.g., triethylamine) in an anhydrous solvent. If using an amino acid salt (e.g., dopamine hydrochloride), additional base will be required to neutralize the salt.
-
Cool the solution to 0°C.
-
In a separate flask, dissolve this compound (1.1 equivalents) in the same anhydrous solvent.
-
Add the this compound solution dropwise to the stirred amino acid solution at 0°C.
-
Allow the reaction to warm to room temperature and stir for several hours to overnight.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a dilute aqueous acid solution (e.g., 1 M HCl).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica (B1680970) gel.
Biochemical Applications and Signaling Pathways
The primary biochemical utility of this compound lies in its role as a precursor for the synthesis of molecules that modulate the endocannabinoid system and other signaling pathways.
Synthesis of Endocannabinoid Analogs
This compound is routinely used to synthesize a variety of N-arachidonoyl conjugates, including:
-
N-Arachidonoyl-ethanolamine (Anandamide): A key endocannabinoid that acts as a partial agonist at CB1 and CB2 receptors.
-
N-Arachidonoyl-dopamine (NADA): An endogenous ligand that activates the CB1 receptor and the transient receptor potential vanilloid 1 (TRPV1) channel.[6][7]
-
N-Arachidonoyl-serine (ARA-S): An endocannabinoid-like molecule with vasodilatory properties.[8]
-
N-Arachidonoyl-glycine (NAGly): A signaling lipid with analgesic and anti-inflammatory effects.[9]
These synthetic analogs are crucial for studying the pharmacology of cannabinoid receptors, identifying the roles of endocannabinoids in various physiological processes, and for developing potential therapeutic agents.
Probing Enzyme Activity
Derivatives synthesized from this compound are also used as substrates or inhibitors for enzymes involved in the endocannabinoid system, such as fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (B570770) (MAGL), which are responsible for the degradation of anandamide and 2-arachidonoylglycerol (B1664049) (2-AG), respectively.
Endocannabinoid Signaling Pathways
The molecules synthesized using this compound as a precursor, such as anandamide and NADA, interact with and modulate key signaling pathways. The endocannabinoid system, primarily through the activation of CB1 and CB2 receptors, plays a crucial role in regulating a wide range of physiological processes including neurotransmission, pain perception, appetite, and immune function.
CB1 receptors are predominantly found in the central nervous system and their activation typically leads to an inhibition of neurotransmitter release. CB2 receptors are mainly expressed in immune cells and are involved in modulating inflammatory responses.
Visualizing Synthesis and Signaling
To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: Synthesis of N-Arachidonoyl Dopamine (NADA) from this compound.
Caption: Simplified Endocannabinoid Signaling Pathways for Anandamide and NADA.
Caption: Experimental Workflow for the Synthesis of N-Arachidonoyl Amino Acids.
Conclusion
This compound stands as a testament to the importance of fundamental organic chemistry in advancing biochemical and pharmacological research. While its own biological activity is limited, its role as a versatile synthetic intermediate has been paramount in the exploration of the endocannabinoid system. The ability to readily synthesize a wide range of arachidonic acid derivatives has empowered researchers to dissect the complex signaling pathways governed by endocannabinoids, leading to a deeper understanding of human health and disease. This guide provides a foundational resource for scientists and researchers looking to leverage the synthetic potential of this compound in their own investigations, fostering further discoveries in this exciting and dynamic field.
References
- 1. Occurrence and Biosynthesis of Endogenous Cannabinoid Precursor,N-Arachidonoyl Phosphatidylethanolamine, in Rat Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | 57303-04-5 | FA157150 | Biosynth [biosynth.com]
- 3. This compound | C20H31ClO | CID 11727039 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. scbt.com [scbt.com]
- 6. N-Arachidonoyl Dopamine: A Novel Endocannabinoid and Endovanilloid with Widespread Physiological and Pharmacological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The biosynthesis of N-arachidonoyl dopamine (NADA), a putative endocannabinoid and endovanilloid, via conjugation of arachidonic acid with dopamine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. N-arachidonoyl l-serine, an endocannabinoid-like brain constituent with vasodilatory properties - PMC [pmc.ncbi.nlm.nih.gov]
- 9. N-arachidonoyl glycine, an endogenous lipid that acts as a vasorelaxant via nitric oxide and large conductance calcium-activated potassium channels - PMC [pmc.ncbi.nlm.nih.gov]
The Pivotal Role of Arachidonoyl Chloride in Advancing Endocannabinoid Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The endocannabinoid system (ECS) has emerged as a critical regulator of numerous physiological and pathological processes, making it a key target for therapeutic intervention. At the heart of research into this complex system lies arachidonoyl chloride, a reactive derivative of arachidonic acid. This technical guide provides an in-depth exploration of the indispensable role of this compound as a foundational chemical tool for the synthesis of key endocannabinoids, their analogs, and molecular probes. We will detail the synthetic methodologies, present quantitative data on the biological activity of the resulting compounds, and illustrate the intricate signaling pathways they modulate. This whitepaper serves as a comprehensive resource for researchers aiming to leverage this compound in the development of novel therapeutics targeting the endocannabinoid system.
Introduction: The Endocannabinoid System and the Significance of this compound
The endocannabinoid system, comprising cannabinoid receptors (CB1 and CB2), their endogenous ligands (endocannabinoids), and the enzymes responsible for their synthesis and degradation, plays a crucial role in maintaining homeostasis. The two most well-characterized endocannabinoids are N-arachidonoylethanolamine (anandamide or AEA) and 2-arachidonoylglycerol (B1664049) (2-AG).[1][2] Both are derivatives of arachidonic acid and are synthesized "on-demand" in response to physiological stimuli.
This compound, as the acyl chloride derivative of arachidonic acid, is a highly valuable and reactive precursor for the chemical synthesis of these vital signaling molecules and their analogs. Its reactivity allows for the facile introduction of the arachidonoyl moiety onto various molecular scaffolds, enabling the creation of a diverse library of compounds for studying the pharmacology and therapeutic potential of the ECS.
Chemical Properties and Handling of this compound
This compound (C20H31ClO) is a liquid at room temperature with a molecular weight of 322.9 g/mol .[3] As an acyl chloride, it is highly reactive and susceptible to hydrolysis. Therefore, it must be handled under anhydrous conditions to prevent its conversion to arachidonic acid. Reactions involving this compound are typically carried out in dry solvents under an inert atmosphere (e.g., argon or nitrogen).
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C20H31ClO | [3] |
| Molecular Weight | 322.9 g/mol | [3] |
| Appearance | Liquid | [4] |
| Reactivity | Highly reactive, sensitive to moisture | [5] |
Synthesis of Endocannabinoids and Analogs using this compound
This compound is a cornerstone for the laboratory-scale synthesis of endocannabinoids and their derivatives, which are crucial for investigating the endocannabinoid system.
Synthesis of N-Arachidonoylethanolamine (Anandamide, AEA)
Anandamide (B1667382) can be synthesized through the acylation of ethanolamine (B43304) with this compound. This reaction is typically performed in an aprotic solvent in the presence of a base to neutralize the hydrochloric acid byproduct.
Experimental Protocol: Synthesis of Anandamide
-
Reaction Setup: In a round-bottom flask under an inert atmosphere, dissolve ethanolamine in a dry aprotic solvent such as dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF).
-
Base Addition: Add a slight excess of a non-nucleophilic base, such as triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA), to the solution.
-
Acylation: Cool the reaction mixture in an ice bath. Slowly add a solution of this compound in the same dry solvent to the stirred ethanolamine solution.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, quench the reaction with a mild acid (e.g., dilute HCl) and extract the product with an organic solvent. The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica (B1680970) gel to yield pure anandamide.
Synthesis of 2-Arachidonoylglycerol (2-AG)
The synthesis of 2-AG from this compound is more complex due to the presence of three hydroxyl groups on the glycerol (B35011) backbone, necessitating the use of protecting groups to ensure regioselectivity.
Experimental Protocol: Synthesis of 2-Arachidonoylglycerol
-
Protection of Glycerol: Selectively protect the 1 and 3 hydroxyl groups of glycerol. A common method involves the formation of a ketal or acetal (B89532), for example, by reacting glycerol with acetone (B3395972) or benzaldehyde (B42025) in the presence of an acid catalyst to form solketal (B138546) or 1,3-O-benzylideneglycerol, respectively.
-
Acylation: The protected glycerol, with a free hydroxyl group at the C2 position, is then acylated with this compound in the presence of a base (e.g., pyridine (B92270) or TEA) in an anhydrous aprotic solvent.
-
Deprotection: The protecting group is subsequently removed under appropriate conditions. For example, an acetal protecting group can be cleaved using acidic hydrolysis.
-
Purification: The resulting 2-AG is purified using column chromatography. It is important to note that 2-AG is prone to acyl migration to the more stable 1(3)-AG isomer, so purification and handling should be performed under mild conditions.
Synthesis of N-Arachidonoyl Dopamine (B1211576) (NADA)
N-Arachidonoyl dopamine, another endogenous cannabinoid-like compound, can be synthesized by the acylation of dopamine with this compound. The presence of the catechol group in dopamine requires careful selection of reaction conditions to avoid side reactions.
Experimental Protocol: Synthesis of N-Arachidonoyl Dopamine
-
Dopamine Salt: Start with a salt of dopamine, such as dopamine hydrochloride, to improve its solubility and stability.
-
Reaction Conditions: The reaction is carried out in a suitable solvent, often a mixture of an organic solvent and water, in the presence of a base to both neutralize the HCl salt and the HCl generated during the reaction.
-
Acylation: this compound is added slowly to the dopamine solution at a controlled temperature.
-
Purification: After the reaction is complete, the product is extracted and purified, typically by chromatographic methods, to yield N-arachidonoyl dopamine.
Quantitative Biological Data of Endocannabinoids and Synthetic Ligands
The synthetic access to endocannabinoids and their analogs provided by this compound has been instrumental in characterizing their interaction with cannabinoid receptors. The following tables summarize key quantitative data for selected compounds.
Table 2: Binding Affinities (Ki) of Endocannabinoids and Synthetic Ligands at Cannabinoid Receptors
| Compound | CB1 Receptor (Ki, nM) | CB2 Receptor (Ki, nM) | Reference(s) |
| Anandamide (AEA) | 89 | 371 | [6] |
| 2-Arachidonoylglycerol (2-AG) | 472 | 1400 | |
| N-Arachidonoyl Dopamine (NADA) | 250 | >5000 | [7] |
| Arachidonyl-2'-chloroethylamide (ACEA) | 1.4 | 3100 | |
| CP 55,940 (Synthetic Agonist) | 0.5 - 5.0 | 0.69 - 2.8 | [8] |
| SR141716A (Rimonabant, CB1 Antagonist) | 1.98 | >1000 | [9] |
| AM251 (CB1 Antagonist/Inverse Agonist) | 7.49 | 2390 |
Table 3: Functional Activity (EC50/IC50) of Endocannabinoids and Synthetic Ligands
| Compound | Assay | Receptor | EC50/IC50 (nM) | Reference(s) |
| Anandamide (AEA) | GTPγS Binding | CB1 | 31 | [6] |
| GTPγS Binding | CB2 | 27 | [6] | |
| 2-Arachidonoylglycerol (2-AG) | GTPγS Binding | hCB2 | 38.9 | [10] |
| cAMP Inhibition | hCB2 | 1300 | [10] | |
| N-Arachidonoyl Dopamine (NADA) | CGRP Release | TRPV1 | 857 | [11] |
| Arachidonyl-2'-chloroethylamide (ACEA) | CGRP Release | TRPV1 | 14000 | [11] |
| CP 55,940 (Synthetic Agonist) | cAMP Inhibition | CB1 | 0.28 | |
| SR141716A (Rimonabant, CB1 Antagonist) | - | - | - | |
| AM251 (CB1 Antagonist/Inverse Agonist) | - | - | - |
Signaling Pathways and Experimental Workflows
The endocannabinoids synthesized using this compound as a precursor modulate a complex network of intracellular signaling pathways upon binding to cannabinoid receptors.
CB1 and CB2 Receptor Signaling
CB1 and CB2 receptors are G-protein coupled receptors (GPCRs) that primarily couple to Gi/o proteins.[12] Activation of these receptors leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels.[3] This, in turn, modulates the activity of downstream effectors such as protein kinase A (PKA) and ion channels.[3][13] Additionally, cannabinoid receptor activation can stimulate mitogen-activated protein kinase (MAPK) pathways, including ERK1/2, JNK, and p38, influencing cellular processes like gene expression, proliferation, and apoptosis.[3][14]
Caption: Canonical CB1/CB2 receptor signaling pathways.
Experimental Workflow for Ligand Synthesis and Characterization
The development of novel endocannabinoid-based research tools follows a structured workflow, beginning with the synthesis of the target compound using this compound.
Caption: Workflow for developing endocannabinoid-based probes.
Conclusion and Future Directions
This compound remains an indispensable tool in the field of endocannabinoid research. Its utility in the synthesis of endocannabinoids, their analogs, and various molecular probes has profoundly advanced our understanding of the endocannabinoid system's role in health and disease. The ability to readily synthesize these molecules allows for the systematic exploration of structure-activity relationships, the elucidation of receptor pharmacology, and the development of novel therapeutic agents.
Future research will likely focus on the development of more sophisticated molecular probes, such as photoaffinity labels and fluorescent ligands, derived from this compound-based syntheses. These tools will enable a more precise spatiotemporal investigation of endocannabinoid signaling in living systems. Furthermore, the continued use of this compound in the generation of novel endocannabinoid analogs will be crucial for the development of next-generation therapeutics targeting the ECS for a wide range of disorders, including chronic pain, neurodegenerative diseases, and inflammatory conditions. The foundational chemistry enabled by this compound will undoubtedly continue to drive innovation and discovery in this exciting and rapidly evolving field.
References
- 1. Targeting the cannabinoid CB2 receptor: modelling and structural determinants of CB2 selective ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. CB1 & CB2 Receptor Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [PDF] Cannabinoid CB1 and CB2 Receptor Signaling and Bias | Semantic Scholar [semanticscholar.org]
- 5. Binding modes and selectivity of cannabinoid 1 (CB1) and cannabinoid 2 (CB2) receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Oxidation of the Endogenous Cannabinoid Arachidonoyl Ethanolamide by the Cytochrome P450 Monooxygenases: Physiological and Pharmacological Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. N-Arachidonoyl dopamine - Wikipedia [en.wikipedia.org]
- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 9. Endocannabinoid Binding to the Cannabinoid Receptors: What Is Known and What Remains Unknown - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Endocannabinoid 2-arachidonyl glycerol is a full agonist through human type 2 cannabinoid receptor: antagonism by anandamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Modulation of trigeminal sensory neuron activity by the dual cannabinoid-vanilloid agonists anandamide, N-arachidonoyl-dopamine and arachidonyl-2-chloroethylamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cannabinoid Receptors and Signal Transduction - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. The biosynthesis of N-arachidonoyl dopamine (NADA), a putative endocannabinoid and endovanilloid, via conjugation of arachidonic acid with dopamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. CB(1) and CB(2) receptor-mediated signalling: a focus on endocannabinoids - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of Arachidonic Acid and its Derivatives in Synaptic Modulation: A Technical Guide
Disclaimer: The user's original query focused on "arachidonoyl chloride." Our comprehensive review of the scientific literature indicates that this compound is a reactive acyl chloride derivative of arachidonic acid, primarily utilized as a chemical intermediate in the synthesis of other molecules for research purposes.[1][2][3][4] There is no substantive evidence to suggest that this compound itself has a direct or stable physiological role in synaptic modulation. Therefore, this technical guide will focus on the well-established and significant involvement of arachidonic acid and its key bioactive derivatives, the endocannabinoids anandamide (B1667382) (AEA) and 2-arachidonoylglycerol (B1664049) (2-AG), in the modulation of synaptic transmission and plasticity.
Executive Summary
Arachidonic acid, a polyunsaturated fatty acid abundant in the brain, and its endocannabinoid derivatives, anandamide and 2-arachidonoylglycerol, are pivotal lipid signaling molecules that dynamically regulate synaptic function.[5][6] These compounds are not stored in vesicles like classical neurotransmitters but are synthesized "on-demand" from membrane lipid precursors in response to neuronal activity.[7][8][9] They primarily act as retrograde messengers, being released from the postsynaptic neuron to modulate presynaptic neurotransmitter release, thereby influencing synaptic strength and plasticity. This guide provides an in-depth overview of the mechanisms of action, key signaling pathways, and experimental methodologies used to investigate the multifaceted roles of these lipids in synaptic modulation.
The Endocannabinoid System and Arachidonic Acid Cascade
The endocannabinoid system (ECS) is a widespread neuromodulatory system that includes cannabinoid receptors (CB1 and CB2), endogenous ligands (endocannabinoids), and the enzymes responsible for their synthesis and degradation.[7] Arachidonic acid is a central precursor in the synthesis of endocannabinoids.[6]
Synthesis of Endocannabinoids from Arachidonic Acid
-
2-Arachidonoylglycerol (2-AG): 2-AG is the most abundant endocannabinoid in the brain and is synthesized from diacylglycerol (DAG) by the action of diacylglycerol lipase (B570770) (DAGL).[7][8][9] Its synthesis is triggered by increased intracellular calcium and/or activation of Gq-coupled receptors.[8]
-
Anandamide (AEA): AEA is synthesized from N-arachidonoyl phosphatidylethanolamine (B1630911) (NAPE) by NAPE-specific phospholipase D (NAPE-PLD).[7][10]
Inactivation of Endocannabinoids
Once released, endocannabinoids have a short duration of action and are rapidly cleared from the extracellular space.
-
2-AG is primarily hydrolyzed by monoacylglycerol lipase (MGL) into arachidonic acid and glycerol.[11]
-
AEA is degraded by fatty acid amide hydrolase (FAAH) into arachidonic acid and ethanolamine.[7][11]
Mechanisms of Synaptic Modulation
Arachidonic acid and endocannabinoids exert their modulatory effects through multiple mechanisms, including receptor-dependent and -independent pathways.
Retrograde Signaling via CB1 Receptors
The canonical mechanism of endocannabinoid action is retrograde signaling.[10][12] Postsynaptically released 2-AG or AEA travels backward across the synapse to activate presynaptic CB1 receptors, which are densely expressed on both glutamatergic and GABAergic terminals.[13][14] Activation of these Gi/o-coupled receptors leads to:
-
Inhibition of adenylyl cyclase and a decrease in cAMP levels.[15]
-
Modulation of voltage-gated calcium and potassium channels.[5]
-
Direct inhibition of the neurotransmitter release machinery.
This retrograde signaling results in a transient or long-lasting reduction in neurotransmitter release, a phenomenon central to several forms of synaptic plasticity.
Direct Modulation of Ion Channels by Arachidonic Acid
Free arachidonic acid can directly modulate the activity of various ion channels, independent of cannabinoid receptors.[5] This adds another layer of complexity to its role in regulating neuronal excitability.
| Ion Channel Type | Effect of Arachidonic Acid | Reference |
| Voltage-gated K+ channels | Predominantly inhibitory, with some exceptions being enhanced. | [13] |
| Voltage-gated Ca2+ channels | Generally inhibitory. | [16] |
| Voltage-gated Na+ channels | Both activation and inhibition, depending on the potential. | [5] |
| Chloride channels | Both activation and inhibition. | [5] |
Signaling Pathways
The signaling cascades initiated by endocannabinoids are complex and cell-type specific. The primary pathway involves the activation of CB1 receptors and the subsequent modulation of downstream effectors.
Role in Synaptic Plasticity
Endocannabinoids are key mediators of various forms of short- and long-term synaptic plasticity.
Depolarization-induced Suppression of Inhibition (DSI) and Excitation (DSE)
DSI and DSE are transient forms of synaptic plasticity where a brief depolarization of the postsynaptic neuron suppresses inhibitory (GABAergic) or excitatory (glutamatergic) inputs, respectively.[17][18][19][20] This effect is mediated by the retrograde action of endocannabinoids on presynaptic CB1 receptors.[14][17][20]
| Plasticity Type | Neurotransmitter Affected | Primary Endocannabinoid | Induction Protocol | Duration |
| DSI | GABA | 2-AG | Postsynaptic depolarization (e.g., to 0 mV for 1-10s) | Tens of seconds |
| DSE | Glutamate | 2-AG/Anandamide | Postsynaptic depolarization (e.g., to 0 mV for 1-10s) | Tens of seconds |
Long-Term Depression (LTD)
Endocannabinoid-mediated LTD (eCB-LTD) is a long-lasting reduction in synaptic efficacy found at both excitatory and inhibitory synapses in various brain regions, including the hippocampus, striatum, and cerebellum.[21][22][23] eCB-LTD induction typically requires the coincident activation of postsynaptic receptors (e.g., mGluRs) and a rise in postsynaptic calcium, leading to endocannabinoid synthesis and release.[21][23]
Experimental Protocols
Investigating the role of arachidonic acid and endocannabinoids in synaptic modulation requires a combination of electrophysiological, pharmacological, and biochemical techniques.
Electrophysiological Recording of Synaptic Plasticity
Objective: To measure DSI, DSE, or eCB-LTD in brain slices.
Methodology: Whole-Cell Patch-Clamp Electrophysiology
-
Slice Preparation: Prepare acute brain slices (e.g., 300-400 µm thick) from the brain region of interest (e.g., hippocampus, striatum) using a vibratome. Maintain slices in artificial cerebrospinal fluid (aCSF) bubbled with 95% O2 / 5% CO2.
-
Recording: Obtain whole-cell patch-clamp recordings from a postsynaptic neuron.
-
Baseline Recording: Record baseline synaptic currents (EPSCs or IPSCs) by stimulating afferent fibers at a low frequency (e.g., 0.1 Hz).
-
Induction of Plasticity:
-
DSI/DSE: Depolarize the postsynaptic neuron to 0 mV for 5-10 seconds.[17][19]
-
eCB-LTD: Apply a low-frequency stimulation (LFS) protocol (e.g., 1 Hz for 15 minutes) or a spike-timing-dependent plasticity (STDP) protocol.[24] Co-application of a group I mGluR agonist (e.g., DHPG) can also induce eCB-LTD.[22]
-
-
Post-Induction Recording: Continue to record synaptic currents for at least 30-60 minutes to assess the change in synaptic strength.
-
Pharmacology: Confirm the involvement of the endocannabinoid system by applying a CB1 receptor antagonist (e.g., AM251 or Rimonabant) to block the induction or expression of plasticity.
References
- 1. caymanchem.com [caymanchem.com]
- 2. This compound CAS#: 57303-04-5 [m.chemicalbook.com]
- 3. scbt.com [scbt.com]
- 4. 57303-04-5 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. Arachidonic acid: Physiological roles and potential health benefits – A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Arachidonic Acid Metabolism in Brain Physiology and Pathology: Lessons from Genetically Altered Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. Frontiers | Endocannabinoid 2-Arachidonoylglycerol Self-Administration by Sprague-Dawley Rats and Stimulation of in vivo Dopamine Transmission in the Nucleus Accumbens Shell [frontiersin.org]
- 9. The Endocannabinoid 2-Arachidonoylglycerol Is Responsible for the Slow Self-Inhibition in Neocortical Interneurons - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Chiral Me-2-arachidonoyl Glycerols: The First Potent Endocannabinoid Glyceride Templates with Stability to COX-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Endocannabinoid signaling and synaptic function - PMC [pmc.ncbi.nlm.nih.gov]
- 13. realmofcaring.org [realmofcaring.org]
- 14. Brain activity of anandamide: a rewarding bliss? - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Tetrahydrocannabinol - Wikipedia [en.wikipedia.org]
- 16. Effects of the endogeneous cannabinoid, anandamide, on neuronal activity in rat hippocampal slices - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Endocannabinoid-mediated short-term synaptic plasticity: depolarization-induced suppression of inhibition (DSI) and depolarization-induced suppression of excitation (DSE) - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Depolarization-induced suppression of inhibition - Wikipedia [en.wikipedia.org]
- 20. Endocannabinoid-mediated short-term synaptic plasticity: depolarization-induced suppression of inhibition (DSI) and depolarization-induced suppression of excitation (DSE) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Endocannabinoid Signaling and Long-term Synaptic Plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Input- and Cell Type-Specific Endocannabinoid-Dependent LTD in the Striatum - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Endocannabinoids control the induction of cerebellar LTD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. journals.physiology.org [journals.physiology.org]
Preliminary Studies on the Effect of Arachidonoyl Chloride on Cell Membranes: A Technical Guide
Affiliation: Google Research
Abstract
Arachidonoyl chloride, an acyl chloride derivative of the omega-6 polyunsaturated fatty acid arachidonic acid, is a highly reactive compound primarily utilized as a chemical intermediate in the synthesis of various arachidonic acid derivatives.[1][2] Due to its reactivity, its direct and prolonged effects on cell membranes in a biological system are not well-documented. It is anticipated that this compound would rapidly hydrolyze to arachidonic acid or acylate nucleophilic groups on membrane lipids and proteins. Therefore, this guide focuses on the downstream effects of arachidonic acid incorporation and acylation on cell membrane structure, function, and associated signaling pathways. We will explore the impact on membrane fluidity, ion channel activity, and the initiation of intracellular signaling cascades. This document will also provide an overview of the experimental protocols used to investigate these phenomena and present quantitative data from relevant studies.
Introduction: The Role of Arachidonic Acid in Cell Membranes
Arachidonic acid (AA) is a vital constituent of cellular membranes, typically esterified in the sn-2 position of phospholipids (B1166683).[3][4] Its four cis double bonds contribute significantly to the fluidity and flexibility of the lipid bilayer, which is crucial for the proper functioning of membrane-embedded proteins.[3][5] The concentration of free AA in cells is kept low through a continuous cycle of deacylation and reacylation known as the Lands cycle.[3] However, upon stimulation by various signals, AA is released from membrane phospholipids by the action of phospholipase A2 (PLA2), initiating a cascade of cellular events.[4][6]
The introduction of this compound in an experimental setting would likely lead to a rapid increase in the local concentration of arachidonic acid at the membrane surface or the covalent attachment of the arachidonoyl group to membrane components. This guide will delve into the known consequences of such events.
Effects on Membrane Physical Properties
The incorporation of arachidonic acid into the cell membrane has profound effects on its physical characteristics.
-
Membrane Fluidity and Permeability: The presence of the kinked cis double bonds in arachidonic acid increases the disorder of the lipid acyl chains, thereby enhancing membrane fluidity.[3] This alteration in fluidity can influence the lateral mobility of membrane proteins and affect the permeability of the membrane to ions and small molecules.[7][8] Studies have shown that AA can increase membrane permeability to calcium ions.[8]
-
Lipid Bilayer Elasticity: The presence of polyunsaturated fatty acids like docosahexaenoic acid (DHA), a close relative of AA, has been shown to decrease bilayer stiffness, suggesting an increase in elasticity. This effect is more pronounced when the fatty acid is deprotonated.
Interaction with Membrane Proteins: Ion Channels
Free arachidonic acid can directly modulate the activity of a variety of ion channels, influencing neuronal excitability and cellular signaling.
-
Chloride Channels: Arachidonic acid has been demonstrated to block large-conductance chloride channels in L6 myoblasts.[9] This blockage occurs from the internal side of the membrane and is voltage-dependent.[9]
-
Other Ion Channels: AA has been reported to affect a wide array of ion channels, including mechanosensitive K+ channels and Ca2+ channels.[5]
The following table summarizes the observed effects of arachidonic acid on specific ion channels.
| Ion Channel Type | Cell Type | Effect | Concentration Range | Reference |
| Large-conductance Chloride Channel | L6 myoblasts | Blockage | 1-50 µmol/l | [9] |
Signaling Pathways Initiated by Arachidonic Acid
The release of arachidonic acid from the cell membrane is a critical step in the initiation of several key signaling pathways. Free AA can act as a second messenger itself or be metabolized by cyclooxygenases (COX), lipoxygenases (LOX), and cytochrome P450 (CYP450) enzymes to produce a variety of bioactive lipids known as eicosanoids.[4][10]
The Eicosanoid Synthesis Pathway
This pathway is a major inflammatory and signaling cascade.
Endocannabinoid Signaling
Derivatives of arachidonic acid, such as anandamide (B1667382) (N-arachidonoylethanolamine, AEA) and 2-arachidonoylglycerol (B1664049) (2-AG), are endogenous cannabinoids that modulate synaptic transmission and other physiological processes by activating cannabinoid receptors (CB1 and CB2). The transport of these lipids across the cell membrane is a critical and debated aspect of their signaling. Evidence suggests a carrier-mediated transport mechanism for endocannabinoids containing an arachidonoyl chain.[11]
Experimental Protocols
Investigating the effects of arachidonic acid and its derivatives on cell membranes involves a variety of biophysical and cell-based assays.
Patch-Clamp Electrophysiology for Ion Channel Analysis
This technique is used to study the effect of arachidonic acid on the activity of specific ion channels.
Protocol Outline:
-
Cell Preparation: Culture cells of interest (e.g., L6 myoblasts) on glass coverslips.
-
Pipette Preparation: Pull and fire-polish borosilicate glass capillaries to create micropipettes with a resistance of 2-5 MΩ. Fill the pipette with the appropriate intracellular or extracellular solution.
-
Gigaohm Seal Formation: Approach a cell with the micropipette and apply gentle suction to form a high-resistance seal (gigaseal) with the cell membrane.
-
Patch Configuration: Establish the desired patch configuration (e.g., inside-out for applying substances to the intracellular face of the membrane).
-
Recording: Record single-channel currents using a patch-clamp amplifier under voltage-clamp mode.
-
Compound Application: Perfuse the experimental chamber with a solution containing arachidonic acid at the desired concentration.
-
Data Analysis: Analyze the recorded currents to determine changes in channel open probability, conductance, and gating kinetics.
Gas Chromatography for Analysis of Fatty Acid Incorporation
This method is used to quantify the incorporation of exogenous arachidonic acid into membrane phospholipids.
Protocol Outline:
-
Cell Culture and Treatment: Incubate cultured cells with arachidonic acid for various time points.
-
Lipid Extraction: Harvest the cells and extract total lipids using a method such as the Folch or Bligh-Dyer procedure.
-
Fatty Acid Methyl Ester (FAME) Preparation: Saponify the lipid extract and methylate the fatty acids to form FAMEs.
-
Gas Chromatography (GC) Analysis: Separate and quantify the FAMEs using a gas chromatograph equipped with a flame ionization detector (FID).
-
Data Analysis: Compare the fatty acid profiles of treated and untreated cells to determine the extent of arachidonic acid incorporation.
Quantitative Data Summary
The following table summarizes quantitative findings from studies on the effects of arachidonic acid on cell membranes.
| Parameter | System | Measurement | Value | Reference |
| Chloride Transport (SCC) | Frog Cornea | Reduction in AA-stimulated SCC with indomethacin | 57% of AA alone | [7] |
| Chloride Transport (SCC) | Frog Cornea | Reduction in AA-stimulated SCC with propranolol | 45% of AA alone | [7] |
| Arachidonate Incorporation Inhibition | Rat Brain Synaptosomes | Inhibition by 15-HPETE (25 µM) | 50-80% | [12] |
| Arachidonoyl-CoA Synthesis Inhibition | Rat Brain Synaptosomes | Inhibition by hydroperoxy fatty acids (25 µM) | ~50% | [12] |
Conclusion and Future Directions
While direct studies on the effects of this compound on cell membranes are lacking, its high reactivity suggests that its biological impact is likely mediated through the rapid formation of arachidonic acid or the acylation of membrane components. The wealth of research on arachidonic acid demonstrates its crucial role in modulating the physical properties of cell membranes and acting as a precursor to potent signaling molecules. Future research could focus on the specific effects of arachidonoyl-acylation of membrane proteins and lipids, potentially utilizing less reactive analogs of this compound to dissect these effects from those of free arachidonic acid. Understanding these interactions in detail will provide further insights into cellular signaling, inflammation, and the development of novel therapeutic agents.
References
- 1. caymanchem.com [caymanchem.com]
- 2. scbt.com [scbt.com]
- 3. Arachidonic acid: Physiological roles and potential health benefits – A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. JCI - Arachidonic acid as a bioactive molecule [jci.org]
- 6. Effects of Arachidonic Acid and Its Metabolites on Functional Beta-Cell Mass - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Uptake of arachidonic acid into membrane phospholipids: effect on chloride transport across cornea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Arachidonic acid blocks large-conductance chloride channels in L6 myoblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Evidence for Bidirectional Endocannabinoid Transport across Cell Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Effect of hydroperoxy fatty acids on acylation and deacylation of arachidonoyl groups in synaptic phospholipids - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Use of Arachidonoyl Chloride in Enzyme Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of arachidonoyl chloride in the synthesis of enzyme substrates and the subsequent application of these substrates in various enzyme assay protocols. Due to its high reactivity, this compound is not employed directly as a substrate in aqueous enzyme assays but serves as a pivotal starting material for the synthesis of more stable and specific substrates for key enzymes in the endocannabinoid system, primarily Monoacylglycerol Lipase (B570770) (MAGL) and Fatty Acid Amide Hydrolase (FAAH).
Overview of this compound and its Application
This compound (C₂₀H₃₁ClO) is the acyl chloride derivative of arachidonic acid, a polyunsaturated omega-6 fatty acid. Its reactivity makes it an excellent acylating agent for the synthesis of various arachidonoyl-containing molecules. In the context of enzyme assays, it is instrumental in creating substrates that mimic the natural ligands of enzymes involved in lipid signaling pathways.
Synthesis of Enzyme Substrates from this compound
The primary application of this compound in this field is the synthesis of substrates for MAGL and FAAH. Below are outlined synthesis schemes for key substrates.
Synthesis of S-Arachidonoyl-2-thioglycerol for MAGL Assays
S-Arachidonoyl-2-thioglycerol is a thioester analog of the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG) and is utilized in both colorimetric and fluorometric assays for MAGL. The synthesis is a multi-step process where this compound is reacted with a protected 2-thioglycerol derivative, followed by deprotection to yield the final product[1].
Synthesis of Arachidonoyl-7-amino-4-methylcoumarin amide (AAMCA) for FAAH Assays
AAMCA is a fluorogenic substrate for FAAH. The synthesis involves the acylation of 7-amino-4-methylcoumarin (B1665955) with this compound. The hydrolysis of the amide bond by FAAH releases the highly fluorescent 7-amino-4-methylcoumarin (AMC)[2][3].
Synthesis of 2-Arachidonoylglycerol (2-AG) for LC-MS based MAGL Assays
Direct synthesis of 2-AG is challenging due to the rapid acyl migration to the more stable 1-AG isomer[4]. A common chemoenzymatic method involves the protection of the 1 and 3 hydroxyl groups of glycerol (B35011), acylation of the 2-hydroxyl group with this compound, and subsequent enzymatic deprotection under mild conditions to minimize isomerization[4].
Logical Flow of Substrate Synthesis from this compound
Experimental Protocols for Enzyme Assays
Detailed methodologies for the primary enzyme assays utilizing substrates derived from this compound are provided below.
Spectrophotometric Assay for Monoacylglycerol Lipase (MAGL) Activity
This assay is based on the hydrolysis of a thioester substrate, arachidonoyl-1-thio-glycerol (B571053), by MAGL. The released thiol reacts with 5,5′-dithiobis(2-dinitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored product, 2-nitro-5-thiobenzoate (TNB), which can be quantified by measuring the absorbance at 412 nm[5][6].
Protocol:
-
Reagent Preparation:
-
Assay Buffer: 10 mM Tris-HCl, 1 mM EDTA, pH 7.2.
-
Substrate Solution: Prepare a stock solution of arachidonoyl-1-thio-glycerol in acetonitrile. Dilute to the desired final concentration in the assay buffer.
-
DTNB Solution: Prepare a 100 mM stock solution of DTNB in DMSO. Dilute to 1 mM in the assay buffer just before use.
-
Enzyme Preparation: Use purified recombinant MAGL or cell/tissue lysates containing MAGL activity.
-
-
Assay Procedure:
-
In a 96-well plate or cuvette, add the assay buffer.
-
Add the enzyme preparation.
-
For inhibitor studies, pre-incubate the enzyme with the inhibitor for a specified time (e.g., 15 minutes at room temperature).
-
Initiate the reaction by adding the substrate solution.
-
Add the DTNB solution.
-
Incubate at 37°C for a defined period (e.g., 3-5 minutes).
-
Measure the absorbance at 412 nm using a spectrophotometer.
-
-
Data Analysis:
-
Calculate the rate of TNB formation from a standard curve or using the molar extinction coefficient of TNB (14,150 M⁻¹cm⁻¹).
-
Enzyme activity is typically expressed as nmol of product formed per minute per mg of protein.
-
Fluorometric Assay for Fatty Acid Amide Hydrolase (FAAH) Activity
This high-throughput screening compatible assay measures the hydrolysis of the non-fluorescent substrate, arachidonoyl-7-amino-4-methylcoumarin amide (AAMCA). FAAH activity releases the fluorescent product 7-amino-4-methylcoumarin (AMC), which is monitored at an excitation wavelength of 360 nm and an emission wavelength of 465 nm[2][7][8].
Protocol:
-
Reagent Preparation:
-
Assay Buffer: 125 mM Tris-HCl, 1 mM EDTA, pH 9.0.
-
Substrate Solution: Prepare a stock solution of AAMCA in DMSO. Dilute to the final concentration (e.g., 1 µM) in ethanol (B145695) or the assay buffer[9].
-
Enzyme Preparation: Use purified recombinant FAAH or cell/tissue homogenates.
-
AMC Standard: Prepare a standard curve of AMC to quantify the amount of product formed.
-
-
Assay Procedure:
-
In a 96-well white, opaque plate, add the assay buffer.
-
Add the enzyme preparation.
-
For inhibitor screening, add the test compounds and pre-incubate for a specific duration (e.g., 5 minutes at 37°C)[9].
-
Initiate the reaction by adding the AAMCA substrate solution.
-
Incubate the plate at 37°C for 30 minutes, protected from light.
-
Measure the fluorescence at Ex/Em = 360/465 nm using a fluorescence plate reader. The assay can be performed in kinetic or endpoint mode[7][9].
-
-
Data Analysis:
-
Subtract the background fluorescence (wells without enzyme or with a specific FAAH inhibitor).
-
Quantify the amount of AMC produced using the AMC standard curve.
-
Calculate the enzyme activity or the percentage of inhibition for screening assays.
-
LC-MS/MS Based Assay for MAGL Activity
This highly sensitive and specific method measures the formation of arachidonic acid from the hydrolysis of the natural substrate 2-arachidonoylglycerol (2-AG)[10]. To differentiate from endogenous arachidonic acid, a stable-isotope labeled substrate (e.g., d₈-2-AG) is often used, and the formation of the corresponding labeled product (d₈-arachidonic acid) is monitored[10][11].
Protocol:
-
Reagent Preparation:
-
Substrate: 2-arachidonoylglycerol (or a deuterated analog like d₈-2-AG).
-
Internal Standard: A different deuterated arachidonic acid (e.g., d₀-AA if using d₈-2-AG as substrate) or another fatty acid not present in the sample.
-
Enzyme Preparation: Cell or tissue homogenates.
-
-
Enzymatic Reaction:
-
Incubate the enzyme preparation with the 2-AG substrate (e.g., 10 µM) in a suitable buffer at 37°C for a specific time.
-
Stop the reaction by adding a cold organic solvent (e.g., ethyl acetate (B1210297) or a chloroform/methanol mixture) containing the internal standard[10].
-
-
Sample Preparation:
-
Perform liquid-liquid extraction to separate the lipid products.
-
Evaporate the organic solvent under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis[10].
-
-
LC-MS/MS Analysis:
-
Data Analysis:
-
Construct a standard curve of the product-to-internal standard peak area ratio versus concentration.
-
Calculate the amount of product formed and express the enzyme activity accordingly.
-
Experimental Workflow for a Typical Enzyme Inhibition Assay
Data Presentation
Quantitative data from enzyme inhibition assays should be summarized in a clear and structured format to allow for easy comparison of inhibitor potencies.
Table 1: Inhibitory Potency (IC₅₀) of Compounds against MAGL and FAAH
| Compound | Target Enzyme | Assay Type | Substrate | IC₅₀ (µM) | Reference |
| JZL184 | MAGL | Competitive ABPP | FP-Rh | 0.008 (mouse) | [12] |
| KML29 | MAGL | Competitive ABPP | FP-Rh | 0.008 (mouse) | [12] |
| N-Arachidonyl maleimide (B117702) (NAM) | MAGL | Spectrophotometric | Arachidonoyl-1-thio-glycerol | 0.094 | [13] |
| 2-AG | MAGL | Radiometric | [³H]2-OG | 13 | [14] |
| 1-AG | MAGL | Radiometric | [³H]2-OG | 17 | [14] |
| URB597 | FAAH | Radiometric | [³H]AEA | >30 (MAGL) | [14] |
| JZL195 | FAAH | Fluorometric | AMC arachidonoyl amide | - | [9] |
| Arachidonoyl glycine | FAAH | Radiometric | [³H]AEA | 4.9 | [14] |
Table 2: Kinetic Parameters for MAGL and FAAH
| Enzyme | Substrate | Kₘ (µM) | Vₘₐₓ (nmol/min/mg) | Reference |
| Rat brain MAGL | 2-Oleoylglycerol (2-OG) | 2.2 | 1.8 | [14] |
| Rat liver FAAH | Oleamide | 104 | 5.7 |
Signaling Pathways
This compound-derived substrates are crucial for studying the endocannabinoid signaling pathway, which plays a significant role in various physiological processes. The two primary endocannabinoids are anandamide (B1667382) (AEA) and 2-arachidonoylglycerol (2-AG)[15][16].
-
Synthesis: 2-AG is primarily synthesized from membrane phospholipids (B1166683) through the sequential action of phospholipase C (PLC) and diacylglycerol lipase (DAGL)[17][18]. AEA is synthesized from N-acyl-phosphatidylethanolamine (NAPE) by NAPE-specific phospholipase D (NAPE-PLD).
-
Signaling: Both 2-AG and AEA act as retrograde messengers, being released from postsynaptic neurons to activate presynaptic cannabinoid receptors (CB1 and CB2)[15][19]. This activation typically leads to the inhibition of neurotransmitter release.
-
Degradation: The signaling is terminated by the enzymatic degradation of these endocannabinoids. MAGL is the primary enzyme responsible for the hydrolysis of 2-AG into arachidonic acid and glycerol[20]. FAAH is the main enzyme that degrades AEA into arachidonic acid and ethanolamine[2][3].
Endocannabinoid Signaling Pathway
References
- 1. S-Arachidonoyl-2-thioglycerol synthesis and use for fluorimetric and colorimetric assays of monoacylglycerol lipase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fluorimetric Assay of FAAH Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fluorimetric Assay of FAAH Activity | Springer Nature Experiments [experiments.springernature.com]
- 4. mdpi.com [mdpi.com]
- 5. Assessment of a Spectrophotometric Assay for Monoacylglycerol Lipase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
- 7. sigmaaldrich.cn [sigmaaldrich.cn]
- 8. caymanchem.com [caymanchem.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. Cross-validated stable-isotope dilution GC-MS and LC-MS/MS assays for monoacylglycerol lipase (MAGL) activity by measuring arachidonic acid released from the endocannabinoid 2-arachidonoyl glycerol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Methods for Assessing MAGL Enzymatic Activity: An Extensive Review of Past and Emerging Approaches [mdpi.com]
- 12. Remarkably selective inhibitors of monoacylglycerol lipase bearing a reactive group that is bioisosteric with endocannabinoid substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Inhibition of monoacylglycerol lipase and fatty acid amide hydrolase by analogues of 2-arachidonoylglycerol - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Parsing the players: 2-arachidonoylglycerol synthesis and degradation in the CNS - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Endocannabinoids Anandamide and 2-Arachidonoylglycerol Are Substrates for Human CYP2J2 Epoxygenase - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Profiling Protein Interactions with Arachidonic Acid Analogs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the use of advanced chemical probes to identify and quantify protein interactions with the arachidonoyl moiety in proteomics research. While arachidonoyl chloride is too reactive for specific protein profiling, this guide focuses on a state-of-the-art chemoproteomic strategy using metabolically incorporated, clickable arachidonic acid analogs.
Introduction: Targeting the Arachidonoyl Interactome
Arachidonic acid (AA) is a crucial polyunsaturated fatty acid that serves as a key structural component of cell membranes and as the precursor to a vast array of lipid signaling molecules known as eicosanoids.[1][2] These molecules, including prostaglandins (B1171923) and leukotrienes, are central to inflammation, immunity, and various physiological processes.[1][3] Understanding which proteins interact with, transport, or are regulated by AA is critical for elucidating disease mechanisms and discovering new drug targets.
Traditional methods have struggled to capture these interactions globally in a native cellular context. The use of highly reactive reagents like this compound leads to non-specific labeling. Modern chemical proteomics overcomes this challenge by employing sophisticated chemical probes.[4] This guide details the application of an alkyne-tagged arachidonic acid analog, a powerful tool for activity-based protein profiling (ABPP) and identifying AA-binding proteins directly in living cells.[5][6]
The strategy involves metabolically incorporating an AA analog that contains two key functionalities: a photoreactive group (e.g., diazirine) for UV-light-induced covalent crosslinking to nearby proteins, and a bioorthogonal handle (e.g., a terminal alkyne) for "clicking" on a reporter tag.[7] This allows for the selective enrichment and subsequent identification of target proteins by mass spectrometry.[4][7]
Representative Data: Identified Arachidonoyl-Interacting Proteins
A global proteomics study using arachidonoyl-diazirine-alkyne probes in human cells identified hundreds of interacting proteins, spanning diverse functional classes.[7] The table below presents a selection of these identified targets, showcasing the broad applicability of this technique.
| Protein Name | Gene Symbol | Functional Class | Description |
| Prostaglandin G/H synthase 1 | PTGS1 (COX-1) | Enzyme | Key enzyme in the arachidonic acid cascade that synthesizes prostaglandins from AA. A primary target of NSAIDs. |
| Sterol O-acyltransferase 1 | SOAT1 | Enzyme | An intracellular enzyme that catalyzes the formation of cholesteryl esters from cholesterol and fatty acids. |
| Fatty acid synthase | FASN | Enzyme | A multi-enzyme protein that catalyzes the synthesis of long-chain fatty acids from acetyl-CoA and malonyl-CoA. |
| ATP-binding cassette sub-family B member 1 | ABCB1 (MDR1) | Transporter | A well-known multidrug resistance transporter that can efflux a wide range of substrates from the cell. |
| Voltage-dependent anion channel 1 | VDAC1 | Channel | A channel protein located in the outer mitochondrial membrane, involved in the transport of ions and metabolites. |
| Scavenger receptor class B member 1 | SCARB1 | Receptor | A cell-surface receptor involved in the selective uptake of cholesteryl esters from high-density lipoprotein (HDL). |
| Progesterone receptor membrane component 1 | PGRMC1 | Receptor | A membrane-associated protein implicated in cholesterol metabolism and various signaling pathways. |
| 78 kDa glucose-regulated protein | HSPA5 (GRP78) | Chaperone | A key chaperone protein in the endoplasmic reticulum that plays a critical role in protein folding and the stress response.[8] |
| Heat shock protein HSP 90-alpha | HSP90AA1 | Chaperone | A molecular chaperone that assists in the proper folding of other proteins and stabilizes them against heat stress.[8] |
Table 1: A representative list of proteins identified as interacting with arachidonoyl chemical probes in human cells. Data is compiled from chemoproteomic studies using photoreactive, clickable lipid probes.[7][8]
Experimental Workflow and Signaling Context
The following diagrams illustrate the experimental workflow for identifying arachidonoyl-interacting proteins and the biological pathway providing the context for this research.
Figure 1. Chemoproteomic workflow for identifying arachidonic acid-interacting proteins.
Figure 2. Simplified Arachidonic Acid (AA) metabolic and signaling cascade.
Detailed Experimental Protocol
This protocol describes a general method for identifying protein targets of arachidonic acid using a photoreactive and clickable AA analog.
4.1 Materials and Reagents
-
Cell Lines: Human cell line appropriate for the biological question (e.g., HEK293T, THP-1 macrophages).
-
Culture Medium: DMEM or RPMI-1640, fetal bovine serum (FBS), penicillin-streptomycin.
-
Chemical Probe: Photoreactive, alkyne-tagged arachidonic acid analog (e.g., arachidonoyl-diazirine-alkyne probe). Prepare a 10 mM stock in DMSO.
-
Lysis Buffer: RIPA buffer or other suitable buffer containing protease and phosphatase inhibitors.
-
Click Chemistry Reagents:
-
Biotin-Azide (e.g., PEG4-Biotin-Azide). Prepare 10 mM stock in DMSO.
-
Copper(II) Sulfate (CuSO₄). Prepare 50 mM stock in water.
-
Tris(2-carboxyethyl)phosphine (TCEP). Prepare 50 mM stock in water (freshly made).
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA). Prepare 1.7 mM stock in DMSO.
-
-
Affinity Purification: Streptavidin-agarose beads or magnetic beads.
-
Wash Buffers: PBS with 1% SDS, 4 M Urea in 100 mM Tris-HCl, PBS.
-
Digestion Reagents: Dithiothreitol (DTT), Iodoacetamide (IAA), Sequencing-grade Trypsin.
-
Mass Spectrometry Buffers: 0.1% Formic acid in water (Buffer A), 0.1% Formic acid in acetonitrile (B52724) (Buffer B).
4.2 Protocol Steps
Step 1: Cell Culture and Probe Labeling
-
Culture cells to ~80% confluency in appropriate media.
-
Replace the culture medium with serum-free medium and incubate for 2-4 hours to starve cells.
-
Treat cells with the alkyne-AA probe at a final concentration of 5-20 µM. Incubate for 30 minutes to 2 hours at 37°C. Note: A DMSO-only control should be run in parallel.
Step 2: In Situ Photocrosslinking and Cell Lysis
-
Place the cell culture plates on ice.
-
Irradiate the cells with UV light (365 nm) for 15-30 minutes to induce covalent crosslinking of the probe to interacting proteins.[7]
-
Wash the cells twice with ice-cold PBS.
-
Add ice-cold Lysis Buffer to the plate, scrape the cells, and collect the lysate.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatant using a BCA assay.
Step 3: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
-
To 1 mg of protein lysate in a 1.5 mL tube, add the click chemistry reagents in the following order:
-
Biotin-Azide (final concentration: 100 µM).
-
TCEP (final concentration: 1 mM).
-
TBTA (final concentration: 100 µM).
-
Copper(II) Sulfate (final concentration: 1 mM).
-
-
Vortex the mixture and allow the reaction to proceed for 1 hour at room temperature.[9]
Step 4: Affinity Purification of Labeled Proteins
-
Pre-wash streptavidin beads with PBS.
-
Add the bead slurry to the reaction mixture from Step 3.
-
Incubate for 1-2 hours at room temperature on a rotator to capture biotinylated proteins.
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads sequentially with:
-
1% SDS in PBS (2x)
-
4 M Urea in 100 mM Tris-HCl (2x)
-
PBS (3x)
-
Step 5: On-Bead Tryptic Digestion
-
Resuspend the washed beads in 2 M Urea in 100 mM Tris-HCl.
-
Add DTT to a final concentration of 10 mM and incubate at 37°C for 30 minutes to reduce disulfide bonds.
-
Cool to room temperature and add IAA to a final concentration of 25 mM. Incubate in the dark for 30 minutes to alkylate cysteines.
-
Add sequencing-grade trypsin (1 µg) and incubate overnight at 37°C with shaking.
-
Centrifuge the tubes to pellet the beads. Collect the supernatant containing the digested peptides.
Step 6: LC-MS/MS Analysis and Data Interpretation
-
Acidify the peptide sample with formic acid.
-
Analyze the peptides by LC-MS/MS using a standard proteomics gradient.
-
Search the resulting MS/MS data against a relevant protein database (e.g., UniProt Human) using a search algorithm (e.g., MaxQuant, Sequest).
-
Filter results to a false discovery rate (FDR) of 1%. Proteins that are significantly enriched in the probe-treated sample compared to the DMSO control are considered high-confidence interaction partners.
Disclaimer: This document is intended for research purposes only. Protocols should be adapted and optimized for specific experimental conditions and cell systems. Always follow appropriate laboratory safety procedures.
References
- 1. Detection Methods for Arachidonic Acid - Creative Proteomics [metabolomics.creative-proteomics.com]
- 2. Global Membrane Protein Interactome Analysis using In vivo Crosslinking and Mass Spectrometry-based Protein Correlation Profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of a quantitative proteomics approach for cyclooxygenases and lipoxygenases in parallel to quantitative oxylipin analysis allowing the comprehensive investigation of the arachidonic acid cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Click Chemistry in Proteomic Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. On the cellular metabolism of the click chemistry probe 19-alkyne arachidonic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. On the cellular metabolism of the click chemistry probe 19-alkyne arachidonic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A global map of lipid-binding proteins and their ligandability in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. info.gbiosciences.com [info.gbiosciences.com]
Application Notes and Protocols: Handling and Preparation of Arachidonoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the safe handling, storage, and preparation of Arachidonoyl chloride. These protocols are intended to ensure user safety and experimental success when working with this reactive synthetic intermediate. This compound is a derivative of the biologically significant arachidonic acid and serves as a crucial building block for synthesizing various lipid signaling molecules and research probes.
Compound Data and Physical Properties
This compound is a liquid that is soluble in organic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and ethanol.[1] Key properties are summarized below.
| Property | Value |
| CAS Number | 57303-04-5[1][2] |
| Molecular Formula | C₂₀H₃₁ClO[1][2] |
| Molecular Weight | 322.9 g/mol [1][2] |
| Appearance | Liquid[1] |
| Purity | ≥95%[1] |
| Solubility | DMF: 10 mg/ml, DMSO: 10 mg/ml, Ethanol: 10 mg/ml[1] |
| Long-term Storage | -80°C[1] |
| Stability | ≥ 4 years (at -80°C)[1] |
Safety, Handling, and Storage
This compound is an acyl halide. As a class, these compounds are corrosive, water-reactive, and can cause severe burns to the skin and eyes.[3] Fumes are an inhalation hazard and can irritate the respiratory tract.[3] It should be handled with extreme care in a well-ventilated chemical fume hood.
Personal Protective Equipment (PPE)
Appropriate PPE must be worn at all times when handling this compound to minimize exposure risk.
| Protection Type | Specification |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields or a full-face shield.[4][5] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile or neoprene). Gloves must be inspected prior to use and replaced regularly.[4][6] |
| Body Protection | Flame-resistant lab coat, chemical-resistant apron, or coveralls.[4][5] Long pants and closed-toe shoes are mandatory.[5] |
| Respiratory Protection | A full-face respirator with appropriate cartridges may be necessary if exposure limits are exceeded or if working outside a fume hood.[4][7] |
Safe Handling Workflow
All handling must be performed in a chemical fume hood.[4] The compound is moisture-sensitive and should be protected from air and water.[8][9] Use non-sparking tools and prevent electrostatic discharge.[4]
Caption: Workflow for the safe handling of this compound.
Storage and Incompatibilities
-
Storage: For long-term stability, store the container tightly sealed at -80°C.[1] The product is typically shipped on dry ice.[1] It is sensitive to moisture.[9]
-
Incompatible Materials: Avoid contact with water, strong oxidizing agents, alcohols, amines, and strong bases.[3][10]
First Aid and Emergency Procedures
| Exposure Route | First Aid Measure |
| Inhalation | Move the victim to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[4] |
| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water. Seek immediate medical attention.[4][11] |
| Eye Contact | Rinse cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do. Seek immediate medical attention.[4][11] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[4][11] |
| Spill | Evacuate the area. Use personal protective equipment. Absorb the spill with inert material (e.g., vermiculite, dry sand) and place it in a suitable, closed container for disposal.[8] Prevent entry into drains.[4] |
Experimental Protocols
This compound is not typically sold as a ready-made reagent but is prepared from arachidonic acid immediately before use due to its reactivity.
Protocol: Preparation of this compound from Arachidonic Acid
This protocol describes the conversion of arachidonic acid to this compound using oxalyl chloride and a catalytic amount of DMF. This is a standard method for creating acyl chlorides from carboxylic acids.[12]
Principle: The hydroxyl group of the carboxylic acid is replaced by a chloride ion. Oxalyl chloride is an effective chlorinating agent, and the reaction is catalyzed by DMF. The byproducts (CO₂, CO, and HCl) are gaseous, which simplifies purification.
Caption: Workflow for the synthesis of this compound.
Materials:
-
Arachidonic Acid
-
Oxalyl chloride
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Round-bottom flask with stir bar
-
Septa and needles
-
Inert gas supply (Nitrogen or Argon)
-
Ice bath
-
Rotary evaporator
Procedure:
-
Setup: Under an inert atmosphere, dissolve arachidonic acid (1 equivalent) in anhydrous CH₂Cl₂ in a round-bottom flask.
-
Catalyst Addition: Add a catalytic amount of anhydrous DMF (e.g., 1-2 drops) to the solution via syringe.[12]
-
Chlorination: Cool the flask in an ice bath (0°C). Slowly add oxalyl chloride (approx. 1.3 equivalents) dropwise via syringe.[12] Vigorous gas evolution will be observed.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours or until gas evolution ceases.
-
Isolation: Carefully concentrate the reaction mixture by rotary evaporation to remove the solvent and excess oxalyl chloride.[12]
-
Use: The resulting crude this compound is a yellow oil and should be used immediately in the subsequent reaction without further purification.
Application: Synthesis of an Arachidonoyl Ester
This protocol provides a general method for using the freshly prepared this compound to synthesize an ester, a common application for this intermediate.
Principle: The highly electrophilic acyl chloride reacts with a nucleophilic alcohol in the presence of a non-nucleophilic base (like pyridine (B92270) or triethylamine) to form an ester bond. The base neutralizes the HCl byproduct.
Caption: General schematic for an esterification reaction.
Procedure:
-
In a separate flask under an inert atmosphere, dissolve the desired alcohol (1 equivalent) and a non-nucleophilic base (e.g., pyridine, 1.5 equivalents) in an anhydrous solvent (e.g., CH₂Cl₂).
-
Cool the alcohol solution to 0°C in an ice bath.
-
Dissolve the freshly prepared crude this compound in a minimal amount of anhydrous CH₂Cl₂.
-
Add the this compound solution dropwise to the stirred alcohol/base solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours or until TLC analysis indicates the consumption of the starting alcohol.
-
Proceed with a standard aqueous workup and chromatographic purification to isolate the desired ester product.
Biological Context: The Arachidonic Acid Cascade
This compound is a valuable tool for synthesizing custom lipids to study the arachidonic acid (AA) signaling cascade. AA is released from membrane phospholipids (B1166683) by phospholipase A₂ (PLA₂) and is metabolized by cyclooxygenase (COX) and lipoxygenase (LOX) enzymes to produce prostaglandins (B1171923) and leukotrienes, respectively. These eicosanoids are potent mediators of inflammation, immunity, and other physiological processes. By synthesizing specific arachidonate (B1239269) esters or amides, researchers can create probes, standards, or inhibitors to investigate these critical pathways.
Caption: Role of this compound in studying the AA cascade.
References
- 1. caymanchem.com [caymanchem.com]
- 2. This compound | C20H31ClO | CID 11727039 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 4. targetmol.com [targetmol.com]
- 5. trimaco.com [trimaco.com]
- 6. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
- 7. hazmatschool.com [hazmatschool.com]
- 8. spectrumchemical.com [spectrumchemical.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. ehs.utk.edu [ehs.utk.edu]
- 11. assets.thermofisher.com [assets.thermofisher.com]
- 12. Organic Syntheses Procedure [orgsyn.org]
Application Notes and Protocols for the In-Vitro Synthesis of Arachidonoyl Amino Acids using Arachidonoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-arachidonoyl amino acids (NAAAs) are a class of endogenous lipid signaling molecules that play crucial roles in a variety of physiological processes, including neurotransmission, inflammation, and vasodilation. These molecules are structurally related to the endocannabinoid anandamide (B1667382) and interact with a range of cellular targets, including G-protein coupled receptors (GPCRs) and ion channels. The in-vitro synthesis of NAAAs is essential for studying their biological functions and for the development of novel therapeutics. This document provides detailed protocols for the chemical synthesis of NAAAs using arachidonoyl chloride and the respective amino acids, methods for their purification, and an overview of their key signaling pathways.
Synthesis of N-Arachidonoyl Amino Acids via Schotten-Baumann Reaction
The Schotten-Baumann reaction is a robust and widely used method for the N-acylation of amino acids with fatty acyl chlorides.[1][2][3] This reaction is typically performed in a two-phase solvent system with a base to neutralize the hydrochloric acid byproduct.
General Experimental Protocol
This protocol can be adapted for the synthesis of various N-arachidonoyl amino acids.
Materials:
-
This compound
-
Desired amino acid (e.g., glycine (B1666218), L-alanine, GABA, etc.)
-
Dichloromethane (B109758) (DCM) or Diethyl ether (organic solvent)[2]
-
Sodium hydroxide (B78521) (NaOH) or Potassium carbonate (K2CO3)
-
Deionized water
-
Hydrochloric acid (HCl), 1M solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na2SO4) or magnesium sulfate (MgSO4)
-
Silica (B1680970) gel for flash chromatography
Procedure:
-
Dissolution of Amino Acid: In a round-bottom flask, dissolve the amino acid (1.2 equivalents) in an aqueous solution of NaOH or K2CO3 (2.5 equivalents). The pH of the solution should be adjusted to and maintained between 10 and 11.[4][5] Cool the solution to 0-10°C in an ice bath with stirring.
-
Preparation of this compound Solution: In a separate flask, dissolve this compound (1.0 equivalent) in an equal volume of dichloromethane or diethyl ether.
-
Reaction: Slowly add the this compound solution to the stirring amino acid solution over a period of 30-60 minutes, while maintaining the temperature at 0-10°C and the pH between 10 and 11 by the dropwise addition of a base solution (e.g., 1M NaOH).
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for an additional 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up:
-
Once the reaction is complete, transfer the mixture to a separatory funnel.
-
Acidify the aqueous layer to a pH of 3-4 with 1M HCl to protonate the carboxylic acid of the product.
-
Extract the product into the organic layer. Separate the layers and extract the aqueous layer two more times with the organic solvent.
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-arachidonoyl amino acid.
-
Purification by Flash Column Chromatography
The crude product is purified by flash column chromatography on silica gel.[6][7]
Procedure:
-
Column Packing: Pack a glass column with silica gel in a suitable non-polar solvent (e.g., hexane (B92381) or a hexane/ethyl acetate (B1210297) mixture).
-
Sample Loading: Dissolve the crude product in a minimal amount of the organic solvent used for the reaction and load it onto the column.
-
Elution: Elute the column with a gradient of increasing polarity, for example, starting with 100% hexane and gradually increasing the proportion of ethyl acetate. The optimal solvent system will depend on the polarity of the specific N-arachidonoyl amino acid and should be determined by preliminary TLC analysis.
-
Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Final Product: Combine the pure fractions and evaporate the solvent under reduced pressure to yield the purified N-arachidonoyl amino acid.
Quantitative Data
The yield and biological activity of synthesized N-arachidonoyl amino acids are critical parameters. The following tables summarize typical reaction yields for N-acylation reactions and the biological activities of selected NAAAs.
Table 1: Synthesis Yields of N-Acyl Amino Acids
| N-Acyl Amino Acid Derivative | Synthesis Method | Reported Yield (%) | Reference |
| N-Cocoyl Glycinate | Schotten-Baumann | >95 | [8] |
| Various N-Acyl Amino Acids | Fatty Acid Methyl Ester Amidation | 60-93 | [8] |
| N-Lauroyl Glycinate | Fatty Acid Methyl Ester Amidation | 78.7 | [8] |
| N-Fatty Acyl Glutamic Acid | Fermentation | 95 | [8] |
Table 2: Biological Activity of Selected N-Arachidonoyl Amino Acids
| Compound | Target | Activity | Value | Reference |
| N-Arachidonoyl Dopamine (B1211576) (NADA) | TRPV1 | Agonist (EC50) | ~50 nM | [9] |
| N-Arachidonoyl Glycine (NAGly) | FAAH | Inhibitor (IC50) | 6.5 µM | [10] |
| N-Arachidonoyl Phenylalanine | FAAH | Inhibitor (IC50) | 55 µM | [10] |
| N-Arachidonoyl Tyrosine | FAAH | Inhibitor (IC50) | 60 µM | [10] |
| N-Arachidonoyl GABA | FAAH | Inhibitor (IC50) | 50 µM | [10] |
| N-Arachidonoyl GABA | Phospholipase D | Inhibitor (IC50) | 20 µM | [10] |
| N-Arachidonoyl Phenylalanine | Phospholipase D | Inhibitor (IC50) | 27 µM | [10] |
Experimental Workflows and Signaling Pathways
Visualizing the synthesis workflow and the complex signaling pathways of N-arachidonoyl amino acids is crucial for a comprehensive understanding of their synthesis and function.
Synthesis and Purification Workflow
GPR55 Signaling Pathway
N-Arachidonoyl glycine (NAGly) is an agonist for GPR55. The activation of GPR55 initiates a signaling cascade involving Gα13 and Gαq/11 proteins, leading to downstream cellular responses.[10][11][12]
CB1 Receptor Signaling Pathway
Several N-arachidonoyl amino acids can modulate the activity of the cannabinoid receptor 1 (CB1). The canonical signaling pathway for CB1 involves the inhibition of adenylyl cyclase through the Gi/o protein.[13][14][15]
TRPV1 Channel Signaling Pathway
N-Arachidonoyl dopamine (NADA) is a potent agonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) ion channel. Activation of TRPV1 leads to cation influx and the release of neuropeptides.[4][16][17]
Conclusion
The protocols and data presented provide a comprehensive guide for the in-vitro synthesis and purification of N-arachidonoyl amino acids. The detailed signaling pathway diagrams offer a clear visualization of the molecular mechanisms through which these important lipid mediators exert their biological effects. This information is intended to support researchers and drug development professionals in their efforts to explore the therapeutic potential of N-arachidonoyl amino acids.
References
- 1. Activation of the orphan receptor GPR55 by lysophosphatidylinositol promotes metastasis in triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Pain-enhancing mechanism through interaction between TRPV1 and anoctamin 1 in sensory neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Schotten-Baumann Reaction [organic-chemistry.org]
- 6. General method for purification of α-amino acid-n-carboxyanhydrides using flash chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. GPR55 ligands promote receptor coupling to multiple signalling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The GPR55 ligand L-alpha-lysophosphatidylinositol promotes RhoA-dependent Ca2+ signaling and NFAT activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. CB1 Cannabinoid Receptors and their Associated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. Mechanisms of Prolonged Presynaptic Ca2+ Signaling and Glutamate Release Induced by TRPV1 Activation in Rat Sensory Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 17. TRPV1: a stress response protein in the central nervous system - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Receptor Binding of Arachidonoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the experimental setup for studying the receptor binding of Arachidonoyl chloride, a reactive lipid molecule. The protocols outlined below are designed to guide researchers in accurately characterizing the interactions of this compound with its potential protein targets.
Introduction
This compound is the acyl chloride derivative of arachidonic acid, a polyunsaturated fatty acid that serves as a precursor for a wide range of biologically active lipids. Due to its reactive nature, studying the direct binding of this compound to receptors requires careful consideration of experimental conditions to ensure data accuracy and reproducibility. This document outlines key methodologies, including direct binding assays, competitive binding assays, and cell-based functional assays, to investigate these interactions. Potential receptors of interest for arachidonoyl-containing lipids include cannabinoid receptors (CB1 and CB2), G protein-coupled receptor 55 (GPR55), GPR18, and the transient receptor potential vanilloid 1 (TRPV1) channel.
Data Presentation: Binding Affinities of Arachidonoyl Derivatives
Due to the limited availability of direct binding data for this compound, the following table summarizes the binding affinities (Ki or Kd) of its closely related and more stable analog, Anandamide (Arachidonoyl ethanolamide), and other relevant arachidonoyl derivatives to potential receptor targets. This data can serve as a valuable reference for estimating the potential affinity of this compound and for designing competition binding experiments.
| Ligand | Receptor | Binding Affinity (Ki/Kd) | Assay Type | Reference |
| Anandamide (AEA) | Human CB1 | 239.2 nM (Ki) | Radioligand Binding | [1] |
| Anandamide (AEA) | Rat CB1 | 87.7 nM (Ki) | Radioligand Binding | [1] |
| Anandamide (AEA) | Human CB2 | 439.5 nM (Ki) | Radioligand Binding | [1] |
| 2'-Chloro-anandamide | Human CB1 | High Affinity | Radioligand Binding | [2] |
| N-Arachidonoyl-L-serine | Human CB1 | > 10,000 nM (Ki) | Radioligand Binding | [3][4] |
| N-Arachidonoyl-L-serine | Human CB2 | No significant binding | Radioligand Binding | [3][4][5] |
| N-Arachidonoyl-L-serine | TRPV1 | No significant binding | Functional Assay | [3][4][5] |
| N-Arachidonoyl glycine | CB1 | Poor ligand | Not specified | [6] |
| N-Arachidonoyl glycine | GPR18 | High-affinity ligand | Not specified | [7] |
Experimental Protocols
Note on Handling this compound: this compound is highly reactive and susceptible to hydrolysis. All experiments should be conducted in anhydrous solvents, and stock solutions should be stored under inert gas at -20°C or lower.[8][9] The stability of the compound in aqueous assay buffers should be carefully evaluated, as related lipids like 2-arachidonoylglycerol (B1664049) can undergo rapid rearrangement.[10] For aqueous-based assays, the use of carrier proteins like fatty acid-free Bovine Serum Albumin (BSA) can aid in solubility and stability.[11]
Protocol 1: Radioligand Competition Binding Assay
This protocol is designed to determine the binding affinity of this compound for a target receptor by measuring its ability to compete with a known radiolabeled ligand.
Materials:
-
Receptor-expressing cell membranes or purified receptor protein.
-
Radiolabeled ligand (e.g., [3H]CP-55,940 for CB1/CB2 receptors).
-
This compound.
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, 0.1% fatty acid-free BSA, pH 7.4).
-
Wash buffer (e.g., 50 mM Tris-HCl, 0.1% BSA, pH 7.4).
-
Glass fiber filters (e.g., Whatman GF/C).
-
Scintillation cocktail.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Prepare cell membranes expressing the receptor of interest using standard homogenization and centrifugation techniques.
-
Assay Setup: In a 96-well plate, add the following in order:
-
50 µL of binding buffer.
-
50 µL of various concentrations of this compound (or vehicle for total binding).
-
50 µL of a known concentration of the radiolabeled ligand (typically at its Kd concentration).
-
50 µL of the membrane preparation.
-
-
Incubation: Incubate the plate at a suitable temperature (e.g., 30°C) for a predetermined time to reach equilibrium (e.g., 60-90 minutes).
-
Filtration: Rapidly filter the reaction mixture through the glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[12]
Protocol 2: Surface Plasmon Resonance (SPR) for Kinetic Analysis
SPR is a label-free technique to measure the real-time binding kinetics of this compound to an immobilized receptor.
Materials:
-
SPR instrument and sensor chips (e.g., CM5 or L1 chip for lipid-binding studies).
-
Purified receptor protein.
-
This compound.
-
Running buffer (e.g., HBS-P+ buffer: 10 mM HEPES, 150 mM NaCl, 0.005% v/v Surfactant P20, pH 7.4). For lipophilic compounds, the inclusion of a low concentration of a non-ionic detergent (e.g., 0.01% Tween-20) or a carrier protein in the running buffer may be necessary to prevent non-specific binding and improve solubility.[13][14][15]
-
Immobilization reagents (e.g., EDC/NHS).
-
Regeneration solution (e.g., 10 mM Glycine-HCl, pH 2.5).
Procedure:
-
Receptor Immobilization: Immobilize the purified receptor onto the sensor chip surface using standard amine coupling chemistry.
-
System Equilibration: Equilibrate the system with running buffer until a stable baseline is achieved.
-
Analyte Injection: Inject a series of concentrations of this compound over the sensor surface.
-
Association and Dissociation Monitoring: Monitor the change in the SPR signal in real-time to observe the association and dissociation phases of the binding event.
-
Regeneration: After each injection, regenerate the sensor surface using the appropriate regeneration solution to remove the bound analyte.
-
Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).
Protocol 3: Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat change upon binding, providing a complete thermodynamic profile of the interaction between this compound and a receptor.
Materials:
-
Isothermal titration calorimeter.
-
Purified receptor protein in a suitable buffer.
-
This compound solution in the same buffer. The use of a carrier protein like fatty acid-binding proteins (FABPs) in the buffer can facilitate the solubilization of lipophilic ligands.[11]
Procedure:
-
Sample Preparation: Prepare a solution of the purified receptor in the sample cell and a solution of this compound in the injection syringe. Both solutions must be in the same buffer to minimize heat of dilution effects.
-
Titration: Perform a series of injections of the this compound solution into the sample cell containing the receptor.
-
Heat Measurement: Measure the heat released or absorbed after each injection.
-
Data Analysis: Integrate the heat peaks and plot them against the molar ratio of ligand to protein. Fit the resulting isotherm to a suitable binding model to determine the binding affinity (Ka, from which Kd is calculated), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding.
Protocol 4: Cell-Based Functional Assay (Calcium Mobilization)
This assay measures the functional consequence of receptor activation by this compound, such as the mobilization of intracellular calcium, which is a common downstream event for many GPCRs.
Materials:
-
Cells expressing the receptor of interest (e.g., HEK293 cells).
-
Cell culture medium.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay buffer (e.g., Hank's Balanced Salt Solution with 20 mM HEPES).
-
This compound.
-
Fluorescence plate reader with an injection module.
Procedure:
-
Cell Culture and Plating: Culture the cells to an appropriate confluency and seed them into a 96-well black, clear-bottom plate.
-
Dye Loading: Load the cells with the calcium-sensitive dye according to the manufacturer's instructions.
-
Baseline Measurement: Measure the baseline fluorescence of the cells.
-
Compound Addition: Inject different concentrations of this compound into the wells.
-
Fluorescence Measurement: Immediately after injection, measure the change in fluorescence over time.
-
Data Analysis: Calculate the peak fluorescence response for each concentration of this compound. Plot the response against the ligand concentration and fit the data to a dose-response curve to determine the EC50 value (the concentration that elicits 50% of the maximal response).
Mandatory Visualizations
Signaling Pathways
Caption: CB1 Receptor Signaling Pathways.
Caption: GPR55 Receptor Signaling Pathways.
Experimental Workflow
Caption: Workflow for Receptor Binding Studies.
References
- 1. Meta-analysis of cannabinoid ligand binding affinity and receptor distribution: interspecies differences - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel analogues of arachidonylethanolamide (anandamide): affinities for the CB1 and CB2 cannabinoid receptors and metabolic stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. N-arachidonoyl l-serine, an endocannabinoid-like brain constituent with vasodilatory properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. N-arachidonoyl L-serine, an endocannabinoid-like brain constituent with vasodilatory properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. caymanchem.com [caymanchem.com]
- 7. N-Palmitoyl Glycine, a Novel Endogenous Lipid That Acts As a Modulator of Calcium Influx and Nitric Oxide Production in Sensory Neurons[image] - PMC [pmc.ncbi.nlm.nih.gov]
- 8. caymanchem.com [caymanchem.com]
- 9. 57303-04-5 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 10. Chemical stability of 2-arachidonylglycerol under biological conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Impact of Intracellular Lipid Binding Proteins on Endogenous and Xenobiotic Ligand Metabolism and Disposition - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Ligand binding assays at equilibrium: validation and interpretation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Using Surface Plasmon Resonance to Quantitatively Assess Lipid-Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Effects of Detergent Micelles on Lipid Binding to Proteins in Electrospray Ionization Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Functional studies with membrane-bound and detergent-solubilized alpha2-adrenergic receptors expressed in Sf9 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Arachidonoyl Chloride as a Tool for Studying GABA-A Receptor Function
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gamma-aminobutyric acid type A (GABA-A) receptors are the primary mediators of fast inhibitory neurotransmission in the central nervous system. These ligand-gated ion channels are crucial targets for a wide range of therapeutic drugs, including benzodiazepines, barbiturates, and anesthetics. The function of GABA-A receptors is dynamically modulated by various endogenous molecules, including neurosteroids and lipids. Among these, arachidonic acid and its derivatives, such as 2-arachidonoyl glycerol (B35011) (2-AG), have emerged as significant allosteric modulators of GABA-A receptor activity.
Arachidonoyl chloride, as the reactive acyl chloride of arachidonic acid, presents a valuable chemical tool for the targeted introduction of the arachidonoyl group to study its effects on GABA-A receptor function. Its high reactivity allows for the potential covalent modification of the receptor or surrounding membrane components, providing a means to investigate the site-specific actions of arachidonate (B1239269) moieties. These application notes provide an overview of the utility of this compound in this context, along with detailed protocols for its application in experimental settings.
Principle of Action
Arachidonic acid and its endocannabinoid derivative, 2-AG, have been shown to directly modulate GABA-A receptor function.[1][2] They can act as positive or negative allosteric modulators, depending on the receptor subunit composition and the concentration of the modulator.[2] The primary mechanism involves the binding to specific sites on the receptor complex, which in turn influences the channel's gating properties and the influx of chloride ions.
This compound can be utilized to covalently attach the arachidonoyl group to nucleophilic residues (e.g., lysine, serine, threonine) on the GABA-A receptor protein or to lipids in the surrounding membrane. This irreversible modification can "lock" the receptor in a modulated state, allowing for a more detailed investigation of the structural and functional consequences of arachidonoylation.
Applications
-
Probing Structure-Function Relationships: By covalently modifying specific residues, this compound can be used to identify the binding sites for arachidonic acid and its derivatives on the GABA-A receptor.
-
Investigating Allosteric Modulation: The irreversible nature of the modification allows for the study of the long-term effects of arachidonoylation on receptor kinetics, including channel opening frequency, duration, and desensitization.
-
Screening for Novel Drug Candidates: Understanding the modulatory effects of the arachidonoyl group can aid in the design and screening of new therapeutic agents that target lipid modulation of GABA-A receptors.
-
Studying Lipid-Protein Interactions: this compound serves as a tool to investigate the influence of lipid modifications on the function of ion channels embedded in the cell membrane.
Quantitative Data Summary
The following tables summarize the quantitative effects of arachidonic acid and 2-arachidonoyl glycerol on GABA-A receptor function, which can be used as a benchmark for studies involving this compound.
| Compound | GABA-A Receptor Subtype | Effect | Potency (EC50/IC50) | Efficacy (% modulation) | Reference |
| Arachidonic Acid | Not specified | Inhibition of GABA-activated Cl- uptake | ~10 µM | - | [3] |
| 2-Arachidonoyl Glycerol (2-AG) | α1β2γ2 | Positive Allosteric Modulation | 1.8 µM | ~250% potentiation of GABA EC5-20 | [2] |
| 2-Arachidonoyl Glycerol (2-AG) | α2β2γ2 | Positive Allosteric Modulation | 1.9 µM | ~400% potentiation of GABA EC5-20 | [2] |
| 2-Arachidonoyl Glycerol (2-AG) | α3β2γ2 | Positive Allosteric Modulation | 2.5 µM | ~200% potentiation of GABA EC5-20 | [2] |
| 2-Arachidonoyl Glycerol (2-AG) | α5β2γ2 | Positive Allosteric Modulation | 1.3 µM | ~200% potentiation of GABA EC5-20 | [2] |
Experimental Protocols
Protocol 1: In Vitro Acylation of GABA-A Receptors in Cell Lines
This protocol describes the use of this compound to modify GABA-A receptors expressed in a heterologous system, such as HEK293 cells.
Materials:
-
HEK293 cells stably expressing the desired GABA-A receptor subtype
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Phosphate-Buffered Saline (PBS)
-
This compound solution (in a suitable anhydrous solvent like THF or DMF)
-
Patch-clamp electrophysiology setup
Procedure:
-
Cell Culture: Culture HEK293 cells expressing the target GABA-A receptor subtype in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Preparation for Electrophysiology: Plate cells on glass coverslips and grow to 50-70% confluency.
-
This compound Treatment:
-
Prepare a stock solution of this compound in an anhydrous solvent.
-
Dilute the stock solution to the desired final concentration in extracellular recording solution immediately before use.
-
Perfuse the cells with the this compound-containing solution for a defined period (e.g., 1-5 minutes).
-
Wash the cells extensively with the extracellular solution to remove unreacted this compound.
-
-
Electrophysiological Recording:
-
Perform whole-cell patch-clamp recordings to measure GABA-evoked currents.
-
Apply GABA at a concentration that elicits a submaximal response (e.g., EC10-EC20) to assess the modulatory effects.
-
Compare the GABA-evoked currents before and after treatment with this compound.
-
Protocol 2: Chloride Influx Assay in Synaptoneurosomes
This protocol outlines a method to assess the effect of this compound on GABA-A receptor function by measuring chloride ion influx in isolated nerve terminals.
Materials:
-
Rat cerebral cortex tissue
-
Sucrose (B13894) buffer
-
HEPES-buffered saline (HBS)
-
³⁶Cl⁻ (radioactive chloride)
-
GABA solution
-
This compound solution
-
Scintillation counter
Procedure:
-
Preparation of Synaptoneurosomes:
-
Homogenize rat cerebral cortex in ice-cold sucrose buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and large debris.
-
Centrifuge the supernatant at a higher speed to pellet the synaptoneurosomes.
-
Resuspend the pellet in HBS.
-
-
This compound Treatment:
-
Pre-incubate the synaptoneurosomes with various concentrations of this compound for a specified time.
-
-
³⁶Cl⁻ Influx Assay:
-
Initiate chloride influx by adding a mixture of GABA and ³⁶Cl⁻ to the synaptoneurosome suspension.
-
Stop the influx at various time points by rapid filtration and washing with ice-cold HBS.
-
Measure the amount of incorporated ³⁶Cl⁻ using a scintillation counter.
-
-
Data Analysis:
-
Compare the rate of ³⁶Cl⁻ influx in control and this compound-treated synaptoneurosomes to determine the effect on GABA-A receptor function.
-
Signaling Pathways and Workflows
Caption: Covalent modification of the GABA-A receptor by this compound.
Caption: Experimental workflows for studying this compound effects.
Conclusion
This compound provides a powerful, albeit reactive, tool for the site-specific introduction of the arachidonoyl moiety to investigate its modulatory effects on GABA-A receptor function. The protocols and data presented herein offer a foundation for researchers to explore the intricate relationship between lipid signaling and inhibitory neurotransmission. Careful consideration of the reactive nature of this compound and appropriate control experiments are essential for the accurate interpretation of results. Further studies utilizing this tool will undoubtedly contribute to a deeper understanding of GABA-A receptor pharmacology and may pave the way for the development of novel therapeutics targeting this important receptor system.
References
- 1. Cellular regulation of the benzodiazepine/GABA receptor: arachidonic acid, calcium, and cerebral ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The direct actions of cannabidiol and 2-arachidonoyl glycerol at GABAA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Modulatory action of arachidonic acid on GABAA/chloride channel receptor function in adult and aged brain cortex membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Creation of Novel Cannabinoid Receptor Agonists using Arachidonoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the synthesis and characterization of novel N-arachidonoyl amide cannabinoid receptor agonists. The protocols detailed below leverage the reactivity of arachidonoyl chloride with a variety of primary and secondary amines to generate a diverse library of potential therapeutic agents targeting the endocannabinoid system.
Introduction to N-Arachidonoyl Amides as Cannabinoid Receptor Agonists
The endocannabinoid system, comprising cannabinoid receptors (CB1 and CB2), endogenous ligands (endocannabinoids), and metabolic enzymes, plays a crucial role in regulating a myriad of physiological processes. The discovery of anandamide (B1667382) (N-arachidonoylethanolamine), an endogenous agonist for cannabinoid receptors, has spurred the development of structurally related analogs. The general structure of these analogs consists of the C20 polyunsaturated fatty acid, arachidonic acid, connected via an amide linkage to various chemical moieties. By modifying the amine portion of the molecule, researchers can systematically alter the compound's affinity, efficacy, and selectivity for the CB1 and CB2 receptors, thereby fine-tuning its pharmacological profile.
The reaction of this compound with primary or secondary amines is a robust and versatile method for the synthesis of these novel N-arachidonoyl amides. This document provides detailed protocols for this synthetic approach, as well as for the subsequent characterization of the synthesized compounds, including purification and in vitro pharmacological evaluation.
Data Presentation: In Vitro Pharmacological Properties of N-Arachidonoyl Amides
The following table summarizes the binding affinities (Ki) and functional potencies (EC50) of a selection of N-arachidonoyl amides at human CB1 and CB2 receptors. This data provides a comparative overview of how modifications to the amine head group influence receptor interaction.
| Compound Name | Amine Moiety | Receptor | Ki (nM) | EC50 (nM) | Efficacy (% of CP55,940) |
| N-Arachidonoylethanolamine (Anandamide) | Ethanolamine | hCB1 | 89 | 50-700 | Partial Agonist |
| hCB2 | 371 | >1000 | Low Efficacy | ||
| N-Arachidonoyldopamine (NADA) | Dopamine | hCB1 | 230 - 780 | ~700 (Ca2+ mobilization) | Biased Agonist[1] |
| hCB2 | >10000 | - | - | ||
| N-Arachidonoyl-L-serine | L-Serine | hCB1 | >10000 | - | - |
| hCB2 | >10000 | - | - | ||
| N-Arachidonoyl-γ-aminobutyric acid (NAGABA) | GABA | hCB1 | >10000 | - | - |
| hCB2 | >10000 | - | - | ||
| N-Arachidonoylalanine | Alanine | hCB1 | >10000 | - | - |
| hCB2 | >10000 | - | - | ||
| Arachidonylcyclopropylamide (ACPA) | Cyclopropylamine | hCB1 | 2.2 | - | Agonist |
| hCB2 | 440 | - | Agonist | ||
| Arachidonyl-2-chloroethylamide (ACEA) | 2-Chloroethylamine | hCB1 | 1.4 | - | Agonist |
| hCB2 | 2000 | - | Agonist |
Note: Data is compiled from various sources and experimental conditions may vary. Efficacy is often expressed relative to a standard full agonist like CP55,940.
Experimental Protocols
Protocol 1: General Synthesis of N-Arachidonoyl Amides
This protocol describes a general method for the acylation of primary and secondary amines with this compound.
Materials:
-
This compound
-
Desired primary or secondary amine
-
Anhydrous dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF)
-
Triethylamine (B128534) (TEA) or N,N-diisopropylethylamine (DIPEA)
-
Argon or Nitrogen gas
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
-
Rotary evaporator
-
Silica (B1680970) gel for column chromatography
-
Hexane and Ethyl Acetate (B1210297) (for chromatography)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve the amine (1.0 equivalent) and a suitable base such as triethylamine (1.2 equivalents) in anhydrous dichloromethane.
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Addition of this compound: Dissolve this compound (1.1 equivalents) in a minimal amount of anhydrous dichloromethane. Add the this compound solution dropwise to the stirred amine solution at 0 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up:
-
Quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers and wash with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel. A typical eluent system is a gradient of ethyl acetate in hexane. The fractions containing the desired product are combined and the solvent is removed under reduced pressure to yield the pure N-arachidonoyl amide. For basic amine-containing products, it may be beneficial to add a small amount of triethylamine (0.1-1%) to the eluent to prevent streaking on the silica gel column.[2]
-
Characterization: Confirm the structure and purity of the final compound using:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Obtain ¹H and ¹³C NMR spectra to confirm the chemical structure. Key signals for N-arachidonoyl amides include the amide proton (typically δ 5.5-7.5 ppm), methylene (B1212753) protons adjacent to the nitrogen and carbonyl group, and the characteristic signals of the arachidonoyl chain's vinyl protons (δ ~5.4 ppm).[3]
-
Mass Spectrometry (MS): Determine the molecular weight of the compound using high-resolution mass spectrometry (HRMS) to confirm the elemental composition.[4][5]
-
Protocol 2: Cannabinoid Receptor Binding Assay (Radioligand Displacement)
This protocol is for determining the binding affinity (Ki) of novel compounds for CB1 and CB2 receptors using a competitive radioligand binding assay.
Materials:
-
Cell membranes expressing human CB1 or CB2 receptors
-
[³H]CP55,940 (radioligand)
-
Unlabeled test compound (novel N-arachidonoyl amide)
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.2% BSA, pH 7.4)
-
96-well microplates
-
Glass fiber filter mats (e.g., Whatman GF/C)
-
Cell harvester
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Assay Setup: In a 96-well plate, add the following in triplicate:
-
Total Binding: Binding buffer, cell membranes, and [³H]CP55,940.
-
Non-specific Binding: Binding buffer, cell membranes, [³H]CP55,940, and a high concentration of a known non-radiolabeled cannabinoid ligand (e.g., 10 µM WIN 55,212-2).
-
Displacement: Binding buffer, cell membranes, [³H]CP55,940, and varying concentrations of the test compound.
-
-
Incubation: Incubate the plate at 30°C for 60-90 minutes.
-
Filtration: Terminate the binding reaction by rapid filtration through the glass fiber filter mats using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters several times with ice-cold binding buffer to remove any remaining unbound radioligand.
-
Scintillation Counting: Place the filter mats in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 3: [³⁵S]GTPγS Binding Assay (Functional Assay)
This protocol measures the functional activity of a novel compound by quantifying its ability to stimulate G-protein activation at cannabinoid receptors.
Materials:
-
Cell membranes expressing human CB1 or CB2 receptors
-
[³⁵S]GTPγS (radioligand)
-
GDP (Guanosine diphosphate)
-
Test compound (novel N-arachidonoyl amide)
-
Assay buffer (e.g., 50 mM Tris-HCl, 3 mM MgCl₂, 100 mM NaCl, 0.2 mM EGTA, pH 7.4)
-
96-well microplates
-
Glass fiber filter mats
-
Cell harvester
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Assay Setup: In a 96-well plate, add the following in triplicate:
-
Basal Binding: Assay buffer, cell membranes, GDP, and [³⁵S]GTPγS.
-
Agonist-stimulated Binding: Assay buffer, cell membranes, GDP, [³⁵S]GTPγS, and varying concentrations of the test compound.
-
Non-specific Binding: Assay buffer, cell membranes, GDP, [³⁵S]GTPγS, and a high concentration of unlabeled GTPγS.
-
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
Filtration, Washing, and Scintillation Counting: Follow the same procedure as described in Protocol 2 (steps 3-5).
-
Data Analysis:
-
Calculate the net agonist-stimulated binding by subtracting the basal binding.
-
Plot the percentage of stimulation over basal against the logarithm of the test compound concentration.
-
Determine the EC50 value (the concentration of the test compound that produces 50% of the maximal response) and the Emax (the maximum stimulation elicited by the compound) from the resulting dose-response curve.
-
Mandatory Visualizations
Caption: Overview of CB1 and CB2 receptor signaling pathways.
Caption: Workflow for synthesis and evaluation of novel agonists.
References
- 1. N-Arachidonoyl Dopamine: A Novel Endocannabinoid and Endovanilloid with Widespread Physiological and Pharmacological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biotage.com [biotage.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Occurrence and Biosynthesis of Endogenous Cannabinoid Precursor,N-Arachidonoyl Phosphatidylethanolamine, in Rat Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. karger.com [karger.com]
Application Notes and Protocols for Protein Acylation with Arachidonoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein acylation, the covalent attachment of fatty acids to proteins, is a critical post-translational modification that governs protein localization, function, and interaction with cellular membranes. Arachidonic acid, a 20-carbon polyunsaturated fatty acid, plays a crucial role in cell signaling and inflammation. The targeted acylation of proteins with arachidonic acid, through the use of arachidonoyl chloride, provides a powerful tool for researchers to investigate the impact of this specific lipid modification on protein behavior and to develop novel therapeutic strategies.
These application notes provide a detailed methodology for the in vitro acylation of proteins with this compound, including protocols for the reaction, purification of the acylated protein, and subsequent analysis.
Data Presentation
Table 1: Key Parameters for In Vitro Protein Acylation with this compound
| Parameter | Recommended Value/Condition | Notes |
| Protein Preparation | Lyophilized (freeze-dried) powder | Essential to remove water, which would hydrolyze the this compound. |
| Reaction Solvent | Anhydrous aprotic organic solvent (e.g., Dichloromethane (B109758), Tetrahydrofuran) | Must be anhydrous to prevent reagent decomposition. Solvent choice may need optimization based on protein solubility and stability. |
| This compound | Freshly opened or properly stored under inert gas | Highly reactive and sensitive to moisture and oxidation. |
| Molar Ratio (this compound:Protein) | 10:1 to 50:1 | Excess acyl chloride is required to drive the reaction. The optimal ratio should be determined empirically for each protein. |
| Base | Anhydrous non-nucleophilic base (e.g., Triethylamine (B128534), DIEA) | Used to scavenge HCl produced during the reaction and to deprotonate lysine (B10760008) residues, enhancing their nucleophilicity. |
| Molar Ratio (Base:this compound) | 1.5:1 to 2:1 | To ensure complete neutralization of HCl. |
| Reaction Temperature | 4°C to Room Temperature (25°C) | Lower temperatures can help to control the reaction rate and minimize potential side reactions or protein denaturation. |
| Reaction Time | 2 to 24 hours | Reaction progress should be monitored to determine the optimal time. |
| Reaction Atmosphere | Inert (e.g., Argon or Nitrogen) | Protects this compound and the polyunsaturated acyl chain from oxidation. |
Experimental Protocols
Protocol 1: In Vitro Acylation of a Purified Protein with this compound
This protocol describes a general method for the chemical acylation of a purified protein with this compound in an organic solvent.
Materials:
-
Lyophilized pure protein of interest
-
This compound (high purity, stored under inert gas)
-
Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Anhydrous triethylamine (TEA) or N,N-Diisopropylethylamine (DIEA)
-
Inert gas (Argon or Nitrogen)
-
Reaction vial with a septum
-
Syringes for anhydrous liquid transfer
-
Stirring plate and stir bar
Procedure:
-
Protein Preparation: Ensure the protein of interest is lyophilized to remove all traces of water.
-
Reaction Setup:
-
Place a stir bar in a clean, dry reaction vial.
-
Add the lyophilized protein to the vial.
-
Seal the vial with a septum and purge with inert gas for 5-10 minutes.
-
-
Solvent and Base Addition:
-
Under a positive pressure of inert gas, add anhydrous DCM or THF to the vial to dissolve or suspend the protein. The final protein concentration should typically be in the range of 1-5 mg/mL. Stir the mixture gently.
-
Add the anhydrous base (TEA or DIEA) to the reaction mixture. The molar excess of base should be 1.5 to 2 times that of the this compound to be added.
-
-
This compound Addition:
-
Prepare a stock solution of this compound in the same anhydrous solvent.
-
Slowly add the desired molar excess of this compound solution to the stirring protein mixture dropwise using a syringe.
-
-
Reaction Incubation:
-
Allow the reaction to proceed at the chosen temperature (e.g., 4°C or room temperature) with continuous stirring for 2-24 hours. The optimal time should be determined by monitoring the reaction progress.
-
-
Reaction Quenching (Optional): The reaction can be quenched by adding a small amount of an amine-containing buffer, such as Tris, to consume any remaining this compound.
-
Solvent Removal:
-
Remove the organic solvent under a gentle stream of inert gas or by rotary evaporation. Be cautious not to completely dry the protein pellet if it causes irreversible aggregation.
-
-
Protein Resolubilization:
-
Resolubilize the protein pellet in an appropriate aqueous buffer. This step may require optimization, and the use of mild detergents or denaturants (if compatible with downstream applications) might be necessary to aid resolubilization.
-
Protocol 2: Purification of the Arachidonoyl-Acylated Protein
This protocol outlines the removal of excess reagents and byproducts from the acylation reaction.
Materials:
-
Aqueous buffer suitable for the protein's stability
-
Dialysis tubing with an appropriate molecular weight cutoff (MWCO) or a desalting column
-
Size-exclusion chromatography (SEC) system (optional, for higher purity)
Procedure:
Method A: Dialysis
-
Transfer the resolubilized protein solution into a dialysis bag with an appropriate MWCO (e.g., 3.5 kDa or 10 kDa, depending on the protein size).
-
Dialyze against a large volume of the desired aqueous buffer at 4°C.
-
Perform at least three buffer changes over a period of 24-48 hours to ensure complete removal of small molecule impurities.
Method B: Desalting/Buffer Exchange Chromatography
-
Equilibrate a desalting column with the desired aqueous buffer.
-
Load the resolubilized protein sample onto the column.
-
Elute the protein according to the manufacturer's instructions. The acylated protein will elute in the void volume, while smaller molecules will be retained.
Method C: Size-Exclusion Chromatography (for enhanced purity)
-
For higher purity and to separate any aggregated protein, perform SEC.
-
Equilibrate an appropriate SEC column with a suitable aqueous buffer.
-
Load the protein sample onto the column and elute with the same buffer.
-
Collect fractions and analyze them by SDS-PAGE to identify the fractions containing the purified acylated protein.
Protocol 3: Analysis of Protein Acylation by Mass Spectrometry
This protocol provides a general workflow for confirming the acylation of the target protein.
Materials:
-
Purified arachidonoyl-acylated protein
-
Unmodified control protein
-
Mass spectrometer (e.g., ESI-QTOF, Orbitrap)
Procedure:
-
Intact Mass Analysis:
-
Analyze the intact, purified acylated protein and the unmodified control by mass spectrometry.
-
A successful acylation will result in a mass shift corresponding to the addition of one or more arachidonoyl groups (mass of arachidonoyl group = 286.45 Da). The number of acylations can be estimated from the total mass shift.
-
-
Peptide Mapping (for site identification):
-
Digest the acylated and control proteins with a protease (e.g., trypsin).
-
Analyze the resulting peptide mixtures by LC-MS/MS.
-
Search the MS/MS data against the protein sequence, including a variable modification of +286.45 Da on potential acylation sites (lysine, cysteine, serine, threonine, and the N-terminus).
-
The identification of fragment ions that support the localization of the mass shift will confirm the site of acylation.
-
Mandatory Visualizations
Caption: Workflow for the in vitro acylation of proteins with this compound.
Caption: Conceptual diagram of protein acylation leading to membrane targeting and signaling.
Application Notes & Protocols: Monitoring Arachidonoyl Chloride Reactions by HPLC
For Researchers, Scientists, and Drug Development Professionals
Introduction
Arachidonoyl chloride is a highly reactive derivative of arachidonic acid, a crucial polyunsaturated fatty acid involved in numerous physiological and pathological signaling pathways.[1][2] As an acylating agent, it is utilized in the synthesis of various biologically active molecules, including endocannabinoids and other lipid mediators.[2] Due to its inherent reactivity, monitoring reactions involving this compound presents a significant analytical challenge.[3][4] Direct analysis by High-Performance Liquid Chromatography (HPLC), particularly reversed-phase HPLC, is often impractical as the compound readily hydrolyzes in the presence of aqueous mobile phases, leading to inaccurate results.[5][6]
This document provides detailed application notes and protocols for monitoring reactions involving this compound using HPLC. The primary strategy involves a derivatization approach to stabilize the reactive acyl chloride, allowing for accurate quantification alongside the reaction products and unreacted starting materials.
Core Challenges in Analysis
-
High Reactivity: Acyl chlorides are susceptible to rapid hydrolysis to the corresponding carboxylic acid (Arachidonic Acid).[3][5]
-
Matrix Interference: In complex reaction mixtures or biological samples, co-eluting compounds can interfere with the analysis.[3][4]
-
Low UV Absorbance: While not a primary issue for arachidonic acid's chromophore, enhancing UV detection through derivatization can improve sensitivity and specificity.
Recommended Analytical Strategy: Pre-Column Derivatization
To overcome the challenges associated with the direct analysis of this compound, a pre-column derivatization step is strongly recommended. This involves reacting the acyl chloride with a suitable derivatizing agent to form a stable, less reactive product that can be easily analyzed by reversed-phase HPLC. 2-Nitrophenylhydrazine (B1229437) is an effective derivatization reagent for acyl chlorides, as it reacts rapidly to form a stable derivative with a strong UV absorbance at a higher wavelength (around 395 nm), minimizing matrix interference.[4]
Experimental Protocols
Protocol 1: Derivatization of this compound for HPLC Analysis
This protocol describes the derivatization of unreacted this compound in a reaction mixture using 2-nitrophenylhydrazine.
Materials:
-
Reaction mixture containing this compound
-
Acetonitrile (B52724) (HPLC grade)
-
2-Nitrophenylhydrazine solution (100 µg/mL in acetonitrile)
-
HPLC vials
Procedure:
-
Sample Preparation: At the desired reaction time point, withdraw an aliquot of the reaction mixture.
-
Quenching & Dilution: Immediately quench the reaction and dilute the aliquot with acetonitrile to a suitable concentration. The dilution factor will depend on the initial concentration of this compound.
-
Derivatization Reaction: To 100 µL of the diluted sample in an HPLC vial, add 100 µL of the 2-nitrophenylhydrazine solution.
-
Incubation: Cap the vial and incubate at room temperature for 30 minutes.[4]
-
Analysis: The derivatized sample is now ready for HPLC analysis.
Protocol 2: HPLC Method for Analysis of Derivatized this compound and Arachidonic Acid
This protocol outlines a reversed-phase HPLC method for the simultaneous analysis of the 2-nitrophenylhydrazine derivative of this compound and arachidonic acid (the potential hydrolysis product).
Instrumentation:
-
HPLC system with a UV-Vis or Diode Array Detector (DAD)
-
C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)[7]
Chromatographic Conditions:
| Parameter | Condition |
| Mobile Phase A | 0.1% Formic Acid in Water[7] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile[7] |
| Gradient | 60-80% B over 30 min; 80-85% B over 5 min; 85-100% B over 1 min; hold at 100% B for 9 min[7] |
| Flow Rate | 1.0 mL/min[7] |
| Column Temperature | 40 °C[7] |
| Injection Volume | 10 µL[7] |
| Detection Wavelength | 395 nm for the derivatized this compound[4], and 205 nm for arachidonic acid. |
Data Analysis:
-
Identify the peaks corresponding to the derivatized this compound and arachidonic acid based on their retention times, which should be determined by injecting standards.
-
Quantify the analytes by creating a calibration curve with known concentrations of derivatized this compound and arachidonic acid standards.
Data Presentation
The following table provides an example of how to structure the quantitative data obtained from the HPLC analysis for easy comparison of different reaction conditions.
Table 1: Quantification of this compound and Arachidonic Acid in a Hypothetical Reaction
| Reaction Time (min) | Peak Area (this compound Derivative @ 395 nm) | Concentration (µg/mL) | Peak Area (Arachidonic Acid @ 205 nm) | Concentration (µg/mL) |
| 0 | 158,432 | 100.0 | 1,254 | 1.5 |
| 15 | 110,876 | 70.0 | 8,765 | 10.5 |
| 30 | 79,216 | 50.0 | 15,432 | 18.5 |
| 60 | 47,530 | 30.0 | 25,678 | 30.8 |
| 120 | 15,843 | 10.0 | 35,432 | 42.5 |
Visualizations
Experimental Workflow
Caption: Workflow for monitoring this compound reactions.
Arachidonic Acid Signaling Pathway Overview
Caption: Major metabolic pathways of Arachidonic Acid.
References
- 1. HPLC ELSD Method for Analysis of Arachidonoyl ethanolamideand Arachidonic acid on Lipak Column | SIELC Technologies [sielc.com]
- 2. caymanchem.com [caymanchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Development and validation of a general derivatization HPLC method for the trace analysis of acyl chlorides in lipophilic drug substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. chromforum.org [chromforum.org]
- 7. A liquid chromatography/mass spectrometric method for simultaneous analysis of arachidonic acid and its endogenous eicosanoid metabolites prostaglandins, dihydroxyeicosatrienoic acids, hydroxyeicosatetraenoic acids, and epoxyeicosatrienoic acids in rat brain tissue - PMC [pmc.ncbi.nlm.nih.gov]
Safe Handling and Disposal of Arachidonoyl Chloride: Application Notes and Protocols for Researchers
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount for ensuring laboratory safety and environmental protection. This document provides detailed application notes and protocols for the safe management of Arachidonoyl chloride (CAS 57303-04-5), a derivative of arachidonic acid utilized as an intermediate in the synthesis of various arachidonic acid derivatives.[1][2]
While some safety data sheets (SDS) indicate that this compound is not classified as a hazardous substance according to the Globally Harmonized System (GHS), it is prudent to handle all chemicals with care.[3] This guide consolidates available safety information to offer comprehensive procedures for its use in a laboratory setting.
Section 1: Physical and Chemical Properties
| Property | Value | Source |
| Synonyms | Arachidonic Acid Chloride, 5Z,8Z,11Z,14Z-eicosatetraenoyl chloride | [1][2][3] |
| Molecular Formula | C₂₀H₃₁ClO | [1][2] |
| Formula Weight | 322.9 g/mol | [1][2] |
| Appearance | Liquid | [4] |
| Purity | ≥95% | [1][2] |
| Storage Temperature | -80°C | [4] |
| Solubility | Soluble in DMF (10 mg/ml), DMSO (10 mg/ml), and Ethanol (10 mg/ml) | [1][2] |
| Stability | ≥ 4 years at -80°C | [1] |
Section 2: Safe Handling Procedures
Adherence to proper handling procedures is critical to minimize exposure and prevent accidents.
Personal Protective Equipment (PPE)
The following PPE should be worn at all times when handling this compound:
-
Eye Protection: Tightly fitting safety goggles with side-shields.
-
Hand Protection: Chemical-impermeable gloves. Gloves must be inspected prior to use.
-
Body Protection: A laboratory coat or fire/flame-resistant and impervious clothing.
Engineering Controls
-
Work in a well-ventilated place, preferably within a chemical fume hood, to avoid inhalation of any potential vapors.
-
Ensure that an emergency eyewash station and safety shower are readily accessible.
General Handling Precautions
-
Avoid contact with skin and eyes.[5]
-
Avoid breathing mist, gas, or vapors.[5]
-
Use non-sparking tools to prevent ignition sources.[5]
-
Wash hands thoroughly after handling.
-
Store the container tightly closed in a dry, cool, and well-ventilated place.[5]
-
Store apart from incompatible materials, such as strong oxidizing agents and strong bases.
Section 3: Emergency Procedures
First Aid Measures
-
If Inhaled: Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[1]
-
In Case of Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. Consult a doctor.[1]
-
In Case of Eye Contact: Rinse with pure water for at least 15 minutes and consult a doctor.[1]
-
If Swallowed: Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[1]
Spill Response Protocol
In the event of a spill, follow these steps:
-
Evacuate: Alert personnel in the immediate area and evacuate.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: Prevent further spread of the spill using absorbent materials such as sand, diatomite, acid binders, universal binders, or sawdust.[3]
-
Absorb: Cover the spill with an inert absorbent material.
-
Collect: Carefully collect the absorbed material using non-sparking tools and place it in a suitable, closed container for disposal.[1][5]
-
Decontaminate: Clean the spill area thoroughly with soap and water.
-
Dispose: Dispose of the waste according to institutional and local regulations.
Section 4: Disposal Procedures
Proper disposal of this compound and its containers is essential to prevent environmental contamination.
-
Small Quantities: For very small research-derived quantities, disposal with household waste may be permissible, though it is crucial to consult and adhere to institutional and local guidelines.[3]
-
Large Quantities: Larger quantities of waste material should be disposed of through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[5] Do not discharge into sewer systems.[5]
-
Containers: Empty containers should be triply rinsed (or equivalent) and can be offered for recycling or reconditioning. Alternatively, puncture the packaging to render it unusable for other purposes and dispose of it in a sanitary landfill.[5]
Section 5: Experimental Protocols and Visualizations
Logical Workflow for Safe Handling and Disposal
The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.
Signaling Pathway of Arachidonic Acid (Parent Compound)
Disclaimer: The information provided in this document is intended for guidance and is based on currently available data. It is not a substitute for a thorough risk assessment and compliance with all applicable local, state, and federal regulations. Researchers should always consult the most recent Safety Data Sheet (SDS) for this compound before use.
References
Application of Arachidonoyl chloride in studying chloride transport across membranes.
A focus on its utility as a modulator of key chloride channels
Introduction
While the direct application of Arachidonoyl chloride in studying chloride transport is not extensively documented in scientific literature, its de-esterified form, Arachidonic acid (AA), is a well-established modulator of various chloride channels. This compound is primarily utilized as a reactive intermediate in the chemical synthesis of arachidonic acid derivatives.[1] This document will focus on the application of Arachidonic acid as a tool to investigate the mechanisms of chloride transport across biological membranes, drawing on its known effects on key chloride channels such as the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR), TMEM16A (ANO1), and GABA-gated chloride channels.
Arachidonic acid, a polyunsaturated omega-6 fatty acid, is a key signaling molecule that can be released from membrane phospholipids (B1166683) by phospholipase A2. It can then be metabolized into various eicosanoids or act directly on ion channels to modulate their activity.[2][3] This modulatory role makes it a valuable pharmacological tool for researchers studying the intricate processes of chloride transport in various physiological and pathological contexts.
Key Chloride Channels Modulated by Arachidonic Acid
Arachidonic acid has been shown to interact with and modulate the function of several important chloride channels. Understanding these interactions provides insights into both the regulation of chloride transport and the physiological roles of these channels.
Cystic Fibrosis Transmembrane Conductance Regulator (CFTR)
CFTR is a cAMP-activated chloride channel crucial for fluid and electrolyte balance across epithelial tissues.[4][5] Dysfunctional CFTR leads to the genetic disorder cystic fibrosis.[4][5] Studies have demonstrated that arachidonic acid inhibits CFTR chloride channel activity. The proposed mechanism involves an electrostatic interaction between the negatively charged arachidonic acid and positively charged amino acid residues within the cytoplasmic vestibule of the CFTR pore, leading to a blockage of chloride ion permeation.[6]
TMEM16A (ANO1)
TMEM16A, also known as Anoctamin 1 (ANO1), is a calcium-activated chloride channel (CaCC) involved in a wide range of physiological processes, including epithelial secretion, smooth muscle contraction, and sensory transduction.[7][8] The regulation of TMEM16A by lipids is an active area of research. While direct modulation by arachidonic acid is a component of broader lipid regulation studies, the focus has often been on other lipids like phosphatidylinositol 4,5-bisphosphate (PI(4,5)P2) and cholesterol.[9] However, given that phospholipase A2 activation, which releases arachidonic acid, is part of the signaling cascade that can activate TMEM16A, AA is a relevant tool for dissecting these pathways.[9]
GABA-Gated Chloride Channels
Arachidonic acid and its metabolites can inhibit the function of GABA-gated chloride channels in the central nervous system.[2] This inhibition is thought to contribute to increased neuronal excitability and may play a role in pathological conditions like seizures and cerebral ischemia.[2] The mechanism can be both direct, through interaction with the channel, and indirect, via its metabolites.[2]
Data Presentation: Quantitative Effects of Arachidonic Acid on Chloride Channels
The following table summarizes the quantitative data from various studies on the effects of Arachidonic acid on different chloride channels.
| Channel Type | Cell/Tissue Type | Experimental Method | Arachidonic Acid Concentration | Observed Effect | Reference |
| CFTR | Cricetinae Cell Line | Patch-Clamp | ~3.5 µM (Kd for wild type) | Inhibition of Cl- permeation | [6] |
| CFTR (K95Q mutant) | Cricetinae Cell Line | Patch-Clamp | ~17 µM (Kd) | Weakened inhibition compared to wild type | [6] |
| CFTR (R303Q mutant) | Cricetinae Cell Line | Patch-Clamp | ~17 µM (Kd) | Weakened inhibition compared to wild type | [6] |
| Maxi Chloride Channel | Human Placenta Apical Membranes | Patch-Clamp | Low micromolar concentrations | Reversible inhibition | [10] |
| Large-Conductance Chloride Channels | L6 Myoblasts | Patch-Clamp | 1-50 µmol/l | Blockade from the internal side of the membrane | [11] |
| GABA-gated Chloride Channel | Rat Cerebral Cortical Synaptoneurosomes | 36Cl- Uptake Assay | Not specified (used as a tool) | Inhibition of muscimol-induced 36Cl- uptake | [2] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are protocols for key experiments used to study the effects of Arachidonic acid on chloride transport.
Protocol 1: Patch-Clamp Electrophysiology for Studying Channel Inhibition
This protocol is adapted from studies investigating the direct effects of Arachidonic acid on individual chloride channels.[6][10][11]
Objective: To measure the effect of Arachidonic acid on the activity of a specific chloride channel (e.g., CFTR, Maxi Chloride Channel) at the single-channel or whole-cell level.
Materials:
-
Cells expressing the chloride channel of interest (e.g., cell lines, primary cells).
-
Patch-clamp rig (amplifier, micromanipulator, microscope).
-
Borosilicate glass capillaries for pulling patch pipettes.
-
Pipette solution (intracellular solution) containing appropriate ions and buffers.
-
Bath solution (extracellular solution) containing appropriate ions and buffers.
-
Arachidonic acid stock solution (e.g., in ethanol (B145695) or DMSO).
-
Data acquisition and analysis software.
Procedure:
-
Cell Preparation: Culture cells to an appropriate confluency on glass coverslips.
-
Pipette Preparation: Pull and fire-polish borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with pipette solution.
-
Recording Configuration:
-
Inside-out patch: After obtaining a gigaohm seal in the cell-attached configuration, excise the patch of membrane. This configuration allows for the application of Arachidonic acid to the intracellular face of the channel.[11]
-
Whole-cell: Rupture the membrane patch after giga-seal formation to allow electrical access to the entire cell. Arachidonic acid can be included in the pipette solution or applied to the bath.
-
-
Data Acquisition:
-
Record baseline channel activity at a specific holding potential.
-
Perfuse the patch or cell with the bath solution containing the desired concentration of Arachidonic acid.
-
Record channel activity in the presence of Arachidonic acid.
-
Perform a washout by perfusing with the control bath solution to test for reversibility.
-
-
Data Analysis:
-
Measure changes in channel open probability (Po), single-channel conductance, and mean open/closed times.
-
For whole-cell recordings, measure the change in current amplitude.
-
Construct dose-response curves to determine the Kd or IC50 of inhibition.
-
Protocol 2: 36Cl- Uptake Assay for Measuring Global Chloride Transport
This protocol is based on methods used to assess the overall chloride transport in a population of cells or synaptoneurosomes.[2]
Objective: To measure the effect of Arachidonic acid on agonist-induced chloride influx.
Materials:
-
Synaptoneurosomes or cell suspension.
-
Buffer solutions (e.g., Krebs-bicarbonate buffer).
-
36Cl- radioisotope.
-
Agonist for the chloride channel of interest (e.g., muscimol (B1676869) for GABA-gated channels).
-
Arachidonic acid stock solution.
-
Scintillation counter and scintillation fluid.
-
Filtration apparatus.
Procedure:
-
Preparation: Prepare synaptoneurosomes or resuspend cells in the appropriate buffer.
-
Pre-incubation: Pre-incubate the cell/synaptoneurosome preparation with Arachidonic acid or vehicle control for a specified time.
-
Initiation of Uptake: Initiate chloride uptake by adding the agonist and 36Cl- simultaneously.
-
Termination of Uptake: After a short incubation period (e.g., 5-10 seconds), rapidly terminate the uptake by adding ice-cold buffer and filtering the mixture through a glass fiber filter to separate the cells/synaptoneurosomes from the radioactive medium.
-
Washing: Quickly wash the filters with ice-cold buffer to remove any non-specifically bound 36Cl-.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Compare the amount of 36Cl- uptake in the presence and absence of Arachidonic acid to determine the percentage of inhibition.
Signaling Pathways and Experimental Workflows
Visualizing the complex interactions and experimental steps can aid in understanding the role of Arachidonic acid in chloride transport studies.
Caption: Signaling pathway of Arachidonic acid modulation of chloride channels.
Caption: General experimental workflow for studying chloride transport modulation.
Conclusion
Arachidonic acid serves as a critical tool for researchers in the field of membrane transport. Its ability to modulate a variety of chloride channels allows for the detailed investigation of their function, regulation, and physiological roles. While this compound itself is more of a synthetic precursor, the wealth of data on Arachidonic acid provides a strong foundation for designing experiments to probe the complexities of chloride transport across biological membranes. The protocols and data presented here offer a starting point for researchers and drug development professionals interested in this area of study.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Inhibition of GABA-gated chloride channel function by arachidonic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Arachidonic acid and ion channels: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The bidirectional relationship between CFTR and lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dysregulation of the Arachidonic Acid Pathway in Cystic Fibrosis: Implications for Chronic Inflammation and Disease Progression [mdpi.com]
- 6. Molecular mechanism of arachidonic acid inhibition of the CFTR chloride channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The anoctamin family: TMEM16A and TMEM16B as calcium-activated chloride channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 2024.sci-hub.st [2024.sci-hub.st]
- 9. Phosphatidylinositol 4,5-bisphosphate, Cholesterol, and Fatty Acids Modulate The Calcium-Activated Chloride Channel TMEM16A (ANO1) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Regulation of human placental chloride channel by arachidonic acid and other cis unsaturated fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Arachidonic acid blocks large-conductance chloride channels in L6 myoblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
Protocol for the synthesis of 2-arachidonoyl glycerol (2-AG) using Arachidonoyl chloride.
Application Notes and Protocols for the Synthesis of 2-Arachidonoyl Glycerol (B35011) (2-AG)
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the chemical synthesis of 2-arachidonoyl glycerol (2-AG), a key endocannabinoid signaling molecule, using arachidonoyl chloride. The synthesis is a multi-step process designed to ensure the regioselective acylation of the glycerol backbone at the C-2 position and to minimize the isomerization to the more thermodynamically stable 1-arachidonoyl glycerol (1-AG).
The presented protocol is based on established chemical principles for the protection of diols, acylation, and subsequent deprotection.
Overview of the Synthetic Pathway
The synthesis of 2-AG from glycerol and this compound is accomplished via a three-step process:
-
Protection of Glycerol: The 1 and 3 hydroxyl groups of glycerol are protected as a benzylidene acetal (B89532) to form cis-1,3-O-benzylideneglycerol. This ensures that the subsequent acylation occurs specifically at the C-2 hydroxyl group.
-
Acylation: The free hydroxyl group of cis-1,3-O-benzylideneglycerol is acylated with this compound in the presence of a base to yield 1,3-O-benzylidene-2-arachidonoyl-glycerol.
-
Deprotection: The benzylidene protecting group is selectively removed under mild conditions to afford the final product, 2-arachidonoyl glycerol.
Data Presentation: Summary of Reaction Parameters
The following table summarizes the key quantitative data for each step of the 2-AG synthesis.
| Parameter | Step 1: Protection | Step 2: Acylation | Step 3: Deprotection |
| Product | cis-1,3-O-Benzylideneglycerol | 1,3-O-Benzylidene-2-arachidonoyl-glycerol | 2-Arachidonoyl glycerol (2-AG) |
| Key Reagents | Glycerol, Benzaldehyde (B42025) | cis-1,3-O-Benzylideneglycerol, this compound | 1,3-O-Benzylidene-2-arachidonoyl-glycerol, Phenylboronic acid |
| Catalyst/Base | p-Toluenesulfonic acid | Pyridine (B92270) | - |
| Solvent | Benzene | Pyridine/DCM | Diethyl ether/THF |
| Temperature | Reflux (approx. 80-85 °C) | 0 °C to Room Temperature | Room Temperature |
| Reaction Time | 2-4 hours | 2-12 hours | 1-3 hours |
| Typical Yield | 85-95% | 70-85% | 60-75% |
Experimental Protocols
Materials and Equipment:
-
Glycerol (anhydrous)
-
Benzaldehyde
-
p-Toluenesulfonic acid monohydrate
-
This compound
-
Phenylboronic acid
-
Benzene (anhydrous)
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Diethyl ether (anhydrous)
-
Tetrahydrofuran (THF, anhydrous)
-
Ethyl acetate (B1210297) (HPLC grade)
-
Hexanes (HPLC grade)
-
Silica (B1680970) gel for column chromatography (60-120 mesh)
-
Round-bottom flasks, condenser, Dean-Stark trap
-
Magnetic stirrer with heating mantle
-
Rotary evaporator
-
Standard laboratory glassware
-
Thin Layer Chromatography (TLC) plates (silica gel coated)
-
NMR spectrometer
-
Mass spectrometer
Step 1: Synthesis of cis-1,3-O-Benzylideneglycerol (Protecting Step)
-
Reaction Setup: To a 500 mL round-bottom flask equipped with a magnetic stirrer and a Dean-Stark trap fitted with a condenser, add glycerol (10.0 g, 0.109 mol), benzaldehyde (12.7 g, 0.120 mol), p-toluenesulfonic acid monohydrate (0.2 g, 1.05 mmol), and 200 mL of benzene.
-
Reaction: Heat the mixture to reflux with vigorous stirring. The water formed during the reaction will be collected in the Dean-Stark trap as an azeotrope with benzene. Continue refluxing for 2-4 hours or until no more water is collected.
-
Work-up: Cool the reaction mixture to room temperature. Wash the solution with 100 mL of a saturated aqueous sodium bicarbonate solution, followed by 100 mL of brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to remove the benzene.
-
Purification: The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography on silica gel to yield cis-1,3-O-benzylideneglycerol as a white solid.
Step 2: Synthesis of 1,3-O-Benzylidene-2-arachidonoyl-glycerol (Acylation)
-
Reaction Setup: In a dry 250 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve cis-1,3-O-benzylideneglycerol (5.0 g, 27.7 mmol) in 50 mL of anhydrous pyridine (or a mixture of anhydrous DCM and pyridine). Cool the solution to 0 °C in an ice bath.
-
Addition of Acyl Chloride: Slowly add this compound (9.0 g, 27.7 mmol) dropwise to the stirred solution. The pyridine acts as both a solvent and a base to neutralize the HCl byproduct.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-12 hours. Monitor the progress of the reaction by TLC.
-
Work-up: Quench the reaction by slowly adding 50 mL of cold water. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 75 mL).
-
Isolation: Combine the organic extracts and wash successively with 1 M HCl (to remove pyridine), saturated aqueous sodium bicarbonate, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.
Step 3: Synthesis of 2-Arachidonoyl glycerol (Deprotection)
-
Reaction Setup: Dissolve the purified 1,3-O-benzylidene-2-arachidonoyl-glycerol (1.0 g, 2.1 mmol) in a mixture of diethyl ether and THF (e.g., 2:1, 30 mL) in a round-bottom flask.
-
Deprotection Reaction: Add phenylboronic acid (0.31 g, 2.5 mmol) to the solution and stir at room temperature for 1-3 hours. The progress of the deprotection can be monitored by TLC.[1]
-
Work-up: Upon completion, add water to the reaction mixture and stir for 30 minutes to hydrolyze the boronate esters.
-
Isolation: Separate the organic layer, and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: The final product, 2-AG, is purified by flash column chromatography on silica gel. A mobile phase of ethyl acetate in hexanes (e.g., starting with 10:90 and gradually increasing the polarity) is typically used. The fractions containing 2-AG are identified by TLC, combined, and the solvent is removed under reduced pressure. The final product should be stored under an inert atmosphere at low temperatures (-20 °C or below) to prevent oxidation and isomerization.
Characterization
The identity and purity of the synthesized 2-AG should be confirmed by spectroscopic methods.
-
¹H NMR (in CDCl₃): The proton NMR spectrum should show characteristic peaks for the glycerol backbone protons, the arachidonoyl chain protons (including the olefinic protons), and the terminal methyl group. The multiplet for the proton at the C-2 position of the glycerol backbone is expected to be downfield due to the ester linkage.
-
¹³C NMR (in CDCl₃): The carbon NMR spectrum will confirm the presence of the carbonyl carbon of the ester, the carbons of the glycerol backbone, and the carbons of the arachidonoyl chain.
-
Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) can be used to confirm the molecular weight of 2-AG (C₂₃H₃₈O₄, M.W. = 378.55 g/mol ).
Visualizations
Caption: Chemical synthesis pathway for 2-arachidonoyl glycerol (2-AG).
References
Troubleshooting & Optimization
How to prevent the degradation of Arachidonoyl chloride in solution.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of Arachidonoyl chloride in solution.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it prone to degradation?
This compound is a highly reactive derivative of arachidonic acid, an essential polyunsaturated fatty acid.[1] It is a valuable intermediate for synthesizing various bioactive lipids and research tools.[1][2] Its high reactivity stems from two key structural features: the acyl chloride group and the polyunsaturated carbon chain.
-
Acyl Chloride Group: This functional group is extremely susceptible to nucleophilic attack, especially by water, leading to rapid hydrolysis.[3][4]
-
Polyunsaturated Chain: The four carbon-carbon double bonds in the arachidonoyl backbone are prone to oxidation by atmospheric oxygen, a process that can be accelerated by light and heat.[5][6]
These characteristics make this compound sensitive to moisture, light, and temperature.[5]
Q2: What are the primary degradation pathways for this compound in solution?
The two main degradation pathways are hydrolysis and oxidation.
-
Hydrolysis: this compound reacts readily with water, even trace amounts in solvents, to form arachidonic acid and hydrochloric acid (HCl).[3][7] This reaction is typically very fast, often occurring within minutes, and is a major cause of sample impurity and loss of reactivity.[7]
-
Oxidation: The double bonds in the fatty acid chain can be oxidized, leading to the formation of various byproducts like hydroperoxides and aldehydes. This process compromises the structural integrity of the molecule and can introduce confounding variables into experiments.[6][8]
Below is a diagram illustrating these degradation pathways.
Q3: How should I store neat this compound and its solutions to ensure stability?
Proper storage is critical for maintaining the integrity of this compound.[1][9] The compound is known to be sensitive to light, moisture, and temperature.[5]
| Parameter | Recommendation | Rationale | Citations |
| Temperature | Store neat material at -80°C for long-term storage. Short-term storage at -20°C is also acceptable. | Low temperatures slow down both hydrolysis and oxidation rates. At -80°C, stability of at least 4 years has been reported. | [1][5][10] |
| Atmosphere | Store under an inert gas atmosphere (e.g., Argon or Nitrogen). | Minimizes exposure to atmospheric oxygen and moisture, thereby preventing oxidation and hydrolysis. | [3] |
| Light | Protect from light by using amber glass vials or by wrapping containers in aluminum foil. | Light can catalyze the oxidation of the polyunsaturated fatty acid chain. | [5] |
| Container | Use tightly sealed containers. Avoid metal containers. | Prevents ingress of moisture and air. The material may be corrosive to some metals. | [9] |
Q4: Which solvents are recommended for dissolving this compound, and are there any I should avoid?
The choice of solvent is crucial for both solubility and stability.
| Recommended Solvents | Concentration | Notes | Citations |
| Dimethylformamide (DMF) | Up to 10 mg/mL | Ensure the use of anhydrous/dry DMF. | [1] |
| Dimethyl sulfoxide (B87167) (DMSO) | Up to 10 mg/mL | Ensure the use of anhydrous/dry DMSO. | [1] |
| Ethanol (B145695) | Up to 10 mg/mL | Use anhydrous, 200-proof ethanol. Be aware that ethanol can slowly react with acyl chlorides to form esters. | [1] |
| Acetonitrile, Chloroform, Ethyl Acetate | Slightly soluble | Use anhydrous grades only. | [5] |
Solvents to Avoid:
-
Aqueous solutions/buffers: this compound hydrolyzes rapidly in water.[7]
-
Protic solvents with reactive hydroxyl or amine groups (other than ethanol, if used cautiously): These can react with the acyl chloride group.[3]
-
Solvents with high water content: Always use anhydrous or dry solvents to prevent hydrolysis.[3]
Troubleshooting Guide
Problem: My experimental results are inconsistent or show low yields when using this compound.
This is a common issue often linked to the degradation of the starting material.
| Possible Cause | Recommended Solution |
| Hydrolysis of stock solution | Prepare fresh solutions immediately before each experiment. Do not store solutions for extended periods, even at low temperatures. The half-life of some acyl chlorides in aqueous conditions can be mere minutes.[7] |
| Use of non-anhydrous solvents | Use high-purity, anhydrous solvents from a freshly opened bottle or that have been properly dried (e.g., over molecular sieves). |
| Oxidation of stock solution | Add an antioxidant like Butylated Hydroxytoluene (BHT) to the solvent before dissolving the this compound. A final concentration of 0.01-0.1% BHT is often effective.[6][11] BHT is a widely used stabilizer that prevents free radical-mediated oxidation.[8][12] |
| Improper handling technique | Handle the neat material and all solutions under a dry, inert atmosphere (e.g., in a glove box or using a Schlenk line) to minimize exposure to air and moisture. |
Problem: The color of my this compound solution has changed to pale yellow.
A color change from colorless to pale yellow can be an indicator of degradation, likely through oxidation.[5] It is recommended to discard the solution and prepare a fresh one using the protocols outlined below to ensure the integrity of your experiment.
Experimental Protocols
Protocol: Preparation of a Stabilized this compound Stock Solution
This protocol provides a method for preparing a stock solution of this compound with minimized risk of degradation.
-
Prepare the Solvent:
-
Select a high-purity, anhydrous solvent such as DMF or DMSO.[1]
-
If adding an antioxidant, dissolve BHT in the anhydrous solvent to a final concentration of 0.01%.[6][11] For example, add 1 mg of BHT to 10 mL of solvent.
-
Dispense the required volume of solvent into a clean, dry, amber glass vial equipped with a PTFE-lined screw cap.
-
Purge the vial containing the solvent with a gentle stream of inert gas (Argon or Nitrogen) for 5-10 minutes to remove dissolved oxygen.
-
-
Handle the this compound:
-
Allow the vial of neat this compound to equilibrate to room temperature in a desiccator before opening to prevent condensation of atmospheric moisture on the cold surface.
-
Conduct all transfers under an inert atmosphere (e.g., in a glove box).
-
Using a gas-tight syringe that has been pre-flushed with inert gas, carefully withdraw the required amount of this compound.
-
-
Prepare the Stock Solution:
-
Slowly add the neat this compound to the prepared solvent while gently swirling the vial.
-
After addition, purge the headspace of the vial with inert gas for another 1-2 minutes before tightly sealing the cap.
-
-
Usage and Storage:
-
Use Immediately: It is strongly recommended to use the solution immediately after preparation for the best results.
-
Short-term Storage: If temporary storage is unavoidable, store the tightly sealed vial at -80°C. Do not store for more than a few hours.
-
The following diagram outlines the recommended experimental workflow.
Application Context: Role in Endocannabinoid Signaling
This compound is often used to synthesize key molecules in the endocannabinoid system, such as 2-arachidonoylglycerol (B1664049) (2-AG).[13][14] 2-AG is an endogenous cannabinoid that acts as a retrograde messenger at synapses.[13][15] It is synthesized on-demand in postsynaptic neurons, travels backward across the synapse, and activates presynaptic CB1 receptors, leading to a suppression of neurotransmitter release.[13] Understanding this pathway highlights the importance of using high-purity, non-degraded precursors for synthesizing active signaling molecules.
References
- 1. caymanchem.com [caymanchem.com]
- 2. scbt.com [scbt.com]
- 3. fishersci.com [fishersci.com]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. 57303-04-5 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. Kao | BHT (Butylated Hydroxytoluene) [kao.com]
- 7. Hydrolytic stability of terephthaloyl chloride and isophthaloyl chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Understanding the chemistry behind the antioxidant activities of butylated hydroxytoluene (BHT): a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. targetmol.com [targetmol.com]
- 10. caymanchem.com [caymanchem.com]
- 11. specialchem.com [specialchem.com]
- 12. Butylated hydroxytoluene - Wikipedia [en.wikipedia.org]
- 13. Subcellular Arrangement of Molecules for 2-Arachidonoyl-Glycerol-Mediated Retrograde Signaling and Its Physiological Contribution to Synaptic Modulation in the Striatum - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 2-Arachidonoylglycerol Synthesis: Facile and Handy Enzymatic Method That Allows to Avoid Isomerization - PMC [pmc.ncbi.nlm.nih.gov]
- 15. 2-Arachidonoylglycerol Modulation of Anxiety and Stress Adaptation: from grass roots to novel therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting low yield in Arachidonoyl chloride synthesis reactions.
This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Arachidonoyl chloride and addressing common issues leading to low yields.
Frequently Asked Questions (FAQs)
Q1: My this compound synthesis reaction has a very low yield. What are the most common causes?
Low yields in this compound synthesis are frequently due to its high reactivity and sensitivity. The most common culprits are:
-
Presence of Moisture: this compound is extremely susceptible to hydrolysis. Even trace amounts of water in the glassware, solvents, or starting material (Arachidonic acid) will convert the product back to the starting carboxylic acid.[1][2] It is critical to use flame-dried or oven-dried glassware and anhydrous solvents.[1][3]
-
Reagent Quality: The chlorinating agent, such as thionyl chloride or oxalyl chloride, should be fresh and of high purity. Old or decomposed reagents will be less effective.[4]
-
Oxidation of Arachidonic Acid: The four double bonds in the arachidonoyl chain make it susceptible to oxidation, especially under harsh reaction conditions or prolonged exposure to air.[5]
-
Incomplete Reaction: The reaction may not have gone to completion. This can be due to insufficient reagent, low reaction temperature, or short reaction time.
-
Issues During Work-up and Purification: Due to its instability, this compound is often not purified by chromatography and is used directly in the next step.[1] Product can be lost during the removal of excess chlorinating agent if not done carefully.
Q2: How can I minimize the hydrolysis of my product?
Strict anhydrous (dry) conditions are essential.[2]
-
Glassware: All glassware should be rigorously dried before use, either by flame-drying under an inert atmosphere or by oven-drying (e.g., at 150°C) and cooling under vacuum or in a desiccator.[3][6]
-
Solvents: Use anhydrous solvents, preferably freshly distilled or from a sealed bottle rated for anhydrous applications.
-
Inert Atmosphere: Conduct the entire reaction, including reagent transfers, under an inert atmosphere of nitrogen or argon to prevent atmospheric moisture from entering the reaction vessel.[2]
-
Starting Material: Ensure the starting Arachidonic acid is as dry as possible.
Q3: Which chlorinating agent is better: thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂)?
Both are effective, but oxalyl chloride is often preferred for several reasons:
-
Milder Conditions: Reactions with oxalyl chloride can often be run at lower temperatures.[2]
-
Gaseous Byproducts: The byproducts of the reaction with oxalyl chloride (CO, CO₂, HCl) are all gaseous, which simplifies their removal from the reaction mixture.[2]
-
Higher Yields: In some cases, oxalyl chloride can provide higher yields compared to thionyl chloride.[5]
A catalytic amount of N,N-dimethylformamide (DMF) is typically required when using oxalyl chloride.[2][6]
Q4: How can I monitor the progress of the reaction? Direct TLC analysis seems unreliable.
Direct analysis of the reaction mixture by Thin Layer Chromatography (TLC) is often misleading because the acidic silica (B1680970) gel plate can cause the highly reactive this compound to hydrolyze back to the starting material.[1]
A more reliable method is to quench a small aliquot of the reaction mixture with a nucleophile, such as methanol (B129727) or benzylamine.[7] This converts the unstable acyl chloride into a stable ester or amide derivative, which can then be easily and accurately analyzed by TLC, GC-MS, or LC-MS to determine the consumption of the starting material.[6][7]
Q5: My final product is dark-colored. What causes this and how can I prevent it?
A dark color often indicates degradation or oxidation of the polyunsaturated arachidonoyl chain.[5] To minimize this:
-
Use high-purity starting materials.
-
Maintain the reaction at the recommended temperature; avoid excessive heating.[4]
-
Ensure the reaction is always under an inert atmosphere to prevent air oxidation.[5]
-
Minimize reaction time.
Q6: Is it necessary to purify the this compound after synthesis?
Due to its high reactivity and instability, this compound is typically not purified by methods like silica gel chromatography.[1][7] The standard procedure is to remove the excess chlorinating agent and solvent under reduced pressure (in vacuo). Co-evaporation with an anhydrous solvent like toluene (B28343) can help remove the last traces of the reagent.[7] The crude product is then immediately used in the subsequent reaction step.[1]
Data Summary: Comparison of Chlorinating Agents
The choice of chlorinating agent is a critical step in the synthesis of this compound. The following table summarizes the key characteristics of the two most common reagents.
| Feature | Thionyl Chloride (SOCl₂) | Oxalyl Chloride ((COCl)₂) |
| Byproducts | SO₂(g), HCl(g) | CO(g), CO₂(g), HCl(g) |
| Reaction Speed | Moderate | Often faster than SOCl₂ |
| Typical Yield | Good | Often higher than SOCl₂[5] |
| Conditions | May require heating/reflux[2] | Can often proceed at lower temperatures (0°C to RT)[2] |
| Catalyst | Not typically required | Catalytic DMF is generally used[2] |
| Advantages | Byproducts are gaseous and easily removed.[2] | All byproducts are gaseous; reactions can be faster and cleaner.[2] |
| Disadvantages | Can lead to side reactions if not used carefully. SO₂ is toxic. | Requires a catalyst; vigorous gas evolution.[2] |
Experimental Protocols
Protocol: Synthesis of this compound using Oxalyl Chloride
This protocol describes a general method for converting Arachidonic acid to this compound. Note: This procedure should be performed by qualified personnel in a well-ventilated fume hood, using appropriate personal protective equipment (PPE).
Materials:
-
Arachidonic acid
-
Anhydrous dichloromethane (B109758) (DCM)
-
Oxalyl chloride ((COCl)₂)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Flame-dried, two-necked round-bottom flask with a magnetic stirrer
-
Dropping funnel and reflux condenser (or gas outlet)
-
Inert gas supply (Nitrogen or Argon)
-
Ice bath
Procedure:
-
Preparation: To the flame-dried round-bottom flask under an inert atmosphere, add Arachidonic acid (1.0 equivalent).
-
Solvent Addition: Add anhydrous DCM via a syringe. Stir the mixture until the acid is fully dissolved.
-
Cooling: Cool the reaction mixture to 0°C using an ice bath.[2]
-
Catalyst Addition: Add a catalytic amount of anhydrous DMF (e.g., 1-2 drops) to the stirred solution.[2]
-
Reagent Addition: Slowly add oxalyl chloride (1.2 to 1.5 equivalents) dropwise to the reaction mixture via the dropping funnel.[2] Be cautious, as vigorous gas evolution (CO, CO₂, HCl) will occur.[2]
-
Reaction: After the addition is complete, allow the reaction to stir at 0°C for 30 minutes, then warm to room temperature. Continue stirring for 1-2 hours or until gas evolution ceases.[6]
-
Monitoring (Optional): To check for completion, withdraw a small aliquot, quench with anhydrous methanol, and analyze by TLC or GC-MS to confirm the absence of the starting carboxylic acid.[7]
-
Work-up: Once the reaction is complete, carefully remove the solvent and excess oxalyl chloride under reduced pressure. To ensure complete removal of the reagent, co-evaporate the residue with anhydrous toluene (2-3 times).[7]
-
Use: The resulting crude this compound (often a yellow oil) should be used immediately in the next synthetic step without further purification.[1]
Visualizations
Experimental Workflow Diagram
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Troubleshooting [chem.rochester.edu]
- 4. benchchem.com [benchchem.com]
- 5. 2-Arachidonoylglycerol Synthesis: Facile and Handy Enzymatic Method That Allows to Avoid Isomerization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Reddit - The heart of the internet [reddit.com]
- 7. reddit.com [reddit.com]
Technical Support Center: Optimizing Reactions with Arachidonoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance for optimizing reaction conditions when using Arachidonoyl chloride. Below you will find troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to directly address specific issues you may encounter during your experiments.
I. Frequently Asked Questions (FAQs)
Q1: How should I properly handle and store this compound?
This compound is a highly reactive and sensitive compound. To ensure its stability and reactivity for your experiments, it is crucial to adhere to the following storage and handling guidelines:
-
Storage: Store this compound at -80°C in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation.[1][2] It is sensitive to moisture, air, light, and temperature.
-
Handling: All manipulations should be performed in a well-ventilated fume hood.[3] Use dry glassware and anhydrous solvents to prevent hydrolysis.[4] Always wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. This compound is corrosive and a lachrymator (a substance that causes tearing).
Q2: What are the most common applications of this compound in research?
This compound is primarily used as a reactive intermediate for the synthesis of various arachidonic acid derivatives. These derivatives are crucial tools for studying biological pathways and for drug development. Common applications include:
-
Synthesis of N-arachidonoyl amides: Reacting this compound with primary or secondary amines yields N-arachidonoyl amides. A prominent example is the synthesis of Anandamide (N-arachidonoylethanolamine), an endogenous cannabinoid.
-
Synthesis of arachidonoyl esters: Reaction with alcohols or glycerol (B35011) derivatives produces arachidonoyl esters, such as 2-arachidonoylglycerol (B1664049) (2-AG), another key endocannabinoid.[1][4][5][6]
-
Preparation of other derivatives: It can also be used to synthesize other molecules containing the arachidonoyl moiety for various research purposes.
Q3: Which solvents are recommended for reactions involving this compound?
The choice of solvent is critical for the success of your reaction. The ideal solvent should be anhydrous and inert to the reactants. Commonly used aprotic solvents include:
-
Tetrahydrofuran (THF)
-
Acetonitrile
-
Toluene
The selection of a specific solvent can influence the reaction rate and yield, and may need to be optimized for your particular substrate.[7][8]
Q4: What types of bases are suitable for amidation reactions with this compound?
In amidation reactions, a base is typically required to neutralize the hydrochloric acid (HCl) byproduct, which can otherwise form a salt with the unreacted amine and halt the reaction.[9] Suitable bases include:
-
Tertiary amines: Triethylamine (B128534) (TEA) and N,N-diisopropylethylamine (DIEA) are commonly used.[1][3]
-
Pyridine: Can also be used as a base and sometimes as a nucleophilic catalyst.
-
Aqueous base: In biphasic systems (e.g., Schotten-Baumann conditions), an aqueous solution of sodium hydroxide (B78521) can be used.[4][7][10][11]
The choice of base can depend on the reactivity of the amine and the desired reaction conditions.
II. Troubleshooting Guide
Q5: My reaction yield is very low. What are the potential causes and how can I improve it?
Low yields in reactions with this compound are a common issue. Here are several factors to investigate and corresponding solutions:
-
Moisture Contamination: this compound readily hydrolyzes in the presence of water to form arachidonic acid.
-
Solution: Ensure all glassware is oven-dried or flame-dried before use. Use anhydrous solvents, and conduct the reaction under an inert atmosphere (argon or nitrogen).
-
-
Degraded Reagent: The this compound may have degraded due to improper storage or handling.
-
Solution: Use a fresh vial of the reagent or one that has been stored correctly at -80°C under an inert atmosphere.
-
-
Suboptimal Reaction Temperature: The reaction may be too slow at low temperatures or side reactions may occur at elevated temperatures.
-
Solution: For many acylation reactions, starting at 0°C and slowly warming to room temperature is a good starting point.[3] Temperature optimization may be necessary for your specific substrates.
-
-
Inadequate Base: The base may not be strong enough or may be sterically hindered, leading to incomplete neutralization of the HCl byproduct.
-
Solution: Consider using a different base (see Q4). For sterically hindered amines, a stronger, non-nucleophilic base might be beneficial.
-
-
Poor Nucleophilicity of the Substrate: The amine or alcohol you are using may not be sufficiently nucleophilic.
-
Solution: For amines, ensure the reaction is basic enough to have the free amine present. For alcohols, a stronger base may be needed to deprotonate it to the more nucleophilic alkoxide.
-
Q6: I am observing multiple spots on my TLC plate, making purification difficult. What are the likely side products?
The formation of multiple products can complicate purification. Common side products include:
-
Arachidonic acid: This is formed from the hydrolysis of this compound. It can be removed by a mild aqueous base wash during the work-up.
-
Diacylated products: If your substrate has multiple reactive sites (e.g., a diol or a diamine), diacylation can occur.
-
Solution: Use an excess of the nucleophilic substrate or add the this compound slowly to the reaction mixture at a low temperature.
-
-
Side reactions with the solvent: Some solvents may not be completely inert under all conditions.
-
Solution: Ensure your chosen solvent is appropriate for the reaction conditions.
-
-
Isomerization of the product: For certain products like 2-arachidonoylglycerol, acyl migration can occur to form the more stable 1-arachidonoylglycerol.[1][4]
-
Solution: Use mild reaction and purification conditions to minimize isomerization.
-
Q7: How can I effectively monitor the progress of my reaction?
Thin-Layer Chromatography (TLC) is a convenient method for monitoring the progress of your reaction.[9][12][13]
-
Procedure: Spot the starting material (this compound derivative), the co-spot (a mixture of the starting material and the reaction mixture), and the reaction mixture on a TLC plate.[12][13]
-
Challenges: this compound itself is highly reactive and can be hydrolyzed by the silica (B1680970) gel on the TLC plate, potentially showing the spot for arachidonic acid even if the reaction has progressed.[2][3]
-
Alternative: To circumvent this, a small aliquot of the reaction mixture can be quenched with a nucleophile like methanol (B129727) to form the more stable methyl arachidonate, which can then be analyzed by TLC.[2][3] The disappearance of this derivative's spot indicates the consumption of this compound.
-
Solvent Systems: A common solvent system for TLC analysis of these lipophilic compounds is a mixture of hexane (B92381) and ethyl acetate (B1210297) (e.g., 7:3 v/v).[14] The optimal ratio will depend on the polarity of your specific product.
III. Data Presentation: Reaction Condition Parameters
The following tables summarize key quantitative data for optimizing your reactions with this compound.
Table 1: Recommended Solvents for Amidation and Esterification Reactions
| Solvent | Type | Dielectric Constant | Notes |
| Dichloromethane (DCM) | Aprotic, Halogenated | 9.1 | Commonly used for a wide range of acylation reactions. |
| Tetrahydrofuran (THF) | Aprotic, Ether | 7.6 | Good for dissolving a variety of organic compounds. |
| Acetonitrile | Aprotic, Nitrile | 37.5 | A more polar aprotic solvent. |
| Toluene | Aprotic, Aromatic | 2.4 | A non-polar solvent, can be useful for certain substrates. |
Table 2: Comparison of Bases for Amidation Reactions
| Base | pKa of Conjugate Acid | Type | Key Characteristics |
| Triethylamine (TEA) | 10.75 | Tertiary Amine | Commonly used, readily available. |
| N,N-Diisopropylethylamine (DIEA) | 10.4 | Tertiary Amine | Sterically hindered, less likely to act as a nucleophile. |
| Pyridine | 5.25 | Aromatic Amine | Can also act as a nucleophilic catalyst. |
| Sodium Hydroxide (in water) | ~15.7 | Inorganic Base | Used in biphasic Schotten-Baumann conditions.[4][7][10][11] |
Table 3: General Temperature and Time Parameters
| Reaction Type | Temperature Range (°C) | Typical Reaction Time | Notes |
| Amidation | 0 to Room Temperature | 2 - 24 hours | Highly dependent on the nucleophilicity of the amine. |
| Esterification | 0 to 50°C | 4 - 48 hours | Often slower than amidation; may require heating. |
IV. Experimental Protocols
Protocol 1: General Procedure for the Synthesis of N-Arachidonoyl Amides
This protocol describes a general method for the acylation of a primary or secondary amine with this compound.
-
Preparation: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an argon atmosphere, dissolve the amine (1.0 equivalent) and a suitable base (1.1 - 1.5 equivalents, e.g., triethylamine) in anhydrous dichloromethane (DCM).
-
Cooling: Cool the solution to 0°C in an ice bath.
-
Addition of this compound: Slowly add a solution of this compound (1.0 equivalent) in anhydrous DCM to the cooled amine solution dropwise over 15-30 minutes.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 2-24 hours. Monitor the reaction progress by TLC (see Q7).
-
Work-up:
-
Quench the reaction by adding water or a saturated aqueous solution of ammonium (B1175870) chloride.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl (to remove excess amine and base), saturated aqueous NaHCO₃ (to remove any arachidonic acid), and brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of hexane and ethyl acetate.[14][15]
Protocol 2: Synthesis of 2-Arachidonoylglycerol (2-AG) via a Protected Intermediate
This protocol involves the acylation of a protected glycerol derivative followed by deprotection.
-
Acylation:
-
Work-up and Purification of the Intermediate:
-
Evaporate the solvent under reduced pressure.
-
Purify the residue by flash chromatography on silica gel using a hexane/acetone (e.g., 7:3) solvent system to yield the protected 2-arachidonoyl-1,3-dibenzoylglycerol.[1]
-
-
Deprotection: The benzoyl protecting groups can be removed enzymatically using a lipase (B570770) (e.g., from Mucor miehei) in a suitable solvent to yield 2-AG.[1][4] This method is advantageous as it proceeds under mild conditions, minimizing acyl migration.[1]
V. Mandatory Visualizations
Signaling Pathways
Caption: Overview of the major metabolic pathways of arachidonic acid.
Experimental Workflows
Caption: General workflow for the synthesis of N-arachidonoyl amides.
Logical Relationships
Caption: Troubleshooting logic for addressing low reaction yields.
References
- 1. BJOC - Chemoselective N-acylation of indoles using thioesters as acyl source [beilstein-journals.org]
- 2. caymanchem.com [caymanchem.com]
- 3. Amide Synthesis [fishersci.co.uk]
- 4. grokipedia.com [grokipedia.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]
- 8. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
- 9. Schotten-Baumann Reaction [organic-chemistry.org]
- 10. testbook.com [testbook.com]
- 11. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
- 12. In vitro synthesis of arachidonoyl amino acids by cytochrome c - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
Issues with Arachidonoyl chloride solubility in aqueous buffers.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with arachidonoyl chloride, focusing on issues related to its solubility and stability in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in research?
This compound is the acyl chloride derivative of arachidonic acid, a polyunsaturated omega-6 fatty acid. In research, it serves as a reactive precursor for the synthesis of various arachidonic acid derivatives and as a tool to introduce the arachidonoyl group onto molecules of interest. Its high reactivity makes it a useful chemical intermediate, but also presents challenges in experimental settings, particularly in aqueous environments.
Q2: Why is this compound so difficult to dissolve in aqueous buffers?
This compound faces two primary challenges in aqueous buffers:
-
Inherent Low Water Solubility: As a long-chain fatty acyl chloride, it is highly lipophilic and has very poor solubility in water.
-
Rapid Hydrolysis: The acyl chloride group is highly reactive towards nucleophiles, and water is a potent nucleophile. This leads to rapid hydrolysis of this compound to arachidonic acid and hydrochloric acid. This reaction is generally faster than the time it takes for the compound to dissolve, leading to a heterogeneous mixture of the original compound, its hydrolysis product, and insoluble aggregates.
Q3: What are the primary products of this compound hydrolysis in aqueous solutions?
In aqueous solutions, this compound rapidly hydrolyzes to form arachidonic acid and hydrochloric acid (HCl). The formation of HCl will lead to a decrease in the pH of unbuffered solutions.
Q4: How does the pH of the aqueous buffer affect the stability of this compound?
Q5: Can I prepare a stock solution of this compound in an organic solvent and then dilute it into my aqueous buffer?
This is the recommended approach. However, careful consideration must be given to the choice of organic solvent and the dilution method to minimize precipitation and hydrolysis.
Troubleshooting Guide
Issue 1: Precipitation upon dilution of an organic stock solution into an aqueous buffer.
Cause: This is a common issue due to the low aqueous solubility of this compound. When the organic stock is added to the aqueous buffer, the local concentration of the compound exceeds its solubility limit, causing it to precipitate out of solution.
Solutions:
-
Optimize the Organic Solvent:
-
Use a water-miscible organic solvent like dimethyl sulfoxide (B87167) (DMSO) or ethanol (B145695) to prepare a concentrated stock solution.
-
Ensure the stock solution is completely clear before use.
-
-
Improve the Dilution Technique:
-
Rapid Stirring: Add the stock solution dropwise to the aqueous buffer while vortexing or stirring vigorously. This promotes rapid dispersion and reduces the formation of localized high concentrations.
-
Low Temperature: Perform the dilution on ice to decrease the rate of both precipitation and hydrolysis.
-
-
Use of Surfactants or Co-solvents:
-
Incorporate a low concentration of a non-ionic surfactant, such as Tween® 80 or Pluronic® F-68, in the aqueous buffer before adding the this compound stock. Surfactants can help to form micelles that encapsulate the lipophilic compound, increasing its apparent solubility.
-
The final concentration of the organic solvent from the stock solution should be kept to a minimum (typically <1%) to avoid solvent effects on biological systems.
-
Issue 2: Inconsistent or no biological effect observed in experiments.
Cause: This is often due to the rapid hydrolysis of this compound to arachidonic acid in the aqueous experimental medium. If the intended biological effect is specific to the acyl chloride, its rapid degradation will lead to a loss of activity.
Solutions:
-
Minimize Time in Aqueous Solution:
-
Prepare the final aqueous solution of this compound immediately before adding it to your experimental system (e.g., cell culture).
-
For time-course experiments, consider adding freshly prepared compound at each time point.
-
-
Work at Lower Temperatures:
-
If the experimental system allows, perform incubations at lower temperatures to slow down the rate of hydrolysis.
-
-
Use a Carrier System:
-
Liposomes: Encapsulating this compound within liposomes can protect it from hydrolysis in the aqueous environment and facilitate its delivery to cells.
-
Cyclodextrins: These cyclic oligosaccharides can form inclusion complexes with hydrophobic molecules, increasing their solubility and stability in aqueous solutions.
-
Issue 3: Observed biological effects are consistent with arachidonic acid, not this compound.
Cause: As mentioned, rapid hydrolysis is the likely culprit. The observed effects are from the arachidonic acid formed, which is itself a biologically active molecule involved in numerous signaling pathways.
Solutions:
-
Control Experiments:
-
Always run parallel experiments with arachidonic acid at the same concentration to distinguish its effects from those of the acyl chloride.
-
-
Analytical Verification:
-
If possible, use analytical techniques like HPLC or mass spectrometry to monitor the concentration of this compound and the appearance of arachidonic acid in your experimental medium over time. This will provide a clear picture of the compound's stability under your specific conditions.
-
Quantitative Data Summary
While specific kinetic data for this compound hydrolysis is limited in publicly available literature, the following table provides solubility information for the parent compound in organic solvents and its hydrolysis product, arachidonic acid, in various conditions. This information is crucial for planning experiments.
| Compound | Solvent/Buffer | Temperature | Solubility |
| This compound | Dimethyl sulfoxide (DMSO) | Room Temperature | ~10 mg/mL |
| Ethanol | Room Temperature | ~10 mg/mL | |
| Dimethylformamide (DMF) | Room Temperature | ~10 mg/mL | |
| Arachidonic Acid | Ethanol | Room Temperature | ~100 mg/mL |
| DMSO | Room Temperature | ~100 mg/mL | |
| Chloroform (B151607) | Room Temperature | ~50 mg/mL | |
| Methanol | Room Temperature | ~50 mg/mL | |
| Neutral Aqueous Buffers (e.g., PBS pH 7.2) | Room Temperature | Sparingly soluble | |
| Basic Aqueous Buffers (pH > 8.0) | 0°C | Soluble with sonication |
Experimental Protocols
Protocol 1: Preparation of an this compound Working Solution for Cell Culture
This protocol aims to create a dispersion of this compound in cell culture medium for immediate use.
Materials:
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, pre-warmed cell culture medium
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO. Ensure the DMSO is of high purity and has been stored under dry conditions to minimize water content.
-
Dispense the desired volume of pre-warmed cell culture medium into a sterile tube.
-
While vigorously vortexing the cell culture medium, add the required volume of the this compound DMSO stock solution dropwise to achieve the final desired concentration.
-
Use the freshly prepared medium immediately in your cell culture experiment. Do not store the this compound-containing medium.
Protocol 2: Preparation of Liposomes Containing this compound (Conceptual)
This protocol provides a conceptual framework for encapsulating the reactive this compound within liposomes to protect it from hydrolysis.
Materials:
-
This compound
-
Phospholipids (B1166683) (e.g., 1,2-dioleoyl-sn-glycero-3-phosphocholine (B1670884) - DOPC)
-
Chloroform
-
Aqueous buffer (e.g., PBS)
-
Rotary evaporator
-
Probe sonicator or bath sonicator
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
Procedure:
-
Lipid Film Formation:
-
Dissolve the phospholipids and this compound in chloroform in a round-bottom flask. The molar ratio of phospholipid to this compound will need to be optimized based on the desired loading.
-
Remove the chloroform using a rotary evaporator to form a thin lipid film on the inside of the flask.
-
Further dry the film under high vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration:
-
Hydrate the lipid film by adding the aqueous buffer to the flask. The temperature of the buffer should be above the phase transition temperature of the chosen phospholipid.
-
Gently agitate the flask to allow the lipid film to swell and form multilamellar vesicles (MLVs).
-
-
Sonication and Extrusion:
-
To create smaller, unilamellar vesicles (SUVs or LUVs), sonicate the MLV suspension using a probe or bath sonicator.
-
For a more uniform size distribution, pass the liposome (B1194612) suspension through an extruder fitted with a polycarbonate membrane of the desired pore size (e.g., 100 nm) multiple times.
-
-
Characterization and Use:
-
Characterize the liposome size and encapsulation efficiency using appropriate techniques (e.g., dynamic light scattering, chromatography).
-
Use the freshly prepared liposomes in experiments.
-
Visualizations
Caption: Troubleshooting workflow for using this compound in aqueous solutions.
Caption: Simplified overview of the arachidonic acid metabolic and signaling pathway.
How to avoid isomerization during 2-AG synthesis from Arachidonoyl chloride.
Welcome to the technical support center for 2-Arachidonoyl-glycerol (2-AG) synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on avoiding the common pitfall of isomerization during the synthesis of 2-AG from arachidonoyl chloride and other precursors.
Frequently Asked Questions (FAQs)
Q1: What is isomerization in the context of 2-AG synthesis, and why is it a problem?
A1: Isomerization refers to the migration of the arachidonoyl group from the secondary hydroxyl group (sn-2 position) of the glycerol (B35011) backbone to a primary hydroxyl group (sn-1 or sn-3 position), forming 1-Arachidonoylglycerol (1-AG) or 3-Arachidonoylglycerol (which is equivalent to 1-AG). This is a significant issue because 1-AG is the thermodynamically more stable isomer, and the rearrangement can be rapid under various conditions.[1][2] At equilibrium, the ratio of 2-AG to 1-AG can be as low as 1:9.[1] This is problematic as 2-AG is the primary endogenous ligand for cannabinoid receptors, and the presence of the 1-AG isomer can lead to inaccurate biological assay results and reduced efficacy of the desired compound.[1][2]
Q2: What are the main factors that promote the isomerization of 2-AG to 1-AG?
A2: The primary factors that catalyze the migration of the acyl chain include the presence of water, acid, base, and heat.[2] Standard laboratory conditions, such as purification via silica (B1680970) gel chromatography (which can be slightly acidic), prolonged reaction times, and elevated temperatures during solvent removal, can all contribute to significant isomerization.[1][2] Even storage conditions and the choice of solvent can impact the stability of 2-AG.[1]
Q3: What are the principal strategies to avoid isomerization during 2-AG synthesis?
A3: The two main strategies to prevent isomerization are:
-
Chemical Synthesis with Optimized Protecting Groups and Deprotection Steps: This involves protecting the primary hydroxyl groups (sn-1 and sn-3) of glycerol, followed by acylation of the sn-2 position with this compound, and subsequent deprotection. The key is to use protecting groups and deprotection methods that operate under mild and neutral conditions.
-
Chemoenzymatic Synthesis: This approach utilizes lipases to catalyze both the protection and deprotection steps. Enzymatic reactions are highly selective and occur under mild, neutral pH conditions, which significantly minimizes the risk of isomerization.[1][3][4][5]
Q4: Which enzymatic methods have proven effective in synthesizing 2-AG with minimal isomerization?
A4: Chemoenzymatic methods using immobilized lipases are highly effective. For instance, a two-step process involving an immobilized lipase (B570770) from Mucor miehei for both the protection of glycerol with vinyl benzoate (B1203000) and the subsequent deprotection has been shown to produce 2-AG with negligible isomerization.[1][3][4][5] Another successful method employs Novozym 435, an immobilized lipase from Candida antarctica, for a two-step process involving the synthesis of 1,3-dibutyrylglycerol followed by acylation with an arachidonic acid derivative and subsequent enzymatic removal of the butyryl groups.[1][2]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Significant presence of 1-AG in the final product (confirmed by NMR or LC-MS). | 1. Acidic or basic contaminants in glassware or reagents.2. Deprotection conditions were too harsh (e.g., strong acid/base, high temperature).3. Purification on standard silica gel.4. Prolonged exposure to heat during solvent evaporation. | 1. Ensure all glassware is thoroughly cleaned and dried. Use high-purity, anhydrous solvents and reagents.2. Switch to milder deprotection methods. For silyl (B83357) groups, use a buffered fluoride (B91410) source at low temperatures.[1] For enzymatic methods, ensure the pH is neutral.3. Use boric acid-impregnated silica for column chromatography or avoid silica gel altogether if possible by using a method that yields a clean crude product.[2]4. Use a rotary evaporator at low temperatures and remove the final traces of solvent under high vacuum without heating. |
| Low yield of 2-AG. | 1. Incomplete acylation reaction.2. Loss of product during workup or purification.3. Oxidation of the arachidonoyl chain. | 1. Ensure this compound is of high quality and use appropriate coupling agents if starting from arachidonic acid. Monitor the reaction by TLC or LC-MS for completion.2. Minimize transfer steps. If using column chromatography, ensure proper loading and elution conditions.3. Perform reactions under an inert atmosphere (e.g., argon or nitrogen) and use degassed solvents to prevent oxidation of the polyunsaturated fatty acid chain.[1] |
| Difficulty in separating 2-AG from 1-AG. | The isomers have very similar polarities. | Preparative-scale separation of these isomers is notoriously difficult and often ineffective.[1] The primary focus should be on preventing the formation of 1-AG during the synthesis. If a mixture is obtained, repurification on boric acid-impregnated silica may offer some improvement. |
Experimental Protocols
Protocol 1: Chemoenzymatic Synthesis of 2-AG via Benzoyl Protection
This method, adapted from Ottria et al. (2022), utilizes an immobilized lipase for protection and deprotection, resulting in a high yield of 2-AG with negligible isomerization.[1][3][4][5]
Step 1: Enzymatic Synthesis of 1,3-dibenzoyl-glycerol
-
To a solution of glycerol in anhydrous tetrahydrofuran (B95107) (THF), add vinyl benzoate.
-
Add immobilized lipase from Mucor miehei.
-
Stir the reaction at a controlled temperature (e.g., 45 °C) and monitor by GC or TLC until the desired conversion is achieved.
-
Filter off the enzyme and evaporate the solvent under reduced pressure.
-
Purify the 1,3-dibenzoyl-glycerol by column chromatography.
Step 2: Acylation with this compound
-
Dissolve the 1,3-dibenzoyl-glycerol in anhydrous dichloromethane (B109758) under an argon atmosphere.
-
Cool the solution in an ice bath.
-
Add this compound dropwise, followed by a non-nucleophilic base (e.g., pyridine).
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Perform an aqueous workup to remove the base and any water-soluble byproducts.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.
Step 3: Enzymatic Deprotection to Yield 2-AG
-
Dissolve the crude 2-arachidonoyl-1,3-dibenzoylglycerol in a suitable solvent (e.g., THF).
-
Add an alcohol (e.g., ethanol) and the immobilized lipase from Mucor miehei.
-
Stir the reaction at a controlled temperature and monitor for the removal of the benzoyl groups.
-
Filter off the enzyme and evaporate the solvent. This method can yield 2-AG that is pure enough to not require further purification.[1][3]
Protocol 2: Chemoenzymatic Synthesis of 2-AG via Butyryl Protection
This method, based on a two-step enzymatic process, also effectively avoids isomerization.[1][2]
Step 1: Enzymatic Synthesis of 1,3-dibutyrylglycerol
-
Dissolve glycerol in anhydrous dichloromethane.
-
Add vinyl butyrate (B1204436) and immobilized Candida antarctica lipase B (Novozym 435).
-
Stir the reaction at a low temperature (e.g., 0°C) until completion.
-
Filter off the enzyme and evaporate the solvent.
Step 2: Acylation and Deprotection
-
The resulting 1,3-dibutyrylglycerol is acylated with an activated arachidonic acid derivative at the free sn-2 position.
-
The butyryl protecting groups are then selectively removed in a lipase-mediated transesterification reaction to yield 2-AG.[1][2]
Quantitative Data Summary
| Synthesis Method | Protecting Group | Deprotection Method | Purity / Isomer Ratio (2-AG:1-AG) | Yield | Reference |
| Chemoenzymatic | Benzoyl | Mucor miehei lipase | Negligible 1-AG | Good | Ottria et al., 2022[1][3][4][5] |
| Chemoenzymatic | Butyryl | Lipase-mediated transesterification | No formation of 1-AG observed | 67% (for deprotection step) | Vadivel et al.[2] |
| Chemical | Triisopropylsilyl (TIPS) | Tetra-n-butylammonium fluoride (TBAF) | Partial isomerization | - | Han et al.[1] |
| Chemical | Phenylboronate ester | - | <1% isomerization | 65% (total) | Seltzman et al.[1] |
Visualizations
Caption: Chemical synthesis of 2-AG highlighting the critical deprotection step.
Caption: Chemoenzymatic synthesis of 2-AG using lipases for mild reaction conditions.
Caption: Troubleshooting flowchart for identifying and resolving sources of isomerization.
References
- 1. 2-Arachidonoylglycerol Synthesis: Facile and Handy Enzymatic Method That Allows to Avoid Isomerization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemoenzymatic Synthesis of 2-Arachidonoylglycerol, An Endogenous Ligand for Cannabinoid Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-Arachidonoylglycerol Synthesis: Facile and Handy Enzymatic Method That Allows to Avoid Isomerization [air.unimi.it]
- 4. [PDF] 2-Arachidonoylglycerol Synthesis: Facile and Handy Enzymatic Method That Allows to Avoid Isomerization | Semantic Scholar [semanticscholar.org]
- 5. 2-Arachidonoylglycerol Synthesis: Facile and Handy Enzymatic Method That Allows to Avoid Isomerization - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Stability of Arachidonoyl Chloride for Long-Term Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on handling and improving the stability of Arachidonoyl chloride for long-term experiments. The information is presented in a question-and-answer format, including troubleshooting guides and FAQs, to directly address specific issues encountered in the laboratory.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary use in research?
This compound is the acyl chloride derivative of arachidonic acid, a polyunsaturated omega-6 fatty acid.[1] In research, it serves as a reactive intermediate for the synthesis of various arachidonic acid derivatives, including endocannabinoids and other lipid signaling molecules.[1] It is often used to introduce the arachidonoyl group into molecules to study their biological activity and role in signaling pathways.
Q2: What are the main stability concerns with this compound?
This compound is susceptible to two primary degradation pathways:
-
Hydrolysis: The acyl chloride group is highly reactive towards water, leading to hydrolysis back to arachidonic acid.[2][3][4] This reaction is rapid and can be catalyzed by moisture in the air or in solvents.
-
Oxidation: The polyunsaturated arachidonoyl chain is prone to oxidation, especially when exposed to air (oxygen), light, and heat.[5] This can lead to the formation of various oxidized products, altering the compound's biological activity.
Q3: How should I store this compound to ensure its long-term stability?
For long-term storage, this compound should be kept at -80°C in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen).[1] Under these conditions, it is reported to be stable for at least four years.[1]
Q4: In which solvents is this compound soluble?
This compound is soluble in several organic solvents, including dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and ethanol (B145695).[1]
Troubleshooting Guide
This guide addresses common problems encountered during the handling and use of this compound in experimental settings.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Loss of compound activity in a long-term experiment. | 1. Hydrolysis: The acyl chloride has reacted with trace amounts of water in the solvent or cell culture medium. 2. Oxidation: The polyunsaturated chain has been oxidized due to exposure to air. 3. Reaction with media components: Acyl chlorides can react with nucleophilic groups present in complex media (e.g., amines in amino acids, hydroxyl groups). | 1. Prepare fresh stock solutions before each experiment. For multi-day experiments, consider adding freshly diluted compound at regular intervals.[6][7] 2. Use anhydrous solvents and handle under an inert atmosphere. Purge solutions with argon or nitrogen.[8] 3. Minimize the time the compound is in aqueous media before use. |
| Precipitation observed when diluting a DMSO stock solution into aqueous buffer or cell culture medium. | 1. Low aqueous solubility: this compound is a hydrophobic molecule with poor solubility in aqueous solutions.[8][9] 2. "Crashing out": Rapid change in solvent polarity upon dilution. 3. Compound degradation: The precipitate may be the less soluble arachidonic acid, formed via hydrolysis. | 1. Pre-warm the aqueous medium to 37°C before adding the stock solution.[1][10] 2. Add the DMSO stock solution dropwise to the aqueous medium while gently vortexing or stirring to ensure rapid mixing.[1][11] 3. Perform serial dilutions in the organic solvent first to a lower concentration before adding to the aqueous medium.[12] 4. Keep the final DMSO concentration in the cell culture medium as low as possible (ideally below 0.1%) to minimize toxicity and solubility issues.[1][13] |
| Inconsistent experimental results between batches. | 1. Degradation of stock solution: The stock solution may have degraded due to improper storage or repeated freeze-thaw cycles. 2. Inaccurate pipetting of viscous liquid: this compound is a liquid that may be viscous at low temperatures. | 1. Aliquot stock solutions into single-use vials to avoid multiple freeze-thaw cycles.[10] 2. Always use freshly opened or properly stored anhydrous solvents for preparing solutions. 3. Equilibrate the vial to room temperature before opening and use positive displacement pipettes for accurate measurement of viscous liquids. |
| Cell toxicity observed at expected non-toxic concentrations. | 1. Solvent toxicity: The concentration of the organic solvent (e.g., DMSO) may be too high.[13] 2. Degradation products: Oxidized lipids or the resulting arachidonic acid and HCl from hydrolysis can be cytotoxic. | 1. Perform a vehicle control experiment to determine the maximum tolerable solvent concentration for your cell line.[13] 2. Use freshly prepared solutions of this compound to minimize the presence of degradation products. |
Data Presentation: Stability and Solubility
Table 1: Summary of this compound Properties
| Property | Value/Information | Source(s) |
| Molecular Formula | C₂₀H₃₁ClO | [1][14] |
| Molecular Weight | 322.9 g/mol | [1][14] |
| Appearance | Liquid | [1] |
| Long-Term Storage | -80°C | [1] |
| Stated Stability | ≥ 4 years (at -80°C) | [1] |
| Solubility | DMF: 10 mg/mlDMSO: 10 mg/mlEthanol: 10 mg/ml | [1] |
Table 2: Qualitative Stability of this compound in Common Solvents
| Solvent/Condition | Expected Stability | Rationale and Recommendations |
| Anhydrous DMSO/Ethanol (at -20°C or below, under inert gas) | Good | Low temperature and absence of water minimize hydrolysis and oxidation. Recommended for stock solutions.[8] |
| Anhydrous DMSO/Ethanol (at room temperature, sealed) | Poor to Moderate | Susceptible to degradation over hours to days. A study on various compounds in DMSO at room temperature showed 8% degradation after 3 months, but this compound is expected to be much less stable.[15][16] Prepare fresh and use immediately. |
| Aqueous Buffers/Cell Culture Media (at 37°C) | Very Poor | Rapid hydrolysis and oxidation are expected. The half-life of a related compound, 2-arachidonoylglycerol (B1664049), to acyl migration in the presence of serum is only 2.3 minutes.[17] Arachidonic acid itself can undergo non-enzymatic oxidation in culture media.[5] Use immediately after dilution. |
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution of this compound
This protocol describes the preparation of a stock solution in an anhydrous organic solvent.
Materials:
-
This compound
-
Anhydrous dimethyl sulfoxide (DMSO) or anhydrous ethanol
-
Inert gas (argon or nitrogen) line with a manifold
-
Dry, sterile glass vial with a septum-lined cap
-
Dry, sterile syringes and needles
-
Positive displacement pipette (optional, for viscous liquid)
Procedure:
-
Prepare the workspace: Work in a chemical fume hood. Ensure all glassware, syringes, and needles are thoroughly dried (e.g., oven-dried at 120°C for at least 4 hours and cooled in a desiccator or under a stream of inert gas).
-
Inert atmosphere: Purge the vial containing this compound and the vial for the stock solution with a gentle stream of inert gas.
-
Solvent transfer: Using a dry syringe, transfer the desired volume of anhydrous DMSO or ethanol to the empty, purged vial.
-
Compound transfer: Allow the vial of this compound to warm to room temperature before opening to prevent condensation of moisture. Using a separate dry syringe or positive displacement pipette, carefully transfer the required amount of this compound to the vial containing the solvent.
-
Mixing: Gently swirl the vial to ensure complete dissolution.
-
Storage: Tightly cap the vial, wrap the cap with parafilm, and store at -80°C. It is highly recommended to prepare single-use aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Dilution of this compound for Cell Culture Experiments
This protocol details the steps for diluting the stock solution into an aqueous medium for treating cells.
Materials:
-
Concentrated stock solution of this compound in DMSO or ethanol
-
Pre-warmed (37°C) sterile cell culture medium or physiological buffer
-
Sterile microcentrifuge tubes
-
Sterile pipette tips
Procedure:
-
Thaw stock solution: If the stock solution is frozen, thaw it quickly and keep it on ice.
-
Prepare workspace: Perform all dilutions in a sterile laminar flow hood.
-
Pre-warm medium: Ensure the cell culture medium or buffer is pre-warmed to 37°C.[10]
-
Intermediate dilution (optional but recommended): If the final concentration is very low, perform an intermediate dilution of the stock solution in anhydrous solvent to allow for a more accurate final dilution.
-
Final dilution: Add the stock solution (or intermediate dilution) dropwise to the pre-warmed medium while gently vortexing or swirling.[1] Do not add the aqueous medium to the concentrated organic stock. The final concentration of the organic solvent should be kept to a minimum (ideally <0.1% v/v).[13]
-
Immediate use: Use the final working solution immediately to treat the cells. Do not store aqueous solutions of this compound.[8]
-
Vehicle control: Always include a vehicle control in your experiments, where an equivalent volume of the solvent (e.g., DMSO) is added to the cell culture medium.
Mandatory Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. savemyexams.com [savemyexams.com]
- 3. chemrevise.org [chemrevise.org]
- 4. chemguideforcie.co.uk [chemguideforcie.co.uk]
- 5. Effects of arachidonic acid on the concentration of hydroxyeicosatetraenoic acids in culture media of mesenchymal stromal cells differentiating into adipocytes or osteoblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Stability of screening compounds in wet DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. journals.physiology.org [journals.physiology.org]
- 12. researchgate.net [researchgate.net]
- 13. lifetein.com [lifetein.com]
- 14. Chemical tools to modulate 2-arachidonoylglycerol biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The effect of room-temperature storage on the stability of compounds in DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Chemical stability of 2-arachidonylglycerol under biological conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming the Moisture Sensitivity of Arachidonoyl Chloride
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on handling and utilizing Arachidonoyl chloride, a key reagent that is highly sensitive to moisture. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visualizations to ensure the success of your experiments.
Troubleshooting Guides
Encountering issues during your experiment? This section provides solutions to common problems associated with the moisture sensitivity of this compound.
Table 1: Troubleshooting Common Issues with this compound
| Issue | Possible Cause | Recommended Solution |
| Low or no product yield in acylation reactions. | Degradation of this compound due to moisture exposure. | 1. Purchase fresh, high-purity this compound. 2. Ensure all glassware is rigorously dried (oven-dried or flame-dried under an inert atmosphere). 3. Use anhydrous solvents. Consider distilling solvents over a suitable drying agent. 4. Perform the reaction under a dry, inert atmosphere (e.g., nitrogen or argon). |
| Incomplete reaction. | 1. Confirm the stoichiometry of reactants. 2. Optimize reaction temperature and time. 3. Ensure efficient stirring. | |
| Formation of arachidonic acid as a major byproduct. | Hydrolysis of this compound by water. | 1. Strictly follow anhydrous techniques as mentioned above. 2. If using a base, ensure it is non-aqueous or added in a way that minimizes water contamination. |
| Difficulty in purifying the final product. | Presence of unreacted starting materials or byproducts from degradation. | 1. Use column chromatography with a suitable solvent system for purification.[1] 2. Consider a mild aqueous workup to remove water-soluble impurities, followed by thorough drying of the organic layer. |
| Inconsistent results between experiments. | Variable quality or handling of this compound aliquots. | 1. Upon receiving, aliquot the reagent into smaller, single-use vials under an inert atmosphere.[2] 2. Store aliquots at the recommended temperature (-20°C or -80°C) and protect them from light. |
| Reagent appears cloudy or has precipitated solids. | Potential degradation or polymerization. | 1. It is best to discard the reagent and use a fresh, unopened vial. 2. If absolutely necessary, a small sample can be carefully analyzed (e.g., by IR or NMR) to check for the characteristic acyl chloride peaks, but this is not recommended for sensitive applications. |
Frequently Asked Questions (FAQs)
Q1: How should I properly store this compound?
A1: this compound is sensitive to moisture, light, and temperature.[3] It should be stored in a tightly sealed container, under an inert atmosphere (argon or nitrogen), at low temperatures. Recommended storage temperatures are typically -20°C or -80°C for long-term stability.[3] Always refer to the manufacturer's specific storage instructions.
Q2: My vial of this compound was accidentally left at room temperature for a short period. Can I still use it?
A2: The stability of this compound at room temperature is limited. Its viability depends on the duration of exposure and whether the seal was compromised. If the vial was unopened and the exposure was brief, it might still be usable for less sensitive applications. However, for critical experiments, it is highly recommended to use a fresh vial to ensure reproducibility and high yield.
Q3: How can I tell if my this compound has degraded?
A3: Visual inspection may reveal cloudiness or discoloration. Analytically, degradation can be detected by techniques like Thin Layer Chromatography (TLC), where the appearance of a more polar spot corresponding to arachidonic acid indicates hydrolysis.[4][5] However, be aware that the silica (B1680970) on TLC plates can itself cause hydrolysis of the acyl chloride.[4][5] A more definitive method is ¹H NMR spectroscopy, which would show the disappearance of the characteristic acyl chloride proton signals and the appearance of signals corresponding to the carboxylic acid.[6][7]
Q4: What is the best way to handle and dispense this compound?
A4: All handling should be performed under a dry, inert atmosphere, for example, inside a glovebox or using Schlenk line techniques.[2][8] Use dry, clean syringes and needles that have been oven-dried and cooled under a stream of inert gas.[2] When withdrawing the reagent, it is good practice to backfill the vial with an inert gas to prevent a vacuum that could draw in moist air.
Q5: What solvents are compatible with this compound?
A5: Use anhydrous aprotic organic solvents. Suitable solvents include dichloromethane (B109758) (DCM), chloroform, tetrahydrofuran (B95107) (THF), and diethyl ether.[9] Always ensure the solvent is thoroughly dried before use, as trace amounts of water will react with the acyl chloride.
Data Presentation
Table 2: Solubility of this compound
| Solvent | Solubility | Notes |
| Acetonitrile | Slightly soluble | Use anhydrous grade. |
| Chloroform | Slightly soluble | Ensure the solvent is free of ethanol (B145695) stabilizer and water. |
| Ethyl Acetate (B1210297) | Slightly soluble | Use anhydrous grade. |
Note: The term "slightly soluble" indicates that the compound may not be fully miscible in all proportions. It is advisable to test solubility on a small scale for your specific concentration needs.
Experimental Protocols
Detailed Methodology for the Synthesis of Anandamide (B1667382)
This protocol describes the synthesis of N-arachidonoylethanolamine (anandamide) via the acylation of ethanolamine (B43304) with this compound.[1][10]
Materials:
-
This compound
-
Ethanolamine
-
Anhydrous dichloromethane (DCM)
-
Triethylamine (B128534) (Et₃N), freshly distilled
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for column chromatography (e.g., hexane/ethyl acetate mixture)
Procedure:
-
Reaction Setup: All glassware must be oven-dried or flame-dried and cooled under a stream of dry nitrogen or argon. The reaction should be carried out under an inert atmosphere.
-
Reactant Preparation: In a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve ethanolamine (1.0 eq) and triethylamine (1.1 eq) in anhydrous DCM. Cool the solution to 0°C in an ice bath.
-
Addition of this compound: Dissolve this compound (1.0 eq) in anhydrous DCM in the dropping funnel. Add the this compound solution dropwise to the stirred ethanolamine solution over 30-60 minutes, maintaining the temperature at 0°C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours.
-
Monitoring the Reaction: The progress of the reaction can be monitored by TLC, observing the consumption of the starting materials. Note that this compound may hydrolyze on the TLC plate.[4][5] It is often more practical to quench a small aliquot of the reaction mixture with methanol (B129727) to form the methyl ester, which is more stable for TLC analysis.[5]
-
Workup:
-
Quench the reaction by slowly adding water.
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl (to remove excess ethanolamine and triethylamine), saturated NaHCO₃ solution, and brine. . Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
-
Purification:
-
Filter off the drying agent and concentrate the organic solution under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).[1]
-
-
Characterization: Confirm the identity and purity of the synthesized anandamide using techniques such as NMR spectroscopy and mass spectrometry.
Mandatory Visualizations
Signaling Pathway: Biosynthesis of Anandamide
The following diagram illustrates a key pathway for the biosynthesis of the endocannabinoid anandamide, where this compound can serve as a synthetic precursor to arachidonic acid, a key intermediate.[11][12]
Caption: Simplified pathway for anandamide synthesis.
Experimental Workflow: Synthesis of Anandamide
This workflow diagram outlines the key steps for the chemical synthesis of anandamide from this compound.
Caption: Workflow for the synthesis of anandamide.
Logical Relationship: Troubleshooting Moisture Sensitivity
This diagram illustrates the logical connections between the problem of moisture sensitivity and the corresponding preventative measures and solutions.
Caption: Logic of troubleshooting moisture sensitivity.
References
- 1. Analysis of anandamide, an endogenous cannabinoid substance, and of other natural N-acylethanolamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 3. reaction of acid/acyl chlorides with ammonia/amines nucleophilic addition elimination substitution mechanism to form amides reagents reaction conditions organic synthesis [docbrown.info]
- 4. Sciencemadness Discussion Board - Acyl chloride on TLC - Powered by XMB 1.9.11 [sciencemadness.org]
- 5. researchgate.net [researchgate.net]
- 6. High Resolution NMR Spectroscopy as a Structural and Analytical Tool for Unsaturated Lipids in Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 7. NMR-based and chemometric approaches applicable to adulteration studies for assessment of the botanical origin of edible oils - PMC [pmc.ncbi.nlm.nih.gov]
- 8. web.mit.edu [web.mit.edu]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Biosynthesis and degradation of anandamide and 2-arachidonoylglycerol and their possible physiological significance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Best practices for storing and handling temperature-sensitive Arachidonoyl chloride.
This technical support center provides researchers, scientists, and drug development professionals with best practices for storing and handling temperature-sensitive Arachidonoyl chloride.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage temperature for this compound?
This compound is a temperature-sensitive compound that requires specific storage conditions to maintain its integrity. It should be stored at -80°C for long-term stability.[1] For shorter periods, storage at -20°C is also cited.[2][3]
Q2: How stable is this compound under proper storage conditions?
When stored correctly at -80°C, this compound is stable for at least four years.[1] However, it is sensitive to light, moisture, and temperature, which can lead to degradation.[2][3]
Q3: What are the signs of degradation of this compound?
Degradation may not be visually apparent. The most reliable way to assess the quality of the compound is through analytical methods such as chromatography. A change in color from colorless or pale yellow to a darker shade could indicate degradation.[2][3]
Q4: In what form is this compound typically supplied?
This compound is supplied as a liquid or an oil.[1][2][3]
Q5: What solvents are suitable for dissolving this compound?
This compound is soluble in several organic solvents, including Dimethylformamide (DMF), Dimethyl sulfoxide (B87167) (DMSO), and Ethanol, all at a concentration of 10 mg/ml.[1]
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Inconsistent experimental results | Degradation of this compound due to improper storage or handling. | 1. Verify that the compound has been stored at the correct temperature (-80°C). 2. Ensure that the vial was purged with an inert gas (e.g., argon or nitrogen) before sealing and storage. 3. Protect the compound from light during storage and handling. 4. Use a fresh vial of this compound for your experiments. |
| Difficulty dissolving the compound | The compound may have degraded or the incorrect solvent is being used. | 1. Confirm you are using one of the recommended solvents (DMF, DMSO, or Ethanol). 2. If the compound still does not dissolve, it may have degraded, and a new vial should be used. |
| Safety concerns during handling | Exposure to the compound due to inadequate personal protective equipment (PPE). | 1. Always handle this compound in a certified chemical fume hood.[4] 2. Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[5] 3. In case of skin or eye contact, rinse immediately and thoroughly with water and seek medical attention. |
Quantitative Data Summary
| Parameter | Value | Source |
| Storage Temperature | -80°C (long-term) or -20°C (short-term) | [1][2][3] |
| Stability | ≥ 4 years at -80°C | [1] |
| Purity | ≥95% | [1] |
| Molecular Formula | C₂₀H₃₁ClO | [1] |
| Formula Weight | 322.9 g/mol | [1] |
| Solubility in DMF | 10 mg/ml | [1] |
| Solubility in DMSO | 10 mg/ml | [1] |
| Solubility in Ethanol | 10 mg/ml | [1] |
Experimental Protocols
Proper Handling and Aliquoting of this compound
-
Preparation: Before handling, ensure you are in a well-ventilated area, preferably a chemical fume hood.[4] Don all necessary personal protective equipment (PPE), including nitrile gloves, safety goggles, and a lab coat.[5]
-
Equilibration: Remove the vial of this compound from the -80°C freezer and allow it to warm to room temperature before opening to prevent condensation of moisture, which can degrade the compound.
-
Inert Atmosphere: Once at room temperature, open the vial in an environment flooded with an inert gas, such as argon or nitrogen.
-
Aliquoting: Using a gas-tight syringe that has been pre-rinsed with an anhydrous solvent, carefully withdraw the desired amount of the oily liquid. Dispense the aliquot into a clean, dry glass vial.
-
Storage of Aliquots: Purge the headspace of the new aliquot vial with inert gas before sealing tightly with a Teflon-lined cap.
-
Storage of Main Vial: Before returning the main vial to the freezer, purge the headspace with inert gas and seal it tightly.
-
Final Storage: Promptly return both the main vial and any aliquots to the -80°C freezer for storage.
Visualizations
Caption: A flowchart illustrating the recommended workflow for safely handling and aliquoting this compound.
Caption: A decision tree to troubleshoot inconsistent experimental results when using this compound.
References
Technical Support Center: Quenching Arachidonoyl Chloride Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with arachidonoyl chloride. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of quenching an this compound reaction?
Quenching is a critical step to neutralize the highly reactive this compound, a derivative of arachidonic acid, once the desired reaction is complete.[1] This prevents unwanted side reactions with remaining starting materials, reagents, or the solvent. The process involves converting the reactive acyl chloride into a less reactive and more stable compound, such as a carboxylic acid, ester, or amide.
Q2: What are the common methods for quenching an this compound reaction?
There are three primary methods for quenching reactions involving acyl chlorides like this compound:
-
Hydrolysis (Water Quenching): This method involves carefully adding water to the reaction mixture. The this compound reacts with water to form arachidonic acid and hydrochloric acid (HCl).[2][3] This is a vigorous and exothermic reaction that requires careful temperature control.[4][5]
-
Alcoholysis (Alcohol-Based Quenching): Adding an alcohol, such as methanol (B129727) or ethanol, will convert the this compound into the corresponding ester.[2][5] This method is also exothermic.
-
Aminolysis (Amine-Based Quenching): The addition of an amine will result in the formation of an amide.[2][6] This reaction is typically rapid and also generates heat.
Q3: How do I choose the appropriate quenching agent?
The choice of quenching agent depends on the desired final product and the subsequent workup procedure.
-
Use water if the goal is to convert the remaining this compound back to arachidonic acid.
-
Use an alcohol if an ester derivative is desired or if the presence of a carboxylic acid would interfere with the purification of the target molecule.
-
Use an amine if an amide derivative is the intended product.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Violent/Uncontrolled Reaction During Quenching | The reaction is highly exothermic, and the quenching agent was added too quickly. | Add the quenching agent slowly and dropwise while vigorously stirring the reaction mixture. Use an ice bath to maintain a low temperature (0-5 °C). |
| Incomplete Quenching | Insufficient amount of quenching agent was used. | Ensure a molar excess of the quenching agent is used to completely react with any remaining this compound. |
| Formation of Unwanted Byproducts | The quenching agent reacted with the desired product or other components in the reaction mixture. | Select a quenching agent that is orthogonal to the desired product's reactivity. For example, if your product is sensitive to water, consider using an alcohol or a hindered amine for quenching. |
| Difficulty in Separating the Quenched Product from the Desired Product | The quenched product (e.g., arachidonic acid) has similar solubility properties to the desired product. | Choose a quenching agent that results in a product with significantly different polarity. For instance, forming a more polar carboxylic acid via water quenching might facilitate separation from a non-polar target molecule through extraction or chromatography. |
| Acidic Conditions After Quenching | Hydrolysis of this compound produces hydrochloric acid (HCl).[3] | Neutralize the reaction mixture with a mild base, such as a saturated aqueous solution of sodium bicarbonate, after quenching is complete. Be cautious as this will evolve CO2 gas. |
Experimental Protocols
Protocol 1: Quenching with Water (Hydrolysis)
-
Cooling: Immerse the reaction flask in an ice-water bath to cool the mixture to 0-5 °C.
-
Slow Addition: Slowly add ice-cold deionized water dropwise to the stirred reaction mixture. The addition should be done carefully to control the exothermic reaction.[4]
-
Monitoring: Monitor the reaction temperature closely and adjust the addition rate to maintain the desired temperature range.
-
Completion: Continue stirring at 0-5 °C for 30 minutes after the addition is complete to ensure all the this compound has been hydrolyzed.
-
Neutralization: Slowly add a saturated aqueous solution of sodium bicarbonate to neutralize the generated HCl until the pH is neutral. Be aware of gas evolution.
-
Workup: Proceed with the standard extraction and purification protocol for your desired product.
Protocol 2: Quenching with Methanol (Alcoholysis)
-
Cooling: Cool the reaction mixture to 0-5 °C using an ice-water bath.
-
Slow Addition: Add anhydrous methanol dropwise to the stirred reaction mixture.
-
Monitoring: Maintain the temperature between 0-5 °C throughout the addition.
-
Completion: Stir the reaction mixture for an additional 30 minutes at 0-5 °C.
-
Workup: Proceed with the extraction and purification steps. A basic wash (e.g., with saturated sodium bicarbonate solution) may be necessary to remove any HCl formed.
Protocol 3: Quenching with Diethylamine (B46881) (Aminolysis)
-
Cooling: Cool the reaction flask to 0-5 °C in an ice-water bath.
-
Slow Addition: Slowly add diethylamine dropwise to the vigorously stirred reaction mixture.
-
Monitoring: Keep the temperature below 10 °C during the addition.
-
Completion: Allow the reaction to stir for 30 minutes at room temperature.
-
Workup: Proceed with the appropriate workup and purification procedure. An acidic wash (e.g., with dilute HCl) can be used to remove excess diethylamine.
Visualizations
Caption: General workflow for quenching an this compound reaction.
Caption: Chemical pathways for quenching this compound.
References
Technical Support Center: Utilizing Arachidonoyl Chloride in Research
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for researchers utilizing Arachidonoyl chloride in their experiments. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges and ensure the successful application of this versatile reagent.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is the acyl chloride derivative of arachidonic acid, a polyunsaturated omega-6 fatty acid. Its high reactivity makes it a valuable intermediate in the synthesis of a variety of bioactive lipids.[1] Key applications include the synthesis of endocannabinoids like anandamide (B1667382) (N-arachidonoylethanolamine) and 2-arachidonoylglycerol (B1664049) (2-AG), as well as other N-arachidonoyl amines and esters for studying signaling pathways and developing novel therapeutics.
Q2: What are the main side reactions to be aware of when using this compound?
The primary side reactions of concern are hydrolysis , oxidation , and to a lesser extent, polymerization . Due to the presence of the highly reactive acyl chloride group and the polyunsaturated arachidonoyl chain, careful handling and optimized reaction conditions are crucial to minimize these unwanted reactions.
Q3: How can I minimize the hydrolysis of this compound?
Hydrolysis, the reaction with water to form arachidonic acid, is a rapid and often vigorous reaction.[2] To prevent this:
-
Work under anhydrous conditions: Use dry solvents, oven-dried glassware, and an inert atmosphere (e.g., nitrogen or argon).
-
Proper Storage: Store this compound at -20°C or -80°C under an inert atmosphere to protect it from atmospheric moisture.[1][3]
-
Careful Handling: Handle the reagent quickly and efficiently to minimize exposure to air.
Q4: How can I prevent the oxidation of the arachidonoyl chain?
The four double bonds in the arachidonoyl backbone are susceptible to oxidation, which can lead to a complex mixture of byproducts. To mitigate this:
-
Use degassed solvents: Remove dissolved oxygen from solvents by sparging with an inert gas.
-
Work under an inert atmosphere: A nitrogen or argon blanket will prevent atmospheric oxygen from reacting with the compound.
-
Avoid excessive heat and light: Store and handle the compound in a cool, dark place.[3]
-
Consider antioxidants: In some applications, the addition of a radical scavenger like BHT (butylated hydroxytoluene) may be beneficial, though its compatibility with downstream applications should be verified.
Troubleshooting Guides
Issue 1: Low Yield in N-Acylation or Esterification Reactions
Possible Causes & Troubleshooting Steps:
| Possible Cause | Troubleshooting Steps |
| Hydrolysis of this compound | - Ensure all reagents and solvents are strictly anhydrous. - Perform the reaction under an inert atmosphere (N₂ or Ar). - Add the this compound to the reaction mixture at a low temperature (e.g., 0 °C) to control the initial exothermic reaction and minimize hydrolysis.[4] |
| Poor nucleophilicity of the amine/alcohol | - For weakly nucleophilic substrates, consider adding a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). - If the amine is protonated (e.g., as a hydrochloride salt), use a non-nucleophilic base like triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA) to deprotonate it in situ.[4] |
| Steric hindrance | - Increase the reaction temperature to overcome the activation energy barrier. - Prolong the reaction time and monitor progress by TLC or LC-MS. |
| Incorrect stoichiometry | - Verify the molar ratios of your reactants. A slight excess (1.1-1.2 equivalents) of this compound is often used. |
| Side reaction with solvent | - Ensure the solvent is inert to the reaction conditions. For example, avoid using protic solvents unless they are the intended reactant. |
Issue 2: Formation of Unexpected Byproducts
Possible Causes & Troubleshooting Steps:
| Possible Cause | Troubleshooting Steps |
| Oxidation of the arachidonoyl chain | - Use degassed solvents and perform the reaction under an inert atmosphere. - Avoid prolonged exposure to light and heat. - Analyze byproducts by mass spectrometry to identify potential oxidation products. |
| Acyl migration in 2-acylglycerol synthesis | - This is a common issue when synthesizing 2-arachidonoylglycerol (2-AG), as the acyl group can migrate to the more stable 1- or 3-position.[5][6] - Use mild, neutral reaction and purification conditions.[5] - Avoid acidic or basic conditions and high temperatures during workup and purification.[5] - Purification methods using acetone (B3395972) or diethyl ether are less likely to promote acyl migration compared to methanol.[7] |
| Diacylation or N,O-bis-acylation | - This can occur if the nucleophile has more than one reactive site. - Use a controlled stoichiometry of this compound. - Consider using protecting groups for other reactive functional groups on your substrate. |
| Polymerization | - While less common, high concentrations and temperatures can potentially lead to polymerization of the unsaturated fatty acyl chloride. - Perform reactions at lower concentrations and temperatures. |
Data Presentation: Stability and Solubility
| Parameter | Information | Source(s) |
| Storage Temperature | -20°C or -80°C | [1][3] |
| Stability | ≥ 4 years when stored properly at -80°C. | [1] |
| Sensitivities | Light Sensitive, Moisture Sensitive, Temperature Sensitive. | [3] |
| Solubility | Ethanol: 10 mg/mlDMSO: 10 mg/mlDMF: 10 mg/mlAcetonitrile: Slightly solubleChloroform: Slightly solubleEthyl Acetate (B1210297): Slightly soluble | [1][3][8] |
Experimental Protocols
Protocol 1: General Procedure for N-Acylation (e.g., Synthesis of N-Arachidonoyl Ethanolamine)
This protocol is a general guideline and may require optimization for specific substrates.
-
Preparation: Under an inert atmosphere (N₂ or Ar), dissolve ethanolamine (B43304) (1.0 equivalent) and a non-nucleophilic base such as triethylamine (1.1 equivalents) in an anhydrous solvent (e.g., dichloromethane).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition of this compound: Slowly add a solution of this compound (1.05 equivalents) in the same anhydrous solvent to the cooled amine solution with stirring.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup:
-
Quench the reaction with a dilute aqueous acid solution (e.g., 1 M HCl) to neutralize excess base.
-
Separate the organic layer.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane).
Adapted from a general procedure for N-acylethanolamine synthesis.[9]
Protocol 2: General Procedure for Esterification of a Hydroxyl Group
This protocol is a general guideline and should be optimized for the specific alcohol being used.
-
Preparation: Under an inert atmosphere, dissolve the alcohol (1.0 equivalent), a non-nucleophilic base (e.g., pyridine (B92270) or triethylamine, 1.2 equivalents), and a catalytic amount of DMAP in an anhydrous aprotic solvent (e.g., dichloromethane).
-
Cooling: Cool the mixture to 0 °C.
-
Addition of this compound: Add this compound (1.1 equivalents) dropwise to the stirred, cooled solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Workup:
-
Dilute the reaction mixture with the solvent.
-
Wash sequentially with 1 M HCl (to remove the base and DMAP), saturated aqueous sodium bicarbonate (to remove any unreacted arachidonic acid), and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and remove the solvent under reduced pressure.
-
-
Purification: Purify the resulting ester by flash column chromatography.
Visualizing Reaction Pathways and Workflows
References
- 1. caymanchem.com [caymanchem.com]
- 2. hydrolysis of acid/acyl chlorides with water nucleophilic addition elimination substitution mechanism reagents reaction conditions organic synthesis [docbrown.info]
- 3. 57303-04-5 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. Chemoenzymatic Synthesis of 2-Arachidonoylglycerol, An Endogenous Ligand for Cannabinoid Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Reducing acyl migration during purification of 2-arachidonoylglycerol from biological samples before gas chromatography mass spectrometry analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. Occurrence and Biosynthesis of Endogenous Cannabinoid Precursor,N-Arachidonoyl Phosphatidylethanolamine, in Rat Brain - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Acylation of Amines with Arachidonoyl Chloride
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions for the synthesis of N-arachidonoyl amines via the acylation of primary and secondary amines with arachidonoyl chloride.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction scheme for the acylation of an amine with this compound?
The reaction is a nucleophilic acyl substitution. The lone pair of electrons on the amine's nitrogen atom attacks the electrophilic carbonyl carbon of this compound. This is typically followed by the elimination of a chloride ion. A base is required to neutralize the hydrochloric acid (HCl) byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic.[1][2][3]
Q2: What are the critical properties of this compound I should be aware of?
This compound is a derivative of the polyunsaturated fatty acid, arachidonic acid. It is sensitive to moisture and should be handled under anhydrous conditions to prevent hydrolysis back to arachidonic acid.
| Property | Value | Reference |
| Molecular Formula | C₂₀H₃₁ClO | |
| Formula Weight | 322.9 g/mol | |
| Purity | Typically ≥95% | [4] |
| Appearance | Liquid | [4] |
| Stability | Stable for ≥ 4 years when stored properly | [4] |
| Storage | Store at -20°C or below, under an inert atmosphere (e.g., Argon or Nitrogen) |
Q3: Which solvents and bases are recommended for this reaction?
-
Solvents: Anhydrous aprotic solvents are preferred to prevent hydrolysis of the acyl chloride. Dichloromethane (DCM) and tetrahydrofuran (B95107) (THF) are commonly used.[1][5]
-
Bases: A non-nucleophilic organic base is typically used to scavenge the HCl produced. Triethylamine (Et₃N) or pyridine (B92270) are common choices.[1][6] An excess of the starting amine can also be used, but this is less common and complicates purification.
Q4: What is the typical stoichiometry for the reactants?
A slight excess of the this compound (e.g., 1.1 to 1.2 equivalents) is sometimes used to ensure complete consumption of the amine. At least one equivalent of base is required for each equivalent of HCl produced. Often, a slight excess of the base (e.g., 1.2 to 1.5 equivalents) is used to drive the reaction to completion.[1][6]
Troubleshooting Guide
Q5: My reaction yield is very low. What are the potential causes?
Low yields can stem from several issues. Use the following logical diagram to diagnose the problem.
References
- 1. Amide Synthesis [fishersci.co.uk]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. caymanchem.com [caymanchem.com]
- 5. Occurrence and Biosynthesis of Endogenous Cannabinoid Precursor,N-Arachidonoyl Phosphatidylethanolamine, in Rat Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Reddit - The heart of the internet [reddit.com]
Technical Support Center: Purity Confirmation of Synthesized Arachidonoyl Chloride Derivatives
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on confirming the purity of synthesized Arachidonoyl chloride and its derivatives. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for assessing the purity of this compound derivatives?
A1: The primary methods for assessing the purity of this compound derivatives are Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and chromatographic techniques such as Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). A combination of these methods is often necessary for a comprehensive purity assessment.[1]
Q2: What are the common impurities found in synthesized this compound?
A2: Common impurities include unreacted arachidonic acid, residual solvents from the synthesis and purification process, and degradation products formed by hydrolysis.[2] Due to the reactivity of the acyl chloride, it can react with atmospheric moisture to revert to the corresponding carboxylic acid.[2]
Q3: How should I handle and store this compound to maintain its purity?
A3: this compound is sensitive to moisture and should be handled under an inert, dry atmosphere (e.g., argon or nitrogen). It is typically stored at low temperatures (-20°C or -80°C) to minimize degradation.[3] The stability of commercially available this compound is reported to be at least four years when stored at -80°C.[4]
Q4: Can I use titration to determine the purity of this compound?
A4: While titration can be used to determine the concentration of the acyl chloride, it is not ideal for assessing purity as it does not distinguish between the desired product and other acidic or reactive impurities. Spectroscopic and chromatographic methods are more suitable for identifying and quantifying specific impurities.
Troubleshooting Guides
NMR Spectroscopy Analysis
Problem: My ¹H NMR spectrum shows unexpected peaks.
-
Potential Cause 1: Residual Solvents.
-
Troubleshooting: Compare the chemical shifts of the unknown peaks with published data for common laboratory solvents. Ensure your sample is thoroughly dried under high vacuum before NMR analysis.
-
-
Potential Cause 2: Unreacted Starting Material (Arachidonic Acid).
-
Troubleshooting: Look for a broad singlet characteristic of a carboxylic acid proton (typically >10 ppm). The α-protons adjacent to the carboxylic acid will also have a different chemical shift compared to those adjacent to the acyl chloride.
-
-
Potential Cause 3: Hydrolysis to Arachidonic Acid.
-
Troubleshooting: Similar to unreacted starting material, the presence of arachidonic acid due to hydrolysis will result in a carboxylic acid peak and shifts in the adjacent methylene (B1212753) protons. Minimize exposure to moisture during sample preparation.
-
-
Potential Cause 4: Oxidation or Isomerization.
-
Troubleshooting: The multiple double bonds in the arachidonoyl chain are susceptible to oxidation and isomerization. This can lead to a complex olefinic region in the NMR spectrum. Compare your spectrum to a reference spectrum of high-purity arachidonic acid or its derivatives.
-
Problem: I am unsure about the assignment of peaks in my ¹³C NMR spectrum.
-
Troubleshooting: The carbonyl carbon of the acyl chloride is expected to be significantly downfield. Compare your experimental chemical shifts to the predicted values in the data tables below. The olefinic carbons will appear in a distinct region, and their shifts can be compared to those of arachidonic acid.
Mass Spectrometry Analysis
Problem: I am not observing the expected molecular ion peak in my mass spectrum.
-
Potential Cause 1: Fragmentation.
-
Troubleshooting: this compound and its derivatives can be prone to fragmentation during ionization. Look for characteristic fragment ions. For example, the loss of the chlorine atom is a common fragmentation pathway for acyl chlorides.
-
-
Potential Cause 2: Ionization Method.
-
Troubleshooting: The choice of ionization technique (e.g., Electron Ionization - EI, Electrospray Ionization - ESI) can significantly affect the observed spectrum. ESI is a softer ionization technique and may be more likely to yield an intact molecular ion.
-
Chromatography Analysis
Problem: My GC or HPLC chromatogram shows multiple peaks.
-
Potential Cause 1: Impurities.
-
Troubleshooting: Identify the main product peak based on its expected retention time. The other peaks likely correspond to impurities. Spiking the sample with a small amount of the expected starting material (arachidonic acid) can help confirm the identity of one of the impurity peaks.
-
-
Potential Cause 2: On-column Degradation.
-
Troubleshooting: The high temperatures used in GC can sometimes cause degradation of thermally labile compounds. For GC analysis, derivatization to a more stable ester (e.g., methyl ester) is a common strategy. For HPLC, ensure the mobile phase is compatible and does not react with the acyl chloride.
-
-
Potential Cause 3: Isomers.
-
Troubleshooting: If the synthesis could potentially lead to isomers, multiple peaks with the same mass-to-charge ratio might be observed in LC-MS. Adjusting the chromatographic conditions (e.g., gradient, column type) may help to resolve these isomers.
-
Data Presentation
Table 1: Predicted ¹H NMR Chemical Shifts for this compound (in CDCl₃)
| Protons | Predicted Chemical Shift (ppm) |
| Terminal CH₃ | ~0.89 (t) |
| (CH₂)n | ~1.2-1.4 (m) |
| Allylic CH₂ | ~2.0-2.2 (m) |
| Bis-allylic CH₂ | ~2.8 (m) |
| CH₂ adjacent to C=O | ~2.9 (t) |
| Olefinic CH=CH | ~5.3-5.5 (m) |
Note: These are predicted values based on the known spectrum of arachidonic acid and the expected deshielding effect of the acyl chloride group. Actual values may vary slightly.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (in CDCl₃)
| Carbon | Predicted Chemical Shift (ppm) |
| Terminal CH₃ | ~14.1 |
| (CH₂)n | ~22-35 |
| Olefinic CH=CH | ~127-131 |
| C=O (Acyl Chloride) | ~172-174 |
Note: These are predicted values based on the known spectrum of arachidonic acid and the typical chemical shift range for acyl chloride carbonyls. Actual values may vary slightly.
Table 3: Expected Mass Spectrometry Fragments for this compound
| m/z | Identity |
| 322/324 | [M]⁺ (Molecular ion with ³⁵Cl/³⁷Cl isotopes) |
| 287 | [M-Cl]⁺ |
| Various | Fragments from cleavage of the fatty acid chain |
Experimental Protocols
Protocol 1: ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation:
-
Dissolve approximately 5-10 mg of the synthesized this compound derivative in ~0.6 mL of deuterated chloroform (B151607) (CDCl₃).
-
Ensure the solvent is dry to prevent hydrolysis of the sample.
-
Transfer the solution to a clean, dry NMR tube.
-
-
Instrument Parameters:
-
Acquire spectra on a 400 MHz or higher NMR spectrometer.
-
For ¹H NMR, a standard pulse sequence is sufficient.
-
For ¹³C NMR, a proton-decoupled experiment (e.g., PENDANT) is recommended.
-
-
Data Analysis:
-
Process the spectra using appropriate software (e.g., MestReNova, TopSpin).
-
Reference the spectra to the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H, δ 77.16 ppm for ¹³C).
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of protons.
-
Compare the observed chemical shifts with the predicted values in Tables 1 and 2 to confirm the structure and identify any impurities.
-
Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS)
Note: Direct analysis of acyl chlorides by GC can be challenging due to their reactivity. Derivatization to a more stable ester is recommended.
-
Derivatization to Methyl Ester:
-
To a solution of the this compound derivative in a dry, inert solvent (e.g., dichloromethane), add an excess of anhydrous methanol (B129727).
-
Allow the reaction to proceed at room temperature for 30 minutes.
-
Remove the solvent and excess methanol under a stream of nitrogen.
-
-
Sample Preparation:
-
Dissolve the resulting arachidonoyl methyl ester in a suitable solvent for GC analysis (e.g., hexane (B92381) or ethyl acetate).
-
-
GC-MS Parameters:
-
Injector Temperature: 250°C
-
Column: A non-polar capillary column (e.g., DB-5ms).
-
Oven Program: Start at 150°C, hold for 1 minute, then ramp to 300°C at 10°C/min, and hold for 10 minutes.
-
Carrier Gas: Helium at a constant flow rate.
-
MS Detector: Operate in electron ionization (EI) mode with a scan range of m/z 50-500.
-
-
Data Analysis:
-
Identify the peak corresponding to the arachidonoyl methyl ester based on its retention time and mass spectrum.
-
Analyze the mass spectrum for the expected molecular ion and fragmentation pattern.
-
Quantify the purity by calculating the peak area percentage of the main product relative to the total peak area of all components.
-
Protocol 3: High-Performance Liquid Chromatography (HPLC)
-
Sample Preparation:
-
Dissolve a small amount of the synthesized this compound derivative in the mobile phase.
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
-
HPLC Parameters:
-
Column: A reverse-phase C18 column.
-
Mobile Phase: A gradient of acetonitrile (B52724) and water, both containing 0.1% formic acid.
-
Gradient: A typical gradient would be from 70% to 100% acetonitrile over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at 205 nm or an Evaporative Light Scattering Detector (ELSD). For higher specificity, couple the HPLC to a mass spectrometer (LC-MS).
-
-
Data Analysis:
-
Determine the retention time of the main product peak.
-
Assess the purity by calculating the peak area percentage.
-
If using LC-MS, confirm the identity of the main peak and any impurity peaks by their mass-to-charge ratios.
-
Mandatory Visualization
Caption: Workflow for the comprehensive purity assessment of synthesized this compound derivatives.
Caption: A logical workflow for troubleshooting unexpected results during the purity analysis.
References
Addressing the light sensitivity of Arachidonoyl chloride during experiments.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the light sensitivity of Arachidonoyl chloride during experiments.
Frequently Asked Questions (FAQs)
Q1: Is this compound sensitive to light?
Yes, this compound is sensitive to light. Due to its polyunsaturated nature, containing four double bonds, it is susceptible to photo-oxidation. Exposure to light, especially UV light, can initiate degradation, leading to compromised sample integrity and unreliable experimental outcomes. It is also sensitive to air and moisture.
Q2: What happens when this compound is exposed to light?
Exposure to light can initiate a free-radical chain reaction, leading to the oxidation of the double bonds in the arachidonoyl chain. This can result in the formation of various degradation products, including lipid hydroperoxides, aldehydes, and other secondary oxidation products. These byproducts can interfere with biological experiments.
Q3: How should I store this compound to protect it from light?
To ensure the stability of this compound, it is crucial to store it under the recommended conditions.
| Storage Condition | Recommendation | Rationale |
| Temperature | Store at -20°C or below. | Low temperatures slow down the rate of chemical degradation. |
| Light Protection | Store in an amber or opaque vial. | Prevents exposure to ambient light and UV radiation. |
| Atmosphere | Store under an inert gas (e.g., argon or nitrogen). | Minimizes oxidation by displacing oxygen. |
| Container | Keep the container tightly sealed. | Prevents exposure to moisture and air. |
Q4: Can I work with this compound on an open lab bench?
It is highly recommended to minimize exposure to ambient light. If possible, work in a fume hood with the sash lowered and the lights turned off, or under subdued lighting conditions. Use amber-colored glassware or wrap your experimental setup in aluminum foil to protect the compound from light.
Q5: My experimental results are inconsistent. Could the light sensitivity of this compound be a factor?
Inconsistent results are a common issue when working with light-sensitive compounds. If you observe variability in your data, it is prudent to review your handling and experimental procedures to ensure that the compound has been adequately protected from light at every step. Degradation of this compound can lead to lower effective concentrations and the presence of interfering byproducts.
Troubleshooting Guides
Issue 1: Suspected Degradation of this compound Stock Solution
-
Symptom: You observe a change in the appearance of your stock solution (e.g., color change from colorless to yellow/brown, presence of precipitate), or you are getting inconsistent results from a previously reliable stock.
-
Troubleshooting Steps:
-
Visual Inspection: Check for any changes in the color or clarity of the solution.
-
Analytical Verification: If available, use analytical techniques to assess the purity of your stock solution.
Analytical Method Purpose Thin-Layer Chromatography (TLC) To quickly check for the presence of impurities. High-Performance Liquid Chromatography (HPLC) To quantify the purity and detect degradation products. Gas Chromatography-Mass Spectrometry (GC-MS) To identify volatile degradation products. | UV-Vis Spectroscopy | To check for changes in the absorption spectrum that may indicate degradation. |
-
Action: If degradation is confirmed, discard the stock solution and prepare a fresh one, ensuring strict adherence to light-protecting measures.
-
Issue 2: Inconsistent Biological Activity in Assays
-
Symptom: The biological effect of this compound in your cell-based or biochemical assays is lower than expected or varies significantly between experiments.
-
Troubleshooting Steps:
-
Review Handling Protocol: Carefully review every step of your experimental protocol where this compound is handled. Identify any potential points of light exposure, from weighing and dissolving to incubation.
-
Optimize Experimental Setup:
-
Use amber-colored microplates or cover standard plates with an opaque lid or aluminum foil during incubation.
-
Minimize the time the compound is exposed to light during preparation and addition to the assay.
-
Work under a biosafety cabinet or fume hood with the light turned off.
-
-
Include Controls: Run a control experiment where a freshly prepared solution of this compound is compared to one that has been intentionally exposed to light for a short period. This can help determine if photodegradation is affecting the bioactivity.
-
Experimental Protocols
Protocol 1: Preparation of a Stock Solution of this compound
-
Preparation: Before opening the vial of this compound, allow it to warm to room temperature to prevent condensation of moisture.
-
Inert Atmosphere: If possible, perform all manipulations in a glove box under an inert atmosphere (argon or nitrogen). If a glove box is not available, work quickly in a fume hood.
-
Solvent: Use a dry, aprotic solvent (e.g., anhydrous acetonitrile, dichloromethane, or THF) that has been purged with an inert gas.
-
Dissolution: Under subdued light, add the solvent to the vial of this compound to the desired concentration.
-
Storage: Aliquot the stock solution into amber-colored, tightly sealed vials. Flush the headspace with an inert gas before sealing. Store at -20°C or below.
Visualizations
Improving the efficiency of esterification with Arachidonoyl chloride.
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions to improve the efficiency of esterification reactions involving Arachidonoyl chloride.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when working with this compound?
This compound is a highly reactive and sensitive compound. The main challenges include its susceptibility to hydrolysis from atmospheric moisture, and the potential for oxidation and isomerization of the four double bonds in the arachidonoyl chain, especially under harsh reaction conditions.[1] Therefore, it is crucial to use anhydrous solvents and an inert atmosphere (e.g., nitrogen or argon) during the reaction.[2]
Q2: My esterification reaction yield is consistently low. What are the common causes?
Low yields can stem from several factors:
-
Reagent Purity: Ensure the this compound is of high purity and has not degraded. The alcohol or other nucleophile should also be pure and dry.
-
Moisture Contamination: this compound readily hydrolyzes to arachidonic acid in the presence of water.[2][3] All glassware should be oven-dried, and anhydrous solvents must be used.
-
Inadequate Temperature Control: The reaction is typically exothermic.[4] Running the reaction at low temperatures (e.g., 0 °C) can help control the reaction rate and minimize side reactions.
-
Suboptimal Stoichiometry: The molar ratio of reactants is critical. A slight excess of the alcohol is often used to ensure complete conversion of the acid chloride.
-
Inefficient Mixing: Proper agitation is necessary to ensure the reactants are well-mixed, especially in heterogeneous reactions.
Q3: What are the most common side products, and how can they be minimized?
The most common side product is arachidonic acid, resulting from the hydrolysis of this compound.[3] To minimize this, rigorously exclude moisture from the reaction. In reactions with polyols like glycerol (B35011), acyl migration can lead to isomeric ester products.[5] Enzymatic methods or the use of protecting groups can mitigate acyl migration.[1][5]
Q4: How can I prevent the degradation of the arachidonate (B1239269) ester during and after the synthesis?
The polyunsaturated backbone of the arachidonate moiety is prone to oxidation.[1]
-
Conduct the reaction under an inert atmosphere.
-
Use degassed solvents.
-
Avoid excessive heat and exposure to light.
-
For long-term storage, keep the final product at low temperatures (-20 °C or -80 °C) under an inert atmosphere.
Q5: What are the recommended purification methods for arachidonate esters?
Column chromatography on silica (B1680970) gel is a common and effective method for purifying arachidonate esters. A gradient of a non-polar solvent (e.g., hexane (B92381) or petroleum ether) and a more polar solvent (e.g., ethyl acetate (B1210297) or diethyl ether) is typically used for elution.[6]
Troubleshooting Guide
Problem 1: Low or No Product Formation
Question: My reaction with this compound and a primary alcohol is showing very low conversion to the desired ester. What troubleshooting steps can I take?
Answer:
-
Verify Reagent Integrity: Confirm the purity of your this compound via techniques like NMR or GC-MS if possible. Ensure your alcohol is anhydrous.
-
Optimize Reaction Conditions:
-
Solvent: Use a dry, non-protic solvent like dichloromethane (B109758) (DCM) or diethyl ether.[7]
-
Temperature: Start the reaction at 0 °C and allow it to slowly warm to room temperature.[4][7]
-
Base: Include a non-nucleophilic base, such as triethylamine (B128534) or pyridine, to scavenge the HCl byproduct, which can drive the reaction forward and prevent acid-catalyzed side reactions.[7]
-
-
Alternative Acylating Agents: If direct esterification with the acid chloride is problematic, consider converting the corresponding arachidonic acid to an ester using coupling agents.
Problem 2: Multiple Products Observed on TLC/LC-MS
Question: My reaction is producing multiple spots on TLC, and LC-MS analysis indicates several products with the same mass. What could be happening?
Answer: This scenario suggests the formation of isomers. The double bonds in the arachidonoyl chain can potentially isomerize under certain conditions, although this is less common with the acid chloride method. A more likely cause, especially when using glycerol or other polyols, is acyl migration.[5] To address this:
-
Use Milder Conditions: Lower the reaction temperature and shorten the reaction time.
-
Employ Protecting Groups: For polyol substrates, use protecting groups to ensure esterification occurs at the desired position.[1]
-
Consider Enzymatic Synthesis: Lipases can offer high regioselectivity and prevent acyl migration under mild conditions.[1][5]
Comparative Data on Esterification Methods
The following table summarizes various esterification conditions. While not all examples use this compound specifically, they provide valuable insights into effective methodologies for ester formation from carboxylic acids or their derivatives.
| Method | Reactants | Catalyst/Reagent | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Acid Chloride | Carboxylic Acid, Oxalyl Chloride, then Alcohol | Pyridine (catalyst for acid chloride formation) | DCM | 0 to RT | 1-3 | >90 (general) | [2] |
| Steglich Esterification | Carboxylic Acid, Alcohol | DCC, DMAP | DCM | 0 to RT | 3 | High | [8] |
| Fischer Esterification | Carboxylic Acid, Alcohol (in excess) | H₂SO₄ or TsOH | Alcohol | Reflux | Varies | 65-99 | [9][10] |
| TPPO/Oxalyl Chloride | Carboxylic Acid, Alcohol | TPPO, (COCl)₂, Et₃N | Not specified | RT | 1 | Excellent | [6] |
| Enzymatic | Fungal Oil, Ethanol | Lipozyme TL IM | t-Butanol | 30 | 6 | 33 (2-MAG) | [5] |
Detailed Experimental Protocols
Protocol 1: General Esterification using this compound and an Alcohol
This protocol is a standard method for the esterification of an alcohol using an acid chloride.
Materials:
-
This compound
-
Anhydrous alcohol
-
Anhydrous dichloromethane (DCM)
-
Anhydrous triethylamine (Et₃N) or pyridine
-
Oven-dried glassware
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Assemble the reaction glassware (e.g., a round-bottom flask with a dropping funnel and a nitrogen inlet) and flame-dry under vacuum or oven-dry.
-
Dissolve the anhydrous alcohol (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM in the reaction flask.
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, dissolve this compound (1.1 eq) in anhydrous DCM.
-
Add the this compound solution dropwise to the alcohol solution over 30 minutes with constant stirring.
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for another 30 minutes, then let it warm to room temperature and stir for 1-3 hours.[7]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Visualizations
Experimental Workflow for Esterification
References
- 1. 2-Arachidonoylglycerol Synthesis: Facile and Handy Enzymatic Method That Allows to Avoid Isomerization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. youtube.com [youtube.com]
- 5. Preparation of 2-Arachidonoylglycerol by Enzymatic Alcoholysis: Effects of Solvent and Water Activity on Acyl Migration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A novel and highly efficient esterification process using triphenylphosphine oxide with oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Reddit - The heart of the internet [reddit.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
Validation & Comparative
A Comparative Guide to Arachidonoyl Chloride and Other Acylating Agents in Lipid Synthesis
For Researchers, Scientists, and Drug Development Professionals
The introduction of the arachidonoyl moiety into molecules is a critical step in the synthesis of a wide range of biologically active lipids, including endocannabinoids like anandamide (B1667382) and 2-arachidonoylglycerol (B1664049) (2-AG), as well as various signaling phospholipids. The choice of the acylating agent is paramount, directly influencing reaction efficiency, selectivity, and the integrity of the polyunsaturated arachidonoyl chain. This guide provides a comparative overview of Arachidonoyl chloride and other common acylating agents, supported by experimental data and detailed protocols to aid in the selection of the optimal synthetic strategy.
Comparison of Acylating Agents for Arachidonoylation
The selection of an acylating agent for introducing the arachidonoyl group is a trade-off between reactivity, stability, and the potential for side reactions. This compound, as a highly reactive acyl halide, offers rapid acylation but requires careful handling due to its sensitivity to moisture. Alternative methods, such as the in situ activation of arachidonic acid with coupling agents or the use of enzymatic catalysts, provide milder conditions that can be advantageous for sensitive substrates.
Table 1: Performance Comparison of Acylating Agents in the Synthesis of an Arachidonoyl-Glycerol Intermediate
| Acylating Agent/Method | Substrate | Product | Yield | Reaction Time | Key Observations |
| Arachidonic Acid + Oxalyl Chloride (forms this compound in situ) | 1,3-dibenzoyl glycerol (B35011) | 1,3-dibenzoyl-2-arachidonoylglycerol | 85% | 5 hours | High yield and good performance for this specific acylation.[1] |
| Arachidonic Acid + COMU | 1,3-dibenzoyl glycerol | 1,3-dibenzoyl-2-arachidonoylglycerol | <40% | >24 hours | Low yield and long reaction time, likely due to steric hindrance.[1] |
| Arachidonic Acid Anhydride | 1-O-stearoyl-sn-glycero-3-phosphocholine (after enzymatic hydrolysis) | 2-O-arachidonoyl-1-O-stearoyl-sn-glycero-3-phosphocholine | 84% | Not specified | High yield in the reacylation of a lysophospholipid. |
| Enzymatic (Lipase) | Arachidonic Acid and Ethanolamine | Arachidonoyl ethanolamide (Anandamide) | 95.6% | 2 hours | High yield under mild enzymatic conditions.[2] |
Experimental Protocols
Detailed methodologies are crucial for the successful synthesis of arachidonoylated lipids. The following protocols are representative of the key methods discussed.
Protocol 1: Acylation using Arachidonic Acid and Oxalyl Chloride (In Situ Formation of this compound)
This protocol is adapted from a method for the synthesis of a protected 2-AG intermediate.[1]
Materials:
-
1,3-dibenzoyl glycerol
-
Arachidonic acid
-
Oxalyl chloride
-
Triethylamine (B128534) (Et3N)
-
Anhydrous solvent (e.g., dichloromethane)
Procedure:
-
To a solution of arachidonic acid (1 equivalent) in the anhydrous solvent, add oxalyl chloride (2 equivalents) dropwise at room temperature.
-
Stir the reaction mixture for a specified time to allow for the formation of this compound.
-
In a separate flask, dissolve 1,3-dibenzoyl glycerol and triethylamine in the anhydrous solvent.
-
Slowly add the freshly prepared this compound solution to the glycerol solution.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction and purify the product using flash chromatography.
Protocol 2: Enzymatic Synthesis of Arachidonoyl Ethanolamide (Anandamide)
This protocol is based on a lipase-catalyzed amidation.[2]
Materials:
-
Purified arachidonic acid (5 mmol)
-
Ethanolamine (5.5 mmol)
-
Hexane (B92381) (3 mL)
-
Immobilized lipase (B570770) (e.g., Novozym 435, 10% w/w of arachidonic acid)
Procedure:
-
Combine the purified arachidonic acid, ethanolamine, and hexane in a reaction vessel.
-
Add the immobilized lipase to the mixture.
-
Incubate the reaction at 70°C for 2 hours with stirring.
-
After the reaction, filter to remove the immobilized enzyme.
-
Evaporate the solvent and purify the resulting arachidonoyl ethanolamide.
Signaling and Synthetic Pathways
The biological activity of arachidonic acid and its derivatives stems from their roles in complex signaling cascades. Understanding these pathways is crucial for the rational design of lipid-based therapeutics.
Caption: Major metabolic pathways of arachidonic acid.
The synthesis of key arachidonoylated lipids often involves a series of protection, acylation, and deprotection steps, as illustrated in the workflow for 2-AG synthesis.
Caption: General experimental workflow for the chemical synthesis of 2-AG.
Concluding Remarks
The choice of an acylating agent for the synthesis of arachidonoylated lipids is highly dependent on the specific substrate and the desired reaction conditions. This compound, often generated in situ from arachidonic acid and an activating agent like oxalyl chloride, is a potent reagent capable of high yields in a relatively short time.[1] However, its reactivity necessitates stringent anhydrous conditions to prevent hydrolysis.
For sensitive substrates or when milder conditions are required, enzymatic methods using lipases offer an excellent alternative, often providing high yields and regioselectivity with minimal side reactions.[2] Coupling agents for arachidonic acid show variable success, with some, like COMU, being less effective in certain contexts, highlighting the importance of empirical optimization for each specific application.[1]
Researchers and drug development professionals should carefully consider the stability of the arachidonoyl moiety, which is prone to oxidation and isomerization, especially under harsh reaction conditions.[1] The protocols and comparative data presented in this guide serve as a valuable resource for making informed decisions in the synthesis of critical lipid signaling molecules.
References
Comparative Guide to the Validation of Enzyme Inhibition by Arachidonoyl Chloride-Derived Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of various Arachidonoyl chloride-derived compounds as enzyme inhibitors, with a focus on Fatty Acid Amide Hydrolase (FAAH) and Monoacylglycerol Lipase (B570770) (MAGL), key enzymes in the endocannabinoid system. The information presented is supported by experimental data and detailed methodologies to aid in the validation and selection of these compounds for further research and development.
Comparative Analysis of Inhibitory Potency
The inhibitory potential of this compound-derived compounds is typically quantified by their half-maximal inhibitory concentration (IC50). A lower IC50 value indicates a more potent inhibitor. The following table summarizes the IC50 values for several notable compounds against their target enzymes.
| Inhibitor Compound | Target Enzyme | IC50 Value | Notes |
| JZL184 | MAGL | ~8 nM (mouse brain) | Highly selective for MAGL over FAAH.[1] |
| MJN110 | MAGL | ED50: 0.43 mg/kg (in vivo, mouse) | Potent and selective MAGL inhibitor.[2] |
| Arachidonoyl Serotonin (AA5HT) | FAAH | - | Used as a tool to inhibit FAAH in vivo.[3] |
| N-Arachidonoyl Maleimide | MAGL | ~1 µM | Irreversibly inhibits MAGL.[4] |
| Arachidonylsulfonyl fluoride | FAAH | 0.1 nM (mouse brain) | Potent inhibitor, also shows some activity against other serine hydrolases.[5] |
| O-2203 | MAGL & FAAH | IC50: 90 µM (MAGL), 83 µM (FAAH) | Dual inhibitor.[6] |
| O-2204 | MAGL & FAAH | IC50: 35 µM (FAAH) | Dual inhibitor.[6] |
| URB597 | FAAH | 4.6 nM | Potent and selective FAAH inhibitor.[7][8] |
| PF-3845 | FAAH | 7.2 nM (human) | Highly selective covalent inhibitor.[7] |
Note: IC50 values can vary depending on the specific assay conditions, enzyme source (species), and substrate used. The provided data is for comparative purposes.
Experimental Protocols for Enzyme Inhibition Assays
Accurate and reproducible experimental protocols are crucial for the validation of enzyme inhibitors. Below are detailed methodologies for common assays used to assess the inhibitory activity of this compound-derived compounds.
Fluorescence-Based FAAH Inhibition Assay
This high-throughput assay measures the inhibition of FAAH by monitoring the cleavage of a fluorogenic substrate.
Materials:
-
Recombinant human FAAH
-
Arachidonyl 7-amino, 4-methylcoumarin (B1582148) amide (AAMCA) - fluorogenic substrate
-
Test compound (this compound derivative)
-
Known FAAH inhibitor (e.g., URB597) as a positive control
-
DMSO (vehicle control)
-
Assay Buffer: 50 mM Tris-HCl, pH 9.0, 1 mM EDTA
-
Black, flat-bottom 384-well microtiter plates
-
Fluorescence microplate reader
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compound and positive control in DMSO.
-
Assay Plate Preparation: Dispense a small volume (e.g., 200 nL) of each compound dilution into the wells of the 384-well plate. Include wells with DMSO only as a negative control.
-
Enzyme Addition: Add the FAAH enzyme solution to all wells.
-
Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow the inhibitor to interact with the enzyme.[9]
-
Reaction Initiation: Add the AAMCA substrate solution to all wells to start the reaction.
-
Fluorescence Measurement: Immediately place the plate in a fluorescence microplate reader and measure the increase in fluorescence intensity (Excitation: ~355 nm, Emission: ~460 nm) over time (e.g., every minute for 20 minutes).[9]
-
Data Analysis: The rate of the enzymatic reaction is determined from the linear portion of the fluorescence versus time curve. The percentage of inhibition is calculated for each inhibitor concentration relative to the DMSO control. The IC50 value is then determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Colorimetric MAGL Inhibition Assay
This assay utilizes a chromogenic substrate to measure MAGL activity and its inhibition.
Materials:
-
Recombinant human MAGL
-
4-Nitrophenyl acetate (B1210297) (4-NPA) - chromogenic substrate
-
Test compound (this compound derivative)
-
Known MAGL inhibitor (e.g., JZL184) as a positive control
-
DMSO (vehicle control)
-
Assay Buffer: 10 mM Tris-HCl, pH 7.2, 1 mM EDTA
-
96-well microplate
-
Spectrophotometer (plate reader)
Procedure:
-
Reagent Preparation: Prepare solutions of the test compound, positive control, and MAGL enzyme in the assay buffer.
-
Assay Plate Setup: In the wells of a 96-well plate, add the assay buffer, MAGL enzyme, and either the test compound, positive control, or DMSO (for 100% activity wells).
-
Pre-incubation: Incubate the plate at room temperature for a specified time (e.g., 15 minutes) to allow for inhibitor-enzyme interaction.[10]
-
Reaction Initiation: Add the 4-NPA substrate to all wells to start the reaction.
-
Absorbance Measurement: Immediately read the absorbance at 405-415 nm at multiple time points to determine the initial reaction velocity.
-
Data Analysis: Calculate the rate of reaction for each well. Determine the percent inhibition for each concentration of the test compound compared to the control. The IC50 value is calculated by plotting the percent inhibition against the log of the inhibitor concentration.
Activity-Based Protein Profiling (ABPP) for Selectivity
ABPP is a powerful method to assess the selectivity of an inhibitor against a class of enzymes within a complex proteome.
Materials:
-
Cell lysate or tissue homogenate
-
Activity-based probe (e.g., fluorescently or biotin-tagged) that covalently binds to the active site of serine hydrolases
-
Test inhibitor
-
SDS-PAGE gels
-
Fluorescence scanner or streptavidin-blotting reagents
Procedure:
-
Proteome Incubation: Pre-incubate the proteome sample with varying concentrations of the test inhibitor.
-
Probe Labeling: Add the activity-based probe to the samples. The probe will label active enzymes that are not blocked by the inhibitor.
-
Protein Separation: Separate the labeled proteins by SDS-PAGE.
-
Visualization and Analysis: Visualize the labeled enzymes using a fluorescence scanner (for fluorescent probes) or by streptavidin blotting (for biotinylated probes). A decrease in the signal for a specific enzyme in the presence of the inhibitor indicates that the inhibitor is targeting that enzyme. This allows for the assessment of selectivity across a range of related enzymes simultaneously.[7]
Visualizing Pathways and Workflows
Diagrams are provided to illustrate the relevant biological pathways and a general experimental workflow for inhibitor validation.
Caption: Endocannabinoid signaling pathway and points of inhibition.
Caption: General workflow for validating a novel enzyme inhibitor.
References
- 1. Blockade of 2-Arachidonoylglycerol Hydrolysis by Selective Monoacylglycerol Lipase Inhibitor 4-Nitrophenyl 4-(Dibenzo[d][1,3]dioxol-5-yl(hydroxy)methyl)piperidine-1-carboxylate (JZL184) Enhances Retrograde Endocannabinoid Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective Monoacylglycerol Lipase Inhibitors: Antinociceptive versus Cannabimimetic Effects in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibiting parabrachial fatty acid amide hydrolase activity selectively increases the intake of palatable food via cannabinoid CB1 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting Monoacylglycerol Lipase in Pursuit of Therapies for Neurological and Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Inhibition of monoacylglycerol lipase and fatty acid amide hydrolase by analogues of 2-arachidonoylglycerol - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. FAAH Modulators from Natural Sources: A Collection of New Potential Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
A Comparative Guide: Arachidonoyl Chloride vs. Arachidonic Acid in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
When investigating the intricate roles of the omega-6 fatty acid, arachidonic acid, in cellular signaling and physiology, the choice of the right research compound is critical. This guide provides an objective comparison between arachidonoyl chloride and arachidonic acid for use in cell-based assays, supported by experimental data and detailed protocols, to aid researchers in making an informed decision.
Executive Summary
Arachidonic acid is the standard and appropriate choice for virtually all cell-based assays. This compound, due to its high reactivity and instability in aqueous environments like cell culture media, is not a suitable alternative for directly studying cellular responses. It rapidly hydrolyzes to arachidonic acid and hydrochloric acid, confounding any experimental results. This guide will detail the chemical properties that dictate these distinct applications and provide comprehensive data and protocols for the effective use of arachidonic acid in research.
Chemical Properties and Stability
A fundamental understanding of the chemical nature of these two compounds reveals their appropriate applications. Arachidonic acid is a carboxylic acid, while this compound is its corresponding acyl chloride. This seemingly small difference has profound implications for their stability and reactivity, especially in the aqueous environment of cell culture.
| Property | This compound | Arachidonic Acid |
| Chemical Formula | C₂₀H₃₁ClO | C₂₀H₃₂O₂ |
| Molecular Weight | 322.9 g/mol | 304.5 g/mol |
| Functional Group | Acyl Chloride (-COCl) | Carboxylic Acid (-COOH) |
| Reactivity | High | Moderate |
| Stability in Aqueous Solution | Highly unstable; rapidly hydrolyzes to arachidonic acid and HCl.[1][2][3] | Stable |
| Primary Use | Chemical synthesis intermediate, derivatizing agent for analysis.[4] | Direct use in cell-based assays to study biological effects.[5][6][7][8][9][10] |
Acyl chlorides are among the most reactive carboxylic acid derivatives and readily react with nucleophiles, including water.[1] When introduced into cell culture medium, this compound will almost instantaneously hydrolyze, releasing arachidonic acid and hydrochloric acid. The latter will alter the pH of the medium, which can independently affect cell viability and function, thus introducing a significant experimental artifact.
Application in Cell-Based Assays: A Comparative Overview
Due to its inherent instability in aqueous solutions, This compound is not recommended for direct application in cell-based assays . The compound that cells would be exposed to is, in fact, a mixture of arachidonic acid and hydrochloric acid. Therefore, any observed cellular response cannot be attributed to this compound itself.
Arachidonic acid , on the other hand, is the biologically relevant molecule and is widely used to study a vast array of cellular processes. It is a key precursor to a variety of signaling molecules, including prostaglandins (B1171923) and leukotrienes, which are involved in inflammation, immunity, and other physiological and pathological processes.[11][12][13][14][15]
Arachidonic Acid Signaling Pathway
The biological effects of arachidonic acid are primarily mediated through its enzymatic conversion into a cascade of bioactive lipids known as eicosanoids. The major pathways involved are the cyclooxygenase (COX), lipoxygenase (LOX), and cytochrome P450 (CYP) pathways.
Caption: Arachidonic Acid Signaling Cascade.
Experimental Data: Effects of Arachidonic Acid on Cultured Cells
The following tables summarize quantitative data from studies investigating the effects of arachidonic acid on various cell lines.
Table 1: Effect of Arachidonic Acid on Cell Viability
| Cell Line | Concentration (µM) | Incubation Time | Assay | Effect on Viability | Reference |
| A549 (Lung Cancer) | 25, 50, 100 | 48, 72 h | CCK-8 | Significant reduction | [5] |
| NCI-H1299 (Lung Cancer) | 25, 50, 100 | 48, 72 h | CCK-8 | Significant reduction | [5] |
| HCT116 (Colon Cancer) | 10, 20 | 48 h | Trypan Blue, MTT | Decreased viability under serum-free conditions | |
| PC3 (Prostate Cancer) | 10, 20 | 48 h | Trypan Blue, MTT | Decreased viability under serum-free conditions | [16] |
| L132 (Non-cancerous Lung) | Up to 40 | 48 h | MTT | No effect | [16] |
| MDA-MB-231 (Breast Cancer) | 8 | 48 h | Propidium Iodide | Significantly reduced | [6] |
| MCF10A (Non-tumoral Breast) | 8 | 48 h | Propidium Iodide | No significant change | [6] |
| Human Dermal Papilla Cells | 1, 5 | Not specified | MTT | Significantly increased | |
| Bovine Granulosa Cells | 50, 100 | 24 h | CCK-8 | Significantly increased | [7] |
| Bovine Granulosa Cells | 200 | 24 h | CCK-8 | Significantly decreased | [7] |
| Primary Human Myoblasts | 25, 50 | 48 h | MTT, Trypan Blue | Reduced by 32% and 85% respectively | [9] |
| BRIN-BD11 (Pancreatic β-cell) | 50, 100, 150 | 24 h | WST-1 | Increased relative cell number | [10] |
| Jurkat (T-lymphocyte) | 5 | Not specified | Membrane integrity, DNA fragmentation | More toxic than oleic acid | [8] |
Table 2: Effect of Arachidonic Acid on Apoptosis
| Cell Line | Concentration (µM) | Incubation Time | Method | Result | Reference |
| A549 (Lung Cancer) | 25 | 48 h | Annexin V-FITC/PI | Increased apoptosis | [5] |
| NCI-H1299 (Lung Cancer) | 25 | 48 h | Annexin V-FITC/PI | Increased apoptosis | [5] |
| MDA-MB-231 (Breast Cancer) | 8 | 48 h | Caspase activation | Activation of caspases-3, -8, and -9 | [6] |
| Bovine Granulosa Cells | 50, 100, 200 | 24 h | Annexin V-FITC/PI | Dose-dependent increase in apoptosis | [7] |
Experimental Protocols
General Workflow for Cell Treatment with Arachidonic Acid
Caption: Workflow for cell-based lipid treatment.
Protocol 1: Cell Viability Assessment using CCK-8/WST-1 Assay
1. Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well.
-
Allow cells to adhere and grow for 24 hours in a humidified incubator at 37°C and 5% CO₂.[5][7]
2. Preparation of Arachidonic Acid (AA):
-
Prepare a stock solution of AA in ethanol (B145695).[5][10]
-
For some cell types, it is recommended to complex the fatty acid with fatty-acid-free bovine serum albumin (BSA) to enhance solubility and delivery.[10] To do this, incubate the AA-ethanol solution with a 10% BSA solution for 1 hour at 37°C.[10]
-
Dilute the AA stock or AA-BSA complex in cell culture medium to the desired final concentrations (e.g., 10, 25, 50, 100 µM).[5] A vehicle control with the same concentration of ethanol and/or BSA should be prepared.[10]
3. Cell Treatment:
-
Remove the existing medium from the cells and replace it with the medium containing the different concentrations of AA or the vehicle control.
-
Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).[5]
4. Viability Measurement:
-
Incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.[5][10] The absorbance is directly proportional to the number of viable cells.
Protocol 2: Apoptosis Analysis by Flow Cytometry (Annexin V-FITC/PI Staining)
1. Cell Seeding and Treatment:
-
Seed cells in 6-well plates and grow to the desired confluency.
-
Treat the cells with the desired concentrations of arachidonic acid and a vehicle control for the specified time (e.g., 48 hours).[5]
2. Cell Harvesting:
-
After incubation, collect the cell culture supernatant.
-
Gently wash the cells with ice-cold PBS.
-
Detach the cells using trypsin-EDTA, and combine them with their respective supernatant to include any floating apoptotic cells.
-
Centrifuge the cell suspension and wash the pellet twice with cold PBS.[5]
3. Staining:
-
Resuspend the cell pellet in 1X binding buffer at a concentration of 1-5 x 10⁶ cells/mL.[7]
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.[7]
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.[5]
-
Add 400 µL of 1X binding buffer to each tube.[7]
4. Flow Cytometry Analysis:
-
Analyze the stained cells by flow cytometry within one hour.
-
Annexin V-positive, PI-negative cells are considered early apoptotic, while double-positive cells are in late apoptosis or necrosis.
Conclusion
For researchers conducting cell-based assays to investigate the biological roles of arachidonic acid, the choice is clear. Arachidonic acid is the chemically stable and biologically relevant compound for these experiments. This compound is a reactive chemical intermediate that is unsuitable for direct use in cell culture due to its rapid hydrolysis, which introduces confounding variables and prevents the study of the acyl chloride itself. The provided data and protocols offer a robust starting point for designing and executing experiments with arachidonic acid to explore its multifaceted effects on cellular function.
References
- 1. Acyl chloride - Wikipedia [en.wikipedia.org]
- 2. Adjusting and visualizing the stability of an acyl chloride through the delocalization effect and introducing AIEgens - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. caymanchem.com [caymanchem.com]
- 5. Arachidonic acid suppresses lung cancer cell growth and modulates lipid metabolism and the ERK/PPARγ signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Arachidonic Acid Attenuates Cell Proliferation, Migration and Viability by a Mechanism Independent on Calcium Entry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Arachidonic Acid Regulation of Intracellular Signaling Pathways and Target Gene Expression in Bovine Ovarian Granulosa Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effect of arachidonic acid on proliferation, cytokines production and pleiotropic genes expression in Jurkat cells--a comparison with oleic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The dose–response effects of arachidonic acid on primary human skeletal myoblasts and myotubes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. portlandpress.com [portlandpress.com]
- 11. Figure 1, [Schematic representation of the arachidonic...]. - Multiple Sclerosis - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Metabolism and Detection of Arachidonic Acid - Creative Proteomics [metabolomics.creative-proteomics.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. clinicsinoncology.com [clinicsinoncology.com]
A Comparative Analysis for Researchers: Arachidonoyl Chloride vs. Palmitoyl Chloride
In the landscape of lipid research and drug development, acyl chlorides are indispensable tools for synthesizing bioactive lipids and modifying proteins to study their functions. Among these, Arachidonoyl chloride and Palmitoyl (B13399708) chloride are two of the most significant, serving as precursors to critical signaling molecules and enabling the study of lipid-mediated cellular processes. While both are highly reactive long-chain fatty acyl chlorides, their distinct origins—from the polyunsaturated arachidonic acid and the saturated palmitic acid, respectively—dictate their unique applications and biological relevance.
This guide provides a detailed comparative analysis of their physicochemical properties, biochemical roles, and experimental applications, offering researchers, scientists, and drug development professionals a comprehensive resource for selecting the appropriate tool for their studies.
Physicochemical Properties: A Side-by-Side Comparison
The structural differences between the 20-carbon polyunsaturated arachidonoyl backbone and the 16-carbon saturated palmitoyl backbone give rise to distinct physical and chemical properties. These are summarized below.
| Property | This compound | Palmitoyl Chloride |
| Molecular Formula | C₂₀H₃₁ClO[1][2][3] | C₁₆H₃₁ClO[4][5][6] |
| Molecular Weight | 322.9 g/mol [1][2][3] | 274.87 g/mol [4][5][6] |
| Appearance | Colorless to light yellow oil/liquid[7] | Colorless to light yellow liquid[4][6][8] |
| Melting Point | Not precisely defined; stored at -20°C or -80°C[3][7] | 9 - 13 °C[4][6][9] |
| Boiling Point | ~410.8 °C (Predicted)[7] | ~199 °C at 20 mmHg[6][10] |
| Density | ~0.92 g/mL at 25 °C[7] | ~0.906 g/mL at 25 °C[4][9][11] |
| Solubility | Soluble in chloroform, ethyl acetate, DMSO, ethanol[3][7] | Miscible with organic solvents, soluble in ether[4]. |
| Reactivity | Highly reactive. Decomposes in water. | Highly reactive. Decomposes in water and ethanol[4][5]. Incompatible with bases, strong oxidizing agents, and alcohols[10][11][12]. |
Reactivity and Handling
Both this compound and Palmitoyl chloride are characterized by a highly reactive acyl chloride group. This makes them excellent acylating agents but also necessitates careful handling.
-
Moisture Sensitivity : Both compounds react readily with water in a hydrolysis reaction to form their respective parent fatty acids (arachidonic acid or palmitic acid) and corrosive hydrochloric acid (HCl)[5][10]. This decomposition pathway requires that they be stored under inert gas and handled in a moisture-free environment.
-
Nucleophilic Attack : They are highly susceptible to nucleophilic attack by alcohols (to form esters), amines (to form amides), and thiols (to form thioesters). This reactivity is the basis for their utility in organic synthesis and the modification of biomolecules[5][6][13].
-
Safety Precautions : Due to their corrosive nature and the toxic HCl gas produced upon contact with water, both compounds must be handled with appropriate personal protective equipment (PPE), including gloves and eye protection, within a well-ventilated fume hood[4][14].
Biochemical Roles and Research Applications
The primary distinction between these two molecules lies in the biological pathways they are used to investigate.
Palmitoyl Chloride: A Tool for Studying Protein S-Palmitoylation
Palmitoyl chloride is extensively used to synthesize substrates and probes for studying S-palmitoylation, a crucial and reversible post-translational modification.[15] This process involves the attachment of a 16-carbon palmitate group to cysteine residues on a protein via a thioester linkage.[16]
-
Regulation of Protein Function : S-palmitoylation governs the subcellular localization, trafficking, stability, and activity of a vast number of proteins.[15][16][17] It enhances protein hydrophobicity, promoting association with cellular membranes and specific microdomains like lipid rafts.[15][18]
-
Signaling Pathways : Many key signaling proteins are regulated by palmitoylation, including G-protein coupled receptors (GPCRs), Ras GTPases, Src-family kinases, and various ion channels.[16][18][19][20] The dynamic nature of palmitoylation, with cycles of acylation and deacylation, acts as a molecular switch to control these signaling events.[15][17]
-
Research Applications : Researchers use Palmitoyl chloride to:
-
Synthesize palmitoylated peptides for use in binding assays or as enzyme substrates.
-
Develop probes to identify and characterize the family of enzymes responsible for palmitoylation (DHHC-PATs) and depalmitoylation (APTs).[15][20]
-
Modify proteins in vitro to study the direct functional consequences of palmitoylation.
-
This compound: Probing Endocannabinoid and Eicosanoid Signaling
This compound is derived from arachidonic acid, a key polyunsaturated fatty acid that is a precursor to a wide array of potent signaling lipids known as eicosanoids (e.g., prostaglandins, leukotrienes) and endocannabinoids.[21]
-
Endocannabinoid System : Arachidonic acid is the direct precursor to the major endocannabinoids anandamide (B1667382) (N-arachidonoyl-ethanolamine, AEA) and 2-arachidonoylglycerol (B1664049) (2-AG)[22][23]. These molecules are critical retrograde messengers in the nervous system, modulating neurotransmitter release by activating cannabinoid receptors (CB1 and CB2)[22][23].
-
Other Signaling Pathways : Arachidonic acid and its derivatives also modulate the activity of various ion channels and other G-protein coupled receptors, such as GPR18 and GPR55, which are implicated in processes like inflammation, pain, and cellular migration.[21][24][25] For example, N-arachidonoyl glycine (B1666218) (NAGly), synthesized from arachidonic acid, is a potent signaling molecule that can induce vasorelaxation.[26]
-
Research Applications : this compound is a vital tool for:
-
Synthesizing endocannabinoid analogs, agonists, and antagonists to probe receptor function and pharmacology.[27]
-
Creating labeled derivatives of arachidonic acid or its metabolites for use in binding studies and metabolic tracing.
-
Synthesizing N-arachidonoyl amino acids to study their roles in signaling pathways independent of classical cannabinoid receptors.[28]
-
Experimental Protocols
Protocol 1: In Vitro Protein Acylation
This protocol describes a general method for the direct acylation of a purified protein or peptide with either Palmitoyl or this compound.
Objective: To covalently attach a palmitoyl or arachidonoyl group to cysteine residues of a target protein in vitro.
Materials:
-
Purified protein/peptide with accessible cysteine residue(s).
-
Palmitoyl chloride or this compound.
-
Anhydrous Dimethylformamide (DMF).
-
Reaction Buffer: 50 mM HEPES, pH 7.4, 1 mM EDTA.
-
Quenching Solution: 1 M Tris-HCl, pH 8.0.
-
Dialysis or size-exclusion chromatography system for purification.
Methodology:
-
Preparation of Acyl Chloride Stock : Prepare a 100 mM stock solution of Palmitoyl chloride or this compound in anhydrous DMF immediately before use.
-
Protein Preparation : Dissolve the purified protein/peptide in the Reaction Buffer to a final concentration of 1-5 mg/mL. If the protein has disulfide bonds that need to be reduced, pre-treat with a mild reducing agent like TCEP and subsequently remove it.
-
Acylation Reaction : While vortexing the protein solution gently, add the acyl chloride stock solution dropwise to achieve a 10- to 50-fold molar excess of the acyl chloride over the protein.
-
Incubation : Incubate the reaction mixture at room temperature for 1-2 hours with gentle agitation.
-
Quenching : Stop the reaction by adding the Quenching Solution to a final concentration of 100 mM. This will consume any remaining unreacted acyl chloride.
-
Purification : Remove unreacted acyl chloride and byproducts by performing dialysis against the Reaction Buffer or by using a size-exclusion chromatography column.
-
Verification : Confirm acylation using techniques such as mass spectrometry (observing a mass shift corresponding to the fatty acid) or via a mobility shift on SDS-PAGE.
Protocol 2: Acyl-Biotin Exchange (ABE) Assay for Detecting S-Palmitoylation
This protocol is a widely used method to specifically detect S-palmitoylated proteins from cell lysates.
Objective: To identify proteins that are endogenously S-palmitoylated.
Materials:
-
Cell lysate from cultured cells or tissue.
-
Blocking Buffer: HEPES buffer containing 1% SDS and 50 mM N-Ethylmaleimide (NEM) to block free thiol groups.
-
Hydroxylamine (HA) Solution: 1 M Hydroxylamine, pH 7.4 (to cleave thioester bonds).
-
Control Solution: 1 M Tris-HCl or NaCl, pH 7.4.
-
Labeling Reagent: HPDP-Biotin or similar thiol-reactive biotinylating agent.
-
Streptavidin-agarose beads for pulldown.
-
Standard Western blotting reagents.
Methodology:
-
Lysis and Blocking : Lyse cells in Blocking Buffer containing protease inhibitors and NEM. Incubate at 4°C for 1-4 hours to irreversibly block all free cysteine thiol groups.
-
Protein Precipitation : Precipitate proteins using acetone (B3395972) or chloroform/methanol to remove the excess NEM.
-
Thioester Cleavage : Resuspend the protein pellet and split the sample into two equal aliquots. Treat one aliquot with the Hydroxylamine (HA) solution to specifically cleave the palmitate-cysteine thioester bonds. Treat the other aliquot with the Control Solution (-HA control). Incubate for 1 hour at room temperature.
-
Biotin Labeling : Label the newly exposed thiol groups in both +HA and -HA samples by adding the HPDP-Biotin reagent.
-
Affinity Capture : Capture the biotinylated proteins by incubating the samples with streptavidin-agarose beads.
-
Elution and Analysis : Wash the beads extensively to remove non-specifically bound proteins. Elute the captured proteins and analyze them by SDS-PAGE and Western blotting using an antibody against the protein of interest. A strong signal in the +HA lane compared to the -HA lane indicates that the protein was S-palmitoylated.
Conclusion
This compound and Palmitoyl chloride are powerful chemical tools that provide researchers access to two distinct and vital areas of lipid biology. Palmitoyl chloride is the reagent of choice for investigating the ubiquitous regulatory mechanism of protein S-palmitoylation. In contrast, this compound is essential for synthesizing probes and analogs to dissect the complex and potent signaling pathways derived from arachidonic acid, particularly the endocannabinoid system. A clear understanding of their unique properties and applications, as outlined in this guide, is critical for the design of robust experiments and the advancement of lipid research and drug discovery.
References
- 1. This compound | C20H31ClO | CID 11727039 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. caymanchem.com [caymanchem.com]
- 4. chembk.com [chembk.com]
- 5. Palmitoyl Chloride|98%+|CAS 112-67-4 Supplier [benchchem.com]
- 6. chemimpex.com [chemimpex.com]
- 7. 57303-04-5 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 8. nbinno.com [nbinno.com]
- 9. Palmitoyl chloride 98 112-67-4 [sigmaaldrich.com]
- 10. echemi.com [echemi.com]
- 11. Palmitoyl chloride CAS#: 112-67-4 [chemicalbook.com]
- 12. Palmitoyl chloride | 112-67-4 [chemicalbook.com]
- 13. exsyncorp.com [exsyncorp.com]
- 14. datasheets.scbt.com [datasheets.scbt.com]
- 15. Palmitoylation - Wikipedia [en.wikipedia.org]
- 16. Ion Channel Regulation by Protein Palmitoylation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Frontiers | Protein Palmitoylation Modification During Viral Infection and Detection Methods of Palmitoylated Proteins [frontiersin.org]
- 18. Palmitoylation of ligands, receptors, and intracellular signaling molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. Palmitoylation as a Functional Regulator of Neurotransmitter Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Arachidonic acid and ion channels: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Subcellular Arrangement of Molecules for 2-Arachidonoyl-Glycerol-Mediated Retrograde Signaling and Its Physiological Contribution to Synaptic Modulation in the Striatum - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Two-Step Cell Death Induction by the New 2-Arachidonoyl Glycerol Analog and Its Modulation by Lysophosphatidylinositol in Human Breast Cancer Cells [mdpi.com]
- 24. N-arachidonoyl glycine, an abundant endogenous lipid, potently drives directed cellular migration through GPR18, the putative abnormal cannabidiol receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 25. N-Arachidonoyl glycine, another endogenous agonist of GPR55 - PMC [pmc.ncbi.nlm.nih.gov]
- 26. N-arachidonoyl glycine, an endogenous lipid that acts as a vasorelaxant via nitric oxide and large conductance calcium-activated potassium channels - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Arachidonyl-2'-chloroethylamide, a highly selective cannabinoid CB1 receptor agonist, enhances the anticonvulsant action of valproate in the mouse maximal electroshock-induced seizure model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. In vitro synthesis of arachidonoyl amino acids by cytochrome c - PubMed [pubmed.ncbi.nlm.nih.gov]
Confirming the Structure of Arachidonoyl Chloride Derivatives: A Comparative Guide Using NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
The precise structural elucidation of lipid derivatives is paramount in the fields of biomedical research and drug development. Arachidonoyl chloride, a reactive derivative of the essential fatty acid arachidonic acid, and its subsequent derivatives are of significant interest due to their roles in various physiological and pathological signaling pathways. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful, non-destructive technique for the unambiguous confirmation of their chemical structures. This guide provides a comparative overview of NMR spectroscopy against other common analytical techniques, supported by experimental data and detailed protocols, to aid researchers in their structural characterization endeavors.
Performance Comparison: NMR vs. Alternative Techniques
The choice of analytical technique for structural confirmation depends on the specific information required, the nature of the sample, and the available instrumentation. While techniques like Mass Spectrometry (MS) and Fourier-Transform Infrared (FTIR) Spectroscopy provide valuable information, NMR offers unparalleled detail regarding the carbon-hydrogen framework.
| Feature | NMR Spectroscopy | Mass Spectrometry (MS) | Fourier-Transform Infrared (FTIR) Spectroscopy |
| Information Provided | Detailed atomic connectivity (¹H-¹H, ¹H-¹³C), stereochemistry, and conformational analysis. Provides a complete structural map. | Precise molecular weight and elemental composition (High-Resolution MS). Fragmentation patterns can suggest structural motifs. | Presence of specific functional groups (e.g., C=O, C-Cl, C=C). |
| Strengths | - Unambiguous structure determination- Non-destructive- Quantitative analysis | - High sensitivity (detects trace amounts)- Fast analysis time | - Rapid and simple sample preparation- Provides a quick functional group "fingerprint" |
| Limitations | - Lower sensitivity compared to MS- Can be time-consuming for complex molecules- Requires larger sample amounts | - Does not directly provide stereochemical or conformational information- Isomers can be difficult to distinguish | - Provides limited information on the overall molecular structure- Ambiguous for complex molecules with many functional groups |
| Best Suited For | Definitive structural confirmation, isomer differentiation, and detailed analysis of molecular conformation in solution. | Rapid confirmation of molecular weight and elemental formula. Analysis of complex mixtures when coupled with chromatography. | Quick verification of the presence or absence of key functional groups post-synthesis. |
NMR Spectral Data for Arachidonic Acid and Derivatives
Precise chemical shifts (δ) and coupling constants (J) are the cornerstones of NMR-based structural elucidation. Below are reference data for arachidonic acid, the precursor to this compound, and a representative derivative, N-arachidonoyl glycine. The data for this compound itself is predicted based on established chemical shift principles for acyl chlorides.
Table 1: ¹³C NMR Chemical Shifts (ppm) for Arachidonic Acid
| Carbon Atom | Chemical Shift (δ) ppm |
| 1 (COOH) | ~180 |
| 2 | ~34 |
| 3 | ~25 |
| 4 | ~27 |
| 5, 6, 8, 9, 11, 12, 14, 15 (C=C) | 127-132 |
| 7, 10, 13 (Allylic CH₂) | ~26 |
| 16 | ~29 |
| 17 | ~32 |
| 18 | ~23 |
| 19 | ~31 |
| 20 (CH₃) | ~14 |
Note: Specific assignments can vary slightly based on solvent and experimental conditions.
Table 2: Predicted ¹H NMR Chemical Shifts (ppm) for this compound
| Proton(s) | Predicted Chemical Shift (δ) ppm | Multiplicity |
| H-2 (α-CH₂) | 2.8 - 3.0 | Triplet |
| H-3 (β-CH₂) | 1.7 - 1.9 | Multiplet |
| H-5, H-6, H-8, H-9, H-11, H-12, H-14, H-15 (Olefinic) | 5.3 - 5.5 | Multiplet |
| H-7, H-10, H-13 (Bis-allylic CH₂) | 2.8 - 2.9 | Multiplet |
| H-4, H-16, H-17, H-18, H-19 (Aliphatic CH₂) | 1.2 - 1.4 | Multiplet |
| H-20 (Terminal CH₃) | 0.8 - 0.9 | Triplet |
Prediction based on typical chemical shifts of fatty acids and the deshielding effect of the acyl chloride group on the α-protons.
Table 3: ¹H and ¹³C NMR Spectral Data for N-Arachidonoyl Glycine
| Assignment | ¹H Chemical Shift (δ) ppm | ¹³C Chemical Shift (δ) ppm |
| Arachidonoyl Chain: | ||
| H-20 (CH₃) | ~0.89 (t) | ~14.1 |
| Aliphatic CH₂ | ~1.2-1.4 (m) | ~22.6-31.5 |
| Allylic CH₂ | ~2.0-2.2 (m) | ~25.6-26.6 |
| H-2 (α-CH₂) | ~2.18 (t) | ~36.2 |
| Bis-allylic CH₂ | ~2.8 (m) | ~25.6 |
| Olefinic CH | ~5.3-5.4 (m) | ~127.9-130.5 |
| C=O (Amide) | - | ~173.5 |
| Glycine Moiety: | ||
| NH | ~6.0 (t) | - |
| CH₂ | ~3.9 (d) | ~41.5 |
| COOH | ~11-12 (br s) | ~172.0 |
(t = triplet, d = doublet, m = multiplet, br s = broad singlet)
Experimental Protocols
1. Sample Preparation for NMR of this compound (a Reactive Acyl Chloride)
Given the reactivity of acyl chlorides, particularly their sensitivity to moisture, sample preparation must be conducted under anhydrous and inert conditions.
-
Materials:
-
This compound
-
Anhydrous deuterated chloroform (B151607) (CDCl₃) or benzene-d₆, stored over molecular sieves.
-
High-quality 5 mm NMR tubes, oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon).
-
Gas-tight syringe.
-
Septum-capped vial.
-
-
Procedure:
-
In a glovebox or under a steady stream of inert gas, dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of anhydrous deuterated solvent in a septum-capped vial.
-
Using a gas-tight syringe, carefully transfer the solution to a pre-dried NMR tube.
-
Cap the NMR tube securely while still under the inert atmosphere.
-
If a glovebox is unavailable, the NMR tube can be flame-dried under vacuum and backfilled with an inert gas before sample addition.
-
Acquire NMR data immediately after sample preparation to minimize degradation.
-
2. Standard ¹H NMR Acquisition Parameters
-
Spectrometer: 400 MHz or higher for better resolution.
-
Solvent: CDCl₃
-
Temperature: 298 K
-
Pulse Sequence: Standard 90° pulse-acquire.
-
Spectral Width: 0-12 ppm
-
Number of Scans: 16-64 (depending on concentration)
-
Relaxation Delay: 1-2 seconds
-
Data Processing: Fourier transform, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak (CDCl₃: δ 7.26 ppm).
Visualizing the Workflow and Structural Relationships
Caption: Workflow for synthesis, NMR-based structural confirmation, and comparative analysis of this compound and its derivatives.
Caption: Simplified relationship of this compound to key bioactive arachidonic acid derivatives and their signaling pathways.
A Comparative Efficacy Analysis of Arachidonoyl-Derived and Other Synthetic Cannabinoids
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of synthetic cannabinoids, with a particular focus on those structurally related to the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG), such as arachidonyl-2'-chloroethylamide (ACEA). The performance of these compounds is compared against other widely studied classes of synthetic cannabinoids, including the aminoalkylindole JWH-018 and the classical cannabinoid analogue CP55,940. The information herein is supported by experimental data to assist researchers in the selection of appropriate compounds for their studies.
Introduction to Compared Ligands
The endocannabinoid system is a key regulator of numerous physiological processes, and the cannabinoid type 1 (CB1) receptor is a primary target for both endogenous and exogenous cannabinoids. Synthetic cannabinoids were initially developed as research tools to probe this system. Their diverse chemical structures lead to varied pharmacological profiles.
-
Arachidonyl-2'-chloroethylamide (ACEA): A synthetic analogue of the endocannabinoid anandamide, ACEA is distinguished by its high selectivity for the CB1 receptor over the CB2 receptor. This selectivity makes it a valuable tool for investigating CB1-mediated physiological and pathological processes.[1][2]
-
JWH-018: A member of the naphthoylindole family, JWH-018 is a potent, non-selective full agonist of both CB1 and CB2 receptors. It gained notoriety as a component in "Spice" or "K2" herbal incense products.[1]
-
CP55,940: A classical cannabinoid analogue that is a potent, non-selective full agonist at both CB1 and CB2 receptors. Due to its high efficacy, it is often used as a reference compound in cannabinoid research.
-
WIN55,212-2: An aminoalkylindole that is a potent, non-selective CB1 and CB2 receptor full agonist. It is widely used in cannabinoid research due to its high efficacy.[1][3]
Data Presentation: Comparative Efficacy at the CB1 Receptor
The following tables summarize the in vitro pharmacological properties of ACEA and other representative synthetic cannabinoids at the human CB1 receptor. It is important to note that the data has been compiled from multiple sources, and experimental conditions may vary. Therefore, direct comparisons should be made with caution.
Table 1: Receptor Binding Affinity and G-Protein Activation
| Compound | Chemical Class | CB1 Binding Affinity (Ki, nM) | CB1 G-Protein Activation (EC50, nM) | Efficacy (Emax) vs. CP55,940 |
| ACEA | Eicosanoid | 1.4 - 2.0[1] | ~4.4 (MAPK activation) | Full Agonist[1] |
| JWH-018 | Naphthoylindole | 2.6 - 9.0[1] | 14.7 (cAMP inhibition) | Full Agonist[1] |
| CP55,940 | Classical Cannabinoid | ~0.9 - 2.5 | ~0.5 - 2.0 | Reference Full Agonist |
| WIN55,212-2 | Aminoalkylindole | 2.4 - 16.7[1] | 69.9 (MAPK activation) | Full Agonist[1][3] |
Table 2: β-Arrestin Recruitment
| Compound | CB1 β-Arrestin 2 Recruitment (EC50, nM) | Efficacy (Emax) vs. CP55,940 |
| ACEA | Data not consistently available in comparative studies | - |
| JWH-018 | 2.8 (Internalization) | Full Agonist |
| CP55,940 | Reference | Reference |
| WIN55,212-2 | 19.4 (Internalization) | Full Agonist |
Experimental Protocols
Detailed methodologies are essential for the reproducibility and interpretation of experimental data. Below are representative protocols for key in vitro assays used to characterize the efficacy of synthetic cannabinoids.
Radioligand Binding Assay for CB1 Receptor Affinity
This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the CB1 receptor.
Materials:
-
Membrane preparations from cells stably expressing the human CB1 receptor (e.g., HEK293 or CHO cells).
-
Radioligand: [³H]CP55,940.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EGTA, 0.1% BSA, pH 7.4.
-
Wash Buffer: 50 mM Tris-HCl, 0.1% BSA, pH 7.4.
-
Test compounds (e.g., ACEA, JWH-018) at various concentrations.
-
Non-specific binding control: A high concentration of an unlabeled potent cannabinoid agonist (e.g., 10 µM CP55,940).
-
Glass fiber filters (e.g., GF/B), pre-soaked in 0.5% polyethyleneimine (PEI).
-
Scintillation cocktail and a liquid scintillation counter.
Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
In a 96-well plate, add the following to respective wells:
-
Total Binding: Assay buffer.
-
Non-specific Binding: Non-specific binding control.
-
Test Compound: Dilutions of the test compound.
-
-
Add the radioligand ([³H]CP55,940) to all wells at a final concentration typically near its Kd.
-
Add the membrane preparation to all wells.
-
Incubate the plate at 30°C for 60-90 minutes with gentle agitation.
-
Terminate the binding reaction by rapid filtration through the glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
Calculate the specific binding and determine the IC50 of the test compound. The Ki value is then calculated using the Cheng-Prusoff equation.
cAMP Accumulation Assay
This functional assay measures the ability of a cannabinoid agonist to inhibit the production of cyclic AMP (cAMP) via the Gαi/o-coupled CB1 receptor.
Materials:
-
Cells stably expressing the human CB1 receptor (e.g., HEK293 or CHO cells).
-
Assay Buffer: Hank's Balanced Salt Solution (HBSS) with 5 mM HEPES, 0.1% BSA, and 0.5 mM IBMX (a phosphodiesterase inhibitor), pH 7.4.
-
Forskolin (B1673556) (an adenylyl cyclase activator).
-
Test compounds at various concentrations.
-
A commercially available cAMP detection kit (e.g., HTRF, LANCE, or ELISA-based).
Procedure:
-
Seed the cells in a 96-well or 384-well plate and grow to confluence.
-
On the day of the assay, replace the culture medium with the assay buffer.
-
Add serial dilutions of the test compounds to the wells and pre-incubate for a short period.
-
Stimulate the cells with a fixed concentration of forskolin (typically the EC80) to induce cAMP production.
-
Incubate for a defined period (e.g., 30 minutes) at 37°C.
-
Lyse the cells and measure the intracellular cAMP levels according to the instructions of the chosen detection kit.
-
Generate concentration-response curves to determine the EC50 and Emax values for the inhibition of forskolin-stimulated cAMP accumulation.
β-Arrestin Recruitment Assay
This assay measures the recruitment of β-arrestin to the activated CB1 receptor, a key event in receptor desensitization and an indicator of G-protein independent signaling.
Materials:
-
A cell line co-expressing the human CB1 receptor fused to a protein fragment (e.g., ProLink™) and β-arrestin 2 fused to a complementary enzyme fragment (e.g., Enzyme Acceptor).
-
Cell culture medium and reagents.
-
Test compounds at various concentrations.
-
Detection reagents specific to the assay technology (e.g., PathHunter® detection reagents).
-
A luminometer.
Procedure:
-
Seed the cells in a white, solid-bottom 96-well or 384-well plate and incubate for 24-48 hours.
-
Prepare serial dilutions of the test compounds in the appropriate assay buffer.
-
Remove the culture medium and add the compound dilutions to the cells.
-
Incubate the plates at 37°C for a specified time (e.g., 90 minutes).
-
Prepare and add the detection reagent mixture according to the manufacturer's protocol.
-
Incubate at room temperature to allow for signal development.
-
Measure the chemiluminescent signal using a luminometer.
-
Plot the signal against the log of the compound concentration to determine EC50 and Emax for β-arrestin recruitment.
Mandatory Visualization
CB1 Receptor Signaling Pathway
Caption: Canonical CB1 receptor signaling cascade upon agonist binding.
Experimental Workflow for Efficacy Comparison
References
- 1. benchchem.com [benchchem.com]
- 2. Cannabinoid Receptor 1 Agonist ACEA and Cannabinoid Receptor 2 Agonist GW833972A Attenuates Cell-Mediated Immunity by Different Biological Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biased Agonism of Three Different Cannabinoid Receptor Agonists in Mouse Brain Cortex - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Reactivity of Antibodies Raised Against Arachidonoyl Conjugates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Arachidonoyl chloride is a reactive derivative of arachidonic acid, a polyunsaturated fatty acid crucial in various physiological and pathological signaling pathways. When conjugated to carrier proteins, arachidonoyl moieties can be used to generate antibodies. These antibodies are valuable tools for the detection and quantification of arachidonic acid and its metabolites. However, a critical aspect of their utility is their specificity, as cross-reactivity with structurally related molecules can lead to inaccurate results.
Publicly available data on the cross-reactivity of antibodies raised specifically against this compound conjugates is limited. This guide, therefore, provides a framework for understanding and evaluating the cross-reactivity of antibodies against arachidonoyl and other lipid haptens. We will discuss the principles of antibody generation for such molecules, present a detailed protocol for assessing cross-reactivity using competitive ELISA, and provide illustrative data and relevant biological pathways.
Principles of Antibody Generation and Specificity
Small molecules like arachidonic acid, known as haptens, are not immunogenic on their own. To elicit an immune response and generate antibodies, they must be covalently coupled to a larger carrier protein, such as bovine serum albumin (BSA) or keyhole limpet hemocyanin (KLH). This compound, being an acyl chloride, can readily react with primary amines (like the ε-amino group of lysine (B10760008) residues) on the surface of these proteins to form stable amide bonds.
The specificity of the resulting polyclonal or monoclonal antibodies is a crucial parameter. It is determined by how well the antibody's binding site (paratope) distinguishes the arachidonoyl hapten from other structurally similar endogenous lipids. Potential cross-reactants include other fatty acids, endocannabinoids like anandamide (B1667382) (N-arachidonoylethanolamine) and 2-arachidonoylglycerol (B1664049) (2-AG), and various eicosanoids.[1]
Experimental Protocols
The gold standard for assessing the cross-reactivity of antibodies against small molecules is the competitive Enzyme-Linked Immunosorbent Assay (ELISA) .[2][3]
Protocol: Competitive ELISA for Cross-Reactivity Assessment
This protocol outlines the steps to determine the 50% inhibitory concentration (IC50) for the target analyte and potential cross-reactants. Cross-reactivity is then typically expressed as a percentage relative to the target analyte.
Materials:
-
Microtiter plates (96-well)
-
Coating antigen (Arachidonoyl-protein conjugate, different from the immunizing conjugate)
-
Anti-Arachidonoyl antibody (the antibody to be tested)
-
Arachidonic acid standard
-
Potential cross-reactants (e.g., anandamide, 2-AG, oleic acid, etc.)
-
Secondary antibody conjugated to an enzyme (e.g., HRP-conjugated anti-IgG)
-
Substrate for the enzyme (e.g., TMB)
-
Stop solution (e.g., sulfuric acid)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking buffer (e.g., PBS with 1% BSA)
-
Sample diluent
Procedure:
-
Plate Coating:
-
Coat the wells of a microtiter plate with the coating antigen at a predetermined optimal concentration in a suitable coating buffer.
-
Incubate overnight at 4°C.
-
Wash the plate three times with wash buffer.[4]
-
-
Blocking:
-
Add blocking buffer to each well to block any remaining non-specific binding sites.
-
Incubate for 1-2 hours at room temperature.
-
Wash the plate three times with wash buffer.[4]
-
-
Competitive Reaction:
-
Prepare serial dilutions of the arachidonic acid standard and each potential cross-reactant.
-
In a separate plate or tubes, pre-incubate the anti-arachidonoyl antibody (at a fixed, limiting concentration) with the standards or cross-reactants for a defined period.
-
Transfer the antibody-antigen mixtures to the coated and blocked microtiter plate.
-
Incubate for 1-2 hours at room temperature. During this step, the free analyte in the solution competes with the coated antigen for binding to the antibody.
-
-
Detection:
-
Wash the plate three to five times with wash buffer to remove unbound antibodies.
-
Add the enzyme-conjugated secondary antibody, diluted in blocking buffer, to each well.
-
Incubate for 1 hour at room temperature.
-
Wash the plate five times with wash buffer.
-
-
Signal Development:
-
Add the enzyme substrate to each well and incubate in the dark until sufficient color develops.
-
Stop the reaction by adding the stop solution.
-
-
Data Analysis:
-
Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB).
-
Plot the absorbance against the logarithm of the analyte concentration to generate a sigmoidal inhibition curve.
-
Determine the IC50 value (the concentration of analyte that causes 50% inhibition of the maximum signal) for the target analyte and each cross-reactant.
-
Calculate the percent cross-reactivity using the following formula: % Cross-Reactivity = (IC50 of Target Analyte / IC50 of Cross-Reactant) x 100
-
Data Presentation
The following table provides an illustrative example of how cross-reactivity data for a hypothetical anti-arachidonoyl antibody could be presented.
| Compound | IC50 (ng/mL) | % Cross-Reactivity |
| Arachidonic Acid | 10 | 100% |
| Anandamide (AEA) | 50 | 20% |
| 2-Arachidonoylglycerol (2-AG) | 80 | 12.5% |
| Oleic Acid | 500 | 2% |
| Linoleic Acid | >1000 | <1% |
| Prostaglandin E2 (PGE2) | 250 | 4% |
This table presents hypothetical data for illustrative purposes.
Mandatory Visualizations
Experimental and Analytical Workflow
Caption: Workflow for antibody production and cross-reactivity assessment.
Arachidonic Acid Metabolic Pathways
Arachidonic acid released from the cell membrane is metabolized by three main enzymatic pathways: cyclooxygenases (COX), lipoxygenases (LOX), and cytochrome P450 (CYP) enzymes, producing a variety of bioactive lipids.[5][6] An antibody with high cross-reactivity to these metabolites could compromise assay accuracy.
Caption: Major metabolic pathways of arachidonic acid.
References
- 1. Regulation of inflammation by cannabinoids, the endocannabinoids 2-arachidonoyl-glycerol and arachidonoyl-ethanolamide, and their metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Competition enzyme-linked immunosorbant assay (ELISA) can be a sensitive method for the specific detection of small quantities of allergen in a complex mixture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. sinobiological.com [sinobiological.com]
- 4. immunoreagents.com [immunoreagents.com]
- 5. Metabolism pathways of arachidonic acids: mechanisms and potential therapeutic targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synopsis of arachidonic acid metabolism: A review - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Biological Activity of Newly Synthesized Arachidonoyl Amides: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The endocannabinoid system (ECS) presents a rich landscape for therapeutic intervention, with its key modulators, the arachidonoyl amides, at the forefront of drug discovery efforts. The synthesis of novel arachidonoyl amides necessitates rigorous biological validation to characterize their potency, selectivity, and functional activity at the primary targets within the ECS: the cannabinoid receptors CB1 and CB2, and the metabolic enzymes Fatty Acid Amide Hydrolase (FAAH) and Monoacylglycerol Lipase (B570770) (MAGL). This guide provides a comparative framework for evaluating newly synthesized arachidonoyl amides against established endogenous and synthetic ligands, supported by detailed experimental protocols and quantitative data.
Comparative Biological Activity of Arachidonoyl Amides and Reference Compounds
The following tables summarize the biological activity of newly synthesized arachidonoyl amides in comparison to the endogenous cannabinoids, anandamide (B1667382) (AEA) and 2-arachidonoylglycerol (B1664049) (2-AG), and other relevant modulators. These values, expressed as the inhibition constant (Kᵢ) for receptor binding and the half-maximal inhibitory concentration (IC₅₀) for enzyme inhibition, are critical for understanding the potency and selectivity of these novel compounds.
| Compound | CB1 Receptor Binding Affinity (Kᵢ, nM) | CB2 Receptor Binding Affinity (Kᵢ, nM) | Receptor Selectivity (CB1/CB2) |
| Endogenous Cannabinoids | |||
| Anandamide (AEA) | 87.7 - 239.2[1] | 439.5[1] | CB1 selective[1] |
| 2-Arachidonoylglycerol (2-AG) | Binds to both[1] | Binds to both[1] | Full agonist at both[1] |
| Synthetic Cannabinoid Agonist | |||
| WIN55,212-2 | 2.4 - 16.7[1] | 3.7[1] | Non-selective[1] |
| Newly Synthesized Arachidonoyl Amides (Hypothetical Data) | |||
| Compound X-1 | 15.5 | 350.2 | 22.6 (CB1 selective) |
| Compound X-2 | 250.8 | 12.3 | 0.05 (CB2 selective) |
| Compound X-3 | 5.2 | 8.9 | ~1 (Non-selective) |
| CB1 Selective Antagonist | |||
| AM281 | 12[2] | 4200[2] | 350 (CB1 selective) |
| Compound | FAAH Inhibition (IC₅₀, nM) | MAGL Inhibition (IC₅₀, nM) | Enzyme Selectivity (FAAH/MAGL) |
| Endogenous Cannabinoids | |||
| Anandamide (AEA) | Substrate | Weak inhibitor | - |
| 2-Arachidonoylglycerol (2-AG) | Substrate | Substrate | - |
| Dual FAAH/MAGL Inhibitor | |||
| JZL195 | 2[3] | 4[3] | 0.5 |
| Selective FAAH Inhibitor | |||
| URB597 | 4.6[4] | >30,000[4] | >6500 |
| Newly Synthesized Arachidonoyl Amides (Hypothetical Data) | |||
| Compound Y-1 | 10.2 | 5,200 | 510 (FAAH selective) |
| Compound Y-2 | 8,500 | 15.8 | 0.002 (MAGL selective) |
| Compound Y-3 | 25.1 | 30.5 | ~0.8 (Dual inhibitor) |
| Other FAAH Inhibitors | |||
| Arachidonoyl-serotonin (AA-5-HT) | 5,600 (RBL-2H3 cells)[5] | Not specified | Not specified |
| Arachidonoylethylene glycol (AEG) | 12,000 - 26,000[5] | Not specified | Not specified |
Experimental Protocols
Detailed methodologies are crucial for the accurate and reproducible assessment of the biological activity of newly synthesized compounds.
Cannabinoid Receptor Binding Assay (Competitive Radioligand Binding)
This assay determines the affinity of a test compound for the CB1 and CB2 receptors by measuring its ability to displace a radiolabeled ligand.
Materials:
-
Membrane preparations from cells expressing human CB1 or CB2 receptors (e.g., HEK-293 or CHO cells).[1]
-
Radioligand: [³H]CP55,940.[6]
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EDTA, 0.5 mg/mL BSA, pH 7.4.
-
Non-specific binding control: High concentration of a known unlabeled cannabinoid ligand (e.g., WIN55,212-2).
-
Test compounds (newly synthesized arachidonoyl amides).
-
Glass fiber filters (e.g., Whatman GF/C).
-
Scintillation cocktail.
-
Scintillation counter.
Procedure:
-
Incubate a fixed amount of membrane preparation (e.g., 20-30 µg of protein) with a fixed concentration of [³H]CP55,940 and varying concentrations of the test compound in the assay buffer.[1]
-
For total binding, incubate membranes with only the radioligand.
-
For non-specific binding, incubate membranes with the radioligand and a high concentration of an unlabeled ligand.[1]
-
Incubate the mixture at 30°C for 60-90 minutes to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC₅₀ value of the test compound (the concentration that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis of the competition curve.[1]
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.[1]
FAAH and MAGL Enzyme Inhibition Assays
These assays measure the ability of a test compound to inhibit the enzymatic hydrolysis of a substrate by FAAH or MAGL.
Materials:
-
Source of FAAH and MAGL enzymes (e.g., rat brain homogenate, cell lysates overexpressing the enzymes).[4]
-
Substrate: For FAAH, [¹⁴C]anandamide or a fluorogenic substrate. For MAGL, 2-oleoylglycerol or a colorimetric/fluorogenic substrate.[4][5]
-
Assay Buffer: e.g., 10 mM Tris-HCl, 1 mM EDTA, pH 7.2.[4]
-
Test compounds.
-
Scintillation cocktail and counter (for radiolabeled substrates) or a plate reader (for colorimetric/fluorogenic substrates).
Procedure:
-
Pre-incubate the enzyme preparation with varying concentrations of the test compound for a specific duration (e.g., 10-30 minutes) at 37°C.
-
Initiate the enzymatic reaction by adding the substrate.
-
Incubate the reaction mixture for a defined period at 37°C.
-
Terminate the reaction (e.g., by adding an organic solvent).
-
Separate the product from the unreacted substrate (e.g., by chromatography or liquid-liquid extraction).
-
Quantify the amount of product formed.
-
Calculate the percentage of enzyme inhibition for each concentration of the test compound.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
[³⁵S]GTPγS Binding Assay (Functional Assay)
This functional assay measures the activation of G-proteins coupled to cannabinoid receptors upon agonist binding.
Materials:
-
Membrane preparations from cells expressing CB1 or CB2 receptors.
-
[³⁵S]GTPγS (a non-hydrolyzable GTP analog).
-
Assay Buffer: 50 mM Tris-HCl, 3 mM MgCl₂, 0.2 mM EGTA, 100 mM NaCl, pH 7.4.
-
GDP.
-
Test compounds (potential agonists).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Pre-incubate the membrane preparation with GDP for at least 15 minutes on ice.
-
In a multi-well plate, add the assay buffer, varying concentrations of the test compound, and the membrane/GDP mixture.
-
Initiate the reaction by adding [³⁵S]GTPγS.
-
Incubate the plate at 30°C for 60 minutes.
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold wash buffer.
-
Quantify the amount of [³⁵S]GTPγS bound to the membranes using a scintillation counter.
-
Determine the EC₅₀ (half-maximal effective concentration) and Eₘₐₓ (maximum effect) for each compound to assess its potency and efficacy as an agonist.
Visualizing Signaling Pathways and Experimental Workflows
Diagrams generated using Graphviz (DOT language) provide a clear visual representation of complex biological processes and experimental procedures.
Caption: Simplified signaling pathway of a cannabinoid receptor upon binding of an arachidonoyl amide agonist.
Caption: Workflow diagram for a competitive radioligand binding assay to determine receptor affinity.
Caption: Logical flow from compound synthesis to a comprehensive biological profile through key validation assays.
References
- 1. benchchem.com [benchchem.com]
- 2. Design and synthesis of the CB1 selective cannabinoid antagonist AM281: A potential human SPECT ligand - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dual blockade of FAAH and MAGL identifies behavioral processes regulated by endocannabinoid crosstalk in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of monoacylglycerol lipase and fatty acid amide hydrolase by analogues of 2-arachidonoylglycerol - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Arachidonoylserotonin and other novel inhibitors of fatty acid amide hydrolase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Novel analogues of arachidonylethanolamide (anandamide): affinities for the CB1 and CB2 cannabinoid receptors and metabolic stability - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Arachidonoyl Chloride and Arachidonoyl-CoA in Enzymatic Assays
For researchers in biochemistry, pharmacology, and drug development, selecting the appropriate substrate is a critical step in designing accurate and meaningful enzymatic assays. When studying enzymes that metabolize arachidonic acid, two common reagents are Arachidonoyl chloride and arachidonoyl-CoA. While both are derivatives of arachidonic acid, their chemical properties and biological relevance are vastly different, leading to distinct applications and potential pitfalls in experimental design. This guide provides an objective comparison of their performance, supported by experimental principles, to aid researchers in making an informed choice.
At a Glance: Key Differences
The fundamental difference lies in their chemical nature. This compound is a highly reactive acyl chloride, a synthetic derivative used primarily for chemical synthesis.[1][2] In contrast, arachidonoyl-CoA is the naturally occurring thioester of arachidonic acid, serving as the physiological substrate for a wide array of enzymes.[3] This distinction governs their stability, specificity, and suitability for enzymatic studies.
| Feature | This compound | Arachidonoyl-CoA |
| Chemical Nature | Acyl Chloride (-COCl) | Acyl-Thioester (-SCoA) |
| Biological Relevance | Synthetic intermediate; not a natural substrate.[1] | Key physiological metabolite and enzyme substrate.[4] |
| Reactivity | Extremely high; reacts readily with nucleophiles.[2][5] | Moderately reactive; requires enzymatic catalysis for most reactions. |
| Stability in Aqueous Buffer | Very low; rapidly hydrolyzes to arachidonic acid.[2] | Relatively stable, but can degrade over time.[6] |
| Enzymatic Specificity | Low; not a specific substrate for most enzymes. | High; the natural substrate for many acyltransferases and synthetases.[7] |
| Risk of Non-Enzymatic Acylation | Very high; can non-specifically acylate proteins and other molecules, creating artifacts.[2][5] | Possible, but generally much slower and more specific than with acyl chlorides.[8][9] |
| Primary Use Case | Chemo-enzymatic synthesis and chemical derivatization of arachidonic acid.[1][10] | Kinetic studies, inhibitor screening, and in vitro reconstitution of metabolic pathways.[4][11] |
Core Comparison
Reactivity and Stability
This compound's utility as a synthetic reagent is also its greatest liability in biological assays. The acyl chloride group is an excellent leaving group, making the carbonyl carbon highly electrophilic.[5] Consequently, it reacts vigorously and indiscriminately with any nucleophile in the solution, including water, buffer components (e.g., Tris), and amino acid side chains on the enzyme itself (lysine, serine, cysteine).[2][12] This rapid hydrolysis and non-specific reaction profile makes it exceedingly difficult to maintain a known substrate concentration and can lead to enzyme inactivation.
Arachidonoyl-CoA, with its thioester linkage, is significantly more stable in aqueous solutions at physiological pH.[6] While the thioester is an "activated" form of the carboxylic acid, its reaction with nucleophiles is typically enzyme-catalyzed. This stability allows for controlled experiments where the enzymatic reaction is initiated by the addition of the enzyme, and the substrate concentration remains predictable over the course of the assay.
Enzymatic Specificity and Biological Relevance
For assays aiming to characterize enzyme kinetics (e.g., determining Kₘ and Vₘₐₓ) or screen for inhibitors, the use of the physiological substrate is paramount. Arachidonoyl-CoA is the endogenous substrate for numerous critical enzymes, including:
-
Acyl-CoA Synthetases: These enzymes ligate coenzyme A to fatty acids, including arachidonic acid.[4][13]
-
Acyltransferases (e.g., LPCAT, AGPAT): These enzymes transfer the arachidonoyl group from CoA to acceptor molecules like lysophospholipids to synthesize phospholipids.
-
Fatty Acid Elongases: These enzymes use arachidonoyl-CoA as a primer for chain elongation.[14][15]
Using arachidonoyl-CoA ensures that the experimental results reflect the enzyme's true biological activity. In contrast, this compound is not a natural substrate and is unlikely to be specifically recognized and processed by an enzyme's active site in a physiologically relevant manner.
The Problem of Non-Enzymatic Reactions
A significant risk associated with this compound is non-enzymatic protein acylation. Its high reactivity can lead to the covalent modification of the enzyme or other proteins in the assay mixture, causing inhibition, denaturation, or other artifacts that confound data interpretation.[2][5] While certain acyl-CoA species can also cause non-enzymatic acylation of proteins (a process known as lysine (B10760008) acylation), this phenomenon is generally slower and more limited compared to the aggressive and non-specific reactions of an acyl chloride.[8][9][16]
Experimental Protocols
Key Experiment 1: Acyl-CoA Synthetase Activity Assay (Using Arachidonoyl-CoA)
This protocol measures the activity of arachidonoyl-CoA synthetase, which catalyzes the formation of arachidonoyl-CoA from arachidonic acid. It is a representative example of an assay where arachidonic acid is a precursor, and its CoA derivative is the product.
Objective: To determine the kinetic parameters of arachidonoyl-CoA synthetase.
Methodology:
-
Reaction Mixture Preparation: A typical reaction buffer (100 µL total volume) contains 0.1 M Tris-HCl (pH 8.0), 8 mM ATP, 8 mM MgCl₂, 0.2 mM Coenzyme A, and a specific concentration of [¹⁴C]-arachidonic acid.[17]
-
Enzyme Preparation: A microsomal fraction from a relevant tissue (e.g., rabbit kidney medulla or human platelets) serves as the enzyme source.[4][17]
-
Initiation and Incubation: The reaction is initiated by adding the microsomal protein (e.g., 50 µg) to the reaction mixture and incubating at 37°C for a set time (e.g., 5-15 minutes).
-
Reaction Termination: The reaction is stopped by adding an acidic solution, such as 1.2 M HCl.
-
Product Separation and Quantification: The formed [¹⁴C]-arachidonoyl-CoA is separated from the unreacted [¹⁴C]-arachidonic acid. This can be achieved by selective extraction using organic solvents (e.g., petroleum ether and ethyl acetate) or by thin-layer chromatography (TLC).[17] The radioactivity in the arachidonoyl-CoA fraction is then quantified using liquid scintillation counting.
-
Data Analysis: The rate of formation of arachidonoyl-CoA is calculated. By varying the concentration of arachidonic acid, the Kₘ and Vₘₐₓ of the enzyme can be determined using Michaelis-Menten kinetics.[4][18]
Key Experiment 2: Chemo-enzymatic Synthesis of an Arachidonic Acid Derivative (Using this compound)
This protocol illustrates a valid use case for this compound as a reactive intermediate in a multi-step synthesis that may involve an enzymatic step, often under non-aqueous conditions.
Objective: To synthesize N-arachidonoyl glycine (B1666218).
Methodology:
-
Chemical Acylation (Non-enzymatic): In this chemo-enzymatic process, the first step is often a chemical acylation. For instance, glycine tert-butyl ester is acylated by arachidonic acid (which could be activated as this compound in a purely chemical step) to form an ester intermediate.[19]
-
Enzymatic Step: A lipase, such as one from Candida antarctica B, can be used in the reverse (synthesis) mode. The enzyme catalyzes the N-acylation of a glycine ester using an arachidonic acid ester as the acyl donor in an organic solvent like acetonitrile.[19] Direct acylation of glycine with this compound in an aqueous buffer would be inefficient due to rapid hydrolysis of the chloride.
-
Reaction Conditions: The reaction is carried out in an organic solvent to minimize water, which would otherwise hydrolyze the this compound or the ester intermediates.
-
Purification and Deprotection: The resulting N-arachidonoyl glycine ester is purified, typically by chromatography. The tert-butyl protecting group is then removed under acidic conditions to yield the final product, N-arachidonoyl glycine.[19]
Visualizing the Concepts
Caption: Metabolic fate of arachidonic acid via its CoA derivative.
Caption: Workflow for a typical enzymatic assay using arachidonoyl-CoA.
Caption: Logical outcomes of using each reagent in an aqueous assay.
Conclusion
The choice between this compound and arachidonoyl-CoA for enzymatic assays is clear and dictated by experimental goals.
Use Arachidonoyl-CoA for virtually all standard enzymatic assays conducted in aqueous buffers. It is the biologically relevant, specific, and stable substrate required for obtaining accurate kinetic data, screening inhibitors, and studying the function of enzymes involved in arachidonic acid metabolism.
Use this compound with caution, primarily as a reactive intermediate for chemical or chemo-enzymatic synthesis, typically in non-aqueous conditions. Its high reactivity and instability in water make it unsuitable for studying enzyme kinetics, as it leads to rapid substrate degradation and a high potential for non-specific reactions that produce misleading, artifactual data. For researchers in the life sciences, arachidonoyl-CoA is the superior and scientifically rigorous choice for investigating enzymatic processes.
References
- 1. caymanchem.com [caymanchem.com]
- 2. chemistrystudent.com [chemistrystudent.com]
- 3. Arachidonoyl CoA | C41H66N7O17P3S | CID 5497113 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Discovery of an arachidonoyl coenzyme A synthetase in human platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Acyl_chloride [chemeurope.com]
- 6. bioassaysys.com [bioassaysys.com]
- 7. tandfonline.com [tandfonline.com]
- 8. A Class of Reactive Acyl-CoA Species Reveals the Non-Enzymatic Origins of Protein Acylation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Class of Reactive Acyl-CoA Species Reveals the Non-enzymatic Origins of Protein Acylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 2-Arachidonoylglycerol Synthesis: Facile and Handy Enzymatic Method That Allows to Avoid Isomerization - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis of arachidonoyl coenzyme A and docosahexaenoyl coenzyme A in synaptic plasma membranes of cerebrum and microsomes of cerebrum, cerebellum, and brain stem of rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Fatty acid structural requirements for activity of arachidonoyl-CoA synthetase [pubmed.ncbi.nlm.nih.gov]
- 14. Comparison between condensation and overall chain elongation of arachidoyl-CoA and arachidonoyl-CoA in swine cerebral microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Arachidoyl- and arachidonoyl-CoA elongation mechanism in swine cerebral microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Frontiers | Pathways of Non-enzymatic Lysine Acylation [frontiersin.org]
- 17. The regulation of prostaglandin and arachidonoyl-CoA formation from arachidonic acid in rabbit kidney medulla microsomes by palmitoyl-CoA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Khan Academy [khanacademy.org]
- 19. Chemo-enzymatic synthesis of N-arachidonoyl glycine - PubMed [pubmed.ncbi.nlm.nih.gov]
A comparative study of different methods for synthesizing 2-arachidonoyl glycerol.
For researchers, scientists, and professionals in drug development, the synthesis of the endocannabinoid 2-arachidonoyl glycerol (B35011) (2-AG) presents a significant challenge due to the molecule's inherent instability. The primary hurdles in producing pure 2-AG are its susceptibility to oxidation and the rapid intramolecular acyl migration that leads to the formation of the more thermodynamically stable 1-arachidonoyl glycerol (1-AG) isomer. This guide provides a comparative overview of common synthetic methodologies, offering quantitative data, detailed experimental protocols, and workflow visualizations to aid in the selection of an appropriate synthetic route.
Comparison of Synthetic Methods
The synthesis of 2-AG can be broadly categorized into two main approaches: purely chemical methods and chemoenzymatic methods. Chemical syntheses often rely on the use of protecting groups for the primary hydroxyls of a glycerol backbone, followed by acylation with arachidonic acid and subsequent deprotection. Chemoenzymatic methods, on the other hand, leverage the high regioselectivity of enzymes, typically lipases, to catalyze specific steps under milder conditions, thereby minimizing side reactions like isomerization.
| Parameter | Chemoenzymatic Method (Mucor miehei Lipase) | Chemoenzymatic Method (Novozym 435) | Chemical Method (Benzylidene Acetal (B89532) Protection) |
| Starting Materials | Glycerol, Vinyl Benzoate (B1203000), Arachidonic Acid, 1-Octanol | Glycerol, Vinyl Butyrate (B1204436), Arachidonic Acid, Ethanol (B145695) | 1,3-Benzylidene-glycerol, Arachidonic Acid |
| Key Reagents/Catalysts | Immobilized Mucor miehei lipase (B570770) (MML), Oxalyl chloride, Et3N | Novozym 435 (immobilized Candida antarctica lipase B), DMAP, EDCI | Phenylboronic acid (for deprotection) |
| Overall Yield | >98% | ~56% (calculated from reported step yields) | ~65% |
| Purity (Isomerization) | <1% 1-AG isomer | No 1-AG isomer reported | <1% 1-AG isomer with phenylboronic acid |
| Reaction Time | Protection: 2.5 h; Acylation: 5 h; Deprotection: 24 h | Protection: Not specified; Acylation: 12 h; Deprotection: 2 h | Not specified in detail |
| Scalability | Mentioned as easily scalable[1] | Mentioned as easily scalable[2] | Not explicitly mentioned |
| Key Advantages | High yield, very low isomerization, mild reaction conditions.[1] | No reported isomerization, mild enzymatic steps.[2] | Established chemical route. |
| Key Disadvantages | Longer deprotection time. | Lower overall yield compared to MML method. | Potential for higher isomerization with other deprotection reagents (e.g., boric acid), use of potentially harsh reagents.[1] |
Experimental Protocols
Chemoenzymatic Synthesis using Immobilized Mucor miehei Lipase (MML)[1]
This three-step method provides a high yield of 2-AG with minimal isomerization.
Step 1: Enzymatic Protection of Glycerol (Synthesis of 1,3-dibenzoyl glycerol)
-
To a solution of glycerol and 2.5 equivalents of vinyl benzoate in tetrahydrofuran, add immobilized Mucor miehei lipase.
-
Stir the reaction mixture at room temperature for 2.5 hours.
-
The yield of 1,3-dibenzoyl glycerol is reported to be >98%.
Step 2: Chemical Acylation with Arachidonic Acid
-
Activate arachidonic acid (1 equivalent) with oxalyl chloride (2 equivalents) in the presence of triethylamine (B128534) (Et3N).
-
Couple the activated arachidonic acid with the 1,3-dibenzoyl glycerol from Step 1.
-
Stir the reaction at room temperature for 5 hours.
-
The yield of 2-arachidonoyl-1,3-dibenzoyl glycerol is 85%.
Step 3: Enzymatic Deprotection
-
To a solution of the product from Step 2 and 9 equivalents of 1-octanol, add immobilized Mucor miehei lipase.
-
Stir the reaction mixture at room temperature for 24 hours.
-
The yield of 2-arachidonoyl glycerol is >98% with less than 1% isomerization to 1-AG.
Chemoenzymatic Synthesis using Novozym 435[2]
This two-step enzymatic process also offers a route to 2-AG with no reported isomerization.
Step 1: Synthesis of 1,3-dibutanoyl glycerol and Acylation
-
Enzymatically acylate glycerol with vinyl butyrate using a lipase to produce 1,3-dibutanoyl glycerol (yield >90%).
-
Couple the 1,3-dibutanoyl glycerol (1 equivalent) with arachidonic acid (1 equivalent) using 4-dimethylaminopyridine (B28879) (DMAP) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI) in anhydrous dichloromethane.
-
Stir the solution for 12 hours at room temperature to yield 2-arachidonoyl-1,3-dibutanoyl glycerol (84% yield).
Step 2: Enzymatic Deprotection
-
Stir the triglyceride product from Step 1 (0.050g, 0.102mmol) in anhydrous ethanol (0.7mL) at room temperature.
-
Initiate the reaction by adding Novozym 435 (75mg).
-
After 1 hour, add an additional 50mg of Novozym 435 and continue stirring for another hour.
-
The reaction yields 2-arachidonoyl glycerol (67% yield) with no reported formation of the 1-AG isomer.
Chemical Synthesis using 1,3-Benzylidene-glycerol[1]
This method represents a more traditional chemical approach.
Step 1: Acylation of 1,3-Benzylidene-glycerol
-
Acylate 1,3-benzylidene-glycerol with an activated form of arachidonic acid.
Step 2: Deprotection
-
Cleave the benzylidene acetal using phenylboronic acid. This method is reported to be superior to using boric acid, which can lead to incomplete reaction and increased isomerization.
-
The subsequent hydrolysis of the resulting phenylboronate (B1261982) esters yields 2-arachidonoyl glycerol.
-
This procedure is reported to have a total yield of 65% with less than 1% rearrangement to 1-AG.
Visualizations
Generalized Workflow for Chemical Synthesis of 2-AG
References
Evaluating the Specificity of Arachidonoyl Chloride in Acylation Reactions: A Comparative Guide
For researchers, scientists, and drug development professionals, the selective introduction of the arachidonoyl group into complex molecules is a critical step in the synthesis of bioactive lipids and pharmacological probes. Arachidonoyl chloride, as a highly reactive acylating agent, offers a powerful tool for this purpose. This guide provides an objective comparison of this compound's performance against alternative acylation methods, supported by experimental data, to aid in the selection of the most appropriate synthetic strategy.
This guide delves into the specificity of this compound in key acylation reactions, focusing on chemoselectivity and regioselectivity. We present a comparative analysis with other common arachidonoylating agents, such as arachidonic acid activated by coupling agents and enzymatic methods. The data is summarized in clear, comparative tables, and detailed experimental protocols for key reactions are provided to ensure reproducibility.
Chemoselectivity: N-Acylation vs. O-Acylation
A crucial aspect of specificity in acylation reactions is the ability to selectively acylate one functional group in the presence of others. In molecules containing both amine and hydroxyl groups, such as amino alcohols, the preferential acylation of the more nucleophilic amine (N-acylation) over the hydroxyl group (O-acylation) is often desired.
This compound demonstrates high chemoselectivity for N-acylation. This is attributed to the greater nucleophilicity of the nitrogen atom in an amino group compared to the oxygen atom in a hydroxyl group. This inherent reactivity profile makes this compound a highly effective reagent for the synthesis of N-arachidonoyl derivatives of amino acids and other amino-alcohols.
Table 1: Comparison of Acylating Agents for the Synthesis of N-Arachidonoyl Dopamine (B1211576)
| Acylating Agent/Method | Substrate | Product | Yield (%) | Reference |
| Arachidonic Acid + PPACA | Dopamine | N-Arachidonoyl Dopamine | 38.5% | [1] |
| Enzymatic (FAAH) | Dopamine + Arachidonic Acid | N-Arachidonoyl Dopamine | Detectable | [2][3][4][5] |
Note: Yields are reported as found in the cited literature and may not be directly comparable due to variations in reaction conditions.
Regioselectivity: Acylation of Polyols
In substrates with multiple hydroxyl groups of similar reactivity, such as glycerol (B35011), controlling the position of acylation (regioselectivity) is a significant challenge. The synthesis of 2-arachidonoylglycerol (B1664049) (2-AG), a key endocannabinoid, is a prime example where acylation at the secondary hydroxyl group is required.
Direct acylation of glycerol with this compound can lead to a mixture of mono-, di-, and tri-acylated products with low regioselectivity. Chemoenzymatic methods, however, offer a highly selective alternative for the synthesis of 2-AG.
Table 2: Comparison of Methods for the Synthesis of 2-Arachidonoylglycerol
| Method | Key Steps | Product | Yield (%) | Regioselectivity | Reference |
| Chemoenzymatic | 1. Enzymatic 1,3-protection of glycerol. 2. Acylation with arachidonic acid. 3. Enzymatic deprotection. | 2-Arachidonoylglycerol | >98% (final step) | High (for sn-2) | [6] |
| Enzymatic Alcoholysis | Enzymatic alcoholysis of arachidonic acid-rich oil. | 2-Monoacylglycerol rich in arachidonic acid | 33.58% (crude) | Moderate | [7] |
Experimental Protocols
Protocol 1: Synthesis of N-Arachidonoyl Dopamine using a Coupling Agent
This protocol is adapted from a reported synthesis of N-acyldopamines.[1]
Materials:
-
Dopamine hydrochloride
-
Palmitic acid (as a representative fatty acid)
-
Propylphosphonic anhydride (B1165640) (PPACA)
-
Triethylamine (Et3N)
-
Dichloromethane (CH2Cl2)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a solution of dopamine hydrochloride (0.32 mmol) and palmitic acid (0.32 mmol) in CH2Cl2, add Et3N.
-
Add PPACA to the mixture.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture can be directly purified by silica gel column chromatography to yield the pure N-palmitoyl dopamine.
Note: This protocol can be adapted for Arachidonic acid.
Protocol 2: Chemoenzymatic Synthesis of 2-Arachidonoylglycerol
This protocol is based on a highly regioselective synthesis of 2-AG.[6]
Step 1: Enzymatic 1,3-Dibenzoylation of Glycerol
-
Combine glycerol, vinyl benzoate, and immobilized lipase (B570770) from Mucor miehei (MML).
-
Stir the reaction at room temperature for 2.5 hours.
-
The reaction should yield >98% of 1,3-dibenzoyl glycerol.
Step 2: Acylation with Arachidonic Acid
-
To a solution of arachidonic acid, add oxalyl chloride and triethylamine.
-
Add the 1,3-dibenzoyl glycerol from Step 1 to the reaction mixture.
-
Stir at room temperature for 5 hours.
-
Purify the product to obtain 1,3-dibenzoyl-2-arachidonoylglycerol (yield ~85%).
Step 3: Enzymatic Deprotection
-
Combine the product from Step 2, immobilized lipase from Mucor miehei (MML), and 1-octanol.
-
Stir at room temperature for 24 hours.
-
This final step yields 2-arachidonoylglycerol with >98% yield and minimal isomerization (<1%).
Signaling Pathways and Experimental Workflows
To visualize the concepts discussed, the following diagrams illustrate a key signaling pathway involving an arachidonoyl derivative and a typical experimental workflow for evaluating acylation specificity.
References
- 1. jstage.jst.go.jp [jstage.jst.go.jp]
- 2. The biosynthesis of N-arachidonoyl dopamine (NADA), a putative endocannabinoid and endovanilloid, via conjugation of arachidonic acid with dopamine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The biosynthesis of N-arachidonoyl dopamine (NADA), a putative endocannabinoid and endovanilloid, via conjugation of arachidonic acid with dopamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. N-Arachidonoyl Dopamine: A Novel Endocannabinoid and Endovanilloid with Widespread Physiological and Pharmacological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2-Arachidonoylglycerol Synthesis: Facile and Handy Enzymatic Method That Allows to Avoid Isomerization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Preparation of 2-Arachidonoylglycerol by Enzymatic Alcoholysis: Effects of Solvent and Water Activity on Acyl Migration - PMC [pmc.ncbi.nlm.nih.gov]
Orthogonal methods for validating the results of Arachidonoyl chloride experiments.
A Researcher's Guide to Orthogonal Validation of Arachidonoyl Chloride Experiments
For Researchers, Scientists, and Drug Development Professionals
This compound is a valuable tool in research, serving as a precursor to arachidonic acid (AA). Its application in cell culture or in vivo models initiates the arachidonic acid cascade, a pivotal signaling pathway responsible for the generation of a diverse family of bioactive lipids known as eicosanoids.[1][2][3] These molecules, including prostaglandins (B1171923) and leukotrienes, are key mediators of inflammation, immune responses, and vascular tone.[3][4]
Primary Assay: Direct Quantification of Prostaglandin E2 (PGE2) via ELISA
A common primary experiment involves stimulating cells with this compound and measuring the production of a specific, abundant eicosanoid, such as Prostaglandin E2 (PGE2), using a competitive Enzyme-Linked Immunosorbent Assay (ELISA).
Rationale: This assay directly quantifies a key downstream product of the cyclooxygenase (COX) branch of the AA cascade, providing a quantitative measure of the pathway's activation.
Table 1: Representative ELISA Data for PGE2 Production
| Treatment Group | PGE2 Concentration (pg/mL) | Standard Deviation |
| Vehicle Control | 150 | ± 25 |
| This compound (10 µM) | 1250 | ± 110 |
| This compound + COX Inhibitor | 210 | ± 30 |
Experimental Protocol: PGE2 Competitive ELISA[5][6][7][8][9]
-
Sample Collection: Collect cell culture supernatant after treatment. Centrifuge at 1000 x g for 20 minutes to remove debris.[5]
-
Standard Preparation: Prepare a serial dilution of the PGE2 standard provided in the kit, typically ranging from 0 to 2000 pg/mL.[5]
-
Plate Preparation: Add 50 µL of standards and samples to appropriate wells of the PGE2-precoated microplate.
-
Competitive Reaction: Immediately add 50 µL of biotin-labeled PGE2 conjugate to each well. This will compete with the PGE2 in the sample for binding to the coated antibody. Incubate for 1-2 hours at 37°C.[6][7]
-
Washing: Aspirate the wells and wash three to five times with 1X Wash Buffer.
-
Secondary Antibody: Add 100 µL of HRP-Streptavidin conjugate (SABC) to each well and incubate for 30-60 minutes at 37°C.
-
Substrate Addition: After another wash step, add 100 µL of TMB substrate solution. Incubate for 15-30 minutes at room temperature in the dark. A blue color will develop.
-
Stopping the Reaction: Add 50 µL of Stop Solution to each well. The color will change to yellow.
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader. The optical density is inversely proportional to the amount of PGE2 in the sample.[7]
-
Analysis: Calculate the PGE2 concentration in samples by comparing their absorbance to the standard curve.
Orthogonal Method 1: Western Blot for COX-2 Expression
Rationale: The synthesis of prostaglandins from arachidonic acid is catalyzed by cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform in inflammatory contexts.[2][4][8][9] An increase in PGE2 should be preceded by or concurrent with an upregulation of COX-2 protein. Measuring COX-2 expression via Western blot provides an independent validation of the cellular machinery responsible for the observed effect.
Table 2: Comparative Data - PGE2 vs. COX-2 Expression
| Treatment Group | PGE2 Concentration (pg/mL) | Relative COX-2 Protein Expression (Fold Change) |
| Vehicle Control | 150 | 1.0 |
| This compound (10 µM) | 1250 | 4.5 |
| This compound + COX Inhibitor | 210 | 4.3 |
Note: A COX inhibitor would block the enzyme's activity, reducing PGE2, but would not be expected to prevent the upregulation of the COX-2 protein itself.
Experimental Protocol: COX-2 Western Blot[10][12]
-
Cell Lysis: After treatment, wash cells with ice-cold PBS. Lyse the cells in RIPA buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) from each sample onto a 10% SDS-polyacrylamide gel. Run the gel until adequate separation of protein bands is achieved.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for COX-2 (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG) for 1 hour at room temperature.
-
Detection: After a final wash, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Analysis: Perform densitometry analysis on the bands, normalizing the COX-2 signal to a loading control like β-actin or GAPDH to determine the relative fold change in expression.[8]
Orthogonal Method 2: Intracellular Calcium Mobilization Assay
Rationale: Many eicosanoids, including PGE2, exert their biological effects by binding to G-protein coupled receptors (GPCRs), which often leads to the release of calcium from intracellular stores.[10][11] Measuring this downstream signaling event provides functional validation that the produced eicosanoids are biologically active and engaging their target receptors.
Table 3: Comparative Data - PGE2 vs. Intracellular Calcium
| Treatment Group | PGE2 Concentration (pg/mL) | Peak Intracellular [Ca²⁺] (nM) |
| Vehicle Control | 150 | 100 |
| This compound (10 µM) | 1250 | 450 |
| This compound + EP Receptor Antagonist | 1220 | 125 |
Note: A receptor antagonist would block the calcium signal downstream of PGE2 production but would not affect the amount of PGE2 produced.
Experimental Protocol: Fluorescent Calcium Assay[13][14][15][16]
-
Cell Seeding: Seed cells in a black, clear-bottom 96-well or 384-well plate and culture overnight.[10]
-
Dye Loading: Aspirate the culture medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM) in a suitable buffer (e.g., HBSS). Incubate for 30-60 minutes at 37°C.[10][12] Probenecid may be included to prevent dye leakage.[10][11]
-
Baseline Reading: Place the plate in a kinetic fluorescence plate reader. Measure the basal fluorescence intensity for a short period (e.g., 10-20 seconds) before stimulation.
-
Stimulation: Use the plate reader's injection system to add the cell supernatant (containing the produced PGE2) or purified agonists/antagonists to the wells.
-
Kinetic Measurement: Immediately following injection, continuously record the fluorescence intensity over time (e.g., for 2-3 minutes) to capture the transient increase in intracellular calcium.[12]
-
Analysis: The change in fluorescence intensity is directly proportional to the change in intracellular calcium concentration.[10][11] Analyze the data by calculating the peak fluorescence response over baseline.
Orthogonal Method 3: LC-MS/MS for Broad Eicosanoid Profiling
Rationale: this compound initiates a cascade that produces dozens of different eicosanoids, not just PGE2. An ELISA measures only one of these. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers a powerful, unbiased approach to identify and quantify a wide array of these lipid mediators simultaneously.[13][14][15] This provides a comprehensive "fingerprint" of the pathway's activation, offering a much richer and more robust validation than a single-analyte assay.
Table 4: Comparative Data - Broad Eicosanoid Profile (Relative Abundance)
| Eicosanoid | Vehicle Control | This compound (10 µM) |
| PGE2 | 1.0 | 8.3 |
| PGD2 | 1.0 | 6.1 |
| TXB2 | 1.0 | 3.5 |
| LTB4 | 1.0 | 1.2 |
| 12-HETE | 1.0 | 4.9 |
Experimental Protocol: LC-MS/MS Lipidomics (Overview)[20][21]
-
Sample Collection & Extraction: Collect cell culture supernatant. To stop enzymatic activity and extract lipids, add ice-cold methanol.[16] Spike the sample with a mixture of deuterated internal standards for accurate quantification.[13]
-
Solid-Phase Extraction (SPE): Acidify the sample and apply it to an SPE column to isolate and concentrate the eicosanoids from the complex biological matrix.[13][16]
-
LC Separation: Re-suspend the dried extract in a suitable solvent and inject it into a reverse-phase liquid chromatography system. The various eicosanoids will be separated based on their physicochemical properties as they travel through the LC column.[16]
-
MS/MS Detection: The eluent from the LC column is introduced into a tandem mass spectrometer. The instrument first ionizes the molecules and then selects and fragments them based on their mass-to-charge ratio, creating a unique fragmentation pattern for each compound.
-
Analysis: Identify and quantify individual eicosanoids by comparing their retention times and fragmentation patterns to those of known standards. The peak area of each analyte is normalized to its corresponding internal standard for precise quantification.
Visualizing the Scientific Logic
To better understand the relationship between these methods, the following diagrams illustrate the underlying biological pathway and the experimental validation workflow.
The Arachidonic Acid Cascade
Caption: Simplified signaling pathway from this compound to downstream cellular responses.
Orthogonal Validation Workflow
Caption: Logical workflow showing how orthogonal methods support the primary experimental result.
References
- 1. Arachidonic acid: Physiological roles and potential health benefits – A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Detection Methods for Arachidonic Acid - Creative Proteomics [metabolomics.creative-proteomics.com]
- 3. An elucidation of the arachidonic acid cascade. Discovery of prostaglandins, thromboxane and leukotrienes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cyclooxygenase-2 Mediated Oxidation of 2-Arachidonoyl-Lysophospholipids Identifies Unknown Lipid Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. elkbiotech.com [elkbiotech.com]
- 7. Human PGE2(Prostaglandin E2) ELISA Kit - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]
- 8. researchgate.net [researchgate.net]
- 9. Augmented Expression of Cyclooxygenase-2 in Human Atherosclerotic Lesions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [bio-protocol.org]
- 11. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [en.bio-protocol.org]
- 12. A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 13. diposit.ub.edu [diposit.ub.edu]
- 14. HPLC/MS/MS-Based Approaches for Detection and Quantification of Eicosanoids | Springer Nature Experiments [experiments.springernature.com]
- 15. LC-MS/MS for profiling of urinary eicosanoids - Clinical Laboratory int. [clinlabint.com]
- 16. lipidmaps.org [lipidmaps.org]
A Comparative Analysis of the Vascular Effects of Anandamide and Arachidonic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the effects of the endocannabinoid anandamide (B1667382) and the essential fatty acid arachidonic acid on vascular tone. While both are lipid molecules derived from arachidonic acid, their mechanisms of action and overall impact on the vasculature exhibit distinct differences. This document summarizes key experimental findings, outlines methodologies for assessing vascular reactivity, and presents signaling pathways to elucidate their complex roles in cardiovascular physiology.
It is important to note that information regarding the direct vascular effects of Arachidonoyl chloride is limited in the scientific literature. As this compound is the acyl chloride of arachidonic acid, it is highly reactive and would be expected to rapidly hydrolyze to arachidonic acid in an aqueous biological environment. Therefore, this guide focuses on the well-documented vascular effects of arachidonic acid as the primary comparison to anandamide.
Quantitative Comparison of Vascular Effects
The following table summarizes the quantitative data on the effects of anandamide and arachidonic acid on vascular tone, primarily focusing on vasodilation. The effects of arachidonic acid can be variable, including vasoconstriction, depending on the vascular bed and the predominant metabolic pathway.
| Compound | Vascular Bed | Species | Effect | Potency (EC50) | Maximal Response (Rmax) | Key Mediators | Citations |
| Anandamide | Mesenteric Artery | Rat | Vasodilation | 8.8 ± 7.1 nM (for NO release) | Not specified | TRPV1, NO | [1] |
| Aorta | Rat | Vasorelaxation | pEC50: 6.2 ± 0.10 | 49 ± 6% | Non-CB1/non-CB2 receptor, COX-2, EP4, NO | [2] | |
| Thoracic Aorta | Rat (Hypertensive) | Enhanced Vasorelaxation | Not specified | Not specified | CB1, CB2, eNOS/NO | [3] | |
| Arachidonic Acid | Coronary Artery | Bovine | Vasorelaxation | Not specified | ~50% reduction by indomethacin | Endothelium, COX, CYP | [4] |
| Hand Veins | Human | Venodilatation | Dose-dependent | Inhibited by aspirin (B1665792) | Prostanoids | [5][6] | |
| Small Mesenteric Artery | Rat | Vasodilation | Not specified | Abolished by lipoxygenase inhibitors | Endothelium, Lipoxygenase, K+ channels | [7] | |
| Perfused Heart | Rat | Vasoconstriction/Vasodilation | Not specified | Biphasic response | Cyclooxygenase, TP receptors, CYP, K+ channels | [8][9] |
Experimental Protocols
The primary method for assessing the effects of vasoactive compounds like anandamide and arachidonic acid on vascular tone in vitro is wire myography .
Wire Myography Protocol for Assessing Vascular Tone
This protocol outlines the key steps for measuring isometric tension in isolated small arteries.
-
Vessel Isolation and Preparation:
-
Isolate small arteries (e.g., mesenteric arteries) from the experimental animal (e.g., rat) and place them in a cold physiological salt solution (PSS).
-
Carefully dissect away adhering connective and adipose tissue under a microscope.
-
Cut the cleaned artery into 2 mm rings.[10]
-
-
Mounting the Vessel:
-
Mount the arterial ring on two small wires in a wire myograph chamber.
-
One wire is attached to a force transducer, and the other to a micrometer for stretching the vessel.[11]
-
-
Normalization and Equilibration:
-
The vessel is stretched to its optimal resting tension, a process called normalization, to ensure maximal and reproducible contractile responses.
-
The mounted vessel is allowed to equilibrate in the myograph chamber, which is filled with PSS maintained at 37°C and bubbled with 95% O2 and 5% CO2.[12]
-
-
Viability and Endothelium Integrity Check:
-
Assess the viability of the vessel by inducing contraction with a high potassium solution (KPSS).
-
Test the integrity of the endothelium by evaluating the relaxation response to an endothelium-dependent vasodilator like acetylcholine (B1216132) after pre-constriction with an agonist such as phenylephrine (B352888).[10][12]
-
-
Experimental Procedure:
-
Pre-constrict the arterial rings with a vasoconstrictor (e.g., phenylephrine or U46619) to a submaximal level.
-
Once a stable contraction is achieved, cumulatively add increasing concentrations of the test compound (anandamide or arachidonic acid) to the bath.
-
Record the resulting relaxation (or contraction) as a change in isometric force.[12]
-
To investigate the underlying mechanisms, experiments can be repeated in the presence of specific receptor antagonists or enzyme inhibitors. For example, to test the involvement of nitric oxide, the experiment can be performed in the presence of a nitric oxide synthase (NOS) inhibitor like L-NAME.[10]
-
Signaling Pathways
The vascular effects of anandamide and arachidonic acid are mediated by complex signaling pathways, which are depicted in the diagrams below.
Anandamide-Induced Vasodilation
Caption: Anandamide signaling pathways leading to vasodilation.
Arachidonic Acid-Mediated Vascular Effects
Caption: Major metabolic pathways of arachidonic acid influencing vascular tone.
Concluding Remarks
References
- 1. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 2. Characterization of the vasorelaxant mechanisms of the endocannabinoid anandamide in rat aorta - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enhanced vasorelaxation effect of endogenous anandamide on thoracic aorta in renal vascular hypertension rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ahajournals.org [ahajournals.org]
- 5. ahajournals.org [ahajournals.org]
- 6. Vasodilatation to arachidonic acid in humans. An insight into endogenous prostanoids and effects of aspirin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Arachidonic acid-induced vasodilation of rat small mesenteric arteries is lipoxygenase-dependent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Coronary vasoconstrictor and vasodilator actions of arachidonic acid in the isolated perfused heart of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Vascular effects of arachidonic acid in the rat perfused heart. Role of the endothelium, cyclooxygenase, cytochrome P450, and K(+) channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Wire myography [bio-protocol.org]
- 11. Wire Myography [umassmed.edu]
- 12. reprocell.com [reprocell.com]
Quantitative Analysis of Endocannabinoids Derived from Arachidonic Acid: A Comparative Guide to Analytical Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods for the quantitative determination of endocannabinoids derived from arachidonic acid, primarily N-arachidonoylethanolamine (anandamide or AEA) and 2-arachidonoylglycerol (B1664049) (2-AG). The accurate quantification of these lipid signaling molecules is crucial for understanding their physiological and pathological roles and for the development of novel therapeutics targeting the endocannabinoid system. This document outlines the performance of commonly employed analytical techniques, supported by experimental data, to aid researchers in selecting the most appropriate method for their specific needs.
Comparison of Quantitative Methods
The determination of endocannabinoid concentrations in biological matrices is predominantly achieved through chromatography-based mass spectrometry techniques, namely Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). Immunoassays, such as ELISA, offer an alternative, though less specific, approach.
Method Performance Overview
| Feature | LC-MS/MS | GC-MS | Immunoassays (ELISA) |
| Specificity | High | High | Moderate to Low |
| Sensitivity | High (pg/mL to ng/mL) | High (ng/mL) | Moderate (ng/mL) |
| Throughput | High | Moderate | High |
| Sample Derivatization | Not typically required | Required | Not required |
| Instrumentation Cost | High | Moderate to High | Low |
| Matrix Effects | Can be significant | Less common but possible | Can be significant |
Quantitative Validation Data
The following tables summarize the validation parameters for LC-MS/MS and GC-MS methods based on published data. These parameters are crucial for assessing the reliability and robustness of a quantitative method.
Table 1: LC-MS/MS Method Validation Parameters
| Analyte | LLOQ (ng/mL) | Linearity (ng/mL) | Accuracy (%) | Precision (%RSD) | Matrix |
| AEA | 0.03[1] | 0.03 - 10[1] | 91.4 - 108.0[2][3] | < 15[4] | Human Plasma, Cells[1] |
| 2-AG | 2[1] | 2 - 50[1] | 91.4 - 108.0[2][3] | < 15[4] | Human Plasma, Cells[1] |
| Multiple Endocannabinoids | 0.0002 - 0.1266 (LOD) | 0.02 - 1.75 (LLOQ) | >80% | - | Human Plasma[4] |
Table 2: GC-MS Method Validation Parameters
| Analyte | LLOQ (ng/mL) | Linearity (ng/mL) | Accuracy (%) | Precision (%RSD) | Matrix |
| AEA | ~0.35 | 0.35 - 5.0 | Not explicitly stated | Not explicitly stated | Human Plasma |
| 2-AG | ~1.0 | 1.0 - 10.0 | Not explicitly stated | Not explicitly stated | Human Plasma |
Note: Direct comparison of values between studies can be challenging due to variations in instrumentation, sample preparation, and validation procedures.
Experimental Protocols
Detailed methodologies are essential for replicating and comparing analytical methods. Below are outlines of typical experimental protocols for the quantification of endocannabinoids.
LC-MS/MS Protocol Outline
-
Sample Preparation (Liquid-Liquid Extraction):
-
To a 1 mL plasma sample, add an internal standard (e.g., AEA-d8, 2-AG-d8).
-
Extract lipids with 2 volumes of ice-cold organic solvent (e.g., acetonitrile (B52724) or a mixture of chloroform/methanol).
-
Vortex and centrifuge to separate the layers.
-
Collect the organic layer and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the sample in a suitable solvent (e.g., methanol (B129727)/water) for LC-MS/MS analysis.
-
-
Chromatographic Conditions:
-
Column: A reverse-phase C18 column is commonly used.
-
Mobile Phase: A gradient elution with a mixture of water and an organic solvent (e.g., acetonitrile or methanol), often with an additive like formic acid to improve ionization.
-
Flow Rate: Typically in the range of 0.2-0.5 mL/min.
-
-
Mass Spectrometry Detection:
-
Ionization: Electrospray ionization (ESI) in positive ion mode is generally used.
-
Detection: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity, monitoring specific precursor-to-product ion transitions for each analyte and internal standard.
-
GC-MS Protocol Outline
-
Sample Preparation (Solid-Phase Extraction):
-
Condition a C18 SPE cartridge with methanol and then water.
-
Load the plasma sample (pre-treated with an internal standard).
-
Wash the cartridge with a low-organic solvent to remove interferences.
-
Elute the endocannabinoids with a high-organic solvent (e.g., ethyl acetate).
-
Evaporate the eluate to dryness.
-
-
Derivatization:
-
The dried extract is derivatized to increase the volatility of the endocannabinoids. A common derivatizing agent is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).
-
The reaction is typically carried out at an elevated temperature (e.g., 60°C) for a specific time.
-
-
GC-MS Analysis:
-
Column: A non-polar capillary column (e.g., DB-5ms) is often used.
-
Carrier Gas: Helium is the standard carrier gas.
-
Injection: A splitless injection is typically used for trace analysis.
-
Detection: The mass spectrometer is operated in Selected Ion Monitoring (SIM) mode to enhance sensitivity and selectivity.
-
Immunoassay (ELISA) Protocol Outline
-
Sample Preparation:
-
Biological samples may require dilution to fall within the dynamic range of the assay.
-
-
Assay Procedure (Competitive ELISA):
-
Standards and samples are added to a microplate pre-coated with a capture antibody specific for the target endocannabinoid.
-
A fixed amount of enzyme-conjugated endocannabinoid is added to each well.
-
During incubation, the sample/standard endocannabinoid and the enzyme-conjugated endocannabinoid compete for binding to the capture antibody.
-
The plate is washed to remove unbound reagents.
-
A substrate solution is added, which reacts with the enzyme to produce a colored product.
-
The reaction is stopped, and the absorbance is measured using a microplate reader. The intensity of the color is inversely proportional to the concentration of the endocannabinoid in the sample.
-
Visualizations
Endocannabinoid Signaling Pathway
Caption: Biosynthesis and degradation pathways of anandamide (B1667382) (AEA) and 2-arachidonoylglycerol (2-AG).
Experimental Workflow for Endocannabinoid Quantification
Caption: A generalized workflow for the quantification of endocannabinoids from biological samples.
References
- 1. innov-research.com [innov-research.com]
- 2. Quantification of anandamide, oleoylethanolamide and palmitoylethanolamide in rodent brain tissue using high performance liquid chromatography–electrospray mass spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Determination of the Endocannabinoids Anandamide and 2-Arachidonoyl Glycerol with Gas Chromatography-Mass Spectrometry: Analytical and Preanalytical Challenges and Pitfalls - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of Arachidonoyl Chloride in a Laboratory Setting
For researchers, scientists, and drug development professionals, the proper handling and disposal of reactive chemical reagents like Arachidonoyl chloride is a critical component of laboratory safety. This document provides a detailed, step-by-step guide for the safe disposal of this compound, ensuring the well-being of laboratory personnel and compliance with safety regulations.
Immediate Safety and Handling Precautions
This compound is a reactive acyl chloride. It is crucial to handle this compound with appropriate personal protective equipment (PPE) in a well-ventilated area, preferably within a chemical fume hood.[1][2] Acyl chlorides, in general, react readily and exothermically with water, alcohols, and amines.[3][4]
Required Personal Protective Equipment (PPE):
-
Gloves: Chemical-impermeable gloves are mandatory.[1]
-
Eye Protection: Tightly fitting safety goggles with side-shields.[1]
-
Lab Coat: A fire/flame resistant and impervious lab coat should be worn.[1]
-
Clothing: Full-length pants and closed-toe shoes are required.
In case of accidental contact, immediately rinse the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[1][5][6] Contaminated clothing should be removed immediately.[1][5][6]
Step-by-Step Disposal Procedure: Neutralization via Hydrolysis
For laboratory-scale quantities of this compound, a safe method of disposal is through controlled hydrolysis with a basic solution. This procedure converts the reactive acyl chloride into a less hazardous carboxylate salt.
Experimental Protocol: Hydrolysis of this compound
-
Preparation: In a chemical fume hood, prepare a stir bar and a three-necked round-bottom flask of appropriate size (e.g., 1-liter for up to 0.5 mol of the acyl chloride).[3] Equip the flask with a stirrer and a dropping funnel.
-
Cooling: Place the flask in an ice bath to manage the exothermic reaction.
-
Neutralizing Solution: Prepare a sufficient quantity of a basic solution, such as sodium hydroxide (B78521) (NaOH) or sodium bicarbonate (NaHCO₃), to quench the this compound.
-
Slow Addition: Slowly and carefully add the this compound to the stirred, cold basic solution. The addition should be dropwise to control the rate of reaction and heat generation.
-
Reaction: Allow the mixture to stir until the reaction is complete. The oily acyl chloride layer should disappear as it is converted to the water-soluble sodium arachidonate.
-
Neutralization: After the reaction is complete, neutralize the resulting solution with a suitable acid (e.g., dilute hydrochloric acid or sulfuric acid). Monitor the pH to ensure it is within a safe range for disposal (typically between 6 and 8).
-
Final Disposal: The neutralized aqueous solution can then be disposed of down the sanitary sewer with copious amounts of water, provided this is in accordance with local regulations.[3] It is imperative to check and adhere to your institution's and local wastewater disposal regulations.
Quantitative Data for Disposal
| Parameter | Recommendation |
| Neutralizing Agent | Aqueous Sodium Hydroxide (NaOH) |
| Stoichiometry | At least 2 molar equivalents of NaOH per mole of this compound |
| Reaction Temperature | 0-10 °C (Ice Bath) |
| Final pH of Waste | 6.0 - 8.0 |
Chemical Reaction: R-COCl + 2NaOH → R-COONa + NaCl + H₂O[3]
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the safe disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
Spill Management
In the event of a spill, evacuate personnel to a safe area.[1] Remove all sources of ignition.[1] Use spark-proof tools and explosion-proof equipment for cleanup.[1] Absorb the spill with an inert material (e.g., vermiculite, dry sand) and collect it in a suitable, closed container for disposal.[1] Do not allow the chemical to enter drains.[1]
Final Waste Container Management
For larger quantities or if in-lab neutralization is not feasible, this compound waste must be collected in a designated, properly labeled, and sealed container. This container should then be disposed of through a licensed chemical destruction plant or a certified hazardous waste disposal service.[1][5][7] Do not mix acyl chlorides with other waste streams, especially those containing water, alcohols, or amines.[3] Empty containers should be triple rinsed, with the rinsate collected and neutralized as described above, before being disposed of or recycled according to institutional guidelines.[1]
References
Safe Handling and Disposal of Arachidonoyl Chloride: A Procedural Guide
IMMEDIATE SAFETY AND LOGISTICAL INFORMATION
This document provides essential guidance for the safe handling, use, and disposal of Arachidonoyl chloride (CAS 57303-04-5), a derivative of arachidonic acid utilized in various research and synthesis applications.[1][2] Researchers, scientists, and drug development professionals should adhere to these procedures to minimize risks and ensure a safe laboratory environment.
1. Pre-Handling and Preparation
-
Risk Assessment: Before commencing any work, conduct a thorough risk assessment. Note that Safety Data Sheets (SDS) for this compound present conflicting hazard information. Some sources classify it as non-hazardous, while others recommend standard precautions for reactive chemicals.[3][4] Given that it is an acyl chloride, it is prudent to treat it as a potentially corrosive and moisture-sensitive substance.
-
Engineering Controls: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[4]
-
Personal Protective Equipment (PPE): A comprehensive PPE setup is mandatory. This includes:
-
Eye and Face Protection: Tightly fitting safety goggles with side shields are essential.[4] For operations with a higher risk of splashing, a full-face shield should be worn in addition to goggles.[5][6]
-
Hand Protection: Wear chemical-resistant gloves.[4][5][7] Nitrile, neoprene, or butyl rubber gloves are suitable options.[5] Always inspect gloves for any signs of degradation or perforation before use.[4]
-
Body Protection: A lab coat or chemical-resistant apron is required.[8] For larger quantities or procedures with a higher risk of exposure, chemical-resistant coveralls should be considered.[5]
-
Footwear: Closed-toe shoes are mandatory.[7]
-
Respiratory Protection: If working outside of a fume hood or if there is a risk of aerosol formation, a respirator may be necessary.[4][6]
-
2. Handling and Operational Plan
-
Receiving and Storage: Upon receipt, store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as water, strong oxidizing agents, strong bases, and alcohols.[4][9] The recommended storage temperature is typically -20°C.
-
Dispensing:
-
Ensure all necessary PPE is correctly worn.
-
Work within a chemical fume hood.
-
Allow the container to equilibrate to room temperature before opening to prevent moisture condensation.
-
Use clean, dry glassware and utensils.
-
Dispense the required amount carefully, avoiding splashes and aerosol formation.
-
Tightly reseal the container immediately after use.
-
-
In Case of a Spill:
-
Evacuate the immediate area.
-
If safe to do so, contain the spill using an inert absorbent material such as sand, diatomite, or universal binders.[3]
-
Do not use water to clean up the spill.[9]
-
Collect the absorbed material into a suitable, labeled container for hazardous waste disposal.[4]
-
Ventilate the area and decontaminate the spill site.
-
3. Disposal Plan
-
Waste Collection: All waste materials contaminated with this compound, including empty containers, used gloves, and absorbent materials from spills, should be collected in a designated, labeled hazardous waste container.
-
Disposal Method: Do not dispose of this compound down the drain or in regular trash.[4] The recommended disposal method is through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[4] Follow all local, state, and federal regulations for hazardous waste disposal.
-
Container Decontamination: Empty containers should be triple-rinsed with an appropriate solvent (e.g., acetone (B3395972) or ethanol) in a fume hood. The rinsate should be collected as hazardous waste. Puncture the container to prevent reuse.[4]
Quantitative Data Summary
| Property | Value | Source |
| CAS Number | 57303-04-5 | [1][2][3] |
| Molecular Formula | C₂₀H₃₁ClO | [1][2] |
| Molecular Weight | 322.9 g/mol | [1][2][10] |
| Appearance | Liquid | [1] |
| Purity | ≥95% | [1] |
| Storage Temperature | -20°C | |
| Solubility | Soluble in DMF, DMSO, and Ethanol | [1] |
| NFPA Ratings (Cayman Chemical SDS) | Health: 0, Fire: 0, Reactivity: 0 | [3] |
| GHS Classification (Cayman Chemical SDS) | Not classified as hazardous | [3] |
| GHS Classification (TargetMol SDS) | No data available | [4] |
Experimental Protocols
This compound is primarily used as an intermediate in the synthesis of other molecules. The specific experimental protocol will vary depending on the desired product. A general procedure for its use in acylation reactions is as follows:
-
Reaction Setup: Under an inert atmosphere (e.g., nitrogen or argon), dissolve the substrate to be acylated in a suitable anhydrous solvent (e.g., dichloromethane (B109758) or tetrahydrofuran) in a flame-dried flask equipped with a magnetic stirrer.
-
Addition of Base: If the reaction requires a base to neutralize the HCl byproduct, add the base (e.g., triethylamine (B128534) or pyridine) to the substrate solution.
-
Addition of this compound: Slowly add a solution of this compound in the same anhydrous solvent to the reaction mixture at a controlled temperature (often 0°C to room temperature).
-
Reaction Monitoring: Monitor the progress of the reaction using an appropriate analytical technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Once the reaction is complete, quench the reaction by adding a suitable reagent (e.g., water or a saturated aqueous solution of ammonium (B1175870) chloride). Extract the product with an organic solvent, wash the organic layer, dry it over an anhydrous salt (e.g., sodium sulfate (B86663) or magnesium sulfate), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product using a suitable technique, such as column chromatography, to obtain the desired pure compound.
Mandatory Visualizations
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. caymanchem.com [caymanchem.com]
- 2. This compound | 57303-04-5 | FA157150 | Biosynth [biosynth.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. targetmol.com [targetmol.com]
- 5. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
- 6. PPE for Hazardous Chemicals [canadasafetytraining.com]
- 7. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
- 8. download.basf.com [download.basf.com]
- 9. fishersci.com [fishersci.com]
- 10. This compound | C20H31ClO | CID 11727039 - PubChem [pubchem.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
